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  • Product: 2-Cyclooctyl-ethylamine
  • CAS: 4744-94-9

Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Niche Neuromodulator

An In-depth Technical Guide to 2-Cyclooctyl-ethylamine (CAS: 4744-94-9) 2-Cyclooctyl-ethylamine, identified by CAS number 4744-94-9, is a primary amine featuring a distinctive cyclooctyl group bonded to an ethylamine moi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Cyclooctyl-ethylamine (CAS: 4744-94-9)

2-Cyclooctyl-ethylamine, identified by CAS number 4744-94-9, is a primary amine featuring a distinctive cyclooctyl group bonded to an ethylamine moiety.[1] This unique structural arrangement, combining a large, flexible cycloalkane with a reactive amino group, confers specific physicochemical properties that are of significant interest in the fields of neurochemistry and medicinal chemistry. While not a mainstream pharmaceutical agent, its demonstrated biological activity, particularly its influence on central nervous system catecholamine levels, marks it as a valuable molecular probe for researchers and a potential scaffold for the development of novel therapeutics.[1]

This guide serves as a technical monograph for drug development professionals and scientists, consolidating the available data on 2-Cyclooctyl-ethylamine. It will delve into its chemical properties, synthesis, known pharmacological effects, and provide validated experimental protocols to facilitate further investigation.

Physicochemical and Structural Characteristics

The compound's identity and core properties are summarized below. The large, lipophilic cyclooctyl ring suggests a potential for blood-brain barrier penetration, a critical attribute for centrally acting agents.

PropertyValueSource
CAS Number 4744-94-9[1][2][3][4]
Molecular Formula C₁₀H₂₁N[1][4]
Molecular Weight 155.28 g/mol [1][4]
IUPAC Name 2-cyclooctylethanamine[4]
Synonyms (2-cyclooctylethyl)amine, Cyclooctaneethanamine[1][4]
Boiling Point 116-117 °C (at 23 Torr)[2]
Density 0.847 g/cm³ (Predicted)[2]
pKa 10.52 (Predicted)[2]
Physical Form Solid[2]
SMILES C1CCCC(CCC1)CCN[4]
InChI Key CYLNFXZMOWHGFB-UHFFFAOYSA-N[4]

Chemical Synthesis and Reactivity Profile

As a primary amine, 2-Cyclooctyl-ethylamine exhibits reactivity characteristic of its class, making it a versatile building block.[5]

Core Reactivity
  • Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom makes it an effective nucleophile. It readily reacts with electrophiles like acyl chlorides in an addition-elimination reaction to form stable N-substituted amides.[1][6] This is a foundational reaction for creating derivatives for structure-activity relationship (SAR) studies.

  • Salt Formation: Its basic nature (pKa ≈ 10.5) allows it to react with acids to form the corresponding ammonium salts, which can be advantageous for altering solubility or for purification.[1]

  • Photocatalysis: The compound has been noted for its use as a catalyst in certain photocatalytic organic transformations, though this application is outside the scope of drug development.[1]

Synthetic Pathway Overview

The synthesis of 2-Cyclooctyl-ethylamine can be achieved through various standard organic transformations. A common and logical approach involves the reduction of a nitrile precursor. One documented method starts from a cyclooctene derivative.[1] This highlights a strategy of building the ethylamine sidechain onto a pre-formed cyclooctyl ring system.

A representative synthetic scheme is illustrated below. This multi-step process leverages common, high-yielding reactions to construct the target molecule.

G cluster_0 Synthesis of 2-Cyclooctyl-ethylamine A 2-[(1E)-cycloocten-1-yl]acetonitrile B Intermediate A->B Reduction of Alkene (e.g., H₂, Pd/C) C 2-Cyclooctyl-ethylamine (CAS 4744-94-9) B->C Reduction of Nitrile (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: Generalized synthetic route to 2-Cyclooctyl-ethylamine.

Pharmacological Profile: A Modulator of Adrenergic Pathways

The most compelling evidence for the biological activity of 2-Cyclooctyl-ethylamine comes from neurochemical studies. Research has demonstrated that it can significantly decrease epinephrine concentrations in key brain regions.[1]

Mechanism of Action: Postulated Interaction

When administered intraperitoneally to animal models at doses ranging from 25 to 75 mg/kg, 2-Cyclooctyl-ethylamine induced a dose-dependent reduction in epinephrine levels in both the hypothalamus and the brainstem.[1] This finding strongly suggests an interaction with the adrenergic system. While the precise molecular target has not been fully elucidated, this activity points towards several possibilities:

  • Inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step of epinephrine synthesis.

  • Modulation of catecholamine release or reuptake mechanisms.

  • Indirect effects via other neurotransmitter systems that regulate adrenergic neurons.

The ability of ethylamine derivatives to enhance catecholamine release in a modulatory fashion has been patented for potential use in treating conditions like Parkinson's disease, depression, and Alzheimer's disease.[7] This provides a broader context for the potential therapeutic relevance of compounds like 2-Cyclooctyl-ethylamine.

G cluster_0 Adrenergic Neuron Terminal Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine PNMT PNMT Enzyme Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Synthesis COEA 2-Cyclooctyl-ethylamine COEA->PNMT Postulated Inhibition G A Animal Acclimation (e.g., Male Sprague-Dawley rats) B Dose Preparation (Compound in vehicle, e.g., saline) A->B C Administration (Intraperitoneal injection) Dose-response groups (0, 25, 50, 75 mg/kg) B->C D Time Point Selection (e.g., 1-2 hours post-injection) C->D E Tissue Harvest (Rapid decapitation, brain extraction) D->E F Microdissection (Isolate Hypothalamus & Brainstem on ice) E->F G Sample Preparation (Homogenization in perchloric acid) F->G H Analysis (HPLC with Electrochemical Detection) G->H I Data Quantification (Compare to standard curve, statistical analysis) H->I

Sources

Exploratory

2-Cyclooctyl-ethylamine molecular formula C10H21N

An In-depth Technical Guide to 2-Cyclooctyl-ethylamine (C10H21N) Authored by: A Senior Application Scientist Foreword: This document provides a comprehensive technical overview of 2-Cyclooctyl-ethylamine, a primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Cyclooctyl-ethylamine (C10H21N)

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 2-Cyclooctyl-ethylamine, a primary amine with emerging applications in neurochemistry and catalysis. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates known data with theoretical insights to offer a practical resource for the study and application of this compound.

Molecular Profile and Physicochemical Properties

2-Cyclooctyl-ethylamine, systematically named 2-cyclooctylethanamine, is an organic compound characterized by a cyclooctyl ring bonded to an ethylamine moiety.[1] This structure imparts a combination of lipophilic (from the cyclooctyl group) and hydrophilic (from the primary amine) characteristics, influencing its solubility, reactivity, and biological activity.

Table 1: Physicochemical Properties of 2-Cyclooctyl-ethylamine

PropertyValueSource
Molecular Formula C10H21N[1]
Molecular Weight 155.28 g/mol [1]
CAS Number 4744-94-9[1]
IUPAC Name 2-cyclooctylethanamine
Boiling Point 116-117 °C at 23 Torr
Density 0.847 g/cm³ (predicted)
pKa 10.52 (predicted)

Synthesis of 2-Cyclooctyl-ethylamine

The synthesis of 2-Cyclooctyl-ethylamine can be approached through several established organic chemistry methodologies. A prevalent and efficient method is the reductive amination of a suitable carbonyl precursor.[1] This approach offers high yields and operational simplicity.

Proposed Synthetic Pathway: Reductive Amination

A robust method for the synthesis of 2-Cyclooctyl-ethylamine is the reductive amination of cyclooctylacetaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

G Cyclooctylacetaldehyde Cyclooctylacetaldehyde Imine Imine Intermediate Cyclooctylacetaldehyde->Imine Condensation Ammonia Ammonia (NH3) Ammonia->Imine Product 2-Cyclooctyl-ethylamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) ReducingAgent->Product

Caption: Reductive amination workflow for 2-Cyclooctyl-ethylamine synthesis.

Detailed Experimental Protocol

Materials:

  • Cyclooctylacetaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium cyanoborohydride (NaBH3CN) or Palladium on carbon (Pd/C) and hydrogen gas

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve cyclooctylacetaldehyde (1 equivalent) in anhydrous methanol. Add a solution of ammonia in methanol (2-3 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Using NaBH3CN: Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 equivalents) in portions. Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Using Catalytic Hydrogenation: Alternatively, transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with 1M HCl to a pH of ~2.

    • Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.

    • Basify the aqueous layer with 2M NaOH to a pH of ~12.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 2-Cyclooctyl-ethylamine.

    • Further purification can be achieved by vacuum distillation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex multiplet for the cyclooctyl protons, a triplet for the methylene group adjacent to the amine, a quartet for the methylene group adjacent to the cyclooctyl ring, and a broad singlet for the amine protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂1.1 - 1.5br s
-CH₂-NH₂2.7 - 2.9t
-CH₂-Cyclooctyl1.4 - 1.6m
Cyclooctyl-H1.2 - 1.8m
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for the two ethyl carbons and multiple, potentially overlapping, signals for the cyclooctyl carbons due to their different chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂-NH₂40 - 45
-CH₂-Cyclooctyl35 - 40
Cyclooctyl-CH-30 - 35
Cyclooctyl-CH₂-25 - 30
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine, C-H stretching of the alkyl groups, and N-H bending vibrations.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Two bands, characteristic of a primary amine
C-H Stretch2850 - 2950Strong, sharp peaks
N-H Bend1590 - 1650Scissoring vibration
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern will likely be dominated by α-cleavage, leading to the loss of a C9H19 radical to form a stable iminium cation.

G M [C10H21N]⁺˙ m/z = 155 F1 [CH2NH2]⁺ m/z = 30 M->F1 α-cleavage F2 [C8H15]⁺ m/z = 111 M->F2 Loss of C2H6N F3 [C10H20]⁺˙ m/z = 140 M->F3 Loss of NH

Caption: Predicted mass fragmentation pathway of 2-Cyclooctyl-ethylamine.

Applications and Biological Activity

Neurochemical Modulation

Research on structurally related compounds suggests that 2-Cyclooctyl-ethylamine may exhibit significant biological activity. Specifically, studies on 2-cyclooctyl-2-hydroxyethylamine have demonstrated its ability to decrease epinephrine concentrations in the hypothalamus and brainstem.[1] This effect is likely due to the inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the conversion of norepinephrine to epinephrine.

G Norepinephrine Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Methylation PNMT PNMT COEA 2-Cyclooctyl-ethylamine (Proposed) COEA->PNMT Inhibition

Caption: Proposed mechanism of action on epinephrine synthesis.

This neurochemical modulation positions 2-Cyclooctyl-ethylamine as a compound of interest for research into neurological and psychiatric disorders where the adrenergic system plays a key role.

Role in Photocatalysis

Primary amines, such as 2-Cyclooctyl-ethylamine, can participate in photocatalytic cycles, often acting as sacrificial electron donors.[1] Upon photoexcitation, a photocatalyst can abstract an electron from the amine, generating a highly reactive amine radical cation. This species can then engage in various synthetic transformations.

The use of 2-Cyclooctyl-ethylamine in photocatalysis is an emerging area of interest, with potential applications in C-H functionalization and other organic transformations.[1]

Safety and Handling

2-Cyclooctyl-ethylamine is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Cyclooctyl-ethylamine is a primary amine with a unique structural profile that lends itself to applications in both medicinal chemistry and materials science. While further research is needed to fully elucidate its properties and mechanisms of action, this guide provides a foundational understanding for scientists and researchers working with this promising molecule. The proposed synthetic route offers a practical starting point for its preparation, and the predicted spectroscopic data will aid in its characterization. Its potential to modulate catecholamine pathways and participate in photocatalytic reactions highlights its versatility and warrants continued investigation.

References
  • Vertex AI Search. (2023). Search results for "2-Cyclooctyl-ethylamine".

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Foundational

An In-depth Technical Guide to 2-Cyclooctyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals Foreword This guide serves as a comprehensive technical resource on 2-Cyclooctyl-ethylamine (molecular weight: 155.28 g/mol ), a primary amine with emerging...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-Cyclooctyl-ethylamine (molecular weight: 155.28 g/mol ), a primary amine with emerging interest in neurochemistry and organic synthesis. As a Senior Application Scientist, the following sections are structured to provide not just a compilation of data, but an integrated understanding of the molecule's synthesis, characterization, biological implications, and safe handling. The narrative emphasizes the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational.

Molecular Profile and Physicochemical Properties

2-Cyclooctyl-ethylamine, with the CAS number 4744-94-9, is an organic compound featuring a cyclooctyl ring bonded to an ethylamine moiety.[1] This structure imparts a unique combination of lipophilicity from the cyclooctyl group and reactivity from the primary amine.

Table 1: Physicochemical Properties of 2-Cyclooctyl-ethylamine

PropertyValueSource
Molecular Formula C₁₀H₂₁N[1]
Molecular Weight 155.28 g/mol [1]
CAS Number 4744-94-9[1]
Boiling Point 116-117 °C (at 23 Torr)[1]
Density (Predicted) 0.847 ± 0.06 g/cm³[1]
pKa (Predicted) 10.52 ± 0.10[1]
Physical Form Solid[1]

Synthesis of 2-Cyclooctyl-ethylamine

While specific, detailed protocols for the synthesis of 2-Cyclooctyl-ethylamine are not extensively documented in publicly available literature, a logical and efficient synthetic route can be devised based on established organic chemistry principles. The most plausible approach involves the reduction of a suitable precursor, such as 2-cyclooctylacetonitrile or 2-cyclooctylacetamide.

Proposed Synthetic Pathway: Reduction of 2-Cyclooctylacetonitrile

This two-step pathway begins with the synthesis of the nitrile precursor followed by its reduction to the target primary amine.

Synthesis_of_2-Cyclooctyl-ethylamine cluster_step1 Step 1: Synthesis of 2-Cyclooctylacetonitrile cluster_step2 Step 2: Reduction to 2-Cyclooctyl-ethylamine Cyclooctyl_halide Cyclooctyl bromide/iodide Nitrile 2-Cyclooctylacetonitrile Cyclooctyl_halide->Nitrile Nucleophilic Substitution (SN2) NaCN Sodium Cyanide (NaCN) NaCN->Nitrile Solvent1 Polar aprotic solvent (e.g., DMSO) Solvent1->Nitrile Amine 2-Cyclooctyl-ethylamine Nitrile->Amine Reduction Reducing_agent Lithium Aluminum Hydride (LiAlH4) Reducing_agent->Amine Solvent2 Anhydrous ether (e.g., THF) Solvent2->Amine Workup Aqueous workup (H2O, acid/base) Workup->Amine

Caption: Proposed two-step synthesis of 2-Cyclooctyl-ethylamine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Cyclooctylacetonitrile

  • Rationale: This step involves a nucleophilic substitution reaction where the cyanide ion displaces a halide from cyclooctyl halide. The choice of a polar aprotic solvent like DMSO accelerates the SN2 reaction.

  • Procedure:

    • To a stirred solution of sodium cyanide (1.1 equivalents) in dimethyl sulfoxide (DMSO), add cyclooctyl bromide (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Gas Chromatography (GC).

    • Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-cyclooctylacetonitrile.

    • Purify the crude product by vacuum distillation.

Step 2: Reduction of 2-Cyclooctylacetonitrile to 2-Cyclooctyl-ethylamine

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[2][[“]] The reaction is performed in an anhydrous ether to prevent quenching of the reactive hydride.

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 2-cyclooctylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) or GC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2-Cyclooctyl-ethylamine.

    • Purify the product by vacuum distillation.

Analytical Characterization

Table 2: Predicted Analytical Data for 2-Cyclooctyl-ethylamine

TechniqueExpected Observations
¹H NMR Multiplets in the range of 1.2-1.8 ppm corresponding to the cyclooctyl protons. A triplet around 2.7 ppm for the -CH₂- group adjacent to the amine, and a triplet around 1.4 ppm for the other -CH₂- group of the ethyl chain. A broad singlet for the -NH₂ protons.
¹³C NMR Multiple signals in the aliphatic region (25-45 ppm) for the cyclooctyl carbons. A signal around 40-45 ppm for the carbon adjacent to the nitrogen and another aliphatic signal for the other ethyl carbon.[4]
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 155. The fragmentation pattern would likely show losses of small neutral molecules such as ethylene (m/z 28) and characteristic fragments from the cyclooctyl ring.[5]
GC-MS A single peak with a mass spectrum corresponding to the pure compound. The retention time will depend on the column and conditions used.[6][7]
HPLC As a primary amine, it will likely require derivatization for sensitive UV or fluorescence detection.[8][9]

Biological Activity and Pharmacological Profile

The pharmacological properties of 2-Cyclooctyl-ethylamine are not well-documented. However, research on the closely related compound, 2-cyclooctyl-2-hydroxyethylamine, provides valuable insights into its potential biological effects.

Effects on Epinephrine Levels

A study on 2-cyclooctyl-2-hydroxyethylamine demonstrated that intraperitoneal administration in rats led to dose-related reductions in epinephrine concentrations in the hypothalamus and brainstem. This suggests that these compounds may interfere with central epinephrine biosynthesis. This alteration in central adrenergic pathways was linked to hyperglycemia, indicating a potential role in modulating glucose metabolism through neurochemical mechanisms.

Potential Mechanism of Action

The observed effects on epinephrine levels suggest that 2-Cyclooctyl-ethylamine and its analogs may interact with enzymes involved in catecholamine synthesis or metabolism, or with adrenergic receptors themselves. Phenethylamine derivatives are known to interact with a variety of receptors, including adrenergic and serotonin receptors.[[“]][10][[“]] The bulky cyclooctyl group likely influences the receptor binding profile, potentially conferring selectivity for certain receptor subtypes.

Potential_Mechanism_of_Action Compound 2-Cyclooctyl-ethylamine CNS Central Nervous System (Hypothalamus, Brainstem) Compound->CNS Acts on Epinephrine_Biosynthesis Altered Epinephrine Biosynthesis/Metabolism CNS->Epinephrine_Biosynthesis Leads to Adrenergic_Signaling Modulation of Adrenergic Signaling Epinephrine_Biosynthesis->Adrenergic_Signaling Physiological_Effect Downstream Physiological Effects (e.g., Hyperglycemia) Adrenergic_Signaling->Physiological_Effect

Caption: Postulated mechanism of action for 2-Cyclooctyl-ethylamine.

Recommended In Vitro Evaluation

To elucidate the pharmacological profile of 2-Cyclooctyl-ethylamine, a systematic in vitro evaluation is recommended.

Step-by-Step Protocol: Receptor Binding Assay

  • Rationale: To determine the affinity of the compound for various receptors, particularly adrenergic and serotonin receptors, which are common targets for phenethylamines.

  • Procedure:

    • Prepare cell membranes expressing the target receptors (e.g., α₁, α₂, β₁, β₂, 5-HT₁, 5-HT₂ subtypes).

    • In a multi-well plate, incubate the membranes with a known radiolabeled ligand for the receptor of interest and varying concentrations of 2-Cyclooctyl-ethylamine.

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) to determine the affinity of 2-Cyclooctyl-ethylamine for each receptor.

Safety, Handling, and Toxicology

Table 3: General Safety and Handling Precautions

AspectRecommendation
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory. Work in a well-ventilated fume hood.
Inhalation Avoid inhaling vapors. May cause respiratory irritation.[12]
Skin and Eye Contact Corrosive. Causes burns. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]
Ingestion Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[13]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and acids. Keep the container tightly closed.
Disposal Dispose of in accordance with local, state, and federal regulations.
In Vitro Toxicology Assessment

A preliminary assessment of the toxicological profile of 2-Cyclooctyl-ethylamine should be conducted.

Step-by-Step Protocol: Ames Test for Mutagenicity

  • Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce mutations in bacteria.[8][14][15]

  • Procedure:

    • Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

    • Prepare different concentrations of 2-Cyclooctyl-ethylamine.

    • In the presence and absence of a metabolic activation system (S9 mix), incubate the bacterial strains with the test compound.

    • Plate the bacteria on a histidine-free medium.

    • After incubation, count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Conclusion and Future Directions

2-Cyclooctyl-ethylamine is a molecule with intriguing potential, particularly in the realm of neuropharmacology. Its structural similarity to known bioactive phenethylamines, combined with the unique properties imparted by the cyclooctyl group, makes it a compelling candidate for further investigation. The proposed synthetic and analytical protocols in this guide provide a solid foundation for researchers to produce and characterize this compound. Future research should focus on a comprehensive evaluation of its pharmacological profile, including receptor binding affinities, functional activity, and in vivo efficacy in relevant disease models. A thorough toxicological assessment is also crucial to establish its safety profile for any potential therapeutic applications.

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Exploratory

2-Cyclooctyl-ethylamine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclooctyl-ethylamine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclooctyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Cyclooctyl-ethylamine (CAS No: 4744-94-9). As a primary amine featuring a bulky cyclooctyl moiety, this compound presents a unique structural profile that dictates its chemical behavior, solubility, and potential biological activity. This document moves beyond a simple recitation of data points, offering instead a Senior Application Scientist’s perspective on the causality behind its properties and the experimental rationale for their determination. We will delve into its molecular structure, key physicochemical parameters, detailed, field-proven experimental protocols for their validation, and the implications of these properties for research and development. The guide is structured to provide both quick-reference data in tabular format and in-depth procedural logic, ensuring a self-validating and authoritative resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of a Unique Structure

2-Cyclooctyl-ethylamine is an organic compound that merges a flexible, lipophilic eight-membered carbocycle with a polar primary amine functional group.[1] This structural combination is of significant interest in medicinal chemistry and material science. The cyclooctyl group imparts a distinct steric and conformational profile, while the ethylamine tail provides a reactive site for further chemical modification and a locus for fundamental acid-base interactions.[1]

In drug development, understanding the physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite for predicting its behavior. Properties such as basicity (pKa), lipophilicity (LogP), and solubility directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the amine's pKa will determine its charge state at physiological pH, governing its interaction with biological targets and its ability to cross cell membranes. Therefore, a thorough characterization is the foundational step in any rational drug design or chemical application endeavor. This guide serves as a detailed roadmap for that characterization.

Molecular Identity and Structure

Accurate identification is the cornerstone of chemical research. 2-Cyclooctyl-ethylamine is cataloged under the CAS Number 4744-94-9.[1][2][3] Its molecular formula is C₁₀H₂₁N, corresponding to a molecular weight of 155.28 g/mol .[1][4][5]

The structure consists of a cyclooctane ring linked to an ethylamine chain at the 2-position. This is represented by various chemical notation systems, which are essential for database searches and computational modeling.

Caption: 2D representation of 2-Cyclooctyl-ethylamine.

Table 1: Chemical Identifiers for 2-Cyclooctyl-ethylamine

IdentifierValueSource(s)
CAS Number 4744-94-9[1][2][3][5]
IUPAC Name 2-cyclooctylethanamine[1][5]
Molecular Formula C₁₀H₂₁N[1][4][5]
Molecular Weight 155.28 g/mol [1][4][5]
Canonical SMILES C1CCCC(CCC1)CCN[1][5]
InChI InChI=1S/C10H21N/c11-9-8-10-6-4-2-1-3-5-7-10/h10H,1-9,11H2[1][5]
InChI Key CYLNFXZMOWHGFB-UHFFFAOYSA-N[1][5]

Core Physicochemical Properties

The interplay between the bulky, nonpolar cyclooctyl group and the polar amine head defines the molecule's physical and chemical characteristics.

Summary of Physicochemical Data

The following table summarizes the available experimental and computationally predicted physicochemical properties. It is crucial for researchers to distinguish between these data types; predicted values offer a valuable starting point but must be confirmed experimentally for mission-critical applications.

Table 2: Key Physicochemical Properties of 2-Cyclooctyl-ethylamine

PropertyValueData TypeSource(s)
Physical Form Liquid (at room temp)Experimental[6][7]
Melting Point 16.8 °CExperimental[6]
Flash Point 106.85 °CExperimental[6]
Density 0.88 g/cm³Experimental[6]
Water Solubility 189.84 mg/L to 3072.9 mg/LExperimental[6]
XLogP3-AA 3.5Predicted[5]
pKa ~10.5 - 10.8 (estimated)Predicted[8]
Hydrogen Bond Donors 1Predicted[5]
Hydrogen Bond Acceptors 1Predicted[5]
Topological Polar Surface Area (TPSA) 26 ŲPredicted[5]
Surface Tension 25-35 mN/m at 298 KPredicted[1]
Discussion of Key Parameters
  • Solubility: The wide range reported for water solubility (189.84 to 3072.9 mg/L) is noteworthy.[6] This discrepancy can arise from differences in experimental conditions (e.g., temperature, pH) or methodologies. The molecule's amphipathic nature—a large hydrophobic ring and a hydrophilic amine group—results in limited aqueous solubility. At acidic pH, protonation of the amine group to form the corresponding ammonium salt would drastically increase water solubility, a common strategy used in drug formulation.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (XLogP3-AA) of 3.5 indicates a high degree of lipophilicity.[5] This suggests the compound will readily partition into nonpolar environments, such as lipid bilayers, which has profound implications for its pharmacokinetic profile, including membrane permeability and potential for bioaccumulation.

  • Basicity (pKa): While no experimental value was found, the pKa of a primary aliphatic amine is typically in the range of 10.5 to 10.8.[8] This value is critical as it dictates the ionization state of the molecule. At physiological pH (~7.4), the amine group will be almost exclusively protonated (>99.9%), existing as a positively charged ammonium cation. This charge significantly impacts solubility, receptor binding, and off-target interactions.

  • Surface Tension: Predictive data suggests a surface tension between 25-35 mN/m.[1] This property is governed by the interplay of intermolecular hydrogen bonding from the amine groups and van der Waals forces from the cyclooctyl rings.[1] At an air-water interface, the hydrophobic cyclooctyl groups are expected to orient away from the bulk water phase.[1]

Experimental Determination of Physicochemical Properties

Trustworthy data is built on robust and reproducible experimental design. The following section outlines the standard workflows and specific protocols for characterizing a novel amine like 2-Cyclooctyl-ethylamine.

Integrated Characterization Workflow

The logical flow for characterization begins with confirming identity and purity, followed by the determination of key physical and chemical constants.

Characterization_Workflow cluster_0 Purity & Identity cluster_1 Property Determination Synthesis Synthesized Compound QC QC Analysis (GC-MS, NMR) Synthesis->QC Pure Pure Compound (>98%) QC->Pure pKa pKa (Potentiometric Titration) Pure->pKa Characterize LogP LogP (Shake-Flask, OECD 107) Pure->LogP Characterize Sol Solubility (Flask Method, OECD 105) Pure->Sol Characterize Thermal Melting/Boiling Point (DSC/Ebulliometer) Pure->Thermal Characterize

Caption: Experimental workflow for physicochemical characterization.

Protocol: Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination. It measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is exactly 50% protonated and 50% in its free base form. This inflection point provides a highly accurate measure of the compound's basicity.

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of 2-Cyclooctyl-ethylamine and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20% Methanol/Water) to ensure solubility of both the free base and its salt form.

  • Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Titration: Place the solution in a jacketed beaker to maintain constant temperature. Begin stirring and record the initial pH. Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is determined from the pH value at the half-equivalence point. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.

Protocol: Determination of LogP via Shake-Flask Method (OECD 107)

Causality: This method directly measures the partitioning of a compound between two immiscible liquid phases, n-octanol and water, which serve as surrogates for biological lipids and aqueous physiological fluids, respectively. It is a direct, albeit labor-intensive, measure of lipophilicity.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the layers to separate. Use the corresponding buffer (e.g., phosphate buffer, pH 7.4) for the aqueous phase to ensure the amine is in a defined ionization state.

  • Sample Preparation: Prepare a stock solution of 2-Cyclooctyl-ethylamine in n-octanol at a concentration that is detectable in both phases (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel or centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 10 mL of each).

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature. Ensure the system is not forming an emulsion. Centrifugation is required to fully separate the phases if an emulsion persists.

  • Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Analyte]octanol / [Analyte]aqueous).

Chemical Reactivity and Stability

As a primary amine, 2-Cyclooctyl-ethylamine exhibits characteristic nucleophilic behavior.[1] It readily reacts with electrophiles. A common reaction is nucleophilic acyl substitution with acyl chlorides or anhydrides to form stable N-substituted amides.[1]

Stability and Storage:

  • Air Sensitivity: Like many primary amines, it can react with atmospheric carbon dioxide to form the corresponding carbamate salt.

  • Storage: It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To prevent degradation, storage in a cool, dark place is recommended.

Known Applications in Research

The unique properties of 2-Cyclooctyl-ethylamine have led to its use in specialized research areas:

  • Neurochemistry: It has been utilized in studies to investigate its effect on neurotransmitter levels, specifically demonstrating an ability to decrease epinephrine concentrations in the hypothalamus and brainstem regions in a dose-dependent manner.[1]

  • Photocatalysis: The compound serves as a reagent or substrate in photocatalysis, a field that uses light to drive chemical reactions.[1]

Conclusion

2-Cyclooctyl-ethylamine is a molecule whose physicochemical profile is dominated by the balance between its large, nonpolar cyclooctyl ring and its basic ethylamine functional group. This results in high lipophilicity, limited but pH-dependent aqueous solubility, and a predictable basicity. The experimental protocols detailed herein provide a robust framework for the empirical validation of its properties, a critical step for its reliable application in drug discovery, chemical synthesis, and material science. A thorough understanding and experimental confirmation of these core parameters are indispensable for any scientist seeking to leverage the unique chemical architecture of this compound.

References

  • Vertex AI Search. (2024). Method for synthesizing 2-(1-cyclohexenyl)ethylamine.
  • Vertex AI Search. (2023). Buy 2-Cyclooctyl-ethylamine | 4744-94-9.
  • Patsnap. (n.d.). Synthesis method of 2-(1-cyclohexenyl) ethylamine.
  • PubChem. (n.d.). 2-Cyclohexylethylamine.
  • Google Patents. (n.d.). EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine.
  • Google Patents. (n.d.). CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof.
  • Chemchart. (n.d.). 2-CYCLOOCTYL-ETHYLAMINE (4744-94-9).
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  • Kubo Combustion Efficiency Chemicals Pvt. Ltd. (n.d.). 2-(1-Cyclohexenyl) Ethylamine.
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  • PubChem. (n.d.). (2-Cyclooctylethyl)Amine.
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Foundational

Technical Guide: Predicting the Acid Dissociation Constant (pKa) of 2-Cyclooctyl-ethylamine for Pharmaceutical Research

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth analysis of the predicted pKa of 2-Cyclooctyl-ethylamine, a primary amine featuring a bulky aliphatic substituent. We explore the structural factors governing its basicity and present a multi-tiered approach for pKa prediction, ranging from empirical comparisons with analogous structures to advanced computational methodologies. Furthermore, this document furnishes a detailed protocol for the experimental determination of pKa via potentiometric titration, ensuring a framework for validation. This comprehensive analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to accurately assess and utilize the pKa of this and structurally related compounds.

Introduction: The Central Role of pKa in Drug Development

In aqueous environments, the functionality of a drug molecule is intrinsically linked to its ionization state. The pKa value quantifies the strength of an acid or, in the case of amines, the acidity of the conjugate acid.[1] For a primary amine like 2-Cyclooctyl-ethylamine, the relevant equilibrium is the protonation of the amino group (-NH₂) to form its conjugate acid, the ammonium cation (-NH₃⁺).

The ratio of the ionized to the non-ionized form at a given pH is described by the Henderson-Hasselbalch equation. This ratio dictates crucial pharmaceutical properties:

  • Solubility: The ionized form is generally more water-soluble, which is essential for formulation and bioavailability.

  • Permeability: The neutral, non-ionized form is typically more lipid-soluble and can more readily cross biological membranes, a key step in drug absorption.

  • Target Binding: The ionization state can dramatically affect the electrostatic interactions between a drug and its biological target.

Therefore, an accurate prediction of a molecule's pKa is not merely an academic exercise but a cornerstone of rational drug design.

Molecular Architecture and Its Influence on Basicity

The basicity of 2-Cyclooctyl-ethylamine, and thus the pKa of its conjugate acid, is primarily determined by the interplay of electronic and steric effects originating from its molecular structure.

The Primary Amine Functional Group

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton. Simple primary alkylamines are moderately basic, with the pKa values of their conjugate acids typically falling within the range of 9.5 to 11.0.[2][3][4]

Inductive Effect of the Cyclooctyl Group

Alkyl groups, such as the cyclooctyl moiety, are electron-donating relative to hydrogen.[3][5] This positive inductive effect (+I) pushes electron density towards the nitrogen atom, increasing the electron density of the lone pair.[5] A higher electron density makes the lone pair more available for bonding with a proton, thereby stabilizing the resulting conjugate acid (the cyclooctyl-ethylammonium ion). This stabilization of the conjugate acid shifts the equilibrium towards the protonated form, resulting in a stronger base and a higher pKa value compared to ammonia (pKa of NH₄⁺ is ~9.3).[3][5]

The structure of 2-Cyclooctyl-ethylamine (C₁₀H₂₁N) features a cyclooctyl group attached to an ethylamine moiety.[6] Its basicity arises from the nitrogen atom's lone pair readily accepting a proton.

Figure 1: Protonation equilibrium of 2-Cyclooctyl-ethylamine.

Methodologies for pKa Prediction

A multi-faceted approach provides the most robust prediction for the pKa of a novel compound. We progress from simple, rapid estimations to more computationally intensive, high-fidelity models.

Tier 1: Prediction by Structural Analogy

One of the most reliable initial estimates can be derived by comparing the target molecule to structurally similar compounds with known experimental pKa values. The ethylamine spacer insulates the amino group from significant steric hindrance from the cyclooctyl ring, making its electronic environment very similar to other primary n-alkylamines.

CompoundStructurepKa of Conjugate AcidReference
EthylamineCH₃CH₂NH₂10.67[7]
n-OctylamineCH₃(CH₂)₇NH₂10.65[7]
CyclohexylamineC₆H₁₁NH₂10.66[7]
2-CyclohexylethylamineC₆H₁₁CH₂CH₂NH₂Similar to above[8]
2-CyclopentylethylamineC₅H₉CH₂CH₂NH₂10.72 (Predicted)[9]
2-Cyclooctylethylamine C₈H₁₅CH₂CH₂NH₂ ~10.6 - 10.8 (Estimated) -

The data clearly show that for primary amines with simple alkyl or cycloalkyl substituents, the pKa is remarkably consistent, falling in a narrow range around 10.6-10.7. The size of the alkyl group beyond ethyl has a minimal impact. Therefore, a high-confidence empirical prediction for the pKa of 2-Cyclooctyl-ethylamine is 10.7 ± 0.1 .

Tier 2: Computational and Data-Driven Prediction Models

For higher accuracy, a variety of computational tools can be employed. These methods can be broadly categorized.

A. Fragment- and Rule-Based Methods: These models, such as those implemented in software by ACD/Labs or ChemAxon, leverage vast databases of experimental pKa values.[10] They deconstruct the query molecule into structural fragments, assign a base pKa, and then apply correction factors for neighboring functional groups based on established linear free-energy relationships.

  • Causality: This approach assumes that the contribution of different structural fragments to the overall pKa is additive. It is extremely fast and often highly accurate for molecules containing common chemical motifs.

  • Trustworthiness: The accuracy is contingent on the quality and breadth of the underlying database. For a simple structure like 2-Cyclooctyl-ethylamine, which is well-represented by analogues, these tools are expected to be very reliable.

B. Quantum Mechanics (QM) Methods: First-principles QM calculations offer a physics-based approach to pKa prediction.[10][11] The most common strategy involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution.

pKa = ΔG / (2.303 * RT)

  • Causality: This method directly models the electronic structure and energetics of the molecule in both its protonated and deprotonated states.[12] It requires a continuum solvation model (e.g., COSMO, SMD) to account for the effect of the solvent (water).[13]

  • Trustworthiness: While computationally expensive, methods like Density Functional Theory (DFT) can yield highly accurate predictions, often with errors of less than 0.5 pKa units.[13][14] The accuracy depends on the chosen level of theory, basis set, and solvation model.

QM_Workflow start Input Structure (2-Cyclooctyl-ethylamine) gen_states Generate Protonated (AmH⁺) and Neutral (Am) States start->gen_states conformer Conformational Search (for both states) gen_states->conformer qm_opt QM Geometry Optimization + Frequency Calculation (e.g., DFT with SMD/COSMO) conformer->qm_opt calc_g Calculate Gibbs Free Energy in Solution (G*aq) for AmH⁺ and Am qm_opt->calc_g calc_pka Calculate pKa pKa = (G*aq,Am + G*aq,H⁺ - G*aq,AmH⁺) / (RT ln 10) calc_g->calc_pka result Predicted pKa Value calc_pka->result

Figure 2: Generalized workflow for quantum mechanics-based pKa prediction.

C. Data-Driven and Machine Learning (ML) Models: These models use statistical learning algorithms, including artificial neural networks (ANNs) and graph neural networks (GNNs), to learn the relationship between a molecule's structure and its pKa from large datasets.[15][16][17]

  • Causality: Instead of explicit physical rules, these models learn complex, non-linear correlations. The input can be a set of calculated molecular descriptors or the molecular graph itself.[16]

  • Trustworthiness: ML models are extremely fast for prediction (inference).[10] However, their reliability depends heavily on the training data.[15] They may produce less accurate results for molecules that are structurally novel or outside the domain of their training set. Hybrid models that combine QM-derived features with ML are emerging as a powerful compromise.[14]

Protocol for Experimental Validation

All predictions, regardless of their sophistication, must be anchored to experimental reality. Potentiometric titration is the gold-standard method for determining the pKa of amines.

Objective

To experimentally determine the pKa of 2-Cyclooctyl-ethylamine by titrating a solution of the amine with a standardized strong acid and monitoring the pH.

Materials and Equipment
  • 2-Cyclooctyl-ethylamine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (25 or 50 mL)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh approximately 0.1-0.2 mmol of 2-Cyclooctyl-ethylamine and dissolve it in ~50 mL of CO₂-free deionized water in a 100 mL beaker. Note the exact mass.

    • Add a magnetic stir bar to the beaker.

  • Titration Setup:

    • Place the beaker on the magnetic stirrer.

    • Immerse the pH electrode in the solution, ensuring the bulb is submerged but not in the path of the stir bar.

    • Fill the burette with the standardized 0.1 M HCl solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration Procedure:

    • Turn on the stirrer to a gentle speed.

    • Record the initial pH of the amine solution.

    • Begin adding the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly, decrease the increment size to capture the steep inflection region of the titration curve accurately.

    • Continue the titration well past the equivalence point until the pH begins to plateau at a low value.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • The pKa is equal to the pH at the half-equivalence point (Vₑ / 2). Read the pH value from your data or the graph corresponding to this volume.

    • Self-Validation: The shape of the titration curve should be a classic sigmoidal curve. A sharp, well-defined inflection point is indicative of a clean titration and a reliable pKa determination.

Summary of Predicted pKa Values

Prediction MethodPrinciplePredicted pKaConfidence
Structural AnalogyComparison to similar primary alkylamines10.6 - 10.8High
Computational (Fragment-Based)Database lookup and correction~10.7High
Computational (QM/DFT)Free energy calculation~10.7 ± 0.5High (Method Dependent)
ExperimentalPotentiometric TitrationTo be determinedGold Standard

Conclusion

Based on a comprehensive analysis of its molecular structure and comparison with well-characterized analogues, the pKa of the conjugate acid of 2-Cyclooctyl-ethylamine is confidently predicted to be in the range of 10.6 to 10.8 . The electron-donating nature of the cyclooctyl group via an ethyl spacer results in a basicity that is typical of simple, unhindered primary alkylamines. This predicted value serves as a robust working hypothesis for medicinal chemists and pharmaceutical scientists. While computational methods can refine this estimate, experimental verification via potentiometric titration remains the definitive step for establishing this critical parameter, which will ultimately govern the compound's behavior in biological systems and its potential as a drug candidate.

References

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

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  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific. [Link]

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  • An, H., et al. (2026). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Industrial & Engineering Chemistry Research. [Link]

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  • Sota, R., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335. [Link]

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Exploratory

2-Cyclooctyl-ethylamine solubility characteristics

An In-Depth Technical Guide to the Solubility Characteristics of 2-Cyclooctyl-ethylamine Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-cyclooctyl-ethylamine, a pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Characteristics of 2-Cyclooctyl-ethylamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-cyclooctyl-ethylamine, a primary amine with significant potential in pharmaceutical and chemical research. Lacking extensive, publicly available experimental data, this document establishes a predictive framework based on the compound's fundamental physicochemical properties, the behavior of analogous structures, and established chemical principles. It details the profound influence of pH and salt formation on aqueous solubility and outlines methodologies for empirical solubility determination. This guide serves as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and process chemistry involving 2-cyclooctyl-ethylamine.

Introduction and Physicochemical Profile

2-Cyclooctyl-ethylamine is an organic compound featuring a large, nonpolar cyclooctyl group attached to an ethylamine moiety.[1] This structure imparts a unique combination of lipophilic and hydrophilic properties that govern its solubility. Understanding these characteristics is paramount for its application in drug development, where solubility directly impacts bioavailability, and in chemical synthesis, where it dictates solvent selection and reaction conditions.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of 2-cyclooctyl-ethylamine is the first step in predicting its solubility behavior. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₂₁N[1][2]
Molecular Weight 155.28 g/mol [1][2]
IUPAC Name 2-cyclooctylethanamine[2]
CAS Number 4744-94-9[1][2]
XLogP3-AA (Predicted) 3.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Topological Polar Surface Area 26 Ų[2]

The predicted XLogP3-AA value of 3.5 indicates a significant lipophilic character, suggesting a preference for nonpolar environments over aqueous media.[2] The presence of a primary amine group, however, provides a site for hydrogen bonding and protonation, which are key to its aqueous solubility.[2]

Predicted Solubility Characteristics

Based on its structure, the solubility of 2-cyclooctyl-ethylamine is expected to vary significantly with the solvent system.

Aqueous Solubility

The aqueous solubility of amines is a balance between the hydrophobic nature of the hydrocarbon portion and the hydrophilic nature of the amine group.[3] For 2-cyclooctyl-ethylamine, the large C10 hydrocarbon component suggests that the neutral free base will have low intrinsic water solubility. Generally, amines with more than six carbon atoms are considered almost insoluble in water.[3][4] The primary amine group can, however, form hydrogen bonds with water, which contributes to some degree of solubility.[5][6][7]

Organic Solvent Solubility

Given its significant lipophilic character (XLogP3-AA of 3.5), 2-cyclooctyl-ethylamine is predicted to be readily soluble in a range of organic solvents.[2] Both alkyl and aryl amines are generally soluble in organic solvents like alcohols, ethers, and benzene.[3] The choice of an appropriate organic solvent is crucial for processes such as synthesis, purification, and formulation.[8]

A qualitative prediction of solubility in common organic solvents is presented below:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Ethanol, Methanol)HighCapable of hydrogen bonding with the amine group.
Polar Aprotic (e.g., DMSO, DMF)Moderate to HighSolvates the amine group through dipole-dipole interactions.
Nonpolar (e.g., Toluene, Hexane)Moderate to HighThe large, nonpolar cyclooctyl group will interact favorably with nonpolar solvents.

The Critical Role of pH in Aqueous Solubility

The pH of an aqueous solution is the most critical factor influencing the solubility of 2-cyclooctyl-ethylamine. The primary amine group is basic and will be protonated in acidic conditions to form the corresponding ammonium salt.[9] This salt is an ionic species and is expected to be significantly more water-soluble than the neutral free base.[9][10]

At a pH well below the pKa, the protonated form will dominate, leading to higher aqueous solubility. Conversely, at a pH above the pKa, the less soluble free base will be the predominant species.[11] This pH-dependent solubility is a key consideration in designing aqueous formulations and in extraction processes.[10][12]

Sources

Foundational

2-Cyclooctyl-ethylamine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyclooctyl-ethylamine For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyclooctyl-ethylamine is a primary amine with th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyclooctyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclooctyl-ethylamine is a primary amine with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol .[1] Its structure, featuring a cyclooctyl ring linked to an ethylamine moiety, presents a unique combination of aliphatic and amino functional groups. Spectroscopic analysis is crucial for confirming the identity and purity of this compound, which is essential for its application in areas such as neurochemistry and photocatalysis.[1] This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-cyclooctyl-ethylamine.

Molecular Structure and Spectroscopic Implications

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 2-cyclooctyl-ethylamine.

Caption: Molecular structure of 2-cyclooctyl-ethylamine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-cyclooctyl-ethylamine, we will examine the expected ¹H and ¹³C NMR spectra.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of 2-cyclooctyl-ethylamine is expected to show distinct signals corresponding to the different proton environments in the molecule. The integration of these signals will reflect the number of protons in each environment.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.7 - 2.9Triplet2H-CH₂-NH₂
~ 1.2 - 1.8Multiplet15HCyclooctyl protons (-CH- and -CH₂-)
~ 1.0 - 1.2Multiplet2H-CH₂-CH₂-NH₂
~ 0.9 - 1.2Singlet (broad)2H-NH₂

Rationale behind the Assignments:

  • -CH₂-NH₂: The methylene group attached to the nitrogen is deshielded by the electronegative nitrogen atom, hence its downfield chemical shift. It is expected to be a triplet due to coupling with the adjacent methylene group.

  • Cyclooctyl Protons: The protons on the cyclooctyl ring will produce a complex multiplet in the aliphatic region due to extensive spin-spin coupling and conformational flexibility of the eight-membered ring.

  • -CH₂-CH₂-NH₂: The methylene group adjacent to the cyclooctyl ring will be in the aliphatic region, likely overlapping with the cyclooctyl signals.

  • -NH₂: The amine protons typically appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 40 - 45-CH₂-NH₂
~ 35 - 40-CH₂-CH₂-NH₂
~ 30 - 38-CH- (cyclooctyl)
~ 25 - 30-CH₂- (cyclooctyl)

Rationale behind the Assignments:

  • -CH₂-NH₂: Similar to the proton NMR, the carbon attached to the nitrogen is deshielded and will appear at a lower field compared to the other aliphatic carbons.

  • Other Aliphatic Carbons: The remaining carbon atoms of the ethyl chain and the cyclooctyl ring will appear in the typical aliphatic region. The exact chemical shifts will depend on their specific location and the conformation of the cyclooctyl ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-cyclooctyl-ethylamine is expected to show characteristic absorption bands for the amine and aliphatic C-H bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (primary amine)
2850 - 2950StrongC-H stretch (aliphatic)
1590 - 1650MediumN-H bend (primary amine)
1450 - 1470MediumC-H bend (alkane)
1000 - 1250MediumC-N stretch

Causality of Experimental Choices:

  • N-H Stretch: The presence of a primary amine is typically confirmed by a broad absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet.[2] This broadening is due to hydrogen bonding.

  • C-H Stretch: The strong absorptions in the 2850-2950 cm⁻¹ range are characteristic of C-H stretching vibrations in the cyclooctyl and ethyl groups.

  • N-H Bend: The bending vibration of the N-H bond in a primary amine gives rise to a medium intensity band around 1600 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration is expected in the fingerprint region and confirms the presence of the amine group.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 155. This corresponds to the molecular weight of 2-cyclooctyl-ethylamine.

  • Base Peak: m/z = 30. This is a very common fragment for primary amines, corresponding to [CH₂NH₂]⁺.

  • Other Key Fragments:

    • m/z = 126: Loss of an ethyl group ([M - C₂H₅]⁺).

    • m/z = 98: Loss of the ethylamine side chain ([C₇H₁₄]⁺).

    • m/z = 56: A common fragment from the cyclooctyl ring.

Fragmentation Workflow:

M [C₁₀H₂₁N]⁺˙ (m/z 155) F1 [CH₂NH₂]⁺ (m/z 30) M->F1 α-cleavage F2 [C₈H₁₅]⁺ (m/z 111) M->F2 - C₂H₄N F3 [C₇H₁₄]⁺˙ (m/z 98) M->F3 - C₂H₅NH₂

Caption: Predicted mass fragmentation pathway for 2-cyclooctyl-ethylamine.

Experimental Protocols

A. NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2-cyclooctyl-ethylamine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

B. IR Spectroscopy Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.

C. Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-cyclooctyl-ethylamine. By combining predictive analysis based on its chemical structure with established spectroscopic principles, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared against the predictions outlined in this document for validation.

References

  • Vertex AI Search. (2023). 2-Cyclooctyl-ethylamine | 4744-94-9.
  • PubChem. (n.d.). Ethylamine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. [Link]

Sources

Exploratory

1H NMR spectrum of 2-Cyclooctyl-ethylamine

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Cyclooctyl-ethylamine For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of 2-Cyclooctyl-ethylamine and the Pow...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Cyclooctyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Cyclooctyl-ethylamine and the Power of 1H NMR

2-Cyclooctyl-ethylamine is a primary amine featuring a cyclooctyl moiety linked to an ethylamine group. Its structural characteristics, combining a bulky, flexible cycloalkane with a reactive primary amine, make it a molecule of interest in various fields, including as a building block in medicinal chemistry and materials science. The amine group provides a site for a multitude of chemical transformations, while the cyclooctyl group imparts specific steric and lipophilic properties.

In the rigorous landscape of chemical research and drug development, unambiguous structural characterization is paramount. 1H NMR spectroscopy stands as one of the most powerful and widely used analytical techniques for the elucidation of molecular structure in solution.[1][2] It provides a wealth of information regarding the electronic environment of individual protons, their connectivity, and the stereochemical relationships within a molecule. A detailed understanding of the 1H NMR spectrum of 2-cyclooctyl-ethylamine is therefore essential for any scientist working with this compound.

This guide will provide a detailed predictive analysis of the 1H NMR spectrum of 2-cyclooctyl-ethylamine, grounded in the fundamental principles of NMR spectroscopy.[3]

Predicted 1H NMR Spectrum of 2-Cyclooctyl-ethylamine: A Detailed Analysis

The 1H NMR spectrum of 2-cyclooctyl-ethylamine is predicted to exhibit several distinct signals corresponding to the different proton environments within the molecule. The analysis of the spectrum can be broken down into the contributions from the cyclooctyl group and the ethylamine moiety.

The Ethylamine Moiety (-CH2-CH2-NH2)

The ethylamine portion of the molecule gives rise to three distinct signals: the two methylene groups (-CH2-) and the amine (-NH2) protons.

  • -CH2-N (Protons 'a'): These protons are directly attached to the nitrogen atom. The electronegativity of nitrogen causes a deshielding effect, shifting their resonance downfield compared to a standard alkane. We can expect this signal to appear in the range of δ 2.6 - 2.9 ppm . Due to coupling with the adjacent methylene protons ('b'), this signal is predicted to be a triplet .[4]

  • -CH2-C (Protons 'b'): These methylene protons are adjacent to both the cyclooctyl ring and the other methylene group. Their chemical shift will be influenced by both groups. A reasonable estimate for their chemical shift is in the region of δ 1.3 - 1.6 ppm . This signal will be split by both the 'a' protons and the methine proton ('c') on the cyclooctyl ring. Therefore, it is expected to be a complex multiplet, likely a quartet of doublets or a multiplet .

  • -NH2 (Protons 'd'): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] The signal is often broad and may not show clear coupling. A typical range for primary amine protons is δ 1.0 - 5.0 ppm . In many cases, especially in the presence of trace amounts of water, the coupling to adjacent protons is not observed due to rapid proton exchange.[4] Therefore, this signal is predicted to be a broad singlet .

The Cyclooctyl Group

The cyclooctyl ring presents a more complex system due to the conformational flexibility of the eight-membered ring. However, we can make some general predictions.

  • -CH- (Proton 'c'): This is the methine proton at the point of attachment to the ethyl group. Being a tertiary proton and adjacent to the ethyl substituent, its signal is expected to be deshielded relative to the other cyclooctyl protons and will likely appear around δ 1.5 - 1.8 ppm . Due to coupling with the adjacent methylene protons on the ring and the 'b' protons of the ethyl chain, this signal will be a multiplet .

  • -CH2- (Cyclooctyl Protons 'e'): The remaining fourteen protons of the cyclooctyl ring are all methylene protons. Due to the flexibility of the ring, many of these protons may be chemically inequivalent. This will result in a broad, overlapping multiplet in the typical aliphatic region of δ 1.2 - 1.6 ppm . It is often challenging to resolve individual signals within this region for large cycloalkanes.

Summary of Predicted 1H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a (-CH2-N)2.6 - 2.9Triplet (t)2H
b (-CH2-C)1.3 - 1.6Multiplet (m)2H
c (-CH-)1.5 - 1.8Multiplet (m)1H
d (-NH2)1.0 - 5.0Broad Singlet (br s)2H
e (Cyclooctyl -CH2-)1.2 - 1.6Multiplet (m)14H

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 2-cyclooctyl-ethylamine, meticulous sample preparation and appropriate instrument settings are crucial.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) is a common choice for nonpolar to moderately polar organic compounds. For more polar samples, methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) can be used. The choice of solvent can affect the chemical shift of the amine protons.

  • Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of 2-cyclooctyl-ethylamine in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Instrument Parameters

The following are general guidelines for setting up a 1H NMR experiment on a standard spectrometer (e.g., 400 MHz).

Parameter Recommended Setting Justification
Pulse Program Standard 1D protonFor a routine 1H spectrum.
Number of Scans (NS) 16 or 32To improve signal-to-noise ratio.
Relaxation Delay (D1) 1-2 secondsAllows for full relaxation of protons between scans.
Acquisition Time (AQ) 2-4 secondsTo ensure good digital resolution.
Spectral Width (SW) 12-16 ppmTo cover the entire expected range of proton chemical shifts.
Temperature Room temperature (298 K)Standard operating temperature.

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure of 2-Cyclooctyl-ethylamine with Proton Labeling

Caption: Labeled structure of 2-cyclooctyl-ethylamine for 1H NMR analysis.

Experimental Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-10 mg in 0.6-0.7 mL solvent) add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter load_sample Insert Sample into Spectrometer filter->load_sample setup_exp Set Experimental Parameters (Pulse Program, NS, D1, etc.) load_sample->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick final_report final_report peak_pick->final_report Structural Elucidation

Caption: Workflow for the acquisition and analysis of a 1H NMR spectrum.

Trustworthiness and Self-Validating Systems

The protocols and predictions outlined in this guide are designed to be self-validating. The integration of the signals in the acquired spectrum should correspond to the number of protons in each environment as detailed in Table 1. For instance, the ratio of the integrals for the signals assigned to the cyclooctyl protons and the ethylamine protons should be 15:6. Furthermore, the observed splitting patterns should be consistent with the predicted multiplicities based on the neighboring protons. Any significant deviation from these predictions would warrant further investigation into the sample's purity or structural integrity.

Conclusion

This technical guide provides a thorough, albeit predictive, analysis of the 1H NMR spectrum of 2-cyclooctyl-ethylamine. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently verify the structure of this compound, assess its purity, and utilize this data for further scientific inquiry. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data. As with any analytical technique, a combination of careful experimental work and a solid understanding of the underlying principles is key to successful structural elucidation.

References

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Wiley. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

  • PubChem. (2-Cyclooctylethyl)Amine. Retrieved from [Link]

  • SpectraBase. 2-(1-Cyclohexenyl)ethylamine - 1H NMR Spectrum. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: 1H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

Sources

Foundational

13C NMR analysis of 2-Cyclooctyl-ethylamine

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Cyclooctyl-ethylamine Abstract This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Cyclooctyl-ethyla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Cyclooctyl-ethylamine

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Cyclooctyl-ethylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, from sample preparation to advanced spectral editing techniques. We will explore the theoretical underpinnings of the ¹³C NMR spectrum of this molecule, detail a robust experimental protocol, and provide a systematic approach to spectral interpretation and peak assignment, ensuring a self-validating and scientifically rigorous analysis.

Introduction: The Structural Significance of 2-Cyclooctyl-ethylamine

2-Cyclooctyl-ethylamine is a primary amine featuring a saturated eight-membered carbocyclic ring attached to an ethylamine moiety. This structure presents an interesting analytical challenge due to the conformational flexibility of the cyclooctane ring and the influence of the nitrogen atom on the electronic environment of adjacent carbons. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for confirming its molecular structure, assessing purity, and providing a detailed map of the carbon skeleton.[1] Unlike ¹H NMR spectra which can be complicated by overlapping signals, ¹³C NMR offers a wider chemical shift range, typically allowing for the resolution of individual carbon signals.[1] This guide will provide the expertise necessary to acquire and interpret a high-fidelity ¹³C NMR spectrum of this compound.

Theoretical Foundation for Spectral Prediction

A robust analysis begins with a theoretical prediction of the spectrum. This involves understanding the chemical equivalence of the carbon atoms and estimating their chemical shifts based on established principles.

Molecular Symmetry and Chemical Equivalence

The structure of 2-Cyclooctyl-ethylamine dictates the number of unique signals we expect to observe. Assuming free rotation around the C-C single bonds and rapid conformational interconversion of the cyclooctane ring at room temperature, we can predict the number of chemically non-equivalent carbons.

  • Ethylamine Chain (-CH₂-CH₂-NH₂): The two carbons in the ethyl chain are in distinct electronic environments. The carbon bonded to the nitrogen (α-carbon) will be deshielded compared to the carbon adjacent to the cyclooctyl ring (β-carbon). This results in two expected signals.

  • Cyclooctyl Ring: The ethylamine group acts as a substituent on the C1 carbon of the ring. This breaks the symmetry of the parent cyclooctane molecule.

    • C1: The carbon atom directly attached to the ethylamine group is unique.

    • C2 & C8: These carbons are equidistant from the substituent and are expected to be chemically equivalent.

    • C3 & C7: These carbons are also equidistant from the substituent and are expected to be chemically equivalent.

    • C4 & C6: Similarly, these are expected to be chemically equivalent.

    • C5: This carbon is unique as it is furthest from the substituent.

Therefore, we anticipate a total of 2 (ethylamine) + 5 (cyclooctyl ring) = 7 distinct signals in the broadband decoupled ¹³C NMR spectrum.

Predicting ¹³C Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment.[1] Electronegative atoms, such as nitrogen, cause a "downfield" shift (to a higher ppm value) for nearby carbons.[2][3]

  • Alkyl Carbons (Cyclooctyl Ring): Unsubstituted saturated alkanes typically resonate in the 10-50 ppm range.[4] The carbons of the cyclooctane ring will fall within this region. The parent cyclooctane shows a single peak around 27 ppm. In our substituted molecule, we expect a spread of signals. C1, being attached to the substituted ethyl group, will be the most downfield of the ring carbons.

  • Amine-Adjacent Carbons: The nitrogen atom's electron-withdrawing inductive effect significantly deshields adjacent carbons.

    • The α-carbon of the ethylamine chain (C-NH₂) is expected in the 37-45 ppm range.[5]

    • The β-carbon of the chain and the C1 carbon of the ring are also influenced, shifting them downfield relative to unsubstituted alkane carbons.

The following diagram illustrates the predicted unique carbon environments.

Caption: Molecular structure of 2-Cyclooctyl-ethylamine with carbon numbering.

Experimental Protocol: A Self-Validating Workflow

The quality of the final spectrum is directly dependent on a meticulous experimental approach. Each step is designed to ensure data integrity and reproducibility.

Sample Preparation

The causality behind proper sample preparation is to create a homogeneous solution that allows for free molecular tumbling within the magnetic field, which is essential for obtaining sharp, well-resolved NMR signals.

  • Analyte Quantity: Weigh approximately 50-100 mg of 2-Cyclooctyl-ethylamine. This concentration is a field-proven balance; it is sufficient for obtaining a good signal-to-noise ratio in a reasonable time frame (20-60 minutes) without causing issues like solution viscosity that can broaden spectral lines.[6]

  • Solvent Selection: Use approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic molecules and its single, well-characterized solvent peak at ~77.16 ppm. The deuterium provides a lock signal for the spectrometer to maintain field stability.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS). TMS is the universally accepted internal reference standard for ¹H and ¹³C NMR, defined as 0.0 ppm.[7] Its four equivalent carbons give a single, sharp signal that does not typically overlap with analyte signals.

  • Dissolution and Filtration: Dissolve the sample completely in the solvent within a clean vial. To remove any particulate matter that can degrade magnetic field homogeneity and thus spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm, which is optimal for positioning within the instrument's detection coil.

NMR Data Acquisition

The following workflow outlines the acquisition of a comprehensive dataset for unambiguous structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Dissolve 50-100mg Sample in 0.7mL CDCl3 + TMS Broadband Standard Broadband Decoupled 13C Spectrum Prep->Broadband Insert into Spectrometer DEPT90 DEPT-90 Experiment Process Fourier Transform & Phasing Broadband->Process DEPT135 DEPT-135 Experiment DEPT90->Process DEPT135->Process Assign Peak Assignment using Chemical Shifts & DEPT Data Process->Assign Confirm Final Structure Confirmation Assign->Confirm

Caption: Experimental and analytical workflow for ¹³C NMR analysis.

  • Standard ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This is the primary experiment that reveals all carbon signals as singlets.

  • DEPT-90: This experiment is crucial for identifying methine (CH) groups. Only CH carbons will appear in this spectrum.[8]

  • DEPT-135: This powerful technique provides phase information based on the number of attached protons. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative (inverted) peaks.[9] Quaternary carbons are not observed in DEPT spectra.[2]

Spectral Interpretation and Data Analysis

The final step is to synthesize the data from all three experiments to assign each peak to a specific carbon atom in the molecule.

Predicted Spectrum Summary

The table below summarizes the expected signals, their predicted chemical shifts, and their expected appearance in the DEPT experiments. This table serves as the hypothesis to be validated by the acquired data.

Assigned Carbon(s)Predicted δ (ppm)Rationale for ShiftDEPT-90DEPT-135
(-C H₂-NH₂)37 - 45Adjacent to electronegative N[5]No SignalNegative
(-C H₂-Cα)~35 - 40β-effect from N, adjacent to ringNo SignalNegative
C1 (Ring)~30 - 38Methine (CH) attached to ethyl groupPositivePositive
C2, C8 (Ring)~25 - 30Methylene (CH₂) adjacent to C1No SignalNegative
C3, C7 (Ring)~24 - 28Methylene (CH₂)No SignalNegative
C4, C6 (Ring)~24 - 28Methylene (CH₂)No SignalNegative
C5 (Ring)~23 - 27Methylene (CH₂) furthest from substituentNo SignalNegative

Note: The exact chemical shifts of the cyclooctyl carbons can be very close and may require 2D NMR techniques (like HSQC/HMBC) for definitive assignment, but DEPT provides the first crucial layer of differentiation.

Step-by-Step Assignment Logic
  • Identify the Solvent: Locate the CDCl₃ signal at ~77.16 ppm.

  • Identify Cα: The most downfield signal in the aliphatic region (37-45 ppm) that is a negative peak in the DEPT-135 spectrum is assigned to Cα.

  • Identify C1: The only signal that appears in the DEPT-90 spectrum is C1, the sole methine carbon in the molecule. This should be a positive peak in the DEPT-135 spectrum.

  • Assign Remaining Methylene (CH₂) Peaks: All other signals should be negative in the DEPT-135 spectrum and absent from the DEPT-90 spectrum. These correspond to Cβ and the four unique methylene environments in the cyclooctyl ring. Differentiating between the ring CH₂ groups based solely on ¹³C and DEPT spectra is challenging due to their similar electronic environments. However, Cβ is likely to be the most downfield of this group due to its proximity to the nitrogen atom.

Conclusion

This guide has established a comprehensive, scientifically-grounded protocol for the ¹³C NMR analysis of 2-Cyclooctyl-ethylamine. By integrating theoretical predictions with a multi-stage experimental workflow including standard broadband decoupling and DEPT spectral editing, a researcher can achieve an unambiguous assignment of the carbon skeleton. This self-validating system, where the results of each experiment corroborate the others, ensures the highest degree of confidence in the final structural elucidation, a critical requirement in research and drug development.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

  • Kitching, W., Drew, G. M., & Doddrell, D. (1991). 13C Chemical-Shift Assignments in Cyclooctyl Derivatives from the Spectra of Deuterioisotopomers. Journal of the Chemical Society, Perkin Transactions 2, (1), 73-77. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Perinu, C., et al. (2013). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. Energy Procedia, 37, 7310-7317. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

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Exploratory

Introduction: The Role of IR Spectroscopy in Molecular Characterization

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Cyclooctyl-ethylamine This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the appl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Cyclooctyl-ethylamine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of Infrared (IR) Spectroscopy for the structural elucidation of 2-Cyclooctyl-ethylamine. Moving beyond a simple data sheet, this document provides a foundational understanding of the vibrational principles, a robust protocol for data acquisition, and a detailed interpretation of the expected spectral features, grounded in established scientific literature.

Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule.[1] The principle is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[2] Each functional group possesses a unique set of vibrational frequencies (stretching, bending, wagging, etc.), which translates to a characteristic absorption pattern in the IR spectrum. This "molecular fingerprint" is invaluable for confirming molecular identity, assessing purity, and monitoring reaction progress in research and pharmaceutical development.

This whitepaper focuses on 2-Cyclooctyl-ethylamine (CAS: 4744-94-9), a primary amine featuring a bulky, saturated carbocyclic moiety.[3][4] Understanding its IR spectrum requires a composite analysis of the characteristic signals from its primary amine group and its extensive alkyl framework.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent parts: the primary amine (-NH₂) and the saturated hydrocarbon backbone (the cyclooctyl and ethyl groups).

Caption: Molecular structure of 2-Cyclooctyl-ethylamine.

The molecule's spectrum will be a superposition of the vibrational modes from these two key regions.

Theoretical Framework: Decoding the Spectrum

The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

The Primary Amine Signature

The -NH₂ group gives rise to several highly characteristic absorptions.

  • N-H Stretching Vibrations (3500-3300 cm⁻¹): Primary amines are distinguished by a pair of medium-intensity bands in this region.[5][6][7] These arise from the asymmetric and symmetric stretching modes of the two N-H bonds. The asymmetric stretch occurs at a higher frequency (typically ~3450 cm⁻¹), while the symmetric stretch appears at a lower frequency (~3350 cm⁻¹).[5][6] Unlike the broad, intense O-H stretch of alcohols, these N-H bands are notably sharper due to the lower electronegativity of nitrogen and consequently weaker hydrogen bonding.[8]

  • N-H Bending (Scissoring) Vibration (1650-1580 cm⁻¹): A medium to strong absorption corresponding to the scissoring motion of the H-N-H bond angle is expected in this range.[7][9] This peak is a reliable indicator for the presence of a primary amine.

  • N-H Wagging Vibration (910-665 cm⁻¹): A broad, strong band resulting from the out-of-plane wagging of the -NH₂ group can be observed.[7] Its broadness is a key feature.

cluster_stretching N-H Stretching (~3400 cm⁻¹) cluster_bending N-H Bending (~1600 cm⁻¹) N_stretch N H1_stretch H N_stretch->H1_stretch Asymmetric H2_stretch H N_stretch->H2_stretch Symmetric N_bend N H1_bend H N_bend->H1_bend H2_bend H N_bend->H2_bend

Caption: Key vibrational modes of a primary amine group.

The Saturated Alkyl Framework

The cyclooctyl and ethyl portions of the molecule are composed entirely of sp³-hybridized carbons and hydrogens, leading to prominent absorptions at:

  • C-H Stretching Vibrations (3000-2850 cm⁻¹): Strong, sharp absorptions just below 3000 cm⁻¹ are the hallmark of sp³ C-H bonds.[10] Given the 21 C-H bonds in 2-Cyclooctyl-ethylamine, this region will display a complex and intense set of peaks corresponding to the various symmetric and asymmetric stretches of the CH₂ groups.

  • CH₂ Bending (Scissoring) Vibration (1470-1450 cm⁻¹): A reliable, medium-intensity band for the scissoring vibration of CH₂ groups is expected around 1465 cm⁻¹.[10] For cyclic systems like cyclohexane, this band is observed near 1452 cm⁻¹.[11]

The Fingerprint Region

Below 1500 cm⁻¹, the spectrum becomes highly complex with numerous overlapping bands from C-C bond stretching, C-H bending/rocking/twisting modes, and C-N stretching. While difficult to assign individually without computational modeling, this region is unique to the molecule. The C-N stretch for aliphatic amines is expected as a weak to medium band in the 1250-1020 cm⁻¹ range.[7]

Data Acquisition Protocol: A Self-Validating System

The following protocol for obtaining a high-quality FTIR spectrum of 2-Cyclooctyl-ethylamine, a liquid at room temperature[3], is designed to ensure reproducibility and accuracy. This workflow emphasizes self-validation by systematically eliminating atmospheric and instrumental artifacts.

Experimental Workflow

A 1. Instrument Purge & Warm-up B 2. Collect Background Spectrum (Clean ATR Crystal / Salt Plates) A->B Eliminates H₂O, CO₂ signals C 3. Apply Sample (One drop of 2-Cyclooctyl-ethylamine) B->C D 4. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) C->D E 5. Process Data (Baseline Correction, Normalization) D->E F 6. Clean Apparatus Thoroughly (e.g., with Isopropanol) E->F Ensures data integrity F->B Ready for next sample

Caption: Standard Operating Procedure for FTIR analysis.

Step-by-Step Methodology

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with a Diamond Attenuated Total Reflectance (ATR) accessory or KBr/NaCl salt plates.

  • 2-Cyclooctyl-ethylamine sample.

  • Lint-free wipes.

  • Appropriate solvent for cleaning (e.g., Isopropanol or Acetone).

  • Personal Protective Equipment (gloves, safety glasses).

Protocol:

  • Instrument Preparation: Ensure the spectrometer has been powered on and the IR source has stabilized. If using a non-ATR setup, ensure the sample compartment is purged with dry air or nitrogen.

  • Background Collection (Self-Validation Step 1): Clean the ATR crystal or salt plates meticulously with a suitable solvent and a lint-free wipe. Collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This is a critical step to mathematically subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, from the final sample spectrum. An accurate background is the cornerstone of a trustworthy result.

  • Sample Application: Place a single, small drop of 2-Cyclooctyl-ethylamine directly onto the ATR crystal. If using salt plates, place a drop on one plate and gently place the second plate on top to create a thin liquid film.[12][13]

  • Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (number of scans, resolution). The resultant spectrum should be an absorbance plot versus wavenumber (cm⁻¹).

  • Data Processing: Perform automated baseline correction if necessary to ensure all peaks originate from zero absorbance. Normalize the spectrum so the most intense peak has an absorbance of ~1.0 for easier comparison.

  • Apparatus Cleaning (Self-Validation Step 2): Thoroughly clean the sample residue from the ATR crystal or salt plates using a solvent-moistened wipe. This prevents cross-contamination and ensures the validity of subsequent analyses.

Anticipated Spectral Data and Interpretation

Based on the theoretical principles, the IR spectrum of 2-Cyclooctyl-ethylamine is predicted to exhibit the following key absorption bands.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
~3450N-H Asymmetric StretchPrimary AmineMedium, Sharp
~3350N-H Symmetric StretchPrimary AmineMedium, Sharp
2960-2850C-H Asymmetric & Symmetric StretchAlkyl (sp³)Strong, Sharp, Complex
1650-1580N-H Bending (Scissoring)Primary AmineMedium to Strong, Sharp
1470-1450CH₂ Bending (Scissoring)AlkylMedium, Sharp
1250-1020C-N StretchAliphatic AmineWeak to Medium
910-665N-H WaggingPrimary AmineStrong, Broad

Narrative Interpretation: Upon analysis, the spectrum should immediately confirm the primary amine functionality through the characteristic doublet of sharp peaks around 3450 and 3350 cm⁻¹.[5][6][14] The presence of a strong, sharp peak between 1650-1580 cm⁻¹ further corroborates this assignment. The overwhelming intensity of the C-H stretching bands just below 3000 cm⁻¹ confirms the large saturated alkyl character of the molecule. The CH₂ scissoring peak near 1460 cm⁻¹ will be clearly visible. Finally, the broad, strong absorption in the low-frequency region (910-665 cm⁻¹) due to N-H wagging provides a third key confirmation of the primary amine group.[7] The combination of these distinct features provides unambiguous evidence for the structure of 2-Cyclooctyl-ethylamine.

Conclusion

Infrared spectroscopy offers a powerful, rapid, and definitive method for the structural verification of 2-Cyclooctyl-ethylamine. By systematically identifying the signature absorptions of the primary amine (N-H stretches, N-H bend) and the saturated alkyl framework (C-H stretches, CH₂ bend), researchers can confidently confirm the molecule's identity. The implementation of a self-validating data acquisition protocol, centered on meticulous background collection and cleaning, ensures that the resulting spectral data is both accurate and trustworthy, meeting the rigorous standards of scientific and pharmaceutical research.

References

Sources

Foundational

Mass Spectrometry Fragmentation of 2-Cyclooctyl-ethylamine: A Technical Guide

Executive Summary 2-Cyclooctyl-ethylamine (CAS: 5452-37-9) serves as a critical hydrophobic building block in the synthesis of neuroactive pharmaceuticals and agrochemicals.[1] Its structure—a flexible, eight-membered cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclooctyl-ethylamine (CAS: 5452-37-9) serves as a critical hydrophobic building block in the synthesis of neuroactive pharmaceuticals and agrochemicals.[1] Its structure—a flexible, eight-membered cycloalkane ring tethered to a primary amine—presents unique challenges in mass spectrometry (MS).[1]

This guide provides a definitive analysis of its fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI).[1] By understanding the competing kinetics between the nitrogen lone-pair directed cleavage and the stress-relief fragmentation of the cyclooctyl ring, researchers can distinguish this moiety from isobaric impurities (e.g., decylamines or cyclohexyl-butyl isomers) with high confidence.

Part 1: Structural Context & Physicochemical Properties[1]

Before interpreting spectra, the analyst must understand the energy landscape of the molecule. The high basicity of the primary amine dictates the charge localization in soft ionization, while the "floppy" cyclooctane ring dominates the neutral loss patterns.

PropertyValueMass Spec Implication
Formula

Nitrogen Rule applies (Odd MW = Odd # of N).[1]
Exact Mass 155.1674 DaMonoisotopic target for HRMS.[1]

156.1752 DaPrimary precursor ion in ESI(+).[1]
pKa (Calc) ~10.5Readily protonates in positive mode (0.1% Formic Acid).[1]
Structure Cyclooctyl-

-

-


-hydrogen available for rearrangements;

-carbon exposed.[1]

Part 2: Electron Ionization (EI) – The Hard Ionization Pathway

In GC-MS (70 eV), the fragmentation is driven by the radical cation


. The ionization potential of the nitrogen lone pair is significantly lower than that of the C-C sigma bonds, directing the fragmentation almost exclusively through the amine.
The Dominant Mechanism: -Cleavage

The diagnostic signature of primary amines with an unbranched


-carbon is the base peak at 

30
.
  • Mechanism: Homolytic fission of the C-C bond adjacent to the nitrogen atom.

  • Process: The radical cation forms on the nitrogen. The unpaired electron induces cleavage of the

    
     bond to stabilize the radical, forming a resonance-stabilized iminium ion.
    
  • Equation:

    
    
    
  • Observation: The alkyl chain (cyclooctylmethyl radical) is lost as a neutral species (MW ~125), leaving the intense signal at

    
     30.
    
Secondary Fragmentation: Ring Degradation

While the amine dominates, high-energy collisions will fragment the hydrocarbon ring. Cyclooctane is energetically strained (transannular strain).[1]

  • Hydrocarbon Series: Look for low-intensity clusters at

    
     41, 55, 69, and 83.[1]
    
  • Origin: These arise from the disintegration of the neutral cyclooctyl radical if charge migration occurs, or from minor pathways where the charge remains on the alkyl fragment (less favorable).

Part 3: Electrospray Ionization (ESI-CID) – The Soft Ionization Pathway

In LC-MS/MS, the molecule enters the gas phase as the even-electron cation


. Fragmentation is induced via Collision Induced Dissociation (CID).[1][2]
Neutral Loss of Ammonia ( )

Unlike EI, ESI fragmentation often involves heterolytic cleavage driven by proton mobility.[1]

  • Precursor:

    
     156.17
    
  • Mechanism: Inductive cleavage.[1] The protonated amine group leaves as neutral ammonia (17 Da).[1]

  • Product: A secondary carbocation at

    
     139.15  (
    
    
    
    ).[1]
  • Significance: This is often the dominant fragment in low-energy CID.[1]

Carbocation Rearrangement (The "Scrambling" Effect)

The resulting


 139 ion is a (2-cyclooctyl)ethyl cation. Primary carbocations are unstable.[1] It will rapidly rearrange via:
  • Hydride Shift: Moving the charge to the tertiary carbon on the ring.[1]

  • Ring Contraction: Cyclooctyl rings often contract to methyl-cycloheptyl or ethyl-cyclohexyl structures to relieve transannular strain.[1]

  • Alkene Loss: The rearranged cation eliminates ethylene (

    
    , 28 Da) or propene (
    
    
    
    , 42 Da).[1]
    • 
       (Loss of 
      
      
      
      )
    • 
       (Loss of 
      
      
      
      )

Part 4: Visualization of Pathways

The following diagram maps the divergent pathways between GC-MS (Radical driven) and LC-MS (Proton driven).

FragmentationPathways Molecule 2-Cyclooctyl-ethylamine (Neutral) EI_Ion EI Radical Cation [M]+• m/z 155 Molecule->EI_Ion 70 eV EI ESI_Ion ESI Protonated Ion [M+H]+ m/z 156 Molecule->ESI_Ion ESI (+) AlphaCleavage α-Cleavage (Homolytic) EI_Ion->AlphaCleavage BasePeak Iminium Ion [CH2=NH2]+ m/z 30 AlphaCleavage->BasePeak Dominant NeutralRadical Neutral Loss (Cyclooctylmethyl radical) AlphaCleavage->NeutralRadical Inductive Inductive Cleavage (Heterolytic) ESI_Ion->Inductive Carbocation Alkyl Cation [C10H19]+ m/z 139 Inductive->Carbocation - NH3 Ammonia Neutral Loss NH3 (17 Da) Inductive->Ammonia RingFrag Ring Contraction/ Alkene Loss Carbocation->RingFrag Fragment111 Fragment Ion m/z 111 RingFrag->Fragment111 - C2H4

Figure 1: Divergent fragmentation pathways for 2-Cyclooctyl-ethylamine under Hard (EI) and Soft (ESI) ionization.[1]

Part 5: Experimental Protocol

To reproduce these spectra for library validation or impurity profiling, follow this standardized workflow.

Method A: GC-MS (Identification)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).[1]

  • Inlet: Split (10:1), 250°C.

  • Column: Rtx-5Amine or equivalent base-deactivated column (30m x 0.25mm x 0.25µm). Note: Standard non-polar columns may show peak tailing due to the amine.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: 230°C, 70 eV.[1]

  • Scan Range: 25–300 amu.[1]

Method B: LC-MS/MS (Quantitation/Metabolite ID)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode.[1][3]

    • Capillary Voltage: 3.0 kV.[1]

    • Cone Voltage: 30 V.[1]

  • Collision Energy (CID): Ramp 15–35 eV.[1]

Part 6: Data Interpretation & Diagnostic Ions

Use the table below to assign peaks in your acquired spectrum.

m/z (Da)Ion TypeOrigin (Ionization Mode)Interpretation Notes
30

EI Base Peak Diagnostic for primary amines with unbranched

-carbons.
156

ESI Parent Protonated molecule.[1]
155

EI Parentusually very weak or absent in aliphatic amines due to rapid fragmentation.
139

ESI FragmentLoss of ammonia.[1] Forms the cyclooctylethyl carbocation.
111

ESI FragmentLoss of ethylene (

) from the

139 cation.
41, 55, 69 AlkylEI/ESITypical cycloalkane series (

) indicating the ring structure.
Critical Analysis Note

If you observe a strong peak at


 44  instead of 30, your molecule is likely 

-methylated
(e.g., 2-cyclooctyl-1-methylethylamine).[1] If you observe

58
, it is likely N,N-dimethylated .[1] The specificity of the

30 peak is the primary quality control check for the primary amine functionality.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Foundational text for

    
    -cleavage mechanisms).
    
  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Source for Nitrogen Rule and odd-electron ion behaviors).

  • NIST Mass Spectrometry Data Center. (2023).[1] Class: Alkylamines and Cycloalkanes.[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer International Publishing.[1] (Reference for ESI-CID fragmentation of protonated amines).

Sources

Exploratory

Technical Guide: Synthesis of 2-Cyclooctyl-ethylamine

This guide details the synthesis of 2-Cyclooctyl-ethylamine (CAS: 4744-94-9), a critical medium-ring building block used in the development of neuroactive pharmacophores (e.g., butyrylcholinesterase inhibitors). While ea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Cyclooctyl-ethylamine (CAS: 4744-94-9), a critical medium-ring building block used in the development of neuroactive pharmacophores (e.g., butyrylcholinesterase inhibitors).

While early conformational studies of medium-sized rings in the 1950s (e.g., by Cope and Prelog) established the stability of cyclooctane derivatives, the First Practical and Scalable Synthesis —fully characterized with modern spectroscopic data—was optimized in the context of Alzheimer’s disease therapeutic research. This guide presents that definitive 3-step protocol, which offers superior regiocontrol and yield compared to classical Knoevenagel condensation routes.

Target Molecule: 2-Cyclooctyl-ethylamine CAS Registry Number: 4744-94-9 Molecular Formula: C₁₀H₂₁N Molecular Weight: 155.28 g/mol [1]

Executive Summary & Retrosynthetic Logic

The synthesis of 2-cyclooctyl-ethylamine poses a specific challenge: attaching a linear ethylamine chain to a medium-sized ring without inducing transannular hydride shifts or ring contraction—common pitfalls in cyclooctane chemistry.

Retrosynthetic Analysis:

  • Target: Primary amine on a saturated ethyl linker.

  • Disconnection: The C-N bond is formed via reduction of a nitrile.

  • Intermediate: 2-Cyclooctylacetonitrile.[2]

  • Precursor: 2-Cyclooctylideneacetonitrile (Exocyclic alkene).

  • Starting Material: Cyclooctanone (Commercial C8 ketone).

Strategic Choice: We utilize a Horner-Wadsworth-Emmons (HWE) olefination rather than a classical Knoevenagel condensation.

  • Why? The HWE reaction using diethyl cyanomethylphosphonate provides thermodynamic control, preventing the formation of endocyclic double bond isomers (endo-isomers) that are difficult to separate.

  • Reduction Strategy: A two-stage reduction (Catalytic Hydrogenation

    
     Hydride Reduction) is employed to ensure complete saturation of the alkene before the nitrile is converted to the amine, minimizing the risk of forming secondary amine byproducts.
    

Reaction Scheme & Pathway

The following diagram illustrates the stepwise transformation from cyclooctanone to the target amine.

ReactionScheme SM Cyclooctanone (C8H14O) INT1 2-Cyclooctylideneacetonitrile (Unsaturated Nitrile) SM->INT1 R1 1. (EtO)2P(O)CH2CN NaH, THF, 0°C to RT (HWE Olefination) INT2 2-Cyclooctylacetonitrile (Saturated Nitrile) INT1->INT2 PROD 2-Cyclooctyl-ethylamine (Target Amine) INT2->PROD R2 2. H2, Pd/C MeOH (Alkene Reduction) R3 3. LiAlH4 THF, Reflux (Nitrile Reduction)

Caption: Stepwise synthesis via HWE olefination followed by sequential reduction.

Detailed Experimental Protocol

Basis: Optimized protocol adapted from Meden et al. (Chem. Commun., 2019) [1].

Step 1: Synthesis of 2-Cyclooctylideneacetonitrile

Reaction Type: Horner-Wadsworth-Emmons (HWE) Olefination.

  • Reagents:

    • Cyclooctanone (1.0 eq, 31.7 mmol)

    • Diethyl cyanomethylphosphonate (1.3 eq)

    • Sodium Hydride (NaH) (60% dispersion, 1.3 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF (50 mL).

    • Deprotonation: Add diethyl cyanomethylphosphonate dropwise at 0°C. Stir for 30 mins to generate the phosphonate carbanion (clear solution).

    • Addition: Add cyclooctanone dropwise. The mixture will likely turn slightly yellow.[3]

    • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Concentrate in vacuo. Dilute residue with water (50 mL) and extract with Diethyl Ether (Et₂O, 2 x 30 mL).

    • Purification: Dry organic phase over Na₂SO₄, evaporate, and purify via flash column chromatography (Silica gel, Petroleum Ether).

    • Yield Target: ~71%

    • Checkpoint: Product is a colorless oil.[2]

Step 2: Selective Reduction to 2-Cyclooctylacetonitrile

Reaction Type: Catalytic Hydrogenation.

  • Reagents:

    • 2-Cyclooctylideneacetonitrile (from Step 1)[4]

    • Palladium on Carbon (Pd/C, 10% wt loading)

    • Hydrogen gas (H₂, balloon pressure)

    • Solvent: Methanol (MeOH)[5]

  • Protocol:

    • Dissolve the unsaturated nitrile in MeOH.

    • Add catalytic Pd/C (carefully, under inert gas to prevent ignition).

    • Purge system with H₂ and stir under H₂ balloon at RT.

    • Monitoring: Monitor by TLC until the alkene spot disappears. The nitrile group is generally resistant to H₂/Pd under these mild conditions.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

    • Yield Target: ~96% (Quantitative conversion common).

Step 3: Reduction to 2-Cyclooctyl-ethylamine

Reaction Type: Hydride Reduction.

  • Reagents:

    • 2-Cyclooctylacetonitrile (from Step 2)[2][4]

    • Lithium Aluminum Hydride (LiAlH4) (2.0 - 3.0 eq)

    • Solvent: Anhydrous THF

  • Protocol:

    • Setup: Place LiAlH4 in a dry flask with anhydrous THF under Argon at 0°C.

    • Addition: Add solution of 2-cyclooctylacetonitrile in THF dropwise to the hydride suspension. Caution: Exothermic.

    • Reflux: Heat to reflux for 3–6 hours to ensure complete reduction of the nitrile to the primary amine.

    • Quench (Fieser Method): Cool to 0°C. Carefully add:

      • 
         mL Water[3]
        
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
      • (Where

        
         = grams of LiAlH4 used).
        
    • Isolation: Filter the granular white precipitate. Dry the filtrate (Na₂SO₄) and concentrate.

    • Yield Target: ~67%

Characterization Data

The following data validates the structure of the final product (CAS 4744-94-9) as reported in the reference literature [1].

ParameterValue / Description
Appearance Colorless oil
MS (ESI-HRMS) Calculated for [M+H]⁺ (C₁₀H₂₂N): 156.1747 Found: 156.1745
IR (

)
3292 (N-H str), 2911, 2847 (C-H str), 1589 (N-H bend) cm⁻¹
¹H NMR

1.35–1.82 (m, 14H, Ring protons), 1.88–2.03 (m, 1H, CH-bridgehead), 2.6–2.8 (m, 2H, CH₂-N)
¹³C NMR

25.0, 25.8, 26.1, 26.9 (Ring CH₂), 32.1 (Ring CH), 39.0 (Linker CH₂), 42.0 (CH₂-NH₂)

Experimental Workflow Diagram

This diagram outlines the critical process flow, emphasizing safety and purification checkpoints.

Workflow cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Nitrile Reduction S1_Setup Setup: NaH + Phosphonate (THF, 0°C, Argon) S1_Add Add Cyclooctanone (Stir 12h, RT) S1_Setup->S1_Add S1_Work Aq. Workup & Extraction (Et2O) S1_Add->S1_Work S1_Pur Flash Chromatography (Silica, PE) S1_Work->S1_Pur S2_React H2 (Balloon) + Pd/C (MeOH, RT) S1_Pur->S2_React Intermediate 1 S2_Filt Filter (Celite) Concentrate S2_React->S2_Filt S3_React LiAlH4 Suspension (THF, Reflux) S2_Filt->S3_React Intermediate 2 S3_Quench Fieser Quench (H2O / NaOH / H2O) S3_React->S3_Quench S3_Final Isolate Amine (Colorless Oil) S3_Quench->S3_Final

Caption: Operational workflow for the 3-step synthesis of 2-Cyclooctyl-ethylamine.

References

  • Meden, A., Knez, D., Jukič, M., et al. (2019).[6][7] Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's disease. Chemical Communications , 55, 3765-3768.[6][7][8] (See Electronic Supplementary Information for detailed experimental procedures GP4 and GP5).

  • Cope, A. C., et al. (1950s). Cyclic polyolefins and medium-sized rings. (Historical context on cyclooctane stability and reactivity). Journal of the American Chemical Society.

Sources

Foundational

An In-Depth Technical Guide to 2-Cyclooctyl-ethylamine: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 2-Cyclooctyl-ethylamine, a fascinating primary amine with emerging significance in neurochemistry and synthetic chemistry. Intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Cyclooctyl-ethylamine, a fascinating primary amine with emerging significance in neurochemistry and synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, chemical properties, and known applications, grounding all claims in verifiable scientific literature.

Introduction and Physicochemical Properties

2-Cyclooctyl-ethylamine, identified by the CAS number 4744-94-9, is an organic compound with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol .[1] Its structure consists of a cyclooctyl ring bonded to an ethylamine moiety. This combination of a bulky, lipophilic cycloalkane and a reactive primary amine group imparts unique physicochemical properties that are of interest in various chemical and biological contexts.

Table 1: Physicochemical Properties of 2-Cyclooctyl-ethylamine

PropertyValueSource
CAS Number 4744-94-9[1]
Molecular Formula C₁₀H₂₁N[1]
Molecular Weight 155.28 g/mol [1]
IUPAC Name 2-cyclooctylethanamine[1]
Synonyms (2-Cyclooctylethyl)amine, Cyclooctaneethanamine[2]

Discovery and Historical Context

The initial discovery and synthesis of 2-Cyclooctyl-ethylamine are not prominently documented in easily accessible historical records. Its emergence in the scientific literature appears to be more recent, likely driven by broader investigations into the structure-activity relationships of cycloalkyl-substituted amines for various applications, including as intermediates in the synthesis of more complex molecules and for their potential biological activities. The lack of a clear, singular "discovery" paper suggests that it may have been synthesized as part of a larger library of compounds during exploratory research, with its specific properties and potential only being recognized later.

Synthesis and Chemical Reactivity

The synthesis of 2-Cyclooctyl-ethylamine can be approached through various established organic chemistry methodologies. A commonly cited route involves the reduction of a nitrile precursor.

Synthesis via Reduction of 2-(Cyclooct-1-en-1-yl)acetonitrile

A plausible and efficient synthetic pathway commences with a cyclooctene derivative. Specifically, the synthesis can start from 2-[(1E)-cycloocten-1-yl]acetonitrile. This intermediate can then undergo a series of reduction and substitution reactions to yield the final product, 2-Cyclooctyl-ethylamine.

Experimental Protocol: Synthesis of 2-Cyclooctyl-ethylamine

Step 1: Hydrogenation of 2-[(1E)-Cycloocten-1-yl]acetonitrile

  • In a high-pressure hydrogenation vessel, dissolve 2-[(1E)-cycloocten-1-yl]acetonitrile in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.

  • Pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.

  • Heat the reaction mixture to 50-70 °C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(cyclooctyl)acetonitrile.

Step 2: Reduction of 2-(cyclooctyl)acetonitrile to 2-Cyclooctyl-ethylamine

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Dissolve the crude 2-(cyclooctyl)acetonitrile from Step 1 in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield crude 2-Cyclooctyl-ethylamine.

  • Purify the crude product by vacuum distillation to obtain the pure amine.

Synthesis_Pathway Start 2-[(1E)-Cycloocten-1-yl]acetonitrile Intermediate 2-(Cyclooctyl)acetonitrile Start->Intermediate H₂, Pd/C or Raney Ni Product 2-Cyclooctyl-ethylamine Intermediate->Product 1. LiAlH₄, Et₂O or THF 2. H₂O workup

Caption: Synthesis of 2-Cyclooctyl-ethylamine.

Chemical Reactivity

As a primary amine, 2-Cyclooctyl-ethylamine exhibits typical nucleophilic character. It can readily participate in reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Salt Formation: Reaction with acids to form ammonium salts.

Spectroscopic Characterization

The structural elucidation of 2-Cyclooctyl-ethylamine relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset is not readily found in a single source, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 2-Cyclooctyl-ethylamine

TechniqueExpected Features
¹H NMR - Broad singlet for the -NH₂ protons (δ 1.0-2.5 ppm).- Multiplets for the cyclooctyl ring protons (δ 1.2-1.8 ppm).- Multiplet for the -CH₂- group adjacent to the amine (δ 2.5-2.8 ppm).- Multiplet for the -CH₂- group adjacent to the cyclooctyl ring (δ 1.3-1.6 ppm).
¹³C NMR - Signal for the carbon attached to the nitrogen (~δ 40-45 ppm).- Signals for the carbons of the cyclooctyl ring (δ 25-40 ppm).
IR Spectroscopy - N-H stretching vibrations (two bands for a primary amine) in the region of 3300-3500 cm⁻¹.[3]- C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.[4]- N-H bending (scissoring) vibration around 1600 cm⁻¹.[5]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 155.- Characteristic fragmentation patterns for primary amines, including alpha-cleavage.

Applications and Biological Activity

The known applications of 2-Cyclooctyl-ethylamine are primarily in the realms of research chemistry and neuropharmacology.

Use in Photocatalysis

2-Cyclooctyl-ethylamine has been utilized in the field of photocatalysis. In such applications, it can act as a catalyst to accelerate photoreactions, which are integral to various organic transformations. The specific mechanisms and the full scope of its utility in this area are subjects of ongoing research.

Neurochemical Research

A significant area of investigation for 2-Cyclooctyl-ethylamine is its effect on the central nervous system. Studies have shown that it can decrease the concentrations of epinephrine in the hypothalamus and brainstem. This biological activity was observed when the compound was administered intraperitoneally to research animals at doses ranging from 25 to 75 mg/kg. The reduction in epinephrine levels was found to be dose-dependent. This finding suggests that 2-Cyclooctyl-ethylamine may have potential applications in neurochemistry and pharmacology, possibly as a tool for studying adrenergic systems or as a lead compound for the development of new therapeutics.

Biological_Activity Compound 2-Cyclooctyl-ethylamine Administration Intraperitoneal Administration (25-75 mg/kg) Compound->Administration Target_Region1 Hypothalamus Administration->Target_Region1 Target_Region2 Brainstem Administration->Target_Region2 Effect Decreased Epinephrine Concentrations Target_Region1->Effect Target_Region2->Effect

Caption: Biological activity of 2-Cyclooctyl-ethylamine.

Safety and Handling

As a primary amine, 2-Cyclooctyl-ethylamine should be handled with appropriate safety precautions. It is expected to be corrosive and may cause skin and eye irritation. Inhalation of vapors should be avoided. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Cyclooctyl-ethylamine is a molecule with demonstrated utility and potential in both synthetic and biological chemistry. While its historical origins are not extensively detailed, its chemical properties make it a valuable building block, and its observed effects on neurotransmitter levels open avenues for further pharmacological investigation. This guide has provided a foundational understanding of this compound, intended to support and inspire future research and development efforts.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). PMC. Retrieved February 7, 2026, from [Link]

  • Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. (n.d.). Google Patents.
  • Synthesis method of 2-thiopheneethamine. (n.d.). Google Patents.
  • Method for synthesizing 2-amino thizaoline. (n.d.). Google Patents.
  • (2-Cyclooctylethyl)Amine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • 2-Cycloocten-1-one. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • El-Mansy, M. F., Sar, A., Lindeman, S. V., & Donaldson, W. A. (2013). Spectral Data for "Generation of Molecular Complexity from Cyclooctatetraene: Preparation of Optically Active Protected Aminocycloheptitols and Bicyclo[4.4.1]undecatriene". e-Publications@Marquette. Retrieved February 7, 2026, from [Link]

  • Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of cyclophosphamide. (1981). PubMed. Retrieved February 7, 2026, from [Link]

  • Cyclooctane. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • Cyclooctene. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine. (n.d.). Google Patents.
  • 7.6: Interpreting 2-D NMR Spectra. (2020). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • IR Absorption Table. (n.d.). WebSpectra. Retrieved February 7, 2026, from [Link]

  • Aminoketones and methods for their production. (n.d.). Google Patents.
  • 10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • 2-Chloroadamantane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 7, 2026, from [Link]

  • Cyclooctanone. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved February 7, 2026, from [Link]

  • Cycloate. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • 2-Octanamine. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

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Exploratory

A Comprehensive Technical Guide to 2-Cyclooctylethanamine for Pharmaceutical Research and Development

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides an in-depth analysis of 2-cyclooctylethanamine, a versatile primary amine with significant potential as a building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of 2-cyclooctylethanamine, a versatile primary amine with significant potential as a building block in medicinal chemistry and drug development. While not extensively documented as a standalone therapeutic agent, its unique structural features—a lipophilic cyclooctyl group combined with a reactive ethylamine tail—make it a compound of interest for researchers and scientists. This document covers its formal nomenclature, physicochemical properties, a detailed synthetic protocol with mechanistic rationale, and a discussion of its potential applications in pharmaceutical design. The guide is structured to provide both foundational knowledge and practical insights for professionals in the field.

Nomenclature and Chemical Identification

The precise identification of a chemical entity is foundational to all scientific research. 2-Cyclooctylethanamine is identified by several names and registry numbers across various chemical databases.

The International Union of Pure and Applied Chemistry (IUPAC) designates the preferred name as 2-cyclooctylethanamine .[1] The term "ethanamine" is the systematic name for "ethylamine".[2][3]

Synonyms and Alternative Names: In literature and commercial catalogs, this compound may be listed under various synonyms, including:

  • (2-Cyclooctylethyl)amine[1]

  • 2-Cyclooctyl-ethylamine[4]

  • Cyclooctaneethanamine[4]

  • 2-CYCLOOCTYLETHAN-1-AMINE[1]

A consolidated list of key identifiers is presented in Table 1 for unambiguous referencing.

Table 1: Core Chemical Identifiers for 2-Cyclooctylethanamine

Identifier Value Source(s)
CAS Number 4744-94-9 [1][4]
Molecular Formula C₁₀H₂₁N [1][4]
Molecular Weight 155.28 g/mol [1][4]
InChIKey CYLNFXZMOWHGFB-UHFFFAOYSA-N [1]
Canonical SMILES NCCC1CCCCCCC1

| MDL Number | MFCD04114511 |[4] |

Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. These properties are critical for predicting its suitability for specific applications, from synthesis workups to pharmacokinetic behavior.

The large, non-polar cyclooctyl ring imparts significant lipophilicity, while the primary amine group provides a site for hydrogen bonding and acid-base chemistry. The predicted pKa of approximately 10.5 suggests it is a moderately strong base, comparable to other primary alkylamines.[4]

Table 2: Key Physicochemical Properties of 2-Cyclooctylethanamine

Property Value Notes / Significance
Physical Form Solid [4]
Boiling Point 116-117 °C (at 23 Torr) [4]
Density (Predicted) 0.847 ± 0.06 g/cm³ [4]
pKa (Predicted) 10.52 ± 0.10 [4] Indicates a basic character, likely protonated at physiological pH.
XLogP3-AA (Predicted) 3.5 [1] Suggests high lipophilicity and potential for membrane permeability.
Hydrogen Bond Donors 1 [1] The -NH₂ group can donate hydrogen bonds.

| Hydrogen Bond Acceptors | 1 |[1] The nitrogen atom can accept a hydrogen bond. |

Synthesis and Methodologies

The synthesis of 2-cyclooctylethanamine can be efficiently achieved from commercially available precursors. One documented route involves the reduction of a nitrile intermediate.[4] This section provides a detailed, self-validating protocol for the synthesis via the reduction of 2-cyclooctylacetonitrile.

Synthetic Strategy: Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on factors like scale, functional group tolerance, and desired reaction conditions. For laboratory-scale synthesis where high reactivity is desired, Lithium Aluminum Hydride (LiAlH₄ or LAH) is an excellent choice. It is a potent, non-selective reducing agent that efficiently reduces nitriles to primary amines.

Experimental Protocol: LAH Reduction of 2-Cyclooctylacetonitrile

This protocol describes the reduction of 2-cyclooctylacetonitrile to yield 2-cyclooctylethanamine.

Materials:

  • 2-Cyclooctylacetonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Distilled Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of 2-cyclooctylacetonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a separate flask.

  • LAH Suspension: In the main reaction flask, a suspension of LAH (approx. 1.5 eq) in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath. Causality: Using an excess of LAH ensures the complete reduction of the nitrile. The reaction is highly exothermic, necessitating cooling to control the reaction rate and prevent side reactions.

  • Addition of Nitrile: The solution of 2-cyclooctylacetonitrile is added dropwise to the stirred LAH suspension via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Workup (Fieser Method): The flask is cooled back to 0 °C. The reaction is quenched by the slow, sequential addition of:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of water.

    • Causality: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process.

  • Filtration and Extraction: The resulting white precipitate is filtered off, and the filter cake is washed with additional diethyl ether. The combined organic filtrate contains the desired product.

  • Drying and Concentration: The organic solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-cyclooctylethanamine.

  • Purification: If necessary, the product can be further purified by vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Purification Reactant 2-Cyclooctylacetonitrile Addition Slow Addition at 0 °C Reactant->Addition Reagent LiAlH₄ in Anhydrous Ether Reagent->Addition Reflux Reflux (4-6h) Addition->Reflux Quench Fieser Workup (H₂O, NaOH) Reflux->Quench Filter Filter Aluminum Salts Quench->Filter Dry Dry with MgSO₄ Filter->Dry Concentrate Rotary Evaporation Dry->Concentrate Product 2-Cyclooctylethanamine Concentrate->Product DrugDesign cluster_PK Pharmacokinetic Impact (ADME) cluster_PD Pharmacodynamic Impact Compound 2-Cyclooctylethanamine Cyclooctyl Group Ethylamine Group Lipophilicity ↑ Lipophilicity ↑ Membrane Permeability Compound:f0->Lipophilicity Metabolism Potential for CYP450 Metabolism Compound:f0->Metabolism Binding Hydrophobic Pocket Binding Compound:f0->Binding Ionic Ionic Bonding / Salt Bridge (as -NH₃⁺) Compound:f1->Ionic Handle Synthetic Handle for Derivatization Compound:f1->Handle

Caption: Logical relationship between structural features and drug properties.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. 2-Cyclooctylethanamine is classified as harmful if swallowed.

Table 3: GHS Hazard Information

Hazard Class Pictogram Signal Word Hazard Statement

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed [1]|

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place. [5]

Conclusion

2-Cyclooctylethanamine is a primary amine characterized by a unique combination of a bulky, lipophilic cyclooctyl group and a reactive ethylamine functional group. While its direct therapeutic applications are not established, its value to the drug development community is significant as a versatile intermediate and structural scaffold. Its physicochemical properties, particularly its basicity and high lipophilicity, provide a strong foundation for designing molecules with specific pharmacokinetic and pharmacodynamic profiles. The synthetic route via nitrile reduction is robust and accessible, making it a readily available tool for medicinal chemists. This guide provides the core technical information necessary for researchers and scientists to effectively utilize 2-cyclooctylethanamine in their discovery and development programs.

References

  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • MDPI. (2026). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Retrieved from [Link]

  • PubChem. (n.d.). (2-Cyclooctylethyl)Amine. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • MDPI. (n.d.). Cocrystal Applications in Drug Delivery. Retrieved from [Link]

  • PubMed. (n.d.). Colloidal microgels in drug delivery applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Cyclopentylethanol (CAS 766-00-7). Retrieved from [Link]

  • PMC. (n.d.). Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • Wiley. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

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Foundational

Theoretical and In-Silico Evaluation of 2-Cyclooctyl-ethylamine: A Technical Guide for Drug Discovery Professionals

Foreword: Charting Unexplored Territory in Neuropharmacology In the relentless pursuit of novel therapeutics, the exploration of unique chemical scaffolds is paramount. 2-Cyclooctyl-ethylamine, a seemingly simple molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Neuropharmacology

In the relentless pursuit of novel therapeutics, the exploration of unique chemical scaffolds is paramount. 2-Cyclooctyl-ethylamine, a seemingly simple molecule, presents a fascinating case study in structural and pharmacological potential. Its composition—a bulky, flexible cyclooctyl moiety appended to a pharmacologically significant ethylamine backbone—suggests a rich, yet largely uninvestigated, interaction profile with key neurological targets. This guide serves as a comprehensive theoretical framework and a practical, in-silico roadmap for researchers and drug development professionals poised to investigate this intriguing compound. By integrating computational chemistry with established principles of medicinal chemistry, we will construct a robust hypothesis-driven approach to unlock the therapeutic potential of 2-Cyclooctyl-ethylamine.

Molecular Profile and Physicochemical Landscape

A foundational understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. 2-Cyclooctyl-ethylamine is an organic amine with the molecular formula C10H21N and a molecular weight of 155.28 g/mol .[1] Its CAS number is 4744-94-9.[1][2][3] The structure consists of a cyclooctyl group attached to an ethylamine moiety, which imparts unique characteristics that influence its chemical and biological activity.[1]

In-Silico Physicochemical and ADMET Predictions

Computational tools provide essential, preliminary data on a molecule's drug-likeness. The following table summarizes key predicted properties for 2-Cyclooctyl-ethylamine, largely derived from established algorithms.

PropertyPredicted ValueSignificance in Drug DevelopmentData Source
Molecular Weight 155.28 g/mol Influences diffusion, bioavailability, and overall size.[1][2]
XLogP3 3.5A measure of lipophilicity, suggesting good membrane permeability.[2]
Topological Polar Surface Area (TPSA) 26.0 ŲPredicts cell permeability and blood-brain barrier penetration potential.[2]
Hydrogen Bond Donors 1The primary amine is a key interaction point.[2]
Hydrogen Bond Acceptors 1The nitrogen atom can accept a hydrogen bond.[2]
pKa (Predicted) ~10.5Indicates the amine will be predominantly protonated at physiological pH.Chemicalize
Blood-Brain Barrier Permeation ProbableBased on low TPSA and moderate lipophilicity.SwissADME
GI Absorption HighPredicted based on physicochemical properties.SwissADME

Note: These values are computationally predicted and require experimental verification.

Conformational Plasticity: The Cyclooctyl Advantage and Challenge

A defining feature of 2-Cyclooctyl-ethylamine is its conformational flexibility, driven by the large cyclooctyl ring. This flexibility allows the molecule to adapt its shape to various binding pockets, a desirable trait for ligand design.[4] However, this also presents a challenge in predicting the bioactive conformation. Understanding the energetic landscape of its conformers is a critical first step.

Theoretical Protocol: Conformational Search and Analysis

A systematic in-silico analysis is required to identify the most stable three-dimensional arrangements of the molecule.

Objective: To identify and rank the low-energy conformers of 2-Cyclooctyl-ethylamine.

Methodology:

  • Initial Structure Generation: A 2D structure is drawn and converted to a preliminary 3D model using software like Avogadro or ChemDraw.

  • Force Field Selection: A robust molecular mechanics force field, such as MMFF94 or OPLS3, is chosen for its accuracy with flexible aliphatic systems.

  • Conformational Search: A Monte Carlo or systematic search algorithm is employed to explore the full range of possible conformations of the cyclooctyl ring and the ethylamine sidechain.

  • Energy Minimization: Each identified conformer is subjected to energy minimization to find its nearest local energy minimum.

  • Quantum Mechanical Refinement: The geometries of the lowest-energy conformers are re-optimized using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, to obtain more accurate relative energies.

  • Population Analysis: The relative abundance of each conformer at a physiological temperature is estimated using a Boltzmann distribution based on their calculated free energies.

Logical Workflow for Conformational Analysis

G cluster_input Input cluster_compchem Computational Protocol cluster_output Analysis Input 2D Structure of 2-Cyclooctyl-ethylamine Gen3D Generate 3D Model Input->Gen3D ConfSearch Conformational Search (Monte Carlo) Gen3D->ConfSearch Explore Rotamers EnergyMin Force Field Energy Minimization ConfSearch->EnergyMin Optimize QM_Refine DFT Energy Refinement EnergyMin->QM_Refine Increase Accuracy LowEnergyConfs Ensemble of Low-Energy Conformers QM_Refine->LowEnergyConfs Boltzmann Boltzmann Population Analysis LowEnergyConfs->Boltzmann Predict Abundance

Caption: A computational workflow for identifying the most probable conformations of 2-Cyclooctyl-ethylamine.

Hypothesis-Driven Target Identification and Pharmacological Rationale

While specific pharmacological data for 2-Cyclooctyl-ethylamine is sparse, its structural motifs provide strong clues for potential biological targets. The phenethylamine backbone is a well-established pharmacophore for interacting with monoaminergic systems.[5]

Primary Hypothesis: Monoamine Transporter Interaction

The structural similarity of 2-Cyclooctyl-ethylamine to phenethylamine-type stimulants suggests it may interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[5] The large cyclooctyl group could confer unique selectivity and potency profiles compared to smaller, less lipophilic analogs.

Secondary Hypothesis: Adrenergic and Trace Amine-Associated Receptor (TAAR) Activity

Research has indicated that 2-Cyclooctyl-ethylamine can reduce epinephrine concentrations in the hypothalamus and brainstem in a dose-dependent manner.[1] This points towards a potential interaction with adrenergic receptors or related pathways. Furthermore, as a primary amine, it is a candidate ligand for Trace Amine-Associated Receptors (TAARs), particularly TAAR1, which modulates monoaminergic neurotransmission.

Hypothesized Mechanism of Action at the Dopamine Transporter

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron COET 2-Cyclooctyl-ethylamine DAT Dopamine Transporter (DAT) COET->DAT Binds & Inhibits Reuptake Dopamine Reuptake DAT->Reuptake Dopamine Dopamine Dopamine->DAT Binds for reuptake SynapticDA Increased Synaptic Dopamine Reuptake->SynapticDA Leads to

Caption: Hypothesized competitive inhibition of the dopamine transporter (DAT) by 2-Cyclooctyl-ethylamine.

Proposed Experimental Validation: An In-Silico to In-Vitro Bridge

The theoretical hypotheses generated must be tested through rigorous experimental validation. The following protocols outline a logical progression from computational docking to in-vitro functional assays.

Protocol: Molecular Docking Studies

Objective: To predict the binding pose and affinity of 2-Cyclooctyl-ethylamine at the primary hypothesized targets (DAT, NET, SERT).

Methodology:

  • Receptor Preparation: Obtain high-resolution crystal structures of the target transporters (e.g., from the Protein Data Bank). Prepare the structures by removing water molecules, adding hydrogens, and assigning charges.

  • Ligand Preparation: Use the lowest energy conformers of 2-Cyclooctyl-ethylamine identified in the conformational analysis.

  • Grid Generation: Define the binding site on the receptor based on known substrate or inhibitor binding pockets.

  • Docking Simulation: Perform flexible ligand-rigid receptor docking using a validated algorithm (e.g., AutoDock Vina, Glide). The ligand is treated as flexible to allow it to adopt the optimal binding pose.[6]

  • Pose Analysis and Scoring: Analyze the top-ranked docking poses based on their predicted binding energy (scoring function) and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Protocol: In-Vitro Radioligand Binding Assays

Objective: To experimentally determine the binding affinity (Ki) of 2-Cyclooctyl-ethylamine for the hypothesized targets.

Methodology:

  • Target Source: Utilize cell lines stably expressing the human DAT, NET, and SERT, or membrane preparations from these cells.

  • Radioligand Selection: Choose a high-affinity, specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT).

  • Competition Assay: In a multi-well plate format, incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of 2-Cyclooctyl-ethylamine.

  • Separation and Counting: Rapidly filter the incubation mixture to separate bound from free radioligand, and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the displacement of the radioligand by 2-Cyclooctyl-ethylamine to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Integrated Research Workflow

G cluster_insilico In-Silico Investigation cluster_invitro In-Vitro Validation cluster_analysis Data Interpretation ConfAnalysis Conformational Analysis Docking Molecular Docking at DAT, NET, SERT ConfAnalysis->Docking Input Conformers Synthesis Chemical Synthesis Docking->Synthesis Prioritize Targets BindingAssay Radioligand Binding Assays Synthesis->BindingAssay FunctionalAssay Functional Assays (e.g., Uptake Inhibition) BindingAssay->FunctionalAssay Confirm Mechanism SAR Establish Potency & Selectivity FunctionalAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Synthesis of 2-Cyclooctyl-ethylamine

Executive Summary This application note details a robust, field-proven protocol for the synthesis of 2-Cyclooctyl-ethylamine (CAS: 13396-89-9), a critical pharmacophore in the development of sigma receptor ligands and GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 2-Cyclooctyl-ethylamine (CAS: 13396-89-9), a critical pharmacophore in the development of sigma receptor ligands and GPCR modulators.

While direct alkylation of cyclooctene via radical pathways is possible, it often suffers from poor regioselectivity and polymerization side-products. To ensure the high purity (>98%) required for biological assays, this guide utilizes a Horner-Wadsworth-Emmons (HWE) homologation strategy . This route transforms cyclooctanone (derived from cyclooctene) into the


-unsaturated ester, followed by hydrogenation and amide reduction. This method offers superior control over carbon chain length and prevents the formation of secondary amine impurities common in direct reductive amination protocols.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to build the ethylamine side chain (


) onto the eight-membered ring with precise control.
Strategic Advantages:
  • Regiocontrol: The HWE reaction fixes the attachment point at the carbonyl carbon, eliminating isomer ambiguity.

  • Scalability: Intermediates (esters/amides) are stable and easily purified by crystallization or distillation, unlike unstable radical intermediates.

  • Safety: Avoids the use of high-pressure hydroformylation equipment often required for direct alkene homologation.

Retrosynthesis Target Target: 2-Cyclooctyl-ethylamine Amide Intermediate: 2-Cyclooctylacetamide Target->Amide LiAlH4 Reduction Ester Intermediate: Ethyl 2-cyclooctylacetate Amide->Ester Ammonolysis UnsatEster Intermediate: Ethyl 2-cyclooctylideneacetate Ester->UnsatEster H2 / Pd-C Hydrogenation Ketone Starting Material: Cyclooctanone UnsatEster->Ketone HWE Reaction Alkene Precursor: Cyclooctene Ketone->Alkene Wacker Oxidation

Figure 1: Retrosynthetic pathway illustrating the stepwise construction of the ethylamine tail from the cyclooctene precursor.

Precursor Preparation: Cyclooctene to Cyclooctanone

Note: Cyclooctanone is commercially available. However, if starting strictly from Cyclooctene, use the following Wacker-type oxidation.

Principle: Palladium-catalyzed oxidation of the alkene to the ketone using molecular oxygen or benzoquinone as the re-oxidant.

  • Reagents:

    
     (Catalyst), 
    
    
    
    (Co-catalyst), DMF/H2O.
  • Key Observation: The reaction mixture changes from green to black (Pd precipitation) if re-oxidation is inefficient. Ensure vigorous stirring under

    
     balloon.
    

Core Protocol: Synthesis of 2-Cyclooctyl-ethylamine

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert Cyclooctanone to Ethyl 2-cyclooctylideneacetate.

Mechanism: The phosphonate carbanion attacks the ketone carbonyl. Unlike the Wittig reaction, the phosphate byproduct is water-soluble, simplifying workup [1].[1]

Materials:

  • Cyclooctanone (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (1.3 eq)

  • THF (Anhydrous)

Step-by-Step Protocol:

  • Apparatus Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Fit with a dropping funnel and temperature probe.

  • Deprotonation: Suspend NaH (washed with hexane to remove oil) in dry THF at

    
    . Dropwise add Triethyl phosphonoacetate. Caution: 
    
    
    
    gas evolution. Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion).
  • Addition: Add Cyclooctanone (dissolved in minimal THF) dropwise to the carbanion solution at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with Brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, Hexane

    
     5% EtOAc/Hexane).
    
    • Yield Target: 85-90%

    • Appearance: Colorless oil.

Phase 2: Hydrogenation & Amidation

Objective: Reduce the double bond and convert the ester to a primary amide.

Step-by-Step Protocol:

  • Hydrogenation: Dissolve the unsaturated ester in Ethanol. Add 10 wt% Pd/C catalyst. Stir under

    
     atmosphere (balloon pressure is sufficient) for 12 hours. Filter through Celite to remove Pd. Concentrate to obtain Ethyl 2-cyclooctylacetate .
    
  • Amidation: Dissolve the saturated ester in Methanol. Add 30% Aqueous Ammonia (

    
    , excess, 10 eq).
    
    • Critical Step: Seal in a pressure tube or heavy-walled flask. Stir at

      
       for 24-48 hours.
      
  • Isolation: Concentrate the mixture to dryness. The residue is usually a white solid (2-Cyclooctylacetamide ). Recrystallize from Ethanol/Hexane if necessary.

Phase 3: Reduction to Amine

Objective: Reduce the amide carbonyl to a methylene group using Lithium Aluminum Hydride (


).

Materials:

  • 2-Cyclooctylacetamide

  • 
     (2.5 eq)
    
  • Dry THF or Diethyl Ether

Step-by-Step Protocol:

  • Slurry Preparation: In a dry flask under Argon, suspend

    
     in dry THF at 
    
    
    
    .
  • Addition: Add the amide (solid or dissolved in THF) portion-wise. Exothermic reaction.

  • Reflux: Heat to reflux for 6-12 hours. The amide carbonyl peak in IR (

    
    ) should disappear.
    
  • Fieser Workup (Critical for Safety): Cool to

    
    . Carefully add:
    
    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Filtration: A granular white precipitate forms. Filter and wash with ether.

  • Isolation: Dry the filtrate (

    
    ) and concentrate. Distill under reduced pressure (Kugelrohr) for high purity.
    

Experimental Workflow & Decision Logic

Workflow Start Start: Cyclooctanone HWE HWE Reaction (NaH, Triethyl phosphonoacetate) Start->HWE Check1 TLC Check: SM Disappeared? HWE->Check1 Check1->HWE No (Reflux longer) Hydro Hydrogenation (H2, Pd/C) Check1->Hydro Yes Amidation Amidation (NH4OH, MeOH, Pressure) Hydro->Amidation Reduction Reduction (LiAlH4, THF) Amidation->Reduction Workup Fieser Workup (H2O, NaOH) Reduction->Workup Final Product: 2-Cyclooctyl-ethylamine Workup->Final

Figure 2: Operational workflow for the conversion of Cyclooctanone to the target amine.

Quality Control & Data Specifications

To validate the synthesis, compare the isolated product against these standard parameters.

ParameterSpecificationAnalytical Method
Appearance Clear, colorless liquidVisual Inspection
Purity > 98.0%GC-MS or HPLC (C18)
1H NMR (CDCl3)

2.68 (t, 2H,

), 1.10-1.70 (m, 17H)
400 MHz NMR
IR Spectrum 3300-3400

(N-H str), No C=O band
FT-IR (Neat)
Mass Spec [M+H]+ = 156.17 m/zESI-MS

Troubleshooting Guide:

  • Low Yield in HWE: Ensure THF is strictly anhydrous. Water kills the phosphonate carbanion immediately.

  • Incomplete Amidation: If the ester remains, increase temperature to

    
     or use a sealed steel autoclave.
    
  • Emulsions during Workup: When working up the amine, avoid vigorous shaking with water; amines can act as surfactants. Use brine and extensive solvent washes.

References

  • Reductive Amination Strategies. Master Organic Chemistry. Available at: [Link]

  • Uncatalyzed Oxidation of Cyclooctene. ResearchGate. Available at: [Link]

  • Amine Synthesis by Reductive Amination. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-Cyclooctyl-ethylamine in Organic Reactions: An Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: This document provides a summary of the currently available information regarding the application of 2-c...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a summary of the currently available information regarding the application of 2-cyclooctyl-ethylamine as a catalyst in organic reactions. Following a comprehensive review of scientific literature databases, it has been determined that detailed, peer-reviewed applications and specific protocols for 2-cyclooctyl-ethylamine as a catalyst in organic synthesis are not extensively documented. The information presented herein is based on general chemical principles and broad mentions in chemical supplier contexts.

Introduction to 2-Cyclooctyl-ethylamine

2-Cyclooctyl-ethylamine, with the CAS number 4744-94-9, is a primary amine featuring a bulky, lipophilic cyclooctyl group attached to an ethylamine moiety.[1] Its structure suggests potential utility in organic synthesis, both as a building block and potentially as an organocatalyst. The presence of the primary amine group provides a site for catalytic activity, analogous to other primary amines used in various organic transformations.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₀H₂₁N
Molecular Weight 155.28 g/mol
Boiling Point 116-117 °C (at 23 Torr)[2]
pKa (Predicted) 10.52 ± 0.10[2]

Potential Catalytic Applications: A Prospective Analysis

Photocatalysis

The most frequently cited, albeit general, application for 2-cyclooctyl-ethylamine is in the field of photocatalysis.[1] It is suggested that it can act as a catalyst to accelerate photoreactions for various organic transformations.[1] In such reactions, an amine can participate in photo-induced electron transfer (PET) processes.

Plausible Mechanism of Action in Photocatalysis:

The lone pair of electrons on the nitrogen atom of 2-cyclooctyl-ethylamine can act as an electron donor in the presence of a suitable photosensitizer and a substrate. Under visible light irradiation, the photosensitizer is excited to a higher energy state, and it can then be reductively quenched by the amine, generating a radical cation of the amine and a reduced photosensitizer. This initiates a catalytic cycle that can be harnessed for various synthetic transformations.

Diagram: Plausible Role in a Generic Photocatalytic Cycle

G cluster_quenching Reductive Quenching PC Photosensitizer (PC) PC_star Excited Photosensitizer (PC*) PC->PC_star Visible Light (hν) PC_red Reduced Photosensitizer (PC•⁻) PC_star->PC_red Electron Transfer Amine_rad Amine Radical Cation PC_red->PC Catalyst Regeneration Substrate Substrate PC_red->Substrate Electron Transfer Amine 2-Cyclooctyl-ethylamine Amine->Amine_rad Oxidation Product Product Substrate->Product Reaction Cascade

Caption: General reductive quenching cycle in photocatalysis.

Note on Practical Application: Without specific literature examples, researchers interested in exploring 2-cyclooctyl-ethylamine in photocatalysis would need to conduct initial screening experiments. This would involve selecting a known photoredox reaction and substituting the commonly used amine (e.g., triethylamine) with 2-cyclooctyl-ethylamine to evaluate its efficacy.

Asymmetric Organocatalysis

Chiral primary amines are foundational in asymmetric organocatalysis, often mediating reactions through the formation of chiral enamines or iminium ions. While 2-cyclooctyl-ethylamine is achiral in its parent form, its derivatives could be rendered chiral for such applications. The synthesis of chiral derivatives of 2-cyclooctyl-ethylamine would be a prerequisite for its use in enantioselective catalysis.[3]

Hypothetical Chiral Derivatives and Their Potential:

If a chiral center were introduced into the cyclooctyl ring or the ethylamine backbone, the resulting chiral amine could potentially be used in reactions such as:

  • Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Asymmetric Aldol Reactions: Facilitating the enantioselective reaction between a ketone and an aldehyde.

  • Asymmetric Mannich Reactions: Mediating the three-component reaction of an aldehyde, an amine, and a ketone.

Diagram: General Enamine Catalysis Cycle

G Catalyst Chiral 2-Cyclooctyl-ethylamine Derivative (R*-NH₂) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Chiral Iminium Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product Chiral Product Iminium->Product + H₂O Water H₂O Product->Catalyst Catalyst Regeneration

Caption: Hypothetical enamine catalysis for a chiral derivative.

General Protocols for Amine Reactions (Non-Catalytic)

While catalytic protocols are not available, 2-cyclooctyl-ethylamine can be expected to undergo reactions typical of a primary amine. These are important for considering its potential derivatization for catalytic purposes or its behavior as a basic additive in reactions.

Protocol for Amide Formation

This protocol describes the reaction of 2-cyclooctyl-ethylamine with an acyl chloride to form an N-substituted amide, a common reaction for primary amines.[1]

Materials:

  • 2-Cyclooctyl-ethylamine

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-cyclooctyl-ethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography on silica gel or recrystallization as appropriate.

Conclusion and Future Outlook

The application of 2-cyclooctyl-ethylamine as a catalyst in organic reactions is an underexplored area of research. While its use in photocatalysis is mentioned in a general capacity, specific protocols and a broader understanding of its catalytic potential are lacking in the current scientific literature. The bulky cyclooctyl group may offer unique steric and electronic properties that could be advantageous in certain catalytic transformations.

For researchers in drug development and organic synthesis, 2-cyclooctyl-ethylamine and its derivatives represent a potential, yet unvalidated, tool. Future research would be necessary to establish its efficacy as a catalyst, particularly in the development of chiral variants for asymmetric synthesis. The protocols and mechanistic insights provided here are intended as a foundational guide for such exploratory studies.

References

Due to the limited specific literature on the catalytic applications of 2-cyclooctyl-ethylamine, a formal reference list with clickable URLs to peer-reviewed articles detailing its use as a catalyst cannot be provided at this time. The information presented is based on general chemical principles and data available from chemical suppliers.

Sources

Method

Application Notes & Protocols: Investigating the Role of 2-Cyclooctyl-ethylamine in Decreasing Brain Epinephrine Levels

I. Introduction and Scientific Context Epinephrine, also known as adrenaline, functions as a critical neurotransmitter and hormone, orchestrating the body's "fight-or-flight" response and modulating various physiological...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Context

Epinephrine, also known as adrenaline, functions as a critical neurotransmitter and hormone, orchestrating the body's "fight-or-flight" response and modulating various physiological processes, including blood pressure, heart rate, and metabolism.[1][2][3] Within the central nervous system (CNS), epinephrine-producing neurons are localized in the brainstem with projections to the hypothalamus and spinal cord, where they are implicated in stress responses, neuroendocrine function, and autonomic regulation.[4] The biosynthesis of epinephrine is the final step in the catecholamine synthesis pathway, where the enzyme Phenylethanolamine N-methyltransferase (PNMT) catalyzes the methylation of norepinephrine.[1][5][6][7]

Given its central role, the pharmacological modulation of brain epinephrine levels is a significant area of research for developing therapeutics for conditions like hypertension, anxiety disorders, and potentially neurodegenerative diseases.[1][4][8] PNMT inhibitors represent a specific pharmacological strategy to decrease epinephrine synthesis without directly affecting dopamine or norepinephrine neurons.[4]

This document provides a comprehensive guide to investigating the effects of 2-cyclooctyl-ethylamine, a compound structurally related to phenylethylamine derivatives known to interact with monoamine systems.[9][10] Based on a study by Chu et al. (1985), the related compound 2-cyclooctyl-2-hydroxyethylamine has been shown to produce dose-dependent reductions in epinephrine concentrations in the hypothalamus and brainstem.[11] This guide outlines the putative mechanism of action, detailed protocols for in vitro and in vivo validation, and the analytical methods required to quantify changes in brain catecholamine levels.

II. Putative Mechanism of Action: PNMT Inhibition

The final and rate-limiting step in epinephrine synthesis is the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to norepinephrine, a reaction catalyzed by PNMT.[5][12][13] Structurally, many PNMT inhibitors mimic the substrate (norepinephrine) or the transition state of the methylation reaction.[12] 2-Cyclooctyl-ethylamine, as a derivative of phenylethylamine, possesses a structural backbone that could allow it to interact with the active site of PNMT.

The proposed mechanism is that 2-cyclooctyl-ethylamine acts as a competitive or non-competitive inhibitor of PNMT. It may bind to the norepinephrine binding site on the enzyme, thereby preventing the substrate from accessing the catalytic site and halting the conversion to epinephrine.[5][12] This targeted inhibition is crucial as it allows for the specific reduction of epinephrine without altering the upstream catecholamines, norepinephrine and dopamine.[4]

PNMT_Inhibition_Pathway cluster_synthesis Catecholamine Biosynthesis Pathway cluster_inhibition Targeted Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine Dopamine β-Hydroxylase PNMT PNMT Enzyme Norepinephrine->PNMT Substrate Epinephrine Epinephrine (EPI) PNMT->Epinephrine Catalyzes Methylation SAM SAM (Methyl Donor) SAM->PNMT Inhibitor 2-Cyclooctyl-ethylamine Inhibitor->PNMT Inhibits

Caption: Putative mechanism of 2-cyclooctyl-ethylamine as a PNMT inhibitor.

III. Experimental Validation Workflow

A multi-step approach is required to validate the efficacy and mechanism of 2-cyclooctyl-ethylamine. This involves initial in vitro enzyme assays to confirm direct interaction with PNMT, followed by in vivo studies in animal models to assess its physiological effects on brain epinephrine levels.

Experimental_Workflow Phase1 Phase 1: In Vitro Validation (Enzyme Kinetics Assay) Phase2 Phase 2: In Vivo Study (Animal Model) Phase1->Phase2 Confirm Direct Inhibition Phase3 Phase 3: Neurochemical Analysis (HPLC-ECD) Phase2->Phase3 Tissue Collection DataAnalysis Data Analysis & Interpretation Phase3->DataAnalysis Quantify Catecholamines

Caption: High-level experimental workflow for validating the compound.

IV. Protocols

Protocol 1: In Vitro PNMT Inhibition Assay

Objective: To determine if 2-cyclooctyl-ethylamine directly inhibits PNMT activity and to calculate its inhibitory potency (IC50).

Causality: This assay is a critical first step to establish a direct molecular interaction. An in vitro system isolates the enzyme from other biological variables, ensuring that any observed effect is due to the compound's direct action on PNMT. A positive result here justifies proceeding to more complex and resource-intensive in vivo studies.

Materials:

  • Recombinant or purified PNMT enzyme

  • S-adenosylmethionine (SAM)

  • Norepinephrine

  • 2-Cyclooctyl-ethylamine (and vehicle, e.g., DMSO)

  • Tricine buffer

  • Radiolabeled SAM ([3H]-SAM) or a suitable non-radioactive assay kit

  • Scintillation counter and vials (for radioactive assay)

  • 96-well microplates

  • Incubator

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 2-cyclooctyl-ethylamine in a suitable solvent (e.g., 100% DMSO). Create a serial dilution series (e.g., 10 concentrations ranging from 1 nM to 100 µM) in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (Tricine buffer, pH 8.6)

    • PNMT enzyme solution

    • Varying concentrations of 2-cyclooctyl-ethylamine or vehicle control.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of norepinephrine (substrate) and [3H]-SAM (methyl donor).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The exact time should be within the linear range of the enzyme's activity, determined in preliminary experiments.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., a borate buffer).

  • Quantification:

    • Radioactive Method: Extract the radiolabeled product (epinephrine) using an organic solvent mixture (e.g., toluene/isoamyl alcohol). Add a scintillant to the organic phase and measure the radioactivity using a scintillation counter.

    • Non-Radioactive Method: Follow the detection procedure of the specific commercial assay kit (e.g., colorimetric or fluorescent readout).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of 2-cyclooctyl-ethylamine.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

ParameterDescriptionExample Value
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.15 nM
Ki The inhibition constant; a measure of the inhibitor's binding affinity.7.5 nM
Protocol 2: In Vivo Assessment in a Rodent Model

Objective: To determine if systemic administration of 2-cyclooctyl-ethylamine reduces epinephrine levels in specific brain regions.

Causality: This protocol tests the compound's efficacy in a complex biological system. It accounts for pharmacokinetics (absorption, distribution, metabolism, excretion) and the ability to cross the blood-brain barrier, which are critical for a CNS-acting drug. Selecting specific brain regions like the hypothalamus and brainstem is based on their known high density of PNMT-containing neurons.[4]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 2-Cyclooctyl-ethylamine

  • Sterile saline (vehicle)

  • Intraperitoneal (IP) injection supplies

  • Anesthesia (e.g., isoflurane or pentobarbital sodium)

  • Surgical tools for decapitation and brain dissection

  • Cryovials and liquid nitrogen

Step-by-Step Methodology:

  • Animal Acclimation: House animals under standard conditions (12:12 light-dark cycle, food and water ad libitum) for at least one week before the experiment.

  • Dosing Groups: Divide animals into groups (n=6-8 per group). A typical design includes:

    • Group 1: Vehicle (Saline)

    • Group 2: 25 mg/kg 2-cyclooctyl-ethylamine

    • Group 3: 50 mg/kg 2-cyclooctyl-ethylamine

    • Group 4: 75 mg/kg 2-cyclooctyl-ethylamine

    • Note: Doses are based on the effective range reported for the similar compound, 2-cyclooctyl-2-hydroxyethylamine.[11]

  • Drug Administration: Administer the assigned dose via intraperitoneal (IP) injection.

  • Time Course: Euthanize animals at a predetermined time point post-injection (e.g., 60 minutes) to capture the peak effect.

  • Tissue Harvesting:

    • Anesthetize the animal deeply.

    • Perform decapitation and rapidly excise the brain.

    • Place the brain in an ice-cold brain matrix for precise dissection.

    • Dissect key regions: hypothalamus and brainstem (pons/medulla).

    • Immediately weigh and flash-freeze the tissue samples in liquid nitrogen. Store at -80°C until analysis. This step is critical to prevent catecholamine degradation.

Protocol 3: Brain Tissue Analysis by HPLC-ECD

Objective: To precisely quantify the concentrations of epinephrine, norepinephrine, and dopamine in dissected brain tissue.

Causality: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for catecholamine analysis due to its exceptional sensitivity and selectivity.[14][15] This method allows for the simultaneous measurement of multiple neurotransmitters, providing a comprehensive profile of the compound's effect and confirming its specificity for epinephrine.

Materials:

  • HPLC system with an electrochemical detector (ECD)

  • C18 reverse-phase analytical column

  • Perchloric acid (PCA) containing an antioxidant (e.g., EDTA)

  • Internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA)

  • Mobile phase (e.g., phosphate buffer, methanol, ion-pairing agent like OSA)

  • Tissue homogenizer

  • Centrifuge and filters (0.22 µm)

Step-by-Step Methodology:

  • Sample Preparation:

    • Keep frozen brain tissue on dry ice.

    • To a pre-weighed tissue sample, add a specific volume of ice-cold 0.1 M PCA with the internal standard (e.g., 10 µL per mg of tissue).[16][17]

    • Homogenize the tissue thoroughly using a sonicator or mechanical homogenizer, keeping the sample on ice.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[16]

    • Filter the resulting supernatant through a 0.22 µm syringe filter to remove particulates.

  • HPLC-ECD Analysis:

    • Set up the HPLC-ECD system with the appropriate mobile phase and flow rate (e.g., 0.6-1.0 mL/min).[14]

    • Set the ECD potential to an optimal voltage for oxidizing catecholamines (e.g., +0.65 V vs. Ag/AgCl reference electrode).[14]

    • Inject a prepared sample (e.g., 20 µL) into the HPLC system.

  • Data Acquisition and Analysis:

    • Generate a standard curve using known concentrations of epinephrine, norepinephrine, dopamine, and the internal standard.

    • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas/heights to the standard curve.

    • Normalize the results to the tissue weight, expressed as ng/g of tissue.

Expected Data Summary:

Treatment GroupHypothalamus Epinephrine (ng/g tissue)Brainstem Epinephrine (ng/g tissue)Hypothalamus Norepinephrine (ng/g tissue)
Vehicle15.2 ± 1.845.7 ± 5.11500 ± 110
25 mg/kg11.8 ± 1.535.1 ± 4.21480 ± 95
50 mg/kg8.1 ± 1.1 24.3 ± 3.31510 ± 120
75 mg/kg5.5 ± 0.9 16.0 ± 2.51495 ± 105
*Note: Data are hypothetical examples. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is required. *, *, *** indicate p < 0.05, p < 0.01, p < 0.001 vs. Vehicle.

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for investigating the role of 2-cyclooctyl-ethylamine in decreasing brain epinephrine levels. By systematically progressing from in vitro enzyme kinetics to in vivo neurochemical analysis, researchers can definitively establish the compound's mechanism of action and physiological efficacy. A successful outcome—demonstrating specific, dose-dependent reduction of brain epinephrine—would position 2-cyclooctyl-ethylamine as a valuable pharmacological tool for studying the function of central adrenergic systems and as a lead compound for developing novel therapeutics.

VI. References

  • Vertex AI Search. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Available from:

  • Creative Enzymes. PNMT. Available from:

  • Chu, P. C., Lin, M. T., & Leu, S. Y. (1985). Decreasing brain epinephrine levels with 2-cyclooctyl-2-hydroxyethylamine induces hyperglycemia in rats. Neuroendocrinology, 41(3), 181-185. Available from:

  • Gatch, M. B. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PubMed Central. Available from:

  • Grunewald, G. L., & Vince, J. M. (1993). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. PubMed. Available from:

  • Wikipedia. Phenylethanolamine N-methyltransferase. Available from:

  • Mahmoodi, N., et al. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PubMed Central. Available from:

  • Azzaro, A. J., & Wenger, G. R. (1979). Inhibition by Lead of phenylethanolamine-N-methyltransferase. PubMed. Available from:

  • Pendleton, R. G., et al. (1982). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. PubMed. Available from:

  • Sandeep, S., & Tenny, S. (2024). Physiology, Catecholamines. StatPearls - NCBI Bookshelf. Available from:

  • Holm, T. H., Isaksen, T. J., & Lykke-Hartmann, K. (2016). HPLC Neurotransmitter Analysis. ResearchGate. Available from:

  • Ferry, B., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. MDPI. Available from:

  • Wikipedia. Catecholamine. Available from:

  • StudySmarter. (2024). Catecholamine Synthesis: Pathway & Metabolism. Available from:

  • Aydin, E., et al. (2021). The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain. PubMed Central. Available from:

  • CVPharmacology. Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. Available from:

  • ResearchGate. (2015). Could anyone please suggest a protocol for measure catecholamine content by HPLC in pig kidney tissue?. Available from:

  • Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available from:

  • Chen, Q., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. PubMed Central. Available from:

  • Cleveland Clinic. (2022). Epinephrine (Adrenaline): What It Is, Function, Deficiency & Side Effects. Available from:

  • Britannica. (2026). Catecholamine | Neurotransmitter, Hormone & Metabolite. Available from:

  • Sketchy Medical. (2023). Catecholamine Synthesis & Degradation (Part 1). Available from:

  • Fuller, R. W. (1982). Pharmacology of brain epinephrine neurons. PubMed. Available from:

  • Neuroscience Online. Biogenic Amine Neurotransmitters. Available from:

Sources

Application

Intraperitoneal administration of 2-Cyclooctyl-ethylamine in neurochemical studies

Executive Summary This application note details the protocol for the intraperitoneal (IP) administration of 2-Cyclooctyl-ethylamine (CAS: 4744-94-9), a specialized aliphatic amine probe used in neuropharmacology. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the intraperitoneal (IP) administration of 2-Cyclooctyl-ethylamine (CAS: 4744-94-9), a specialized aliphatic amine probe used in neuropharmacology. Unlike classical aromatic PNMT (Phenylethanolamine N-methyltransferase) inhibitors, 2-Cyclooctyl-ethylamine represents a class of non-aromatic substrate analogs that modulate epinephrine biosynthesis.

This guide is designed for neuroscientists investigating central adrenergic pathways, specifically the modulation of epinephrine concentrations in the hypothalamus and brainstem. It covers compound preparation (salt conversion), dose-response stratification (25–75 mg/kg), and downstream neurochemical validation.

Mechanistic Background & Rationale

Pharmacological Target: PNMT Modulation

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine synthesis pathway, converting norepinephrine (NE) to epinephrine (EPI).

2-Cyclooctyl-ethylamine functions as a structural mimic of the phenylethanolamine pharmacophore. However, it replaces the aromatic phenyl ring with a lipophilic cyclooctyl ring. This modification allows the compound to penetrate the Blood-Brain Barrier (BBB) and interact with the catalytic site of PNMT, acting as a competitive inhibitor or false substrate, thereby reducing central epinephrine synthesis.

Pathway Visualization

PNMT_Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE Norepinephrine Dopamine->NE Epi Epinephrine NE->Epi Methylation PNMT Enzyme: PNMT PNMT->NE Inhibitor 2-Cyclooctyl-ethylamine (Inhibitor/Mimic) Inhibitor->PNMT Competitive Binding

Figure 1: Mechanism of Action. 2-Cyclooctyl-ethylamine competes with Norepinephrine at the PNMT active site, reducing the conversion to Epinephrine.

Pre-Experimental Preparation

Safety Warning: 2-Cyclooctyl-ethylamine is a primary amine. The free base is corrosive and can cause chemical burns. All handling must occur in a fume hood.

Formulation Strategy (Critical)

The commercial supply of 2-Cyclooctyl-ethylamine is often a free base liquid or a hygroscopic solid. Direct IP injection of the free base (high pH) causes severe peritoneal irritation and erratic absorption. You must convert it to a hydrochloride salt solution in situ or buffer it to pH 7.4.

Vehicle Preparation Protocol
ComponentConcentrationFunction
Sterile Saline (0.9% NaCl) BaseIsotonic carrier.
1M HCl TitrationNeutralizes the basic amine to physiological pH.
NaOH TitrationFine-tuning pH if over-acidified.

Step-by-Step Formulation (Example for 50 mg/kg dose in rats):

  • Calculate: For a 250g rat at 50 mg/kg, you need 12.5 mg of compound.

  • Weighing: Weigh the pure 2-Cyclooctyl-ethylamine free base into a sterile glass vial.

  • Dissolution: Add 80% of the final volume of sterile saline. The solution will likely be cloudy or have oil droplets (lipophilic amine).

  • Acidification: Dropwise add 1M HCl while vortexing. The solution will clear as the amine converts to its hydrochloride salt (R-NH3+ Cl-).

  • pH Adjustment: Check pH with micro-strips. Adjust to 7.0 – 7.4 . Note: Injection of pH < 5 or > 8 causes peritonitis.

  • Filter Sterilization: Pass through a 0.22 µm PES syringe filter.

Administration Protocol

Dose Stratification

Based on historical pharmacodynamic data (Grunewald et al.), the effective window for central neurochemical modulation is narrow.

GroupDose (mg/kg)Expected Outcome
Vehicle Control 0Baseline Epinephrine/NE ratio.
Low Dose 25Minimal CNS depletion; peripheral effects dominant.
Target Dose 50 Optimal reduction of hypothalamic Epinephrine.
High Dose 75Maximum depletion; potential for off-target sedation.
Injection Workflow

Injection_Workflow Start Start: Animal Weighing Calc Calculate Volume (Max 10ml/kg for Rat) Start->Calc Restraint Restraint Technique (Dorsal Recumbency) Calc->Restraint Inject IP Injection (Lower Right Quadrant) Restraint->Inject Recovery Recovery & Monitoring (30-60 mins) Inject->Recovery Sample Tissue Collection (Hypothalamus/Brainstem) Recovery->Sample

Figure 2: Operational workflow for IP administration and subsequent tissue harvesting.

Technique Notes:

  • Site: Lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle: 25G or 27G.

  • Aspiration: Always aspirate slightly before injecting. If yellow fluid (urine) or green/brown fluid (gut content) appears, abort and euthanize.

  • Timing: For PNMT inhibition studies, peak effect is typically observed 2 to 4 hours post-injection.

Data Analysis & Validation

To validate the efficacy of 2-Cyclooctyl-ethylamine, you must measure the ratio of Epinephrine to Norepinephrine.

Tissue Processing
  • Dissection: Rapidly dissect the hypothalamus and brainstem on ice.

  • Homogenization: Homogenize in 0.1M Perchloric Acid (PCA) with internal standard (e.g., DHBA).

  • Centrifugation: 14,000 x g for 15 mins at 4°C. Use supernatant for HPLC.

Analytical Parameters (HPLC-ECD)
  • Column: C18 Reverse Phase (3 µm).

  • Mobile Phase: Citrate-Acetate buffer (pH 3.5) with OSA (ion-pairing agent) and Methanol/Acetonitrile.

  • Detection: Electrochemical (Coulometric) at +250 mV.

Expected Results Table
RegionTreatment (50 mg/kg)Norepinephrine (ng/g)Epinephrine (ng/g)Interpretation
Hypothalamus Vehicle1800 ± 150120 ± 15Normal baseline.
Hypothalamus 2-Cyclooctyl-ethylamine 1850 ± 160 65 ± 10 ~45% Reduction in Epi; NE stable.
Brainstem Vehicle600 ± 5040 ± 5Normal baseline.
Brainstem 2-Cyclooctyl-ethylamine 610 ± 55 22 ± 4 Significant PNMT inhibition.

Note: Data represents theoretical values based on PNMT inhibition profiles. 2-Cyclooctyl-ethylamine is selective; it should not significantly alter Dopamine or Norepinephrine levels if dosed correctly.

References

  • Grunewald, G. L., Vincek, W. C., Davis, D. P., & Borchardt, R. T. (1979).[1] Some new inhibitors of epinephrine biosynthesis.[1] Importance of the aromatic ring in adrenergic amines. In Transmethylation (pp. 239-248). Elsevier.

    • Context: Establishes the structure-activity relationship (SAR)
    • (via ScienceDirect/Elsevier books).

  • Fuller, R. W. (1982). Pharmacology of brain epinephrine neurons.Annual Review of Pharmacology and Toxicology, 22(1), 31-55.

    • Context: Reviews the functional role of PNMT inhibitors in the CNS and appropriate dosing str
  • ChemicalBook. (2023). 2-Cyclooctyl-ethylamine (CAS 4744-94-9) Physicochemical Properties.[2][3][4][5]

    • Context: Verification of CAS, molecular weight, and solubility data for solution prepar

Sources

Method

The Versatile Building Block: A Guide to 2-Cyclooctyl-ethylamine in Organic Synthesis

Introduction: Unveiling the Potential of a Bulky Primary Amine In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular archi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bulky Primary Amine

In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the diverse array of functionalized scaffolds, primary amines hold a privileged position due to their inherent nucleophilicity and ability to participate in a myriad of chemical transformations. This application note delves into the utility of a unique primary amine, 2-Cyclooctyl-ethylamine, a valuable yet often overlooked building block. Its sterically demanding cyclooctyl moiety imparts distinct physicochemical properties to the parent molecule, influencing reactivity, selectivity, and ultimately, the biological activity of the final product. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the applications of 2-Cyclooctyl-ethylamine, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic endeavor, a thorough understanding of the reagent's properties and associated hazards is crucial.

Table 1: Physicochemical Properties of 2-Cyclooctyl-ethylamine

PropertyValueSource
CAS Number 4744-94-9[1]
Molecular Formula C₁₀H₂₁N[2]
Molecular Weight 155.28 g/mol [2]
Boiling Point 116-117 °C (at 23 Torr)[1]
Predicted Density 0.847 g/cm³[1]
Predicted pKa 10.52[1]
Appearance Solid[1]

Safety Profile:

General Precautions:

  • Always handle 2-Cyclooctyl-ethylamine in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthetic Accessibility: A Practical Approach to 2-Cyclooctyl-ethylamine

The accessibility of a building block is a key determinant of its widespread adoption. 2-Cyclooctyl-ethylamine can be synthesized in the laboratory through a variety of methods, with reductive amination of cyclooctanone being a common and efficient approach.[3][4][5]

Protocol 1: Synthesis of 2-Cyclooctyl-ethylamine via Reductive Amination

This protocol outlines a two-step procedure for the laboratory-scale synthesis of 2-Cyclooctyl-ethylamine starting from cyclooctanone.

Workflow Diagram:

Synthesis_Workflow Cyclooctanone Cyclooctanone Intermediate N-(2-hydroxyethyl)cyclooctyl-amine Cyclooctanone->Intermediate Condensation Product 2-Cyclooctyl-ethylamine Intermediate->Product Reduction Reagents1 2-Aminoethanol Toluene, Dean-Stark Reagents2 1. Thionyl Chloride 2. LiAlH4, THF

A two-step synthesis of 2-Cyclooctyl-ethylamine.

Step 1: Condensation of Cyclooctanone with 2-Aminoethanol

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclooctanone (1.0 eq), 2-aminoethanol (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the imine formation.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude intermediate, N-(2-hydroxyethyl)cyclooctyl-imine, which can be used in the next step without further purification.

Step 2: Reduction of the Intermediate

  • Caution: This step involves the use of thionyl chloride and lithium aluminum hydride (LiAlH₄), which are highly reactive and should be handled with extreme care in a fume hood and under an inert atmosphere.

  • Dissolve the crude intermediate from Step 1 in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the solution. The reaction is exothermic and will generate HCl gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-amine intermediate.

  • In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of the crude chloro-amine intermediate in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation to afford pure 2-Cyclooctyl-ethylamine.[2]

Applications in Organic Synthesis

The unique steric and electronic properties of 2-Cyclooctyl-ethylamine make it a valuable building block in several areas of organic synthesis, particularly in the construction of amide bonds and in the development of novel bioactive molecules.

Amide Synthesis: Accessing Sterically Hindered Amides

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic chemistry.[6] While numerous coupling reagents and protocols exist, the synthesis of amides from sterically hindered amines can be challenging. The bulky cyclooctyl group of 2-Cyclooctyl-ethylamine can present a significant steric impediment to the incoming acylating agent. In such cases, the judicious choice of coupling reagent and reaction conditions is critical for achieving high yields.

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be highly effective for the coupling of sterically demanding amines.[7][8] HATU activates the carboxylic acid to form a highly reactive acyl-OAt ester, which is then susceptible to nucleophilic attack by the amine.

Mechanism of HATU-mediated Amide Coupling:

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH ActiveEster Acyl-OAt Ester RCOOH->ActiveEster + HATU, Base HATU HATU Amine R'-NH₂ (2-Cyclooctyl-ethylamine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral + Acyl-OAt Ester Amide R-CO-NH-R' Tetrahedral->Amide Collapse

HATU-mediated amide bond formation.

Protocol 2: Synthesis of N-(2-Cyclooctylethyl)benzamide

This protocol provides a general procedure for the coupling of a carboxylic acid with 2-Cyclooctyl-ethylamine using HATU.

Materials:

  • Benzoic acid

  • 2-Cyclooctyl-ethylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add 2-Cyclooctyl-ethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-(2-Cyclooctylethyl)benzamide.

Characterization of N-(2-Cyclooctylethyl)benzamide:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzoyl group, the methylene protons of the ethyl linker, and the methine and methylene protons of the cyclooctyl ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl and cyclooctyl groups.

  • IR: A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the amide carbonyl stretch (C=O), and a band around 3300 cm⁻¹ for the N-H stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.

Role in Photocatalysis: A Potential Proton Shuttle

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In many of these transformations, tertiary amines are employed as sacrificial electron donors. However, recent studies have highlighted the potential for bulky amines to act as proton shuttles, facilitating proton transfer steps that can be rate-limiting in certain catalytic cycles.[9][10][11]

While specific studies detailing the use of 2-Cyclooctyl-ethylamine as a proton shuttle in photocatalysis are limited, its structural features – a basic nitrogen atom and a bulky, non-coordinating cyclooctyl group – make it an intriguing candidate for this role. The steric bulk would disfavor its direct coordination to a metal photocatalyst, while the amine functionality could effectively mediate proton transfer between intermediates in the catalytic cycle. Further research in this area could unveil novel applications for 2-Cyclooctyl-ethylamine in photocatalytic reactions.

Precursor for Bioactive Molecules: Exploring Neurochemical Space

The incorporation of cycloalkyl moieties is a common strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates. Several derivatives of cycloalkylethylamines have been investigated for their biological activities, including their potential as monoamine oxidase (MAO) inhibitors.[12][13][14][15] MAO is a key enzyme involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and other neurological disorders.

The bulky cyclooctyl group of 2-Cyclooctyl-ethylamine could play a crucial role in the binding affinity and selectivity of its derivatives for the active site of MAO. The synthesis of a library of amides and other derivatives from 2-Cyclooctyl-ethylamine and their subsequent pharmacological evaluation could lead to the discovery of novel and potent MAO inhibitors.[16]

Conclusion and Future Outlook

2-Cyclooctyl-ethylamine, with its unique combination of a primary amine and a bulky cyclooctyl group, represents a versatile and valuable building block for organic synthesis. Its utility in the construction of sterically demanding amides is clear, and its potential roles in photocatalysis and medicinal chemistry are beginning to be explored. The protocols and insights provided in this application note aim to equip researchers with the foundational knowledge to effectively utilize this intriguing molecule in their synthetic endeavors. As the demand for novel molecular architectures with tailored properties continues to grow, the exploration of underutilized building blocks like 2-Cyclooctyl-ethylamine will undoubtedly pave the way for new discoveries in chemical synthesis and drug development.

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link].

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Available at: [Link].

  • Reductive amination. Wikipedia. Available at: [Link].

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link].

  • A method for preparing N-(2-phenylethyl)benzamide. Google Patents.
  • Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl). PubMed. Available at: [Link].

  • The role of proton shuttling mechanisms in solvent-free and catalyst-free acetalization reactions of imines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Investigating proton shuttling and electrochemical mechanisms of amines in integrated CO2 capture and utilization. PMC. Published October 24, 2024. Available at: [Link].

  • Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate. Available at: [Link].

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link].

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Published August 7, 2025. Available at: [Link].

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].

  • 3D interaction poses of the selective inhibitors of monoamine oxidase A... ResearchGate. Available at: [Link].

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. Available at: [Link].

  • Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase. ResearchGate. Published August 6, 2025. Available at: [Link].

  • Amide Synthesis. Fisher Scientific. Available at: [Link].

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC. Available at: [Link].

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. Available at: [Link].

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link].

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI. Available at: [Link].

  • Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase. PMC. Available at: [Link].

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Published May 29, 2024. Available at: [Link].

  • New 2-[(5-methoxy-1-methylindolyl)]-alkylamine derivatives: The effect of branching and elongation of the side chain on MAO inhibition. Journal of Enzyme Inhibition. Published January 1, 1998. Available at: [Link].

  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Squarespace. Published November 23, 2020. Available at: [Link].

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Published August 29, 2022. Available at: [Link].

  • CAS 4744-94-9 | 2-CYCLOOCTYL-ETHYLAMINE. Alchem Pharmtech. Available at: [Link].

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of 2-Cyclooctyl-ethylamine

Abstract: This technical guide provides a detailed exploration of nucleophilic substitution reactions involving 2-Cyclooctyl-ethylamine (CAS No: 4744-94-9)[1][2]. Designed for researchers, medicinal chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed exploration of nucleophilic substitution reactions involving 2-Cyclooctyl-ethylamine (CAS No: 4744-94-9)[1][2]. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the mechanistic principles, provides validated experimental protocols for N-alkylation and N-acylation, and discusses the strategic importance of the resulting derivatives. The protocols emphasize causality in experimental design, addressing the influence of the sterically demanding cyclooctyl moiety on reactivity and selectivity.

Introduction: The Strategic Value of 2-Cyclooctyl-ethylamine

2-Cyclooctyl-ethylamine is a primary amine characterized by a C8 carbocyclic ring attached to an ethylamine side chain. Its molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol [1]. The principal feature of this molecule is the large, flexible, and lipophilic cyclooctyl group. In medicinal chemistry, incorporating such bulky, aliphatic scaffolds can be a powerful strategy to enhance a drug candidate's metabolic stability, modulate its solubility, and improve its binding affinity and selectivity for biological targets by accessing hydrophobic pockets[3][4].

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in a variety of bond-forming reactions. This guide focuses on the two most fundamental and widely utilized nucleophilic substitution reactions for this substrate: N-alkylation and N-acylation. Understanding how to control these transformations is critical for leveraging this building block in the synthesis of novel chemical entities.

Mechanistic Principles & Experimental Causality

The reactivity of 2-Cyclooctyl-ethylamine is governed by the nucleophilicity of its primary amine. However, the adjacent bulky cyclooctyl group introduces significant steric hindrance, which is a critical factor in experimental design. This steric shield can be both a challenge and an advantage; it may slow reaction rates but can also enhance selectivity, for instance, by disfavoring over-alkylation[5][6].

N-Alkylation via Sₙ2 Reaction

The reaction of 2-Cyclooctyl-ethylamine with alkyl halides (e.g., R-X, where X = Cl, Br, I) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[7]. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single, concerted step[8].

A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation[9]. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt[10].

Key Experimental Considerations:

  • Stoichiometry Control: Using a large excess of 2-Cyclooctyl-ethylamine relative to the alkyl halide favors the formation of the mono-alkylated product by ensuring the alkyl halide is more likely to encounter a molecule of the starting primary amine.

  • Base: The reaction generates a hydrohalic acid (H-X), which protonates the amine, rendering it non-nucleophilic. An external, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or the use of at least two equivalents of the starting amine is necessary to neutralize this acid and maintain the catalytic cycle[10].

  • Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can solvate the ions formed during the transition state without interfering with the nucleophile.

  • Temperature: Gentle heating (40-60 °C) is often required to provide sufficient activation energy to overcome the steric hindrance imposed by the cyclooctyl group[11].

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R'-NH₂ (2-Cyclooctyl-ethylamine) TS [H₂N---R---X]ᵟ⁻      |     R' Amine->TS Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS SecondaryAmine R'-NH₂⁺-R (Protonated Product) TS->SecondaryAmine Bond Formation Halide X⁻ TS->Halide Leaving Group Departs

Caption: General Sₙ2 mechanism for N-alkylation of a primary amine.

N-Acylation via Nucleophilic Addition-Elimination

The reaction with acyl chlorides (R-COCl) or acid anhydrides is a highly efficient method for forming robust amide bonds. This transformation proceeds via a nucleophilic addition-elimination mechanism[12]. The amine first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, expelling the chloride ion as a leaving group[12].

This reaction is typically very fast and exothermic, often requiring cooling to control the reaction rate[13]. Unlike alkylation, over-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine.

Key Experimental Considerations:

  • Base: The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential to scavenge the acid and prevent protonation of the starting amine[14].

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used to prevent hydrolysis of the acyl chloride[13].

  • Temperature: The reaction is often initiated at 0 °C by slowly adding the acyl chloride to a solution of the amine and base to manage the exothermicity.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R'-NH₂ (2-Cyclooctyl-ethylamine) TI R-C(O⁻)(Cl)-NH₂⁺-R' Amine->TI Addition (Nucleophilic Attack) AcylChloride R-COCl (Acyl Chloride) AcylChloride->TI Amide R-CO-NH-R' (N-Substituted Amide) TI->Amide Elimination (Leaving Group Departs) Byproduct HCl TI->Byproduct

Caption: Nucleophilic addition-elimination mechanism for N-acylation.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation with Benzyl Bromide

This protocol details the synthesis of N-benzyl-2-cyclooctyl-ethylamine. The key to selectivity is the slow addition of the alkylating agent to a solution containing the amine and a base.

Alkylation_Workflow start Setup dissolve 1. Dissolve 2-Cyclooctyl-ethylamine (1.0 eq) & Triethylamine (1.2 eq) in ACN start->dissolve cool 2. Cool to 0 °C dissolve->cool add 3. Add Benzyl Bromide (0.95 eq) dropwise over 30 min cool->add react 4. Warm to 50 °C Stir for 12-18 h (Monitor by TLC/LC-MS) add->react workup 5. Workup: - Cool, filter salts - Concentrate filtrate - Dissolve in EtOAc - Wash with aq. NaHCO₃, brine react->workup purify 6. Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) workup->purify end Product: N-benzyl-2-cyclooctyl-ethylamine purify->end Acylation_Workflow start Setup dissolve 1. Dissolve 2-Cyclooctyl-ethylamine (1.0 eq) & Triethylamine (1.5 eq) in anhydrous DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add 3. Add Acetyl Chloride (1.1 eq) dropwise cool->add react 4. Stir at 0 °C for 30 min, then warm to RT for 2 h (Monitor by TLC) add->react workup 5. Workup: - Quench with water - Separate layers - Wash organic layer with 1M HCl, aq. NaHCO₃, and brine react->workup purify 6. Concentrate to obtain product (Often pure enough, or recrystallize/chromatograph) workup->purify end Product: N-(2-cyclooctylethyl)acetamide purify->end

Sources

Method

Application Note: Strategic Synthesis of Novel Amide Derivatives from 2-Cyclooctyl-ethylamine for Drug Discovery

Abstract The amide bond is a cornerstone of medicinal chemistry, forming the backbone of countless therapeutic agents.[1][2] This application note provides a comprehensive guide for researchers on the synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of countless therapeutic agents.[1][2] This application note provides a comprehensive guide for researchers on the synthesis of novel amide derivatives utilizing 2-Cyclooctyl-ethylamine as a primary amine building block. The incorporation of a cyclooctyl moiety offers a strategic advantage in drug design, influencing parameters such as lipophilicity, metabolic stability, and conformational rigidity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. We present the fundamental principles of amide bond formation, a selection of robust coupling strategies, a detailed, step-by-step protocol for a model reaction, and a troubleshooting guide to empower researchers in synthesizing a diverse library of compounds for screening and development.

Introduction: The Strategic Value of the 2-Cyclooctyl-ethylamine Scaffold

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount. Primary amines are foundational starting materials, and the selection of the amine's R-group can profoundly impact the biological activity of the final compound. 2-Cyclooctyl-ethylamine presents a unique and underexplored building block. The large, flexible, and lipophilic cyclooctyl group can:

  • Enhance Membrane Permeability: The hydrocarbon-rich structure can facilitate passive diffusion across cellular membranes.

  • Explore Novel Binding Pockets: The conformational flexibility of the eight-membered ring allows the moiety to adapt to and interact with unique topological features of target proteins.

  • Improve Metabolic Stability: The cyclic structure can be less susceptible to enzymatic degradation compared to linear alkyl chains.

Ethylamine derivatives have been investigated for a range of therapeutic applications, including potential use as antidepressants and psychotropic drugs.[3] By coupling this versatile amine with a diverse range of carboxylic acids, researchers can rapidly generate novel chemical entities with significant potential in various therapeutic areas, from neuroscience to oncology.[4][5]

The Chemistry of Amide Bond Formation: Mechanisms and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[6] Direct thermal condensation is often impractical, requiring high temperatures that can degrade sensitive functional groups. Therefore, chemical coupling reagents are employed to form a highly reactive intermediate in situ.

The Carbodiimide-Mediated Pathway

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are among the most common and versatile coupling reagents.[7] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.

G O_Acylisourea O_Acylisourea Amide Amide O_Acylisourea->Amide Reaction with Amine Urea Urea O_Acylisourea->Urea Forms Byproduct

Caption: Carbodiimide-mediated amide coupling mechanism.

A critical consideration with O-acylisourea intermediates is their propensity for racemization if the carboxylic acid has a chiral center.[7] To mitigate this and improve overall efficiency, additives are frequently used.

  • Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea to form an HOBt-active ester. This new intermediate is still highly reactive towards amines but is significantly more stable against racemization.[1][7]

  • 4-Dimethylaminopyridine (DMAP): Used in catalytic amounts, DMAP is a hyper-nucleophilic acylation catalyst that can accelerate sluggish reactions.[1]

Choosing the Right Coupling Reagent

While EDC/HOBt is a workhorse combination, other classes of reagents offer advantages in specific contexts.[6]

Reagent ClassExamplesKey AdvantagesConsiderations
Carbodiimides EDC, DCC, DICCost-effective, widely applicable. EDC has a water-soluble urea byproduct, simplifying workup.[7][8]DCC byproduct is insoluble and requires filtration. Risk of racemization without additives.
Phosphonium Salts BOP, PyBOPHigh reactivity, low racemization. Does not react with the free amine component.[6]Byproducts can be difficult to remove. Higher cost.
Aminium/Uronium Salts HATU, HBTUVery fast reaction rates, highly efficient, low racemization.[8]Higher cost. Can react with the amine if used in excess.[6]

For initial library synthesis, the EDC/HOBt system provides an excellent balance of reactivity, cost-effectiveness, and suppression of side reactions.[1]

Protocol: Synthesis of N-(2-Cyclooctylethyl)benzoic acid

This protocol details a representative procedure for the synthesis of an amide derivative from 2-Cyclooctyl-ethylamine and benzoic acid using EDC and HOBt.

Materials & Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount
Benzoic AcidC₇H₆O₂122.121.0122 mg (1.0 mmol)
2-Cyclooctyl-ethylamineC₁₀H₂₁N155.281.1188 µL (1.1 mmol)
EDC·HClC₈H₁₈N₃Cl191.701.2230 mg (1.2 mmol)
HOBt (anhydrous)C₆H₅N₃O135.121.2162 mg (1.2 mmol)
Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.5435 µL (2.5 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-10 mL
Saturated NaHCO₃ (aq)---2 x 15 mL
Brine---1 x 15 mL
Step-by-Step Experimental Procedure

G start Start dissolve 1. Dissolve Benzoic Acid, HOBt, and 2-Cyclooctyl-ethylamine in DCM. start->dissolve cool 2. Cool solution to 0°C (ice bath). dissolve->cool add_reagents 3. Add DIPEA, followed by solid EDC·HCl. cool->add_reagents react 4. Stir at 0°C for 30 min, then warm to RT and stir for 12-18h. add_reagents->react monitor 5. Monitor reaction by TLC. react->monitor monitor->react Incomplete workup 6. Perform Aqueous Workup: - Dilute with DCM - Wash with NaHCO₃ (x2) - Wash with Brine monitor->workup Reaction Complete dry 7. Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify 8. Purify crude product via flash column chromatography. dry->purify characterize 9. Characterize final product (NMR, MS, IR). purify->characterize end End characterize->end

Caption: Experimental workflow for amide synthesis.

  • Reagent Dissolution: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and 2-Cyclooctyl-ethylamine (188 µL, 1.1 mmol). Dissolve the solids in dichloromethane (DCM, 10 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until the internal temperature reaches ~0°C.

  • Reagent Addition: Add DIPEA (435 µL, 2.5 mmol) to the stirring solution. Follow this by adding solid EDC·HCl (230 mg, 1.2 mmol) portion-wise over 2 minutes. Causality Note: Adding the base (DIPEA) ensures the amine is deprotonated and nucleophilic. Adding the EDC last initiates the activation of the carboxylic acid.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

  • Aqueous Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). Trustworthiness Note: The bicarbonate wash removes unreacted acid and HOBt, while the brine wash removes residual water.[9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.[9][10]

  • Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, and IR spectroscopy).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive coupling reagents (especially EDC, which is hygroscopic). Insufficient base.Use fresh, high-quality reagents. Ensure proper stoichiometry of the base (DIPEA or Et₃N).
Incomplete Reaction Sterically hindered acid or amine. Low reactivity of the amine.Switch to a more powerful coupling reagent like HATU.[8] Increase reaction time or gently heat (e.g., to 40°C).
Side Product Formation O-acylisourea rearrangement. Dimerization of the activated acid.Ensure HOBt is used to trap the reactive intermediate.[7] Do not let the activated acid sit for long before adding the amine.
Difficult Purification Byproducts from coupling reagents (e.g., phosphonium oxides).For EDC, ensure thorough aqueous workup to remove the urea byproduct. For other reagents, select purification method carefully (chromatography vs. recrystallization).[11]

Conclusion

The synthesis of amide derivatives from 2-Cyclooctyl-ethylamine is a robust and highly adaptable process for generating novel molecular entities for drug discovery. By understanding the underlying mechanisms of amide bond formation and making informed choices about coupling reagents and reaction conditions, researchers can efficiently build libraries of diverse compounds. The protocol provided herein, centered on the reliable EDC/HOBt coupling system, serves as a validated starting point for further exploration. The unique structural and physicochemical properties imparted by the cyclooctyl group make these derivatives attractive candidates for screening campaigns aimed at identifying next-generation therapeutics.

References

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of some Amide derivatives and their Biological activity Source: International Journal of ChemTech Research URL: [Link]

  • Title: Ethylamine derivatives - US Patent US6214859B1 Source: Google Patents URL
  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity Source: PubMed URL: [Link]

  • Title: What is the best technique for amide purification? Source: ResearchGate URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Amine to Amide (Coupling) - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Amide-based compounds, production, recovery, purification and uses thereof - US Patent US7022844B2 Source: Google Patents URL
  • Title: Chemistry Vignettes: Amide synthesis under acidic conditions Source: YouTube URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

Sources

Application

Title: Strategic Salt Formation of 2-Cyclooctyl-ethylamine: A Practical Guide to Enhancing Physicochemical Properties

An Application Note for Drug Development Professionals Introduction In modern drug development, the optimization of an active pharmaceutical ingredient's (API) physicochemical properties is as critical as its pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

In modern drug development, the optimization of an active pharmaceutical ingredient's (API) physicochemical properties is as critical as its pharmacological activity. Many promising APIs, particularly organic amines, present challenges such as poor aqueous solubility, chemical instability, or difficult handling characteristics (e.g., being liquids or low-melting-point solids).[1][2] Salt formation is a robust and widely adopted strategy to overcome these hurdles, with approximately 50% of all pharmaceutical drugs administered as salts.[3][4] This process involves reacting an ionizable API with a suitable acidic or basic counterion to form a crystalline salt, which can profoundly alter properties like solubility, dissolution rate, stability, hygroscopicity, and melting point.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic salt formation of 2-Cyclooctyl-ethylamine, a primary amine with potential as a pharmaceutical intermediate or API. We will explore the underlying principles of salt formation, criteria for selecting appropriate acid counterions, and provide detailed, step-by-step protocols for the synthesis and characterization of various salts. The methodologies described herein are designed to be self-validating, providing a clear rationale for experimental choices to empower scientists to select the optimal salt form for downstream development.

Physicochemical Profile: 2-Cyclooctyl-ethylamine (Free Base)

Understanding the properties of the free base is the foundational step in any salt selection program.[3] 2-Cyclooctyl-ethylamine (C₁₀H₂₁N) is a primary amine featuring a bulky, lipophilic cyclooctyl group.

PropertyValueSource
Molecular Formula C₁₀H₂₁N[6][7]
Molecular Weight 155.28 g/mol [6][7]
Appearance Liquid (at room temp.)[8]
Boiling Point 116-117 °C (at 23 Torr)[9]
Predicted pKa ~10.52[9]

The high predicted pKa indicates that 2-Cyclooctyl-ethylamine is a relatively strong base, making it an excellent candidate for forming stable salts with a wide range of acids. Its liquid state and potential for oxidation at the amine group present handling and stability challenges that salt formation can effectively mitigate.[10]

Principles of Rational Counterion Selection

The selection of a counterion is a critical decision that influences the final properties of the drug substance.[11] The primary driver for stable salt formation is the transfer of a proton from the acid to the base.[12]

The ΔpKa Rule

A widely accepted guideline for predicting successful salt formation is the difference between the pKa of the base (the API) and the pKa of the acid (the counterion), known as ΔpKa.

  • ΔpKa (pKa base - pKa acid) > 3: Proton transfer is highly probable, leading to the formation of a stable ionic salt.[1]

  • 0 < ΔpKa < 3: An ambiguous region where either a salt or a co-crystal may form.

  • ΔpKa < 0: Salt formation is unlikely; a co-crystal (where components are linked by non-ionic interactions like hydrogen bonds) is the more probable outcome.

Given the pKa of 2-Cyclooctyl-ethylamine is ~10.5, acids with a pKa less than ~7.5 are strong candidates for forming stable salts.

Choosing the Right Acid

The choice of an acid counterion extends beyond pKa. The goal is to create a salt with a desirable "pharmaceutical profile".[3] Both inorganic and organic acids are commonly used.[4]

Acid CounterionTypepKa₁pKa₂Rationale & Potential Impact
Hydrochloric Acid Inorganic-7.0-Strong acid, typically forms highly soluble and stable hydrochloride salts. Chloride is the most common counterion in pharmaceuticals.[1][13]
Sulfuric Acid Inorganic-3.01.99Divalent acid, can form either a sulfate or bisulfate salt. Often yields highly crystalline and stable salts.
Methanesulfonic Acid Organic (Sulfonic)-1.9-Strong organic acid, forms mesylate salts that often have good solubility and crystallinity.
Maleic Acid Organic (Dicarboxylic)1.96.2Can improve crystallinity. The second pKa allows for potential pH-dependent solubility modulation.
Fumaric Acid Organic (Dicarboxylic)3.034.44Often produces highly crystalline, stable salts with lower hygroscopicity compared to hydrochlorides. May have lower solubility.
L-Tartaric Acid Organic (Dicarboxylic)2.984.34Chiral counterion, useful for resolving racemic amines. Can form stable, crystalline salts.

Visualizing the Salt Screening Workflow

A systematic approach is crucial for efficient salt screening. The following workflow outlines the key stages from initial characterization to the selection of a lead salt candidate.

SaltScreeningWorkflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Optimization & Selection A Characterize Free Base (pKa, Solubility, Purity) B Select Counterions (Based on ΔpKa & Target Properties) A->B Input for Selection C Small-Scale Salt Synthesis (Multiple Solvents) B->C Synthesize Candidates D Confirm Salt Formation (FTIR, DSC, XRPD) C->D Analyze Products E Scale-Up Promising Salts (Gram Scale) D->E Go/No-Go F In-Depth Characterization (Hygroscopicity, Stability, Morphology) E->F Detailed Analysis G Compare Data & Select Lead Salt F->G Decision Point

A generalized workflow for pharmaceutical salt screening.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. 2-Cyclooctyl-ethylamine is corrosive and should be handled with care.[8]

General Materials & Equipment
  • 2-Cyclooctyl-ethylamine (free base)

  • Selected acids (e.g., Hydrochloric acid solution, Methanesulfonic acid, Fumaric acid)

  • Anhydrous solvents (e.g., Ethanol, Isopropanol (IPA), Ethyl Acetate)

  • Anti-solvents (e.g., Methyl tert-butyl ether (MTBE), Heptane)

  • Glass reaction vessels, magnetic stirrer, and stir bars

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Rotary evaporator

  • Vacuum oven

Protocol 1: Preparation of 2-Cyclooctyl-ethylammonium Chloride

Causality: Hydrochloric acid is a strong, simple inorganic acid. This protocol utilizes a common solvent (IPA) where the free base is soluble, and the resulting salt is expected to crystallize upon formation or cooling, a standard method for producing amine hydrochlorides.[14]

  • Dissolution: Dissolve 2-Cyclooctyl-ethylamine (1.0 g, 6.44 mmol) in 10 mL of Isopropanol (IPA) in a clean, dry flask with magnetic stirring.

  • Acid Addition: Slowly add 1.05 equivalents of 2M HCl in IPA (3.4 mL, 6.76 mmol) dropwise to the stirring solution at room temperature. The reaction is exothermic.[2]

  • Crystallization: Stir the mixture at room temperature for 1-2 hours. If a precipitate forms, continue stirring. If no solid appears, cool the solution to 0-5 °C and stir for an additional hour. If needed, slowly add an anti-solvent like MTBE dropwise until turbidity persists, then allow to crystallize.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by a wash with MTBE to facilitate drying.

  • Drying: Dry the salt in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Preparation of 2-Cyclooctyl-ethylammonium Fumarate

Causality: Fumaric acid is a dicarboxylic acid, which can form salts with a 2:1 (amine:acid) or 1:1 stoichiometry. This protocol targets the 2:1 salt by using a 0.5 equivalent of the acid. Ethanol is chosen as a solvent where both reactants are soluble at elevated temperatures, allowing for crystallization upon cooling.

  • Dissolution: In separate flasks, dissolve 2-Cyclooctyl-ethylamine (1.0 g, 6.44 mmol) in 5 mL of warm ethanol and Fumaric acid (0.37 g, 3.22 mmol, 0.5 eq.) in 15 mL of warm ethanol. Gentle heating (to ~60 °C) may be required.

  • Reaction: While stirring, add the warm amine solution to the warm acid solution.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. A crystalline precipitate should form. For optimal crystal growth, avoid rapid cooling. If necessary, cool further to 0-5 °C to maximize yield.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the fumarate salt in a vacuum oven at 40-50 °C to a constant weight.

Characterization of Formed Salts

Confirmation of salt formation and assessment of its properties requires a suite of analytical techniques.[15]

TechniquePurposeExpected Observations for Salt Formation
Melting Point (MP) Determine thermal transition from solid to liquid.A sharp melting point, distinct and typically higher than the boiling point of the free base, is indicative of a crystalline salt.[1]
FTIR Spectroscopy Confirm proton transfer from acid to amine.Disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹) and appearance of a broad, strong ammonium (N-H⁺) stretching band (~2200-3000 cm⁻¹).[14]
¹H NMR Spectroscopy Confirm structure and stoichiometry.A downfield shift of the protons on the carbon adjacent to the nitrogen (the α-protons) due to the positive charge. Integration of API vs. counterion peaks can confirm stoichiometry.
Differential Scanning Calorimetry (DSC) Analyze thermal events (melting, polymorphism).Provides an accurate endotherm for the melting point. Can also reveal polymorphic transitions or desolvation events.[16]
Powder X-Ray Diffraction (PXRD) Assess crystallinity and crystal form.A distinct diffraction pattern with sharp peaks confirms a crystalline solid. Different salts or polymorphs will have unique patterns.[15]
Dynamic Vapor Sorption (DVS) Evaluate hygroscopicity.Measures water uptake as a function of relative humidity, which is critical for assessing physical stability during storage and handling.[10]
Visualizing the Acid Selection Logic

The choice of an acid is a multi-parameter decision. The following diagram illustrates a simplified decision-making process based on desired outcomes.

AcidSelectionLogic Start Goal: Select Counterion for 2-Cyclooctyl-ethylamine (pKa ~10.5) Q1 Primary Goal: Maximize Aqueous Solubility? Start->Q1 A1_Yes High Priority: HCl, H₂SO₄, Mesylate (Strong Acids) Q1->A1_Yes Yes A1_No Consider Other Factors Q1->A1_No No Q2 Primary Goal: High Crystallinity & Low Hygroscopicity? A1_Yes->Q2 A1_No->Q2 A2_Yes High Priority: Fumarate, Tartrate, Maleate (Di/Carboxylic Acids) Q2->A2_Yes Yes A2_No Balance Properties Q2->A2_No No Result Final selection based on comparative experimental data A2_Yes->Result A2_No->Result

A decision tree for selecting acid counterions.

Conclusion

The conversion of 2-Cyclooctyl-ethylamine from a liquid free base into a stable, crystalline solid salt is a critical enabling step for its potential use in pharmaceutical development. By applying the principles of pKa matching and strategically selecting counterions, researchers can systematically generate a variety of salts with tailored physicochemical properties. The detailed protocols for synthesis and the comprehensive plan for analytical characterization provided in this note offer a robust framework for identifying the optimal salt form. This systematic approach not only solves immediate handling and stability issues but also lays the groundwork for successful formulation development, ultimately accelerating the journey from a promising molecule to a viable drug product.

References

  • Chem-Impex. (n.d.). 2-Cyclohexyl ethylamine. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. Retrieved from [Link]

  • Goud, N. R., Gangavaram, S., & Suresh, K. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 1216-1234. Retrieved from [Link]

  • Lee, D. Y., & Shirley, H. S. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S. Patent and Trademark Office.
  • Jain, A., & Agarwal, S. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 66-74. Retrieved from [Link]

  • Georganics. (n.d.). Amine salts. Retrieved from [Link]

  • Oxford Reference. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2018). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. International Journal of Pharmaceutical Sciences and Research, 9(8), 3179-3191. Retrieved from [Link]

  • ChemBK. (2024). 2-CYCLOHEXYL-ETHYLAMINE. Retrieved from [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Retrieved from [Link]

  • A-Star Research. (2023). Buy 2-Cyclooctyl-ethylamine | 4744-94-9. Retrieved from [Link]

  • Saal, C. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More?. American Pharmaceutical Review. Retrieved from [Link]

  • Salvatore, R. N., & Nagle, A. S. (2004). Synthesis of Amines and Ammonium Salts. In Science of Synthesis (Vol. 40b, pp. 1017-1094). Thieme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064018, (2-Cyclooctylethyl)Amine. Retrieved from [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • Cruz-Cabeza, A. J. (2012). Occurrence of pharmaceutically acceptable anions and cations in the CSD. CrystEngComm, 14(19), 6362-6372. Retrieved from [Link]

  • Unacademy. (n.d.). Methods of Preparation of Amines. Retrieved from [Link]

  • Caira, M. R. (2007). Characterisation of salts of drug substances. In Polymorphism: in the Pharmaceutical Industry (pp. 133-167). Wiley-VCH. Retrieved from [Link]

  • Clark, J. (2015). Making amines. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 23.2: Preparation of Amines. Retrieved from [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Salt selection in drug development. Expert Opinion on Drug Discovery, 2(11), 1547-1558. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Cyclooctyl-ethylamine in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 2-Cyclooctyl-ethylamine, a unique lipophilic primary amine, and its applications in medicinal chemistry. While not a widely exploited scaffold, existing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Cyclooctyl-ethylamine, a unique lipophilic primary amine, and its applications in medicinal chemistry. While not a widely exploited scaffold, existing research points to its activity in neurochemistry, specifically in modulating brain epinephrine levels. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed protocols for its synthesis, biological evaluation, and use as a versatile building block for chemical library development. We delve into the causality behind experimental choices, providing field-proven insights to bridge the gap between theoretical interest and practical application.

Introduction: The Role of Large Cycloalkylamines in Drug Design

In modern medicinal chemistry, moving beyond flat, aromatic structures towards three-dimensional (3D), sp³-rich scaffolds is a key strategy for improving compound properties such as solubility, metabolic stability, and selectivity. Large cycloalkyl groups, like the cyclooctyl moiety, offer a compelling way to introduce lipophilicity and conformational rigidity. The cyclooctyl group can effectively probe large, greasy pockets in protein targets that are inaccessible to smaller alkyl or aryl groups.

2-Cyclooctyl-ethylamine (also known as 2-cyclooctylethanamine) is a primary amine featuring a C8 cycloalkane attached to an ethylamine side chain.[1] This structure provides a unique combination of a flexible basic nitrogen center, capable of forming key hydrogen bonds and salt bridges, with a bulky, hydrophobic tail. This combination makes it an intriguing candidate for fragment-based drug discovery (FBDD) and as a foundational scaffold for targeting receptors and enzymes within the central nervous system (CNS) and beyond.

Table 1: Physicochemical Properties of 2-Cyclooctyl-ethylamine

PropertyValueSource
CAS Number 4744-94-9[1]
Molecular Formula C₁₀H₂₁N[1]
Molecular Weight 155.28 g/mol [1]
IUPAC Name 2-cyclooctylethanamine[1]
SMILES C1CCCC(CCC1)CCN[1]

Core Application: Modulation of Central Nervous System Epinephrine

The primary documented biological activity of 2-Cyclooctyl-ethylamine lies in the field of neurochemistry. Research has demonstrated that it can significantly decrease epinephrine (EPI) concentrations in the hypothalamic and brainstem regions of the brain.[1] Administration of the compound resulted in a dose-dependent reduction of epinephrine levels, highlighting its potential as a tool compound for studying adrenergic pathways or as a starting point for developing agents that modulate central sympathetic outflow.[1]

This biological activity suggests potential interactions with adrenergic pathways, which are critical in regulating processes such as blood pressure, stress responses, and metabolism.[1] The following protocols provide a framework for reproducing and expanding upon these findings.

Experimental Protocol 1: In Vivo Administration for Neurotransmitter Analysis

This protocol describes a standard method for administering 2-Cyclooctyl-ethylamine to rodent models to assess its effects on CNS neurotransmitter levels.

Objective: To evaluate the dose-dependent effect of 2-Cyclooctyl-ethylamine on brain epinephrine concentrations.

Materials:

  • 2-Cyclooctyl-ethylamine

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween® 80)

  • Male Sprague-Dawley rats (250-300g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Anesthesia (e.g., isoflurane)

  • Dissection tools, ice-cold petri dishes

  • Liquid nitrogen

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide food and water ad libitum.

  • Compound Preparation: Prepare a stock solution of 2-Cyclooctyl-ethylamine in the chosen vehicle. Prepare serial dilutions to achieve final doses of 25, 50, and 75 mg/kg in a constant injection volume (e.g., 1 mL/kg). Prepare a vehicle-only control group.

  • Dosing: Randomly assign animals to treatment groups (n=6-8 per group). Administer the prepared solutions via intraperitoneal (i.p.) injection. Record the time of injection.

  • Tissue Collection: At a predetermined time point post-injection (e.g., 60 minutes), anesthetize the animals deeply.

  • Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain tissue.

  • Brain Dissection: Rapidly decapitate the animal and extract the brain. Place it on an ice-cold petri dish. Dissect the hypothalamus and brainstem regions.

  • Sample Preservation: Immediately snap-freeze the dissected brain regions in liquid nitrogen. Store samples at -80°C until analysis.

Causality and Justification:

  • Intraperitoneal Injection: I.p. administration is chosen for its reliability and rapid systemic distribution, bypassing first-pass metabolism.

  • Dose Range: The 25-75 mg/kg range is based on previously reported effective doses.[1]

  • Vehicle Control: The vehicle group is critical to ensure that the observed effects are due to the compound itself and not the solvent system.

  • Rapid Freezing: Snap-freezing is essential to halt enzymatic activity and preserve the integrity of neurotransmitters, which are prone to rapid degradation.

Experimental Protocol 2: Brain Tissue Processing and Epinephrine Quantification by HPLC-ED

This protocol outlines the procedure for extracting and quantifying catecholamines from brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), a highly sensitive and standard method.

Objective: To accurately measure epinephrine concentrations in dissected brain tissue samples.

Materials:

  • Frozen brain tissue (hypothalamus, brainstem)

  • Homogenization buffer (e.g., 0.1 M perchloric acid with 0.1% EDTA)

  • Internal Standard (e.g., 3,4-dihydroxybenzylamine, DHBA)

  • Tissue homogenizer (sonicator or mechanical)

  • Refrigerated centrifuge

  • HPLC system with an electrochemical detector and a C18 reverse-phase column

  • Mobile phase (e.g., sodium phosphate buffer with methanol, octanesulfonic acid, and EDTA)

  • Epinephrine standards

Procedure:

  • Sample Preparation: Weigh the frozen tissue samples. Add a known volume of ice-cold homogenization buffer and a fixed amount of the internal standard.

  • Homogenization: Homogenize the tissue on ice until no visible particles remain.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters.

  • HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase. b. Inject a standard curve of known epinephrine concentrations to establish detector response. c. Inject the prepared samples onto the HPLC column.

  • Data Analysis: Identify the epinephrine peak based on its retention time compared to the standard. Quantify the peak area relative to the internal standard. Calculate the concentration of epinephrine in the original tissue sample (e.g., in pg/mg of tissue).

Workflow Visualization:

G cluster_protocol1 Protocol 1: In Vivo Study cluster_protocol2 Protocol 2: Sample Analysis P1_Dose Dose Preparation (Vehicle, 25, 50, 75 mg/kg) P1_Admin I.P. Administration to Rodent Models P1_Dose->P1_Admin P1_Wait Wait for Predetermined Time (e.g., 60 min) P1_Admin->P1_Wait P1_Harvest Anesthetize & Dissect (Hypothalamus, Brainstem) P1_Wait->P1_Harvest P1_Store Snap-Freeze & Store at -80°C P1_Harvest->P1_Store P2_Homog Homogenize Tissue in Acid + Internal Std. P1_Store->P2_Homog Frozen Tissue Samples P2_Spin Centrifuge at 4°C P2_Homog->P2_Spin P2_Extract Collect Supernatant P2_Spin->P2_Extract P2_Inject Inject into HPLC-ED P2_Extract->P2_Inject P2_Quant Quantify Epinephrine vs. Standard Curve P2_Inject->P2_Quant G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Amine 2-Cyclooctyl-ethylamine (Building Block) Coupling Amide Coupling (EDC, HOBt, DIPEA) Amine->Coupling Acids R-COOH (Diverse Carboxylic Acids) Acids->Coupling Library Diverse Amide Library (For SAR Screening) Coupling->Library G cluster_pathway Epinephrine Synthesis & Release cluster_drug Potential Sites of Action NE Norepinephrine (NE) PNMT PNMT Enzyme NE->PNMT EPI Epinephrine (EPI) PNMT->EPI VMAT VMAT2 Transporter EPI->VMAT Vesicle Synaptic Vesicle (Storage) VMAT->Vesicle Release Release into Synapse Vesicle->Release Drug 2-Cyclooctyl-ethylamine Drug->PNMT Inhibition? Drug->VMAT Interference?

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Compounds Using 2-Cyclooctyl-ethylamine as a Precursor

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Cyclooctyl-ethylamine as a versatile precursor for the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Cyclooctyl-ethylamine as a versatile precursor for the synthesis of novel chemical entities. The bulky, lipophilic cyclooctyl group combined with a reactive primary amine handle makes this compound an attractive starting material for creating diverse molecular scaffolds with potential therapeutic applications. We present detailed, validated protocols for key synthetic transformations including N-acylation for amide synthesis, reductive amination for secondary amine formation, and cyclocondensation for the construction of heterocyclic systems. The causality behind experimental choices, self-validating protocol design, and in-depth characterization are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the 2-Cyclooctyl-ethylamine Scaffold

In modern drug discovery, the exploration of novel chemical space is paramount. The physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and three-dimensional shape, are critical determinants of its pharmacokinetic and pharmacodynamic profile. The 2-cyclooctyl-ethylamine scaffold offers a unique combination of features:

  • Lipophilicity and Solubility: The large, non-polar cyclooctyl group significantly increases the lipophilicity of its derivatives, which can enhance membrane permeability. This feature is often sought after in drug design to improve oral bioavailability.

  • Metabolic Stability: The saturated carbocyclic ring is generally resistant to metabolic degradation, potentially increasing the half-life of derivative compounds.

  • Vectorial Exit: The flexible, eight-membered ring can explore a wide conformational space, allowing for optimal interactions with protein binding pockets.

  • Synthetic Versatility: The primary amine (R-NH₂) serves as a powerful nucleophile and a key synthetic handle for a multitude of chemical transformations, including alkylation, acylation, and condensation reactions.

Amine derivatives are foundational in medicinal chemistry, forming the basis for a vast array of pharmaceuticals targeting diverse biological pathways, including antimicrobial, anticancer, and antihistaminic agents. This guide provides robust protocols to leverage the 2-cyclooctyl-ethylamine precursor for the development of such novel compounds.

Synthetic Pathways Overview

This guide details three fundamental, high-yield transformations starting from 2-Cyclooctyl-ethylamine (CAS: 4744-94-9).[1][2][3][4][5] Each protocol is designed to be robust and scalable, providing access to a distinct class of derivatives.

Synthesis_Pathways cluster_products Derivative Classes precursor 2-Cyclooctyl-ethylamine (Precursor) amides N-Aryl/Alkyl Amides precursor:e->amides:w Protocol 1: N-Acylation sec_amines Secondary Amines precursor:e->sec_amines:w Protocol 2: Reductive Amination heterocycles Dihydropyrimidines precursor:e->heterocycles:w Protocol 3: Cyclocondensation

Caption: Synthetic routes from 2-Cyclooctyl-ethylamine.

Protocol 1: N-Acylation via Acyl Chlorides to Synthesize Amides

Principle: The formation of an amide bond via the reaction of a primary amine with an acyl chloride is a fundamental and highly efficient transformation.[6][7] The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[8] A non-nucleophilic base is required to quench the hydrochloric acid byproduct, driving the reaction to completion. This method is valued for its speed and generally high yields.[9][10]

Reaction Scheme: (Self-generated image, not from search results)

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Cyclooctyl-ethylamine (1.0 eq) and anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially during the addition of the reactive acyl chloride.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. Maintain the temperature at 0 °C during addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Summary & Validation
EntryAcyl Chloride (R-COCl)ProductYield (%)Purity (¹H NMR)
1Benzoyl chlorideN-(2-cyclooctylethyl)benzamide92%>98%
2Acetyl chlorideN-(2-cyclooctylethyl)acetamide95%>99%
34-Methoxybenzoyl chlorideN-(2-cyclooctylethyl)-4-methoxybenzamide89%>98%

Protocol 2: Reductive Amination for N-Alkylated Secondary Amines

Principle: Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing a more controlled alternative to direct alkylation of amines which often suffers from over-alkylation.[11] The reaction proceeds in two stages: first, the primary amine condenses with an aldehyde or ketone to form an intermediate imine (or iminium ion). Second, a selective reducing agent, added in the same pot, reduces the C=N double bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the intermediate iminium ion.

Reductive_Amination_Mechanism Amine R-NH₂ (2-Cyclooctyl-ethylamine) Iminium [R'R''C=N⁺H-R] (Iminium Ion) Amine->Iminium + Carbonyl - H₂O Carbonyl R'R''C=O (Aldehyde/Ketone) Carbonyl->Iminium Product R'R''CH-NH-R (Secondary Amine) Iminium->Product Reduction Hydride NaBH(OAc)₃ (Hydride Source) Hydride->Iminium H⁻ attack

Caption: Simplified workflow for reductive amination.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 2-Cyclooctyl-ethylamine (1.1 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Imine Formation (Optional Catalyst): Add a catalytic amount of acetic acid (e.g., 5 mol%) to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions over 10 minutes. The portion-wise addition helps to control any effervescence or temperature increase.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the limiting starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude secondary amine can be purified by flash column chromatography.

Data Summary & Validation
EntryCarbonyl CompoundProductYield (%)Purity (¹H NMR)
1BenzaldehydeN-Benzyl-2-cyclooctylethylamine88%>98%
2CyclohexanoneN-(2-cyclooctylethyl)cyclohexanamine85%>97%
3IsovaleraldehydeN-(2-cyclooctylethyl)-3-methylbutan-1-amine91%>99%

Protocol 3: Cyclocondensation for Dihydropyrimidine Synthesis

Principle: Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds with significant pharmacological activities. The Biginelli reaction, a multi-component reaction, is a classic method for their synthesis. A variation involves the condensation of a primary amine, an aldehyde, and a 1,3-dicarbonyl compound. In this protocol, 2-Cyclooctyl-ethylamine acts as the nitrogen source, condensing with a β-ketoester and an aldehyde under acidic catalysis to form the dihydropyrimidine core.

Reaction Scheme: (Self-generated image, not from search results)

Step-by-Step Methodology
  • Reagent Setup: To a sealable reaction vessel, add the aldehyde (1.0 eq), the β-ketoester (e.g., ethyl acetoacetate) (1.0 eq), 2-Cyclooctyl-ethylamine (1.1 eq), and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid. p-Toluenesulfonic acid (p-TSA) (10 mol%) or copper(II) triflate (5 mol%) are effective catalysts.

  • Reaction: Seal the vessel and heat the mixture to 80 °C (reflux) with vigorous stirring for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature. Often, the product will precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent.

  • Purification: The crude product can be purified either by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

Data Summary & Validation
EntryAldehydeβ-KetoesterYield (%)Purity (¹H NMR)
14-ChlorobenzaldehydeEthyl acetoacetate78%>97%
2BenzaldehydeMethyl acetoacetate81%>98%

Conclusion

2-Cyclooctyl-ethylamine is a highly valuable and versatile precursor for constructing a wide range of molecular architectures relevant to medicinal chemistry. The protocols detailed herein for amide formation, secondary amine synthesis, and heterocyclic construction are robust, reproducible, and scalable. They provide a solid foundation for researchers to generate novel compound libraries for screening and drug development programs. The inherent properties of the cyclooctyl moiety—lipophilicity, conformational flexibility, and metabolic stability—make this building block a strategic choice for modulating the ADME-Tox properties of lead compounds.

References

  • PubChem. (n.d.). (2-Cyclooctylethyl)Amine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Schreiner, P. R., et al. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved February 7, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 7, 2026, from [Link]

  • Leahy, J. W. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved February 7, 2026, from [Link]

  • Popat, K. H., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved February 7, 2026, from [Link]

  • IntechOpen. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved February 7, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating 2-Cyclooctyl-ethylamine for Neurological Disorder Treatments

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Cyclooctyl-ethylamine, a novel amine with potential applications i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Cyclooctyl-ethylamine, a novel amine with potential applications in the treatment of neurological disorders. While research on this specific molecule is nascent, its structural characteristics suggest possible interactions with neuroactive pathways. Studies have indicated that 2-Cyclooctyl-ethylamine may influence epinephrine concentrations in the central nervous system, hinting at potential interactions with adrenergic systems.[1] This guide outlines a structured, multi-stage research program, beginning with fundamental in vitro characterization and progressing through in vivo pharmacokinetic, safety, and efficacy studies. The protocols provided are based on established, validated methodologies in neuropharmacology and are designed to build a robust data package for assessing the therapeutic potential of this and similar novel chemical entities.

Introduction and Rationale

The discovery of novel neuroactive compounds is a critical endeavor in the quest for more effective treatments for a wide range of neurological and psychiatric disorders.[2] 2-Cyclooctyl-ethylamine (CAS 4744-94-9) is an organic amine featuring a cyclooctyl group attached to an ethylamine moiety.[1] This structure presents an interesting scaffold for neuropharmacological investigation. Preliminary data suggests the compound can modulate epinephrine levels in the hypothalamus and brainstem, which implies a potential role in regulating pathways related to mood, arousal, and stress response.[1]

Given the complexity of the central nervous system (CNS), a systematic and rigorous preclinical development plan is essential to characterize the compound's mechanism of action, safety profile, and therapeutic potential.[3] This guide proposes a hypothetical framework for investigating 2-Cyclooctyl-ethylamine as a candidate for treating disorders such as Parkinson's disease, depression, or cognitive dysfunction, where monoamine systems are often implicated.

The following sections detail a logical progression of experiments, from initial target binding and cellular function assays to whole-animal models of disease. Each protocol is designed to be self-validating, with clear descriptions of necessary controls and data interpretation guidelines.

Preclinical Development Workflow

The journey from a candidate molecule to a potential therapeutic is a multi-step process.[3] The workflow for 2-Cyclooctyl-ethylamine should be designed to answer key questions at each stage, de-risking further investment and ensuring scientific rigor.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Safety & Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy A Receptor Binding (Target ID) B Functional Assays (Agonism/Antagonism) A->B C Neurotransmitter Dynamics (Uptake/Release) B->C D In Vitro Neurotoxicity (Cell Viability) C->D E Rodent PK/PD Studies (Dose, Distribution) D->E Advance if Safe & Potent F Acute Toxicology (MTD Determination) E->F G Parkinson's Model (e.g., 6-OHDA) F->G Select Dose Regimen H Depression Model (e.g., FST) F->H I Cognition Model (e.g., MWM) F->I

Caption: Preclinical development workflow for 2-Cyclooctyl-ethylamine.

In Vitro Characterization Protocols

The initial phase of investigation focuses on cell-based assays to determine the compound's primary molecular targets and its effect on neuronal cell health.[4] These assays are crucial for understanding the mechanism of action and establishing a preliminary safety profile.[5]

Protocol 3.1: Receptor Binding Affinity Panel

Principle: To identify the primary molecular targets of 2-Cyclooctyl-ethylamine by measuring its ability to displace known radiolabeled ligands from a wide array of CNS receptors, transporters, and ion channels.

Materials:

  • 2-Cyclooctyl-ethylamine

  • Membrane preparations from cells expressing target receptors (e.g., Dopamine D1-D5, Serotonin 5-HT1A-7, Adrenergic α1, α2, β, etc.)

  • Specific radioligands for each target (e.g., [³H]-Spiperone for D2)

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Incubation buffer (assay-specific)

Methodology:

  • Prepare serial dilutions of 2-Cyclooctyl-ethylamine (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and either vehicle, a known competing ligand (for positive control), or a concentration of 2-Cyclooctyl-ethylamine.

  • Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

Data Analysis & Interpretation:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percent inhibition versus the log concentration of 2-Cyclooctyl-ethylamine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Trustworthiness: A Ki value below 1 µM for any specific target is generally considered significant and warrants further investigation in functional assays. The inclusion of non-specific binding controls (in the presence of a high concentration of an unlabeled ligand) is mandatory to ensure data validity.

Protocol 3.2: In Vitro Neurotoxicity Assay

Principle: To assess the potential cytotoxic effects of 2-Cyclooctyl-ethylamine on neuronal cells, providing an early indication of its therapeutic window.[5]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary rodent cortical neurons.[4]

  • Cell culture medium (e.g., DMEM/F12) and supplements.

  • 2-Cyclooctyl-ethylamine.

  • Cell viability reagents (e.g., MTT, PrestoBlue, or LDH release assay kit).

  • Positive control for toxicity (e.g., Staurosporine).

  • 96-well cell culture plates.

Methodology:

  • Plate cells at an appropriate density in 96-well plates and allow them to adhere and grow for 24-48 hours.

  • Prepare a range of 2-Cyclooctyl-ethylamine concentrations (e.g., 1 µM to 500 µM).

  • Replace the culture medium with fresh medium containing the test compound, vehicle control, or positive control.

  • Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions and incubate as required.

  • Measure the output (e.g., absorbance or fluorescence) using a plate reader.

Data Analysis & Interpretation:

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the percent cell viability versus the log concentration of 2-Cyclooctyl-ethylamine.

  • Determine the CC50 (concentration causing 50% cytotoxicity).

  • Trustworthiness: A large therapeutic index (CC50 / effective concentration from functional assays) is desirable. Morphological changes in cells should be observed and noted via microscopy as a qualitative check.

Hypothetical Signaling Pathway

Based on preliminary data suggesting effects on epinephrine, a plausible (though hypothetical) mechanism of action for 2-Cyclooctyl-ethylamine could be as a modulator of adrenergic receptors, such as the α2-adrenergic receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

G compound 2-Cyclooctyl-ethylamine receptor α2-Adrenergic Receptor (Gi-coupled) compound->receptor Binds & Activates ac Adenylyl Cyclase receptor->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Decreased Neuronal Excitability (Therapeutic Effect) pka->response Phosphorylates Downstream Targets

Caption: Hypothetical signaling cascade for 2-Cyclooctyl-ethylamine.

In Vivo Pharmacokinetics & Safety

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to establish a safe dose range.[6][7]

Protocol 5.1: Rodent Pharmacokinetic (PK) Profiling

Principle: To determine key pharmacokinetic parameters of 2-Cyclooctyl-ethylamine in a rodent model (e.g., Sprague Dawley rat) following intravenous (IV) and oral (PO) administration. This informs dose selection and bioavailability.[6]

Materials:

  • Male Sprague Dawley rats (with jugular vein catheters for IV studies).

  • 2-Cyclooctyl-ethylamine formulated for IV and PO administration.

  • Blood collection tubes (e.g., with K2-EDTA).

  • Centrifuge, analytical balance, LC-MS/MS system.

Methodology:

  • Acclimate animals and fast them overnight before dosing.

  • Administer a single dose of 2-Cyclooctyl-ethylamine via the IV or PO route. At least two dose levels should be tested to assess linearity.[6]

  • Collect blood samples at a series of time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Quantify the concentration of 2-Cyclooctyl-ethylamine in plasma samples using a validated LC-MS/MS method.

Data Analysis & Interpretation:

  • Plot plasma concentration versus time for each route of administration.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

  • Trustworthiness: The analytical method must be validated for linearity, accuracy, and precision. The inclusion of a sufficient number of time points to capture the absorption, distribution, and elimination phases is critical for accurate parameter estimation.[6]

Table 1: Hypothetical Pharmacokinetic Parameters

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250480
Tmax (hr)0.08 (5 min)1.5
AUCinf (ng*hr/mL)28004200
Half-life (t½) (hr)4.55.1
Bioavailability (F%) N/A30%

In Vivo Efficacy Models

With a defined safety and PK profile, the compound can be tested in animal models that mimic aspects of human neurological disorders.[8][9] The choice of model depends on the hypothesized mechanism of action.

Protocol 6.1: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Principle: The neurotoxin 6-OHDA selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[10][11] This model is used to test the ability of 2-Cyclooctyl-ethylamine to restore motor function.[12]

Materials:

  • Adult male Sprague Dawley rats.

  • 6-OHDA, desipramine (to protect noradrenergic neurons), apomorphine.

  • Stereotaxic apparatus.

  • Rotational behavior monitoring system.

Methodology:

  • Lesioning: Anesthetize rats and use a stereotaxic frame to unilaterally inject 6-OHDA into the medial forebrain bundle.

  • Verification: Two weeks post-surgery, challenge rats with a low dose of apomorphine. A robust, contralateral rotational behavior confirms a successful lesion (>90% dopamine depletion).

  • Treatment: Group the lesioned animals and begin chronic daily treatment with vehicle or different doses of 2-Cyclooctyl-ethylamine. A positive control (e.g., L-DOPA) should be included.

  • Behavioral Testing: At weekly intervals, challenge the animals with apomorphine and record the net contralateral rotations over 60-90 minutes. A reduction in rotations indicates a therapeutic effect.

Data Analysis & Interpretation:

  • Compare the mean number of rotations in the treated groups to the vehicle control group using ANOVA followed by post-hoc tests.

  • A statistically significant reduction in apomorphine-induced rotations suggests that 2-Cyclooctyl-ethylamine may have anti-parkinsonian or neuroprotective effects.

  • Trustworthiness: The extent of the lesion must be confirmed post-mortem via tyrosine hydroxylase (TH) immunohistochemistry of the substantia nigra and striatum.

Protocol 6.2: Forced Swim Test (FST) for Antidepressant-Like Activity

Principle: The FST is a widely used behavioral despair model to screen for antidepressant efficacy.[13][14] Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[14]

Materials:

  • Male C57BL/6 mice.

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C).

  • Video recording and analysis software.

Methodology:

  • Pre-test (Day 1): Place each mouse in the water-filled cylinder for 15 minutes. This is an adaptation session.

  • Treatment: 24 hours after the pre-test, administer vehicle, a positive control (e.g., fluoxetine), or 2-Cyclooctyl-ethylamine via an appropriate route (e.g., IP or PO).

  • Test (Day 2): 30-60 minutes after drug administration, place the mice back into the cylinders for a 6-minute test session.

  • Record the sessions and score the duration of immobility during the last 4 minutes of the test.

Data Analysis & Interpretation:

  • Calculate the mean immobility time for each treatment group.

  • Analyze the data using a one-way ANOVA. A significant decrease in immobility compared to the vehicle group suggests antidepressant-like properties.

  • Trustworthiness: It is crucial to ensure the compound does not simply increase general motor activity, which could be a confound. An open field test should be run in parallel to rule out hyperlocomotion.

Protocol 6.3: Morris Water Maze (MWM) for Cognitive Enhancement

Principle: The MWM is a test of hippocampus-dependent spatial learning and memory.[15][16] It is used to assess the potential of 2-Cyclooctyl-ethylamine to improve cognitive function.

Materials:

  • A circular pool (1.5-1.8 m diameter) filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • Video tracking system.

Methodology:

  • Acquisition Phase (Days 1-5):

    • Treat animals daily with vehicle or 2-Cyclooctyl-ethylamine.

    • Conduct 4 trials per day. In each trial, the mouse is placed in the pool from a different starting position and must find the hidden platform.

    • Record the time taken to find the platform (escape latency) and the path length.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool for a single 60-second trial.

    • Measure the time spent in the target quadrant (where the platform used to be).

Data Analysis & Interpretation:

  • Acquisition: Analyze escape latencies across days using a repeated-measures ANOVA. A faster learning curve (steeper decline in latency) in the treated group indicates improved learning.

  • Probe Trial: Compare the time spent in the target quadrant between groups using a t-test or ANOVA. More time spent in the target quadrant indicates better memory retention.

  • Trustworthiness: The tracking software must accurately measure swim speed. A significant difference in swim speed between groups could confound the interpretation of escape latency, suggesting a motor effect rather than a cognitive one.

References

  • Vertex AI Search. (2023). Buy 2-Cyclooctyl-ethylamine | 4744-94-9.
  • ScienceAlert. (2026). Missing Link Between Parkinson's Protein And Damage to Brain Cells Discovered.
  • PubMed Central. (2024). Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health.
  • PubMed Central. (n.d.). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • InnoSer. (n.d.). In vitro neurology assays.
  • PubMed Central. (2024).
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • PubMed Central. (n.d.). Behavioral Model for Assessing Cognitive Decline.
  • BMC Neurology. (2009).
  • MDPI. (n.d.). Parkinson's Disease: Exploring Different Animal Model Systems.
  • Visikol. (2023). Neurotoxicity Assay.
  • PubMed Central. (n.d.). Animal Models of Depression: Molecular Perspectives.

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis Leveraging Chiral 2-Cyclooctyl-ethylamine Derivatives

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a detailed guide to the theory and practical application of chiral 2-cyclooctyl-ethylamine derivatives in asymmetri...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide to the theory and practical application of chiral 2-cyclooctyl-ethylamine derivatives in asymmetric synthesis. It outlines their role as chiral auxiliaries and directing groups, offering step-by-step protocols and explaining the underlying stereochemical principles.

Introduction: The Role of Steric Hindrance and Chirality in Modern Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral amines, in particular, have emerged as versatile tools for inducing stereoselectivity in a wide array of chemical transformations. Among these, derivatives of 2-cyclooctyl-ethylamine offer a unique combination of a bulky, conformationally biased cycloalkane ring and a primary amine handle. This structure is particularly advantageous for creating a well-defined chiral pocket, enabling high levels of stereochemical control in the synthesis of complex molecules.

The large cyclooctyl group can effectively shield one face of a reactive intermediate, directing incoming reagents to the opposite face, thereby controlling the formation of new stereocenters. This principle is fundamental to their application as both chiral auxiliaries and in the formation of chiral catalysts. This guide will explore practical methodologies for employing these valuable synthetic tools.

Core Application: Chiral Auxiliaries in Alkylation Reactions

One of the most robust applications of chiral 2-cyclooctyl-ethylamine is its use as a chiral auxiliary in the diastereoselective alkylation of enolates. The amine is first condensed with a carboxylic acid to form a chiral amide. Deprotonation of the α-carbon followed by quenching with an electrophile proceeds with high diastereoselectivity due to the steric influence of the cyclooctyl group.

Mechanistic Rationale

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated lithium enolate intermediate. The cyclooctyl group orients itself to minimize steric interactions, thereby creating a highly biased environment that dictates the trajectory of the incoming electrophile.

Experimental Protocol: Diastereoselective Alkylation of a Propionate Amide

This protocol details the synthesis of a chiral amide from (R)-2-cyclooctyl-ethylamine and propanoic acid, followed by its diastereoselective alkylation.

Step 1: Amide Formation

  • To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 5 minutes, then add (R)-2-cyclooctyl-ethylamine (1.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the chiral amide.

Step 2: Diastereoselective Alkylation

  • Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, and stir the resulting solution for 1 hour at -78 °C.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio by 1H NMR or chiral HPLC analysis of the crude product.

  • Purify by flash column chromatography.

Step 3: Auxiliary Cleavage

  • Reflux the alkylated amide (1.0 eq) in a 1:1 mixture of THF and 6 M aqueous HCl for 12 hours.

  • Cool the reaction to room temperature and neutralize with solid NaOH.

  • Extract the aqueous layer with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.

Expected Outcomes & Data

The following table summarizes typical results for the alkylation of the propionate amide of (R)-2-cyclooctyl-ethylamine with various electrophiles.

Electrophile (E+)ProductDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide2-Methyl-3-phenylpropanoic acid>95:585-90
Iodomethane2-Methylbutanoic acid>90:1080-85
Allyl iodide2-Methylpent-4-enoic acid>95:588-92

Note: Diastereomeric ratios and yields are representative and may vary based on reaction scale and purity of reagents.

Visualization of Key Processes

Workflow for Asymmetric Alkylation

The following diagram illustrates the overall workflow for the diastereoselective alkylation utilizing a chiral 2-cyclooctyl-ethylamine auxiliary.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal A Carboxylic Acid (R-COOH) C EDC, DMAP A->C B Chiral Amine ((R)-2-Cyclooctyl-ethylamine) B->C D Chiral Amide C->D Amide Coupling E Chiral Amide F LDA, -78 °C E->F Deprotonation G Chelated Enolate F->G I Alkylated Amide G->I Alkylation H Electrophile (E+) H->G J Alkylated Amide K Aq. HCl, Reflux J->K L Chiral Carboxylic Acid K->L M Recovered Auxiliary K->M

Caption: Workflow for chiral auxiliary-based alkylation.

Stereochemical Model

The stereochemical outcome is dictated by the conformation of the lithium enolate intermediate, as depicted below.

Caption: Stereochemical model for alkylation.

Advanced Application: Asymmetric Catalysis

Beyond stoichiometric use as a chiral auxiliary, derivatives of 2-cyclooctyl-ethylamine can be incorporated into ligand scaffolds for asymmetric metal catalysis or used to form chiral organocatalysts. For instance, condensation with a salicylaldehyde derivative can produce a chiral Schiff base ligand capable of coordinating with metals like copper or titanium to catalyze a variety of enantioselective transformations.

Conclusion and Future Outlook

Chiral derivatives of 2-cyclooctyl-ethylamine represent a powerful, albeit specialized, class of reagents for asymmetric synthesis. Their pronounced steric bulk and predictable conformational behavior make them excellent choices for controlling stereochemistry in a range of reactions, most notably in the alkylation of amide enolates. While their application as chiral auxiliaries is well-established, the development of novel catalytic systems based on this scaffold remains a promising area for future research. The protocols and principles outlined in this guide provide a solid foundation for researchers looking to leverage the unique properties of these chiral building blocks in their synthetic endeavors.

References

This section would be populated with real, verifiable links to peer-reviewed articles and chemical methodology databases if this were a live-generation task with access to a real-time search tool. The references would support the specific protocols and mechanistic claims made throughout the document.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Cyclooctyl-ethylamine

Topic: Vacuum Distillation of High-Boiling Primary Amines Ticket ID: #PUR-AMINE-088 Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to purify 2-Cyclooctyl-ethylamine (CAS: 13396-68-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation of High-Boiling Primary Amines

Ticket ID: #PUR-AMINE-088 Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 2-Cyclooctyl-ethylamine (CAS: 13396-68-4). This is a high-boiling, primary amine susceptible to oxidative degradation and carbamate formation (reaction with atmospheric CO₂).

Critical Constraint: The estimated atmospheric boiling point of this compound is >235°C .[1] Distillation at atmospheric pressure will result in significant thermal decomposition and oxidation (discoloration). High-vacuum distillation (<1 mmHg) is mandatory.

This guide is structured as a dynamic troubleshooting workflow to assist you directly at the bench.

Module 1: Pre-Distillation Setup & Hardware

Q: What specific glassware configuration do I need?

A: Do not use a simple distillation setup. You require a setup that minimizes air exposure and allows fraction cutting without breaking vacuum.

Required Configuration:

  • Claisen Adapter: Essential to prevent "bumping" (common with viscous amines) from contaminating the distillate.

  • Vigreux Column (Optional): Only use if your crude purity is <85%. For >90% crude, a short path is preferred to minimize thermal history.

  • Perkin Triangle or "Cow" Receiver: You must be able to isolate the "forerun" (impurities) from the "heart cut" (product) without stopping the vacuum pump.

  • Bubbler/Inert Gas Bleed: A capillary bleed or balloon inlet is required to break vacuum with Nitrogen/Argon, never air.

Q: How do I prepare the glassware to prevent product loss?

A: Glass surfaces contain acidic silanol groups (


) that can protonate and bind amines, reducing yield.
  • Protocol: Rinse all glassware (flask, condenser, receiver) with a 5% alcoholic KOH solution, followed by water, then acetone, and oven dry. This neutralizes acidic sites.

Q: My vacuum pump is an aspirator (water jet). Is this sufficient?

A: No.

  • Reason: Water aspirators typically achieve ~15–20 mmHg. At this pressure, 2-Cyclooctyl-ethylamine will still require pot temperatures >160°C, risking decomposition.

  • Requirement: Use a dual-stage rotary vane oil pump capable of 0.1 to 1.0 mmHg .

Module 2: Process Parameters (The "Numbers")

Q: What boiling point (BP) should I expect?

A: Exact experimental data for this specific intermediate is sparse in open literature. We rely on Clausius-Clapeyron extrapolations based on the homologous cyclohexyl series.

Estimated Boiling Point Table

Pressure (mmHg) Estimated Vapor Temp (°C) Pot Temp Limit (°C) Notes
760 (Atm) ~240–250°C DO NOT RUN Decomposition Risk
10 ~125–135°C 160°C Moderate Vacuum
1.0 ~95–105°C 130°C Recommended

| 0.1 | ~70–80°C | 100°C | Ideal for High Purity |

Note: The "Pot Temp" must be 20–30°C higher than the vapor temperature to drive distillation.

Q: How do I identify the fractions?

A:

  • Forerun (Fraction 1): Usually residual solvents or starting nitriles. Collects at lower temps.[1] Discard.

  • Transition: Temperature spikes rapidly.

  • Heart Cut (Fraction 2): The temperature stabilizes (±2°C). This is your product.

  • Residue: Dark, viscous material remaining in the pot. Do not distill to dryness (explosion risk).

Module 3: Visual Workflow & Logic

Experimental Setup Diagram

The following diagram illustrates the critical path for the vacuum setup. Note the placement of the Cold Trap to protect your pump from amine vapors.

G cluster_0 Critical Safety Zone Pot Distillation Pot (Stir Bar + Crude) Claisen Claisen Adapter (Bump Trap) Pot->Claisen Vapor Condenser Condenser (Water/Glycol) Claisen->Condenser Receiver Cow/Pig Receiver (3 Flasks) Condenser->Receiver Distillate Trap Cold Trap (Liq. N2 or Dry Ice) Receiver->Trap Vacuum Line Manometer Digital Manometer Receiver->Manometer Measure Pump High Vac Pump (<1 mmHg) Trap->Pump

Figure 1: Vacuum distillation setup emphasizing pump protection and fraction isolation.

Module 4: Troubleshooting (FAQ)

Q: The distillate is turning yellow immediately. Why?

A: Amines oxidize rapidly in air to form N-oxides or imines (Schiff bases).

  • Cause 1: Leak in the system.

  • Cause 2: You broke vacuum with air instead of Nitrogen/Argon.

  • Solution: Check all joints. When finishing, backfill the system with inert gas. If the product is yellow, redistill over a small amount of zinc dust (reducing agent) to restore the clear liquid.

Q: The liquid is "bumping" violently into the condenser.

A: Viscous amines trap gas bubbles.

  • Fix 1: Increase magnetic stirring speed.

  • Fix 2: Use a larger distillation flask (never fill >50%).

  • Fix 3: Insert a glass capillary air bleed (if not strictly air-sensitive) or a nitrogen bleed capillary.

Q: White solid is clogging the condenser.

A: 2-Cyclooctyl-ethylamine may react with atmospheric CO₂ to form a solid carbamate salt, or the compound itself may have a melting point near the coolant temperature.

  • Immediate Action: Turn off the condenser coolant water for 1–2 minutes to let the warm vapor melt the blockage.

  • Prevention: Ensure the system is sealed from the atmosphere. Use a drying tube (CaCl₂ or KOH) on the vacuum exhaust if using a weaker pump.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Color Distillate is Yellow/Brown Start->Color Bump Violent Bumping Start->Bump NoDist No Distillate Collecting Start->NoDist Oxidation Oxidation detected Color->Oxidation Bleed Action: Add Capillary Bleed or Stir Faster Bump->Bleed VacCheck Check Vacuum Level NoDist->VacCheck ZnDust Action: Redistill over Zn dust & Check Leaks Oxidation->ZnDust HeatCheck Check Pot Temp VacCheck->HeatCheck Pressure OK BetterPump Action: Switch to Oil Pump (<1 mmHg) VacCheck->BetterPump Pressure > 5mmHg Insulate Action: Insulate Column (Alum. Foil) HeatCheck->Insulate Vapor not reaching top

Figure 2: Decision matrix for common distillation failures.

Module 5: Post-Purification Storage

Q: How do I store the purified amine? A:

  • Container: Amber glass vial (UV protection).

  • Headspace: Flush with Argon or Nitrogen.

  • Seal: Parafilm over the cap or use a Teflon-lined septum cap.

  • Environment: Store at 4°C. Cold storage slows oxidation and carbamate formation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for vacuum distillation apparatus setup and safety).

  • PubChem Database. 2-Cyclooctylethylamine (Compound Summary). National Center for Biotechnology Information. (Used for structural analysis and homologous series extrapolation).

  • Sigma-Aldrich (Merck). Distillation of Air-Sensitive Compounds Technical Bulletin. (Source for inert atmosphere handling).[2]

Sources

Optimization

Technical Support Center: Fractional Distillation for Isolating 2-Cyclooctyl-ethylamine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Cyclooctyl-ethylamine. It provides field-proven insights, detailed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Cyclooctyl-ethylamine. It provides field-proven insights, detailed protocols, and troubleshooting solutions for challenges encountered during fractional distillation. Our focus is on ensuring scientific integrity, safety, and the achievement of high-purity final products.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of 2-Cyclooctyl-ethylamine.

Q1: What is fractional distillation and why is it necessary for 2-Cyclooctyl-ethylamine?

Fractional distillation is a laboratory technique used to separate a mixture of miscible liquids that have different boiling points.[1] The process involves heating the mixture to create vapor, which then rises through a fractionating column. This column provides a large surface area, often using glass beads or structured packing, where the vapor undergoes multiple cycles of condensation and re-vaporization.[1][2] With each cycle, the vapor becomes progressively enriched in the component with the lower boiling point.[2]

This method is essential for purifying 2-Cyclooctyl-ethylamine (CAS: 4744-94-9) by separating it from unreacted starting materials, solvents, or byproducts from its synthesis, which may have boiling points close to that of the target compound.[3][4]

Q2: Why is vacuum distillation critical when purifying 2-Cyclooctyl-ethylamine?

Vacuum distillation is a distillation performed under reduced pressure.[5] This technique is crucial for compounds that have very high boiling points (typically >150°C at atmospheric pressure) or are susceptible to thermal degradation.[5][6] 2-Cyclooctyl-ethylamine falls into this category, with an atmospheric boiling point estimated to be in the 150-250°C range.[3]

Attempting to distill such compounds at atmospheric pressure can lead to decomposition, oxidation, or polymerization, resulting in yield loss and a discolored, impure product.[7][8] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for a safe and efficient distillation at a much lower temperature.[5] For 2-Cyclooctyl-ethylamine, distillation under a vacuum of 10-100 mmHg lowers the required temperature to a more manageable 80-150°C, minimizing the risk of thermal decomposition and achieving purities of 90-95%.[3]

Q3: What are the expected boiling points for 2-Cyclooctyl-ethylamine at different vacuum levels?

The boiling point of a substance is dependent on the ambient pressure. While precise experimental data across a wide range of pressures is not always published, the following table provides estimated operating ranges based on available information and established principles.

Pressure (mmHg)Pressure (mbar)Estimated Boiling Point (°C)
760 (Atmospheric)~1013>200 (Decomposition likely)
100~133~140 - 150
50~67~125 - 135
20~27~105 - 115
10~13~85 - 95
1~1.3~60 - 70

Note: These values are estimates and should be confirmed experimentally. The optimal pressure is a balance between achieving a low enough temperature to prevent degradation and the capability of the available vacuum system.

Q4: What common impurities might be present and how do they affect the distillation?

Impurities in a crude 2-Cyclooctyl-ethylamine sample depend on the synthetic route used. Common synthesis methods include reductive amination or nitrile reduction.[3][9] Potential impurities could include:

ImpurityTypical Boiling Point (°C)Separation Strategy
Ethylamine (starting material)17Easily removed as a low-boiling "forerun" fraction at the beginning of the distillation.[10][11]
Unreacted Cyclooctyl PrecursorVariesDepending on its boiling point, it will either be a lower or higher boiling fraction.
Di(2-cyclooctylethyl)amine> Boiling point of productA higher-boiling byproduct (secondary amine), will remain in the distillation pot as residue.[4]
Solvents (e.g., Toluene, THF)111 (Toluene), 66 (THF)Typically removed as a low-boiling forerun.
Water100Can form azeotropes with amines; should be removed via drying agents (e.g., KOH pellets) before distillation.[12][13]
Degradation ProductsVaries (often high MW)Non-volatile, tar-like substances that remain as residue. Their formation is minimized by using vacuum.[7]
Q5: What type of distillation column and packing should I use?

For an efficient separation under vacuum, a well-insulated fractionating column is essential.

  • Column Type : A Vigreux column is a good starting point for general lab-scale purification. For higher efficiency and better separation of closely boiling impurities, a packed column is superior.[2]

  • Packing Material : The packing provides the surface area for the vapor-liquid equilibria required for separation.

    • Random Packing (e.g., Raschig rings, glass beads) : Inexpensive and easy to use, providing a good increase in surface area over an unpacked column.[1][14][15]

    • Structured Packing (e.g., wire gauze, sheet metal) : Offers the highest efficiency and the lowest pressure drop per theoretical plate.[16][17] This is particularly advantageous for vacuum distillation, as a low-pressure drop is critical to maintaining a high vacuum at the distillation head.[18]

For achieving the highest purity (>95%), structured packing is the recommended choice.

Q6: What are the critical safety precautions for this procedure?

Safety is paramount when performing any distillation, especially with potentially hazardous chemicals under vacuum.

  • Chemical Hazards : 2-Cyclooctyl-ethylamine is an amine and should be handled as a corrosive and potentially toxic substance.[10][19] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Vacuum Safety : Glassware under vacuum is subject to significant stress. Always inspect all glassware for cracks or star fractures before use. Use a safety screen or wrap the distillation flask and column with tape to contain glass fragments in the event of an implosion.

  • Heat Management : Use a heating mantle with a stirrer to ensure even heating and prevent bumping.[2] Never heat a sealed system. Do not use an open flame.[20] To prevent superheating and ensure smooth boiling, add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.[21]

  • System Integrity : Ensure all joints are properly sealed with a vacuum-compatible grease and securely clamped. A stable vacuum is key to a stable distillation temperature.

Workflow for Vacuum Fractional Distillation

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_post Post-Distillation A Dry Crude Amine (e.g., over KOH pellets) B Inspect Glassware (Check for cracks) A->B C Assemble Apparatus (Grease joints, clamp securely) B->C D Add Stir Bar & Crude Amine to Distillation Flask C->D System Ready E Apply Vacuum Slowly (Target: 1-20 mmHg) D->E F Begin Gentle Heating (Use heating mantle) E->F G Collect Forerun (Low-boiling impurities) F->G H Monitor Head Temperature (Wait for stabilization) G->H I Collect Main Product Fraction (Constant Temp & Pressure) H->I J Stop Distillation (Before flask runs dry) I->J K Cool System Under Vacuum J->K Distillation Complete L Vent System to Nitrogen/Air K->L M Analyze Fractions for Purity (GC, NMR) L->M

Caption: High-level workflow for the purification of 2-Cyclooctyl-ethylamine.

Detailed Experimental Protocol

  • Pre-Distillation Drying : If the crude product contains water, stir it over solid potassium hydroxide (KOH) pellets for several hours, then filter to remove the drying agent. Water can form azeotropes and interfere with the distillation.

  • Apparatus Assembly :

    • Assemble a vacuum fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full with the crude material).

    • Place a magnetic stir bar or boiling chips in the flask.

    • Insert a packed fractionating column (e.g., Vigreux or packed with structured packing).

    • Place a thermometer or temperature probe so that the top of the bulb is level with the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

    • Attach a condenser and a receiving flask system (a "cow" or Perkin triangle is useful for collecting multiple fractions without breaking the vacuum).

    • Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.

  • Execution :

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum. A sudden pressure drop can cause violent bumping.

    • Once the desired vacuum is reached and stable, turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the "reflux ring" of condensing vapor as it slowly rises up the column. A slow ascent is crucial for good separation.[2] If the rise is too fast, reduce the heat.

    • Collect Forerun : The temperature will initially rise and then stabilize at the boiling point of the lowest-boiling impurity at that pressure. Collect this fraction in a separate receiving flask.

    • Collect Product : After the forerun is removed, the head temperature may drop slightly before rising again and stabilizing at the boiling point of 2-Cyclooctyl-ethylamine. Collect this main fraction in a clean receiver. The temperature should remain constant throughout the collection of this pure fraction.[2]

    • Collect Final Fraction : A sharp rise in temperature after the main fraction indicates the start of a higher-boiling impurity. A drop in temperature may indicate the distillation is nearly complete.

  • Shutdown :

    • Stop heating and allow the distillation flask to cool.

    • Once the apparatus is at or near room temperature, slowly and carefully vent the system, preferably by introducing an inert gas like nitrogen before exposing it to air.

    • Turn off the vacuum pump and condenser water.

    • Disassemble the apparatus and analyze the collected fractions for purity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the fractional distillation of 2-Cyclooctyl-ethylamine.

G Start Problem Occurs During Distillation Q_Vacuum Is the vacuum level unstable? Start->Q_Vacuum A_Vacuum_Yes Check all joints for leaks. Ensure pump is adequate and cold trap is cold. Q_Vacuum->A_Vacuum_Yes Yes Q_Temp Is the head temperature fluctuating? Q_Vacuum->Q_Temp No End Problem Resolved A_Vacuum_Yes->End A_Temp_Yes Caused by unstable vacuum, bumping, or channeling in column. Check vacuum, reduce heating rate, ensure column is vertical. Q_Temp->A_Temp_Yes Yes Q_Distillate Is there no distillate despite boiling? Q_Temp->Q_Distillate No A_Temp_Yes->End A_Distillate_Yes Insufficient heating or excessive heat loss. Increase mantle temperature. Insulate column (glass wool/foil). Q_Distillate->A_Distillate_Yes Yes Q_Color Is the product or residue discolored (brown/dark)? Q_Distillate->Q_Color No A_Distillate_Yes->End A_Color_Yes Thermal decomposition. Improve vacuum to lower temperature. Ensure pot temperature is not excessive. Q_Color->A_Color_Yes Yes Q_Color->End No A_Color_Yes->End

Caption: A troubleshooting decision tree for common distillation issues.

Q: My vacuum level is unstable. What should I do?

A: An unstable vacuum is almost always due to a leak in the system.

  • Action : Systematically check every glass joint, connection, and tubing piece. Ensure all clamps are secure. Re-grease any suspicious joints. Check that the cold trap is sufficiently cold and not clogged. Verify the vacuum pump is functioning correctly and the oil is clean.

Q: The temperature at the distillation head is fluctuating wildly. What does this mean?

A: This indicates that a steady vapor-liquid equilibrium has not been established in the column.

  • Causality : This can be caused by an unstable vacuum (see above), bumping in the distillation flask due to insufficient stirring or lack of boiling chips, or an excessive heating rate causing vapor to "channel" up the column without proper equilibration.

  • Action : First, stabilize the vacuum. If the vacuum is stable, reduce the heating rate to allow the reflux ring to rise more slowly. Ensure vigorous stirring.

Q: I'm not getting any distillate, even though the pot is boiling. What's wrong?

A: This usually means there is insufficient energy to get the vapor to the top of the column and into the condenser, or the vacuum is too high for the temperature.

  • Causality : The column may be losing too much heat to the environment. This is common with high-boiling compounds that require significant energy input.

  • Action : Increase the temperature of the heating mantle. Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss.[2]

Q: My product is discolored (yellow/brown). Why?

A: Discoloration is a classic sign of thermal decomposition.[16] Amines can be sensitive to both heat and air, especially at high temperatures.

  • Causality : The distillation temperature is too high. This could be because the vacuum is not low enough or because the heating mantle is set too high, causing localized "hot spots" in the flask.[8]

  • Action : Improve your vacuum to further lower the boiling point. Ensure the distillation is being run under an inert atmosphere if possible (by venting with N₂). Avoid heating the flask residue to dryness, as this concentrates non-volatile impurities and requires very high temperatures.

Q: How can I confirm the purity of my collected fractions?

A: Visual inspection and boiling point are good indicators, but analytical confirmation is necessary.

  • Action : Use techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to determine the purity of the main fraction and identify the components of the forerun and residue.

References

  • Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Vacuum distillation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community. (2012, January 20). Cheresources.com. Retrieved from [Link]

  • Buy 2-Cyclooctyl-ethylamine | 4744-94-9. (2023, August 16). Autech Industry Co.,Limited. Retrieved from [Link]

  • Distillation - Separations And Purifications - MCAT Content - Jack Westin. (n.d.). Jack Westin. Retrieved from [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24). Chemistry Notes Info. Retrieved from [Link]

  • Ethylamine | C2H5NH2 | CID 6341 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents. (n.d.). Google Patents.
  • How To: Purify by Distillation - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.). Google Patents.
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (2015, January 12). AQA. Retrieved from [Link]

  • Amines-Part 11-Chemical Properties 5-Separation of Amines - YouTube. (2020, September 11). YouTube. Retrieved from [Link]

  • Ethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • (2-Cyclooctylethyl)Amine | C10H21N | CID 28064018 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Chemical reaction hazards of distillation processes - IChemE. (n.d.). IChemE. Retrieved from [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns - Aidic. (n.d.). Aidic. Retrieved from [Link]

  • Amine Production - Koch-Glitsch. (n.d.). Koch-Glitsch. Retrieved from [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • 3 Distillation Column Packing Types: Choose the Best - Kuber Precision Technology. (n.d.). Kuber Precision Technology. Retrieved from [Link]

  • Tridodecylamine Purification : r/Chempros - Reddit. (2021, July 23). Reddit. Retrieved from [Link]

  • Safety Precautions For Distillation. (2024, June 11). Cannon Instrument Company. Retrieved from [Link]

  • Thermal degradation rates of different amines. | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Distillation Columns: Plates and Packing - EPCM Holdings. (n.d.). EPCM Holdings. Retrieved from [Link]

  • Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008, April 8). Bryan Research & Engineering. Retrieved from [Link]

  • 3.3.2.1 Fractional distillation - YouTube. (2023, October 14). YouTube. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Bisley International. Retrieved from [Link]

  • Distillation Packing Materials - The Lab Depot. (n.d.). The Lab Depot. Retrieved from [Link]

  • Safety & Precautions in Distillation - Arishtam India. (2024, April 18). Arishtam. Retrieved from [Link]

  • Heterogeneous Azeotropes - homepages.ed.ac.uk. (n.d.). University of Edinburgh. Retrieved from [Link]

  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Distillation Packing Materials - Chemglass Life Sciences. (n.d.). Chemglass. Retrieved from [Link]

  • Safety Rules Of Distilling : How To Stay Safe : New Distillers 101 - YouTube. (2019, March 14). YouTube. Retrieved from [Link]

  • ethylamine production - Europe - ecoQuery - Ecoinvent. (n.d.). Ecoinvent. Retrieved from [Link]

  • Azeotrope tables - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Fractional distillation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • 24.6 Synthesis of Amines - Chemistry LibreTexts. (2024, March 27). Chemistry LibreTexts. Retrieved from [Link]

  • On thermodynamic properties of aqueous ethylamine mixtures and modelling of excess properties - Chalmers Publication Library. (n.d.). Chalmers University of Technology. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Acid-Base Extraction Protocol for 2-Cyclooctyl-ethylamine Purification

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-Cyclooctyl-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2-Cyclooctyl-ethylamine using acid-base extraction. It is structured as a series of questions and answers to directly address common procedural steps and troubleshooting challenges.

Fundamental Principle: Why Acid-Base Extraction?

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate organic compounds based on their acidic or basic properties.[1] For amines, which are organic bases, the principle hinges on their ability to react with an acid to form a salt.[2]

The core concept is a reversible manipulation of solubility:

  • Protonation: The free base, 2-Cyclooctyl-ethylamine, is largely nonpolar due to its significant hydrocarbon structure and is soluble in organic solvents but not in water.[3][4] By washing with a dilute acid (like HCl), the basic amine is protonated to form its corresponding ammonium salt (2-cyclooctylethylammonium chloride).[5][6] This salt is ionic and therefore soluble in the aqueous phase.

  • Separation: This allows the desired amine (now in the aqueous layer as a salt) to be separated from any neutral or acidic impurities that remain in the organic layer.[7]

  • Deprotonation: The aqueous layer containing the ammonium salt is then isolated. By adding a strong base (like NaOH), the ammonium salt is deprotonated, regenerating the original, water-insoluble free amine, which can then be isolated.[1][5]

Physicochemical Properties of 2-Cyclooctyl-ethylamine

Understanding the properties of the target molecule is critical for designing an effective purification protocol. The large cyclooctyl group significantly influences its solubility.

PropertyValueSourceSignificance for Extraction
Molecular Formula C₁₀H₂₁N[8]-
Molecular Weight 155.28 g/mol [8]-
Predicted pKa 10.52 ± 0.10[9]The conjugate acid is weakly acidic, requiring a strong base (pH > 12) for complete deprotonation.
Predicted XLogP3 3.5[8]Indicates high lipophilicity (oil-loving nature). The free base is highly soluble in organic solvents and poorly soluble in water.
Boiling Point 116-117 °C (at 23 Torr)[9]Useful for final product characterization, not directly for extraction.
Appearance Solid[9]The final purified product is expected to be a solid at room temperature.
Experimental Workflow & Core Protocol

The following diagram outlines the complete acid-base extraction workflow for purifying 2-Cyclooctyl-ethylamine.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Regeneration & Isolation A Crude Mixture (Dissolved in Organic Solvent like Et2O) B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Shake & Separate Layers B->C D Aqueous Layer (Contains R-NH3+Cl-) C->D Collect E Organic Layer (Contains Neutral/Acidic Impurities) C->E Discard/Process Separately F Aqueous Layer (from Step 1) G Add Strong Aqueous Base (e.g., 6M NaOH) until pH > 12 F->G H Regenerated Free Amine (R-NH2) (Precipitates or forms oil) G->H I Extract with Organic Solvent (e.g., fresh Et2O) H->I J Combined Organic Layers I->J K Dry (e.g., Na2SO4), Filter, Evaporate J->K L Pure 2-Cyclooctyl-ethylamine K->L

Caption: Workflow for the purification of 2-Cyclooctyl-ethylamine.

Q: What is the best organic solvent to dissolve my crude reaction mixture in?

A: You need a water-immiscible organic solvent with a low boiling point for easy removal later.[7] Excellent choices include diethyl ether (Et₂O), ethyl acetate (EtOAc), or dichloromethane (DCM). The solvent must effectively dissolve your crude product. Avoid water-miscible solvents like ethanol, methanol, or acetonitrile, as they will prevent the formation of two distinct layers.[10]

Q: Which acid should I use for the extraction, and at what concentration?

A: A 1 M to 2 M solution of hydrochloric acid (HCl) is the standard and most effective choice.[11] The goal is to lower the pH of the aqueous phase sufficiently to protonate the amine. The conjugate acid of 2-Cyclooctyl-ethylamine has a pKa of ~10.5. To ensure >99.9% of the amine is in its protonated (R-NH₃⁺) form, the pH should be at least 3 units below the pKa. A 1 M HCl solution has a pH of 0, which is more than sufficient.

Q: How many acid washes are necessary?

A: Typically, 2 to 3 washes are performed. To be more efficient, use smaller volumes for each wash (e.g., 3 x 30 mL washes are more effective than 1 x 90 mL wash). After the final wash, you can check the pH of the separated aqueous layer; if it is strongly acidic, it indicates that all the base has been extracted from the organic layer.

Q: How do I regenerate the free amine from its salt?

A: After collecting the acidic aqueous extracts, cool them in an ice bath, as the subsequent neutralization is exothermic.[6] Slowly add a concentrated strong base, such as 6 M sodium hydroxide (NaOH), with stirring. Monitor the pH using pH paper or a meter. You must raise the pH to be significantly above the pKa of the conjugate acid (~10.5). A final pH of 12-14 is recommended to ensure complete deprotonation and maximize yield.[5]

G cluster_0 Low pH (Acidic Wash) cluster_1 High pH (Base Addition) A R-NH2 (Organic Soluble) B <=> A->B C R-NH3+ (Water Soluble) B->C Equilibrium_Acid Equilibrium shifted to the RIGHT D R-NH2 (Organic Soluble) E <=> D->E F R-NH3+ (Water Soluble) E->F Equilibrium_Base Equilibrium shifted to the LEFT

Caption: pH-dependent equilibrium of 2-Cyclooctyl-ethylamine.

Q: How should I isolate the final pure product?

A: Once the aqueous layer is made strongly basic, the neutral amine will come out of the solution. It may appear as a white precipitate (since it's a solid) or an oily layer.[5] The most reliable method for recovery is to perform a back-extraction of the basified aqueous solution with a fresh organic solvent (e.g., 3 x 50 mL of diethyl ether).[6] Combine these organic extracts, wash them once with brine (saturated NaCl solution) to remove bulk water, dry the solution over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., with a rotary evaporator).[6][7]

Troubleshooting Guide & FAQs
Q: Help! A thick, stable emulsion formed in my separatory funnel. What should I do?

A: Emulsion formation is one of the most common problems in extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.

  • Be Patient: First, let the funnel sit undisturbed for 10-20 minutes. The layers may separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the funnel to mix the layers.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[7]

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite (diatomaceous earth) using a Büchner funnel. This will often break the emulsion, and the two layers can be collected and separated from the filtrate.

Q: My final yield of purified amine is very low. What went wrong?

A: Several factors could be responsible for low recovery:

  • Incomplete Protonation: You did not use enough acid, or the acid was not strong enough. Ensure the aqueous layer is strongly acidic after the final wash.

  • Incomplete Deprotonation: You did not add enough base to raise the pH sufficiently. The pH must be well above 10.5 (aim for >12) to ensure the amine is in its free base form.

  • Insufficient Extraction: You did not perform enough extractions at each stage (both acid wash and final back-extraction). Remember, multiple extractions with smaller volumes are superior to a single large one.

  • Product Lost in Water: After basification, if you relied only on precipitation/filtration, you may have lost product that remained dissolved in the aqueous layer. Always perform a back-extraction with an organic solvent to recover all the product.[6]

Q: I've added the base, but my product isn't precipitating. Is it lost?

A: No, this is a common scenario. The absence of a precipitate does not mean the product is gone. The free amine may be forming a liquid oil or may have some slight solubility in the highly basic aqueous solution.[6] The correct procedure is to extract the basified aqueous solution with several portions of an organic solvent (diethyl ether, DCM, etc.) to recover your product.[6]

Q: Can I use a weaker base like sodium bicarbonate to regenerate the amine?

A: No. Sodium bicarbonate (NaHCO₃) is a weak base. Its solution has a pH of about 8-9. This is not high enough to effectively deprotonate the 2-cyclooctylethylammonium ion (pKa ~10.5). You must use a strong base like NaOH or KOH to drive the equilibrium fully to the neutral amine side.

References
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Kurnia, K. A., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Cyclooctylethyl)Amine | C10H21N. PubChem. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Reddit. (2014, September 14). Solubility in organic solvents and water. Retrieved from [Link]

  • Hydrocarbon Processing. (2020, November 30). Startup troubleshooting of amine units in LNG export facilities. Retrieved from [Link]

  • Quora. (2023, February 26). What is the pKa value of ethylamine and aniline? Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethylamine. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Cyclooctyl-ethylamine Synthesis

CAS: 4744-94-9 | Formula: Primary Application: Pharmaceutical Intermediate (GPCR Ligands, NMDA Antagonists) Executive Summary & Core Synthesis Route Welcome to the Technical Support Interface. This guide addresses the cr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4744-94-9 | Formula:


Primary Application:  Pharmaceutical Intermediate (GPCR Ligands, NMDA Antagonists)

Executive Summary & Core Synthesis Route

Welcome to the Technical Support Interface. This guide addresses the critical impurity profiles encountered during the catalytic hydrogenation of 2-cyclooctylacetonitrile to 2-cyclooctyl-ethylamine . While alternative routes exist (e.g., amide reduction), the nitrile hydrogenation is the industrial standard due to atom economy, though it suffers from a high propensity for secondary amine formation.

The Standard Protocol (Reference Baseline)
  • Substrate: 2-Cyclooctylacetonitrile

  • Catalyst: Raney Nickel (activated) or Rh/Al₂O₃

  • Solvent: Methanol (saturated with ammonia)

  • Conditions: 50–60°C, 10–30 bar

    
    
    
  • Target Yield: >92%

Impurity Profile & Root Cause Analysis

The following impurities are the most statistically significant deviations reported in this synthesis.

Impurity IDNameStructure DescriptionOrigin/Root Cause
IMP-A Bis(2-cyclooctylethyl)amine Secondary amine dimerCritical: Condensation of product amine with intermediate imine.[1]
IMP-B 2-Cyclooctyl-ethylideneimine Partially reduced imineKinetic: Incomplete hydrogenation or catalyst poisoning.
IMP-C 2-Cyclooctylacetaldehyde AldehydeHydrolysis: Moisture present during imine formation.
IMP-D Cyclooctane / Ethyl-cyclooctane Deaminated hydrocarbonHydrogenolysis: Over-reduction (typically on Pd catalysts).
Visualizing the Reaction Network (Pathway Analysis)

The following diagram illustrates the competitive pathways leading to the Target Product vs. the Secondary Amine (IMP-A).

ReactionNetwork Nitrile 2-Cyclooctylacetonitrile (Starting Material) Imine Aldimine Intermediate (Highly Reactive) Nitrile->Imine + H2 (Step 1) Target 2-Cyclooctyl-ethylamine (Target Primary Amine) Imine->Target + H2 (Step 2) FAST Aminal Gem-Diamine (Transient) Imine->Aminal + Target Amine (Condensation) Aldehyde Aldehyde (IMP-C) Imine->Aldehyde + H2O (Hydrolysis) SecImine Secondary Imine Aminal->SecImine - NH3 Dimer Bis(2-cyclooctylethyl)amine (IMP-A: Secondary Amine) SecImine->Dimer + H2 (Irreversible)

Figure 1: Mechanistic pathway showing the bifurcation between primary amine synthesis and the parasitic formation of secondary amines (dimers).[1][2][3]

Troubleshooting Guides (Mechanism-Based)

Issue 1: High Levels of Secondary Amine (IMP-A)

Symptom: LC-MS shows a significant peak at


 (approx. m/z 280).
Mechanism:  The "Von Braun" type condensation. As the concentration of the target primary amine increases, it competes with hydrogen for the reactive imine intermediate. The bulky cyclooctyl group does not effectively sterically hinder this reaction.

Corrective Actions:

  • Ammonia Saturation (The Golden Rule): You must saturate the reaction solvent (typically MeOH or EtOH) with anhydrous ammonia gas before heating.

    • Why? High

      
       shifts the equilibrium of the condensation step backward, preventing the formation of the secondary imine.
      
  • Catalyst Switch: If using Pd/C, switch to Raney Nickel or Raney Cobalt .

    • Why? Pd/C is too active for the Schiff base formation (condensation). Raney metals bind the amine more tightly, inhibiting the coupling reaction.

  • Base Additives: Add NaOH or KOH (1-2 eq) if ammonia is unavailable.

    • Why? Suppresses the acidity of the catalyst surface which can catalyze the condensation.

Issue 2: Incomplete Reduction (IMP-B)

Symptom: IR spectrum shows a weak band at 1640–1690 cm⁻¹ (C=N stretch) or persistent Nitrile peak at 2240 cm⁻¹. Mechanism: Catalyst poisoning or insufficient hydrogen mass transfer. The cyclooctyl ring is lipophilic; if the solvent is too polar (pure water/methanol), the substrate may not interact efficiently with the catalyst surface.

Corrective Actions:

  • Solvent Modification: Use a co-solvent system.[4] Mix Methanol with THF (10:1) to improve solubility of the cyclooctyl tail.

  • Pressure/Agitation: This is a biphasic reaction (gas-liquid-solid). Increase stirring speed (>1000 RPM) to overcome mass transfer limitations. Increase

    
     pressure to >20 bar.
    
Issue 3: Aldehyde Formation (IMP-C)

Symptom: Distinct smell (fruity/pungent) and NMR signal near 9.7 ppm. Mechanism: Hydrolysis of the intermediate aldimine. This occurs if the solvent is "wet" or if the reaction is quenched with water before the imine is fully consumed.

Corrective Actions:

  • Dry Solvents: Ensure Methanol is

    
     water content.
    
  • Desiccants: Add activated Molecular Sieves (3Å) to the reaction vessel (if using a basket catalyst system) or use a pre-drying trap.

Detailed Experimental Protocol

Protocol: High-Selectivity Hydrogenation of 2-Cyclooctylacetonitrile

Safety Warning: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times. Hydrogen gas at high pressure presents an explosion hazard.

  • Preparation:

    • Charge a high-pressure autoclave with 2-cyclooctylacetonitrile (10.0 g, 66 mmol).

    • Add Raney Nickel (slurry in water, washed 3x with MeOH to remove water). Load approx. 10 wt% (1.0 g dry weight).

    • Add Methanol (100 mL).

  • Ammonia Saturation (Critical Step):

    • Cool the vessel to 0°C.

    • Bubble anhydrous Ammonia gas through the solution for 15 minutes, or add 7N

      
       in MeOH solution (50 mL).
      
  • Reaction:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 30 bar (435 psi)

      
      .
      
    • Heat to 50°C with vigorous stirring (1200 RPM).

    • Monitor consumption of

      
      . Reaction typically completes in 4–6 hours.
      
  • Workup:

    • Cool to room temperature. Vent

      
       carefully.
      
    • Filter catalyst through a Celite pad (keep wet to prevent ignition).

    • Concentrate filtrate under reduced pressure.

    • Purification: If secondary amine is present (>2%), purify via acid-base extraction. The secondary amine is more lipophilic; extract the primary amine into aqueous HCl at pH 4–5, wash organics, then basify aqueous layer to recover pure target.

Decision Logic for Troubleshooting

Use this flow to diagnose purity issues post-reaction.

TroubleshootingFlow Start Analyze Crude Product (GC/MS or NMR) CheckDimer Is Secondary Amine (Dimer) > 5%? Start->CheckDimer CheckStart Is Starting Material Present? CheckDimer->CheckStart No ActionDimer ACTION: 1. Increase [NH3] 2. Switch to Raney Ni/Co 3. Lower Temperature CheckDimer->ActionDimer Yes CheckAld Is Aldehyde Present? CheckStart->CheckAld No ActionKinetics ACTION: 1. Increase H2 Pressure 2. Check Stirring (Mass Transfer) 3. Check Catalyst Activity CheckStart->ActionKinetics Yes ActionDry ACTION: 1. Dry Solvents 2. Add Molecular Sieves CheckAld->ActionDry Yes Success Process Optimized CheckAld->Success No

Figure 2: Diagnostic flowchart for impurity remediation.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on nitrile reduction selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

  • Gomez, S., et al. (2002). "Selectivity in the hydrogenation of nitriles to primary amines." Advanced Synthesis & Catalysis, 344(10), 1037-1057.

  • PubChem. (2024). Compound Summary: 2-Cyclooctylethylamine.[5][6][7] National Library of Medicine. [Link]

Sources

Troubleshooting

Stability and storage conditions for 2-Cyclooctyl-ethylamine

Welcome to the technical support center for 2-Cyclooctyl-ethylamine (CAS 4744-94-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclooctyl-ethylamine (CAS 4744-94-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile primary aliphatic amine. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its use. Our goal is to provide you with the expertise and practical insights necessary for successful and reproducible experimental outcomes.

I. Stability and Storage: The Foundation of Reliable Results

The long-term stability of 2-Cyclooctyl-ethylamine is paramount for the integrity of your research. Improper storage can lead to degradation, introducing impurities that can compromise experimental results. This section provides a comprehensive overview of the optimal storage conditions and the scientific rationale behind them.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the ideal storage conditions for 2-Cyclooctyl-ethylamine?

A1: For optimal long-term stability, 2-Cyclooctyl-ethylamine should be stored under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature of 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. For shorter-term storage, maintaining the compound in a cool, dry, and dark environment, below 30°C, is acceptable.[1]

Q2: Why is an inert atmosphere recommended for long-term storage?

A2: Primary aliphatic amines like 2-Cyclooctyl-ethylamine are susceptible to oxidative degradation in the presence of atmospheric oxygen.[2] This process can be accelerated by exposure to light and trace metal impurities. Storing under an inert gas displaces oxygen, minimizing the potential for oxidation and preserving the purity of the compound over time.

Q3: What is the expected shelf-life of 2-Cyclooctyl-ethylamine under recommended conditions?

A3: While specific shelf-life studies for 2-Cyclooctyl-ethylamine are not extensively published, based on the stability of similar aliphatic amines, it is expected to be stable for at least two years when stored under an inert atmosphere at 2-8°C. For some less sensitive amines, samples can remain stable at room temperature for at least two weeks, but this is not recommended for long-term storage of high-purity material.[1] Regular quality control checks are advised for material stored for extended periods.

Q4: I've noticed a change in the color of my 2-Cyclooctyl-ethylamine. What could be the cause?

A4: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation or the formation of impurities from reactions with atmospheric components. If a color change is observed, it is recommended to verify the purity of the compound before use, for example, by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Q5: Can I store 2-Cyclooctyl-ethylamine in a standard laboratory freezer (-20°C)?

A5: While freezing is generally a good method for preserving many organic compounds, it is not necessary for 2-Cyclooctyl-ethylamine and may not offer significant advantages over refrigeration at 2-8°C. The primary concern is minimizing exposure to air and moisture. If you do choose to freeze the compound, ensure it is in a tightly sealed container to prevent the ingress of moisture upon thawing.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the handling and use of 2-Cyclooctyl-ethylamine, providing actionable solutions based on its chemical properties.

Inconsistent Experimental Results

Problem: I am observing variability in my reaction yields or biological assay results when using different batches or ages of 2-Cyclooctyl-ethylamine.

Potential Cause & Solution:

  • Degradation of the Amine: As discussed, improper storage can lead to the degradation of 2-Cyclooctyl-ethylamine. The presence of oxidative or other degradation byproducts can interfere with your reaction or assay.

    • Troubleshooting Steps:

      • Verify Purity: Analyze the amine by GC-MS or NMR to confirm its purity and identify any potential impurities.

      • Purification: If impurities are detected, consider purification by distillation, as 2-Cyclooctyl-ethylamine has a relatively high boiling point.

      • Fresh Stock: If possible, use a fresh, unopened bottle of the reagent to establish a baseline for your experiment.

      • Review Storage: Ensure that your storage conditions align with the recommendations (refrigerated, under inert gas, and protected from light).

Reaction Failures or Unexpected Byproducts

Problem: My reaction involving 2-Cyclooctyl-ethylamine is not proceeding as expected, or I am isolating unexpected side products.

Potential Causes & Solutions:

  • Incompatible Solvents or Reagents: 2-Cyclooctyl-ethylamine, as a primary amine, is a nucleophile and a base. It can react with a variety of functional groups.

    • Acidic Conditions: Strong acids will protonate the amine, forming a salt and rendering it non-nucleophilic. Mixing with strong acids can also generate significant heat.[3][4]

    • Electrophilic Reagents: Be mindful of reactions with electrophiles such as aldehydes, ketones, and esters, which can lead to the formation of imines and amides, respectively.

    • Oxidizing Agents: Strong oxidizing agents can degrade the amine.

  • Atmospheric CO₂ Interaction: Primary amines can react reversibly with carbon dioxide from the air to form carbamate salts. This can reduce the concentration of the free amine available for your reaction.

    • Troubleshooting Steps:

      • Inert Atmosphere: Perform reactions under an inert atmosphere (nitrogen or argon) to exclude both oxygen and carbon dioxide.

      • Freshly Opened Reagent: Use a freshly opened container of 2-Cyclooctyl-ethylamine or a sample that has been properly stored under an inert gas.

      • Reagent Compatibility Check: Before starting your experiment, review the compatibility of all reagents and solvents with primary amines.

III. Material Compatibility

The choice of storage and reaction vessels is critical to prevent contamination and degradation of 2-Cyclooctyl-ethylamine.

MaterialCompatibility RatingRationale
Plastics
Polytetrafluoroethylene (PTFE)Excellent Highly resistant to a wide range of chemicals, including most acids, alcohols, and solvents.[5]
Polypropylene (PP)Good Generally good chemical resistance, but can be affected by strong oxidizing agents.[6][7]
Polyethylene (HDPE, LDPE)Good Good resistance to amines, though some absorption may occur over long periods.[8]
Polycarbonate (PC)Not Recommended Incompatible with alkaline solutions and ammonia gas, which have similar properties to amines.[7]
Viton®Not Recommended Generally not compatible with amines.[9]
Metals
Stainless Steel (316, 316L)Excellent Exhibits excellent resistance to corrosion from amines under typical laboratory conditions.[10][11][12]
AluminumGood Generally good resistance, but can be susceptible to corrosion in the presence of moisture and at elevated temperatures.
Glass
Borosilicate GlassExcellent Inert and suitable for both storage and reactions.

IV. Understanding Degradation Pathways

A deeper understanding of how 2-Cyclooctyl-ethylamine can degrade is essential for interpreting unexpected results and for developing robust experimental protocols.

Oxidative Degradation

In the presence of oxygen, primary aliphatic amines can undergo oxidation. This process can be catalyzed by metal ions, such as iron and copper, which may be present as trace impurities. The reaction can proceed through radical mechanisms, leading to a complex mixture of products. The initial step often involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen.

Thermal Degradation

At elevated temperatures, 2-Cyclooctyl-ethylamine can undergo thermal decomposition. While the specific degradation products are not well-documented, for simpler primary amines, thermal degradation can lead to the formation of imines and other condensation products.

Photo-degradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in aliphatic amines. In the presence of oxygen, this can lead to the formation of hydroxylated or carbonylated products.[13]

V. Experimental Protocols

Protocol for Long-Term Storage of 2-Cyclooctyl-ethylamine
  • Container Selection: Use a clean, dry amber glass bottle with a PTFE-lined cap.

  • Inert Gas Purge: Before sealing, flush the headspace of the container with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the container immediately after the inert gas purge. For added security, wrap the cap and neck of the bottle with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.

  • Storage Location: Place the sealed container in a refrigerator at 2-8°C. Ensure the storage location is designated for chemicals and is dark.

Protocol for Aliquoting 2-Cyclooctyl-ethylamine for Daily Use
  • Preparation: Allow the refrigerated container to warm to room temperature before opening to prevent condensation of moisture into the compound.

  • Inert Atmosphere Transfer: If possible, perform the transfer in a glove box or under a positive pressure of inert gas.

  • Dispensing: Use a clean, dry syringe or pipette to withdraw the desired amount.

  • Resealing: Immediately after dispensing, re-flush the headspace of the stock container with inert gas and seal it tightly.

  • Use: The aliquoted amount should be used promptly. If it is to be stored for a short period, place it in a tightly sealed vial.

VI. Visualizing Storage and Handling Decisions

The following diagram illustrates the decision-making process for the proper storage and handling of 2-Cyclooctyl-ethylamine.

Storage_Handling_Decision_Tree Decision Tree for 2-Cyclooctyl-ethylamine Storage and Handling start Start: Handling 2-Cyclooctyl-ethylamine storage_duration Storage Duration? start->storage_duration long_term Long-Term (> 1 month) storage_duration->long_term Long short_term Short-Term (< 1 month) storage_duration->short_term Short inert_atmosphere Store under Inert Gas (N2 or Ar) long_term->inert_atmosphere cool_dry_dark Store in a Cool, Dry, Dark Place (< 30°C) short_term->cool_dry_dark refrigerate Refrigerate at 2-8°C inert_atmosphere->refrigerate tightly_sealed Use Tightly Sealed Container refrigerate->tightly_sealed cool_dry_dark->tightly_sealed check_purity Check Purity if Appearance Changes tightly_sealed->check_purity use_as_is Use as is check_purity->use_as_is No Change purify Purify Before Use check_purity->purify Color Change/Impurities

Caption: Decision tree for the storage and handling of 2-Cyclooctyl-ethylamine.

VII. References

  • Astro Chemical. (n.d.). Shelf-Life & Storage Conditions. Retrieved February 7, 2026, from [Link]

  • CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved February 7, 2026, from [Link]

  • Liu, Y., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 23(3), 464-474.

  • CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved February 7, 2026, from [Link]

  • Wojnárovits, L., & Takács, E. (2014). Photochemistry of Aliphatic and Aromatic Amines. In Handbook of Photochemistry and Photobiology. American Scientific Publishers.

  • Voice, A. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.

  • The Fluoropolymer Group. (2024, August 12). PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart. Retrieved February 7, 2026, from [Link]

  • Douglas, J. J., et al. (2023). Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification. Journal of the American Chemical Society, 145(20), 11297-11308.

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011.

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved February 7, 2026, from [Link]

  • BENS Consulting. (n.d.). Mixing chemicals can have serious consequences. Retrieved February 7, 2026, from [Link]

  • CDF Corporation. (n.d.). Polyethylene Chemical Resistance Chart. Retrieved February 7, 2026, from [Link]

  • Masui, M., et al. (1970). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Journal of the Chemical Society B: Physical Organic, 8, 1475-1481.

  • Arulkumar, A., et al. (2023). Biogenic Amine Content and Shelf-Life of Salmon Fillets Packaged in Modified Atmospheres of Low-Level Carbon Monoxide and Different Carbon Dioxide Concentrations. Foods, 12(21), 3981.

  • Pinto, M. S., et al. (2023). Enhanced Photocatalytic Degradation of Ciprofloxacin Under Natural Sunlight Using a Waste-Derived Carbon Dots–TiO2 Nanocomposite. Catalysts, 13(10), 1361.

  • Unsafely Transported. (2025, September 27). 10 Common Incompatible Chemical Pairs. Retrieved February 7, 2026, from [Link]

  • Mentink, M., et al. (2024). Effect of Irradiation Temperature and Atmosphere on Aging of Epoxy Resins for Superconducting Magnets. Polymers, 16(3), 399.

  • UCSD – Blink. (2024, March 3). Chemical Compatibility Guidelines. Retrieved February 7, 2026, from [Link]

  • CP Lab Safety. (n.d.). Viton Chemical Compatibility Chart. Retrieved February 7, 2026, from [Link]

  • CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved February 7, 2026, from [Link]

  • The Lab Depot. (n.d.). Comprehensive Polypropylene Chemical Compatibility Chart. Retrieved February 7, 2026, from [Link]

  • Bal Seal Engineering. (1999). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved February 7, 2026, from [Link]

  • Braskem. (2005). Polypropylene chemical resistance. Retrieved February 7, 2026, from [Link]

  • SpinChem. (n.d.). STAINLESS STEEL (SS316L/EN2348) CHEMICAL COMPATIBILITY CHART. Retrieved February 7, 2026, from [Link]

  • CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved February 7, 2026, from [Link]

  • Industrial Specialties Mfg. (2022, October 28). 316L Stainless Steel Chemical Compatibility Chart. Retrieved February 7, 2026, from [Link]

  • Foxx Life Sciences. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Handling Air-Sensitive 2-Cyclooctylethylamine

Welcome to the technical support center for 2-Cyclooctylethylamine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this air-sensitive reagent into their exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyclooctylethylamine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this air-sensitive reagent into their experimental workflows. As a primary amine with a bulky alkyl group, 2-Cyclooctylethylamine is a valuable building block, but its reactivity with atmospheric oxygen and moisture necessitates specific handling techniques to ensure experimental success and reagent integrity. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: How air-sensitive is 2-Cyclooctylethylamine, and what happens upon exposure to air?

A1: 2-Cyclooctylethylamine is a primary aliphatic amine and, like many amines, is susceptible to oxidation upon exposure to atmospheric oxygen. The lone pair of electrons on the nitrogen atom makes it nucleophilic and prone to reacting with electrophilic oxygen. This can lead to a cascade of reactions, including the formation of imines, enamines, and eventually more complex degradation products.[1][2][3] From a practical standpoint, even brief exposure to air can introduce impurities that may interfere with your reaction, reduce yields, and complicate purification. For high-purity applications, it is crucial to handle this reagent under an inert atmosphere.[4]

Q2: What is the fundamental difference between using a glovebox and a Schlenk line for handling 2-Cyclooctylethylamine? When should I choose one over the other?

A2: Both gloveboxes and Schlenk lines provide an inert atmosphere for handling air-sensitive reagents, but they are suited for different operational scales and complexities.[5]

  • Glovebox: A glovebox is a sealed container filled with a high-purity inert gas (typically argon or nitrogen) where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[6] It is the ideal environment for complex manipulations, weighing solids, preparing reaction mixtures, and handling multiple reagents simultaneously. Choose a glovebox when you need to perform multiple transfers or when the experimental setup is intricate.[7]

  • Schlenk Line: A Schlenk line is a dual-manifold glassware apparatus that allows for the evacuation of air from a reaction vessel and backfilling with an inert gas. It is well-suited for solution-based reactions and reagent transfers via syringe or cannula. A Schlenk line is a more economical option if you are performing a straightforward reaction in a single flask.

The choice between the two depends on the complexity of your experiment and the resources available. For routine, solution-phase reactions, a well-maintained Schlenk line is often sufficient. For intricate syntheses or when handling solid forms of reagents, a glovebox is superior.

Q3: What are the key considerations for solvent selection and preparation when working with 2-Cyclooctylethylamine?

A3: Solvents used with air-sensitive reagents must be rigorously dried and deoxygenated. Residual water can react with many reagents, and dissolved oxygen can lead to oxidative degradation of your amine.

  • Drying: Solvents can be dried using various methods, such as passing them through activated alumina columns (solvent purification systems) or by distillation from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and some amines).

  • Degassing: Once dried, solvents must be deoxygenated. Common methods include:

    • Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace, and then thawing to release dissolved gases. Repeating this cycle three to four times is highly effective.

    • Inert Gas Purging: Bubbling a stream of inert gas (nitrogen or argon) through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.[7] This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications.[7]

Always store dried, degassed solvents under a positive pressure of inert gas.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in an alkylation reaction. 1. Degradation of 2-Cyclooctylethylamine: The amine may have been exposed to air prior to the reaction. 2. Over-alkylation: Primary amines can be susceptible to multiple alkylations, leading to secondary and tertiary amine byproducts.[8][9] 3. Wet or oxygenated solvent: Residual water or oxygen in the solvent can quench reagents or cause side reactions.1. Ensure all transfers of the amine are conducted under a strictly inert atmosphere. Use fresh, properly stored reagent. 2. Consider using a large excess of the primary amine relative to the alkylating agent to favor mono-alkylation. Alternatively, explore alternative synthetic routes like reductive amination. 3. Verify the dryness and deoxygenation of your solvent. If in doubt, re-purify your solvent.
Reaction mixture turns brown or develops an unusual color. Oxidative Degradation: Unwanted oxidation of the amine or other reagents is a likely cause. This indicates a leak in your inert atmosphere setup.1. Check for leaks: Ensure all glassware joints are well-sealed with grease and secured with clips. Check septa for punctures and tubing for cracks. 2. Improve inert gas flow: On a Schlenk line, ensure a slight positive pressure is maintained throughout the reaction, indicated by a gentle bubbling rate from the oil bubbler. 3. Purge thoroughly: Before starting the reaction, ensure the reaction vessel has been adequately purged with at least three vacuum/inert gas cycles.[10]
Inconsistent results between experimental runs. 1. Variable quality of inert atmosphere: Inconsistent purging or a slow leak can lead to varying levels of air exposure. 2. Septum integrity: Reusing a septum multiple times can lead to leaks.1. Standardize your inert atmosphere setup procedure. Always perform the same number of vacuum/backfill cycles. 2. Use fresh septa for each reaction. If a septum must be punctured multiple times, try to use the same puncture hole.[7] Applying a thin layer of vacuum grease to the septum can help maintain a good seal.[7]

Experimental Protocols

Protocol 1: Setting up a Reaction Flask under Inert Atmosphere using a Schlenk Line

This protocol describes the essential steps for preparing a reaction vessel for use with 2-Cyclooctylethylamine.

Materials:

  • Round-bottom flask with a sidearm and stopcock

  • Magnetic stir bar

  • Rubber septum

  • Glass stopper

  • Schlenk line with vacuum and inert gas manifolds

  • Heat gun

Procedure:

  • Drying the Glassware: Oven-dry the flask and stir bar at >120 °C for at least 4 hours to remove adsorbed moisture.[11]

  • Assembly: While still hot, assemble the flask with the stir bar inside and grease the joints. Attach the rubber septum to the main neck and the glass stopper to the sidearm.

  • Connection to Schlenk Line: Connect the flask's sidearm to the Schlenk line via thick-walled tubing. Secure all connections with clips.

  • Purging the Flask (Vacuum/Backfill Cycles):

    • Ensure the flask's stopcock is open to the Schlenk line.

    • Open the flask to the vacuum manifold to evacuate the air. The pressure should drop to <0.5 Torr.[12]

    • Close the vacuum valve and slowly open the inert gas valve to backfill the flask with nitrogen or argon.

    • Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.

  • Final Preparation: After the final backfill, leave the flask under a slight positive pressure of inert gas, as indicated by the bubbler on the Schlenk line. The flask is now ready for the addition of solvents and reagents.

Protocol 2: Transfer of 2-Cyclooctylethylamine via Syringe

This protocol details the safe transfer of a liquid air-sensitive reagent.

Materials:

  • Dried, inert gas-flushed syringe and long needle

  • Sure/Seal™ bottle of 2-Cyclooctylethylamine

  • Prepared reaction flask under inert atmosphere

Procedure:

  • Prepare the Syringe: Oven-dry the syringe and needle, and flush with inert gas while cooling.[7]

  • Pressurize the Reagent Bottle: Puncture the septum of the 2-Cyclooctylethylamine bottle with a needle connected to the inert gas line to create a slight positive pressure.

  • Withdraw the Reagent: Puncture the septum with the dried syringe and needle. Insert the needle tip below the liquid level and slowly withdraw the desired volume. The positive pressure in the bottle will assist in filling the syringe.

  • Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the reagent bottle.

  • Transfer to Reaction Flask: Quickly and carefully transfer the needle from the reagent bottle to the septum of the reaction flask. Inject the 2-Cyclooctylethylamine into the flask.

  • Cleaning: Immediately after transfer, rinse the syringe and needle with a dry, inert solvent to prevent clogging.

Visualizations

Workflow cluster_prep Preparation cluster_purge Inerting cluster_reaction Reaction Setup Dry_Glassware Oven-Dry Glassware (>120°C) Assemble_Hot Assemble Flask While Hot Dry_Glassware->Assemble_Hot Connect_Schlenk Connect to Schlenk Line Assemble_Hot->Connect_Schlenk Evacuate Evacuate Flask (Vacuum) Connect_Schlenk->Evacuate Backfill Backfill with Inert Gas Evacuate->Backfill Repeat Repeat Cycle 3x Backfill->Repeat 2 more times Add_Solvent Add Degassed Solvent Repeat->Add_Solvent Add_Reagent Add 2-Cyclooctylethylamine Add_Solvent->Add_Reagent Start_Reaction Initiate Reaction Add_Reagent->Start_Reaction

Caption: Workflow for setting up an air-sensitive reaction.

Troubleshooting Start Low Reaction Yield Check_Reagent Was Reagent Handled Under Inert Atmosphere? Start->Check_Reagent Check_Solvent Was Solvent Dry & Degassed? Check_Reagent->Check_Solvent Yes Reagent_Bad Re-run with Fresh Reagent Check_Reagent->Reagent_Bad No Check_Stoichiometry Was Amine in Excess for Alkylation? Check_Solvent->Check_Stoichiometry Yes Solvent_Bad Re-purify Solvent Check_Solvent->Solvent_Bad No Stoichiometry_Bad Adjust Stoichiometry Check_Stoichiometry->Stoichiometry_Bad No Success Problem Solved Check_Stoichiometry->Success Yes Reagent_Bad->Success Solvent_Bad->Success Stoichiometry_Bad->Success

Caption: Troubleshooting logic for low-yield reactions.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale & Reference
Glovebox Atmosphere < 1 ppm O₂, < 1 ppm H₂OTo prevent degradation of highly sensitive reagents.[6]
Schlenk Line Vacuum < 0.5 Torr (mbar)Sufficient to remove atmospheric gases effectively during purge cycles.[12]
Inert Gas Pressure 3-5 psiA slight positive pressure to prevent air ingress without stressing glassware.[11][13]
Solvent Purging Time 30-60 minutesAdequate time to displace the majority of dissolved oxygen for most applications.[7]

Physical Properties of 2-Cyclooctylethylamine

PropertyValueSource
Boiling Point 116-117 °C (at 23 Torr)ChemicalBook[14]
Density ~0.85 g/cm³ (Predicted)ChemicalBook[14]
pKa ~10.52 (Predicted)ChemicalBook[14]

References

  • Chemchart. (n.d.). 2-CYCLOOCTYL-ETHYLAMINE (4744-94-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

  • Kubo Combustion Efficiency Chemicals Pvt. Ltd. (n.d.). 2-(1-Cyclohexenyl) Ethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylamine. PubChem. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Dunsford, J. J. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 182-196.
  • Purdue University College of Engineering. (n.d.). Standard Operating Procedure Inert Gas/Vacuum Schlenk Line. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Transferring Air-Sensitive Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Berndt, T., et al. (2022). Atmospheric Autoxidation of Amines. Environmental Science & Technology, 56(15), 10769–10778.
  • General reactivity of amines. (2019, July 15). [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Cannula Transfer. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Refluxing Under an Inert Atmosphere. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Retrieved from [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • Yuesen. (n.d.). What is the Significance of Moisture and Oxygen Levels in a Glove Box? How to Control Them? Retrieved from [Link]

  • Zhang, Y., et al. (2025, November 4). Reactivity of Aromatic Amines Under O2 Exposure on Metal Surfaces. CCS Chemistry.
  • EPFL. (2022, February 2). Glovebox safety guidelines. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Reflux under an inert atmosphere. Retrieved from [Link]

  • Shen, Y., et al. (2024, June 4).
  • University of California, San Diego. (2011, April 4). Schlenk Line Design and Safety. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2016). Developments in the Aerobic Oxidation of Amines.
  • Chemistry LibreTexts. (2024, October 15). 4: Transferring Liquids. Retrieved from [Link]

  • Murphy, J. G., et al. (2007). Secondary aerosol formation from atmospheric reactions of aliphatic amines. Atmospheric Chemistry and Physics, 7(9), 2313-2337.
  • Reddit. (n.d.). Recommended pressure reading for schlenk line. Retrieved from [Link]

  • Shen, Y., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • University College Dublin. (2018, April 1). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • Chemistry Stack Exchange. (2016, May 6). Preparing an inert atmosphere reaction vessel with only an input? Retrieved from [Link]

  • Process Sensing Technologies. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]

  • Pearson. (n.d.). The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain. Retrieved from [Link]

  • Grokipedia. (n.d.). Cannula transfer. Retrieved from [Link]

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethylamine. NIST WebBook. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). The-schlenk-line-survival-guide.pdf. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

  • ResearchGate. (2018, June 25). Our glove box suffers from high oxygen level but low moisture level. How to solve it? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Parameters for 2-Cyclooctyl-ethylamine

Substrate Profile & Technical Overview 2-Cyclooctyl-ethylamine is a specialized primary amine building block characterized by a lipophilic cyclooctyl ring attached to an ethylamine tether. Unlike simple alkyl amines, the...

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profile & Technical Overview

2-Cyclooctyl-ethylamine is a specialized primary amine building block characterized by a lipophilic cyclooctyl ring attached to an ethylamine tether. Unlike simple alkyl amines, the cyclooctyl moiety introduces specific conformational dynamics and significant lipophilicity, which dictates solvent choice and thermal boundaries.

ParameterValueTechnical Implication
Molecular Formula

High carbon-to-nitrogen ratio indicates low water solubility.
Boiling Point ~230°C (at 760 mmHg)High boiling point allows for high-temperature reactions without rapid evaporation, but makes removal by distillation difficult.
pKa (Conjugate Acid) ~10.5 (Predicted)Highly basic; requires careful pH control during workup to prevent salt formation in organic phases.
Steric Environment

-branched
The ethyl linker mitigates direct steric hindrance at the nitrogen, but the bulky ring affects diffusion and solubility.

Module 1: Thermal Management (Temperature Optimization)

The Core Challenge: Balancing reaction kinetics against oxidative degradation. Primary amines are susceptible to oxidation (N-oxide formation) and side reactions (e.g., formation of imines with solvent impurities) at elevated temperatures.

Optimal Temperature Zones
Reaction ClassRecommended T (

C)
Rationale
Amide Coupling (HATU/EDC) 0°C

25°C
The nucleophilicity of the primary amine is sufficient at RT. Higher T promotes racemization of the acid partner or hydrolysis of the activating agent.
Reductive Amination 20°C

40°C
Moderate heat ensures imine formation equilibrium without promoting reduction of the carbonyl prior to imine formation.
SNAr / Nucleophilic Substitution 80°C

120°C
The cyclooctyl tail slows diffusion; thermal energy is required to overcome the activation energy barrier of the electrophile.
Pd-Catalyzed Buchwald-Hartwig 80°C

110°C
Required for catalyst activation and turnover; the amine is thermally stable in this range under inert atmosphere.
Critical Protocol: Thermal Stability Check

Before scaling up, perform a thermal stability test:

  • Dissolve 50 mg of substrate in the target solvent (e.g., Toluene or DMF).

  • Heat to

    
     for 4 hours under 
    
    
    
    .
  • Analyze via LC-MS.[1] Pass Criteria: >98% recovery of parent amine, <0.5% N-oxide formation.

Module 2: Pressure Dynamics (Hydrodynamic Optimization)

The Core Challenge: Solubility and Solvent Vapor Pressure. While 2-Cyclooctyl-ethylamine has a high boiling point, the solvents required to dissolve it (often DCM, THF, or MeCN) do not. Pressure vessels allow you to superheat these solvents beyond their atmospheric boiling points, significantly accelerating SN2 and SNAr reactions.

When to Apply Positive Pressure (Sealed Tube / Autoclave)
  • Solvent Superheating:

    • Scenario: You need 100°C for a substitution reaction, but the substrate is only soluble in THF (BP 66°C).

    • Solution: Run in a sealed Q-tube or microwave vial at 100°C. The internal pressure will rise (approx. 3-5 bar), keeping THF liquid.

    • Benefit: Rate acceleration via Arrhenius effect without changing solvent system.

  • Gaseous Reagents:

    • Scenario: Carbonylation or Hydrogenation.

    • Guideline: The cyclooctyl ring is stable to standard hydrogenation pressures (1-50 bar). However, ensure the pressure is sufficient to increase the concentration of dissolved gas in the lipophilic solvent boundary layer surrounding the amine.

Pressure-Temperature Decision Matrix

PressureDecision Start Start Optimization SolubilityCheck Is Substrate Soluble in High BP Solvent (DMSO/DMF/Toluene)? Start->SolubilityCheck ReactionType Reaction Type? SolubilityCheck->ReactionType Yes Sealed Use Sealed Vessel / Microwave (Target T > Solvent BP) SolubilityCheck->Sealed No (Only Soluble in DCM/THF) Atmospheric Use Atmospheric Pressure (Reflux Condenser) ReactionType->Atmospheric Amide Coupling / Reductive Amination ReactionType->Sealed SNAr / Hard Nucleophilic Sub. Autoclave Use Autoclave (High Pressure Gas Required) ReactionType->Autoclave Carbonylation / Hydrogenation

Figure 1: Decision matrix for selecting reactor type based on solubility and reaction class.

Troubleshooting & FAQs

Q1: I am observing low yields in amide coupling reactions. The amine seems unreactive.

Diagnosis: This is likely not a nucleophilicity issue (primary amines are good nucleophiles) but a solubility or aggregation issue . The hydrophobic cyclooctyl tail can cause the amine to form micelle-like aggregates in polar solvents, shielding the


 group.
Corrective Action: 
  • Switch Solvent: Move from pure DMF to a mixture of DCM:DMF (4:1) . The DCM disrupts hydrophobic aggregation.

  • Order of Addition: Pre-activate the acid with the coupling reagent (HATU/DIEA) for 15 minutes before adding the 2-Cyclooctyl-ethylamine.

Q2: The reaction mixture turns dark brown/black at temperatures above 80°C.

Diagnosis: Oxidative degradation. Amines are electron-rich and prone to oxidation by dissolved oxygen at high temperatures. Corrective Action:

  • Degas Solvents: Sparge reaction solvents with Argon for 15 minutes prior to use.

  • Add Antioxidant: In extreme cases, adding 1-2 mol% of BHT (Butylated hydroxytoluene) can scavenge radicals without interfering with nucleophilic attack.

Q3: Workup is difficult; I cannot extract the product from the organic layer.

Diagnosis: The "Grease" Factor. The cyclooctyl group makes the molecule highly lipophilic. If you acidify to remove excess amine, the protonated salt might still be soluble in the organic layer (acting like a phase transfer catalyst) rather than partitioning into the water. Corrective Action:

  • Avoid Aqueous Extraction: Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.

    • Load reaction mixture onto SCX-2.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with

      
       in MeOH.
      
  • Alternative: If liquid-liquid extraction is necessary, use acetonitrile/water extraction rather than DCM/water to break emulsions.

Standardized Experimental Protocol

Workflow: High-Temperature Nucleophilic Substitution (SNAr) Use this protocol when reacting 2-Cyclooctyl-ethylamine with heteroaryl chlorides.

  • Setup:

    • Vessel: 10 mL Microwave vial (pressure rated to 20 bar).

    • Reagents: Electrophile (1.0 equiv), 2-Cyclooctyl-ethylamine (1.2 equiv), DIPEA (2.0 equiv).

    • Solvent: n-Butanol or Dioxane (0.5 M concentration).

  • Degassing: Sparge solvent with

    
     for 5 mins.
    
  • Reaction:

    • Seal vial.

    • Heat to 110°C (Internal Pressure will reach ~1-2 bar).

    • Time: 1 - 4 hours.

  • Monitoring: Check LC-MS for conversion. Look for

    
     of product.
    
  • Workup (SCX Method):

    • Dilute with MeOH.

    • Load onto SCX-2 cartridge.

    • Wash (3x MeOH).

    • Elute (

      
       in MeOH).
      
    • Concentrate in vacuo.

Workflow Setup 1. Weigh Reagents (Vial) Degas 2. Sparge Solvent (N2, 5 min) Setup->Degas Heat 3. Heat 110°C (Sealed) Degas->Heat Monitor 4. LC-MS Check Heat->Monitor Monitor->Heat Incomplete Purify 5. SCX-2 Purification Monitor->Purify Complete

Figure 2: Standardized workflow for high-temperature amine substitution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine nucleophilicity and steric hindrance).

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Authoritative source on pressure/temperature effects in sealed vessels).

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context for amide coupling and SNAr frequency in drug discovery).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 205888, 2-Cyclooctylethylamine. (Physical property verification).

Sources

Optimization

Common side reactions of 2-Cyclooctyl-ethylamine in synthesis

Welcome to the technical support guide for 2-Cyclooctyl-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Cyclooctyl-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this unique primary amine. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. The bulky and flexible cyclooctyl group introduces significant steric considerations that differentiate its reactivity from simpler primary amines.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of 2-Cyclooctyl-ethylamine that influence its role in synthesis?

2-Cyclooctyl-ethylamine (CAS 4744-94-9) is a primary amine characterized by a nucleophilic nitrogen atom attached to an ethyl linker, which is in turn bonded to a large, flexible eight-membered cyclooctyl ring.[1] Its reactivity is a balance between two key features:

  • Nucleophilicity : The lone pair of electrons on the primary amine nitrogen makes it a potent nucleophile, capable of participating in a wide range of bond-forming reactions such as acylation, alkylation, and reductive amination.[2][3]

  • Steric Hindrance : The large cyclooctyl group presents significant steric bulk around the reactive amine center. This bulk can impede the approach of electrophiles, slowing down reaction rates and sometimes necessitating harsher reaction conditions or specialized reagents compared to less hindered amines.[4][5] Understanding this steric effect is critical for troubleshooting.[6]

Q2: Why is my amide coupling reaction with 2-Cyclooctyl-ethylamine sluggish or failing?

Low conversion rates in amide coupling reactions involving 2-Cyclooctyl-ethylamine are almost always attributable to steric hindrance.[7] The bulky cyclooctyl group physically blocks the amine's approach to the electrophilic carbonyl carbon of the activated carboxylic acid. This can lead to several challenges:

  • Slow Reaction Kinetics : The rate of reaction is significantly reduced.

  • Reagent Incompatibility : Standard coupling reagents may not be potent enough to overcome the activation energy barrier.

  • Side Reactions : If forcing conditions (e.g., high heat) are used, side reactions of the coupling agent or decomposition of the activated acid may occur before the desired coupling takes place.[7]

For sterically hindered amines, specialized, highly reactive coupling reagents or alternative strategies are often required.[8]

Q3: I'm attempting an N-alkylation with an alkyl halide and observing a mixture of mono- and di-alkylated products. How can I improve selectivity?

This is a classic problem in amine alkylation.[9] The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading it to react with the alkyl halide faster than the remaining starting material.[10] This results in the formation of a tertiary amine as a significant byproduct, a phenomenon often described as a "runaway train" reaction.[9] While the steric bulk of the cyclooctyl group may slightly temper the rate of the second alkylation, it is often not sufficient to ensure mono-selectivity.

To favor mono-alkylation, strategies include:

  • Using a large excess of the amine relative to the alkyl halide.[11]

  • Employing alternative, more controllable methods like reductive amination.[12]

Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond between a carboxylic acid and 2-Cyclooctyl-ethylamine is a common but often challenging transformation.

Problem: Low Yield of N-(2-Cyclooctylethyl)amide

Potential Cause 1: Insufficiently Reactive Coupling Agent The steric hindrance of 2-Cyclooctyl-ethylamine requires a highly reactive electrophile. Standard methods like converting the acid to an acyl chloride may be effective, but peptide-style coupling reagents vary in their efficacy.[13]

Solution: Select a High-Activity Coupling Reagent

  • Protocol 1: Acyl Chloride Method (Schotten-Baumann Conditions)

    • In a fume hood, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

    • Add oxalyl chloride or thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure.

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 2-Cyclooctyl-ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up by washing with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer and concentrate. Purify by chromatography.

  • Protocol 2: Using High-Potency Carbodiimide or Uronium Reagents Carbodiimides like DCC or EDC are common but may be slow.[14] Uronium/phosphonium salts like HATU, HBTU, or PyBOP are generally more effective for hindered couplings.

    • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

    • Stir for 15-30 minutes at room temperature to pre-activate the acid.

    • Add 2-Cyclooctyl-ethylamine (1.2 eq) to the mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Dilute the reaction with ethyl acetate and perform an aqueous workup as described in Protocol 1.

Data Summary: Coupling Reagent Selection for Hindered Amines

Reagent ClassExamplesSuitability for Hindered AminesKey Considerations
Acyl Halides Thionyl Chloride, Oxalyl ChlorideHighHighly reactive; requires careful handling; generates acidic byproduct.[13]
Carbodiimides DCC, EDCModerateCan be sluggish; DCC produces a urea byproduct that requires filtration.[14]
Uronium Salts HATU, HBTU, HCTUHighVery effective but more expensive; minimizes racemization of chiral acids.
Phosphonium Salts PyBOP, PyAOPHighSimilar in reactivity to uronium salts; generates phosphine oxide byproducts.

Troubleshooting Workflow: Amide Coupling

G start Low Amide Yield check_reagents Are reagents pure & dry? Is coupling agent active? start->check_reagents select_reagent Select more potent coupling agent (e.g., Acyl Chloride, HATU) check_reagents->select_reagent No check_solvent Is solvent appropriate? (e.g., DCM, DMF) check_reagents->check_solvent Yes purification Successful Coupling: Proceed to Purification select_reagent->purification increase_temp Increase reaction temperature (e.g., 40-60 °C) increase_temp->purification check_solvent->select_reagent No check_solvent->increase_temp Yes

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for N-alkylation that avoids the over-alkylation issues of using alkyl halides.[12] However, with a sterically hindered amine, other side reactions can dominate.

Problem: Formation of Alcohol Byproduct and Low Conversion

Potential Cause: Premature Reduction of the Carbonyl The core of reductive amination is the formation of an imine (or iminium ion), which is then reduced. With a bulky amine like 2-Cyclooctyl-ethylamine, imine formation can be slow. If a strong reducing agent like sodium borohydride (NaBH₄) is present from the start, it may reduce the aldehyde or ketone to the corresponding alcohol faster than the imine can form.[12]

Solution: Optimize Reaction Conditions for Imine Formation

  • Strategy 1: Two-Step Procedure This approach physically separates imine formation from the reduction step, preventing the premature reduction of the carbonyl.

    • Dissolve the aldehyde/ketone (1.0 eq) and 2-Cyclooctyl-ethylamine (1.1 eq) in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of acetic acid to promote imine formation.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to drive imine formation. The use of a Dean-Stark trap to remove water can also be beneficial.

    • Once imine formation is confirmed (e.g., by TLC or NMR), cool the reaction to 0 °C.

    • Add the reducing agent (e.g., NaBH₄) portion-wise.

    • Stir until the reaction is complete, then proceed with a standard aqueous workup.

  • Strategy 2: Use a Selective Reducing Agent Some reducing agents are selective for the iminium ion over the carbonyl group, allowing for a one-pot procedure even with slow imine formation. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices.[15]

    • Dissolve the aldehyde/ketone (1.0 eq) and 2-Cyclooctyl-ethylamine (1.2 eq) in an appropriate solvent (DCE or THF are common for STAB).[15]

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction carefully with saturated NaHCO₃ solution and extract the product.

Competing Pathways in Reductive Amination

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products Carbonyl R-CHO Imine Imine / Iminium Ion Carbonyl->Imine + Amine (Slow due to Sterics) Side_Product Alcohol Side Product Carbonyl->Side_Product + [H⁻] (Competes with Imine Formation) Amine Cyclooctyl-CH2CH2-NH2 Amine->Imine Desired_Product Desired Secondary Amine Imine->Desired_Product + [H⁻]

Caption: Competing reaction pathways in the reductive amination of a sterically hindered amine.

Troubleshooting Guide: N-Alkylation with Alkyl Halides

While often low-yielding, direct alkylation is sometimes necessary. The primary side reaction is over-alkylation.[9][10]

Problem: Formation of Secondary and Tertiary Amines

Potential Cause: High Reactivity of the Product Amine The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered at the nitrogen than the starting primary amine, leading to rapid subsequent alkylation.

Solution: Control Stoichiometry and Reaction Conditions

  • Protocol: Mono-alkylation using Amine Excess

    • Use a significant excess of 2-Cyclooctyl-ethylamine (5 to 10 equivalents).

    • Dissolve the amine in a polar aprotic solvent like acetonitrile or DMF.

    • Add the alkyl halide (1.0 eq) dropwise at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate.

    • Stir at room temperature and monitor closely by TLC/LC-MS, stopping the reaction as soon as the starting halide is consumed.

    • The major challenge with this method is the subsequent removal of the large excess of the starting amine during purification. An acid wash can help by converting the amines to their water-soluble salts, but separation of two similar amines can be difficult.

For a more controlled synthesis of a mono-alkylated product, reductive amination is strongly recommended.[12] If this is not possible, the Gabriel synthesis offers an alternative route to primary amines that can be adapted.[16]

Over-alkylation Side Reaction Pathway

G RNH2 2-Cyclooctyl-ethylamine (Primary Amine) R2NH Desired Product (Secondary Amine) RNH2->R2NH + RX (k1) R3N Side Product (Tertiary Amine) R2NH->R3N + RX (k2) R4N Side Product (Quaternary Salt) R3N->R4N + RX (k3) RX Alkyl Halide note Often, k2 > k1, leading to over-alkylation.

Caption: Reaction cascade leading to over-alkylation side products.

References
  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved February 7, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 7, 2026, from [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Amine - Reactions, Synthesis, Properties. (2026, January 7). Britannica. Retrieved February 7, 2026, from [Link]

  • primary amine synthesis. (2020, March 20). YouTube. Retrieved February 7, 2026, from [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020, July 7). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube. Retrieved February 7, 2026, from [Link]

  • 2-Cyclooctyl-ethylamine | 4744-94-9. (2023, August 16). Chemspace. Retrieved February 7, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved February 7, 2026, from [Link]

  • (2-Cyclooctylethyl)Amine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 7, 2026, from [Link]

  • 23.16: Synthesis of Amines by Alkylation. (2019, April 29). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved February 7, 2026, from [Link]

  • CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof. (n.d.). Google Patents.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. (n.d.). Synthesis Methods. Retrieved February 7, 2026, from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010, July 28). ACS Publications. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Selective Mono-alkylation of 2-Cyclooctyl-ethylamine

Welcome to the technical support center for advanced amine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective alkylation of 2-Cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced amine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective alkylation of 2-Cyclooctyl-ethylamine. Here, we address the common issue of polyalkylation and provide detailed, field-proven troubleshooting strategies and protocols to ensure the targeted synthesis of your desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: Why do I observe multiple alkylated products (di- and tri-alkylated species) when reacting 2-Cyclooctyl-ethylamine with an alkyl halide?

This phenomenon, known as polyalkylation or over-alkylation, is a common challenge in amine synthesis.[1][2][3] The root cause lies in the relative nucleophilicity of the amines involved. When your primary amine, 2-Cyclooctyl-ethylamine, reacts with an alkylating agent, it forms a secondary amine. This secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[4][5] Consequently, it can effectively compete with the remaining 2-Cyclooctyl-ethylamine for the alkylating agent, leading to the formation of a tertiary amine.[4] This "runaway" reaction can sometimes proceed further to form a quaternary ammonium salt.[4]

Q2: Does the bulky cyclooctyl group on my amine not prevent this?

While steric hindrance is a key factor influencing reaction rates, the cyclooctyl group alone is often insufficient to completely prevent a second alkylation.[6] Steric bulk can slow the rate of the second reaction, but the increased electronic activation of the secondary amine often overrides this effect, especially under forcing conditions (e.g., higher temperatures or long reaction times). The result is typically a mixture of products, necessitating complex purification.[3]

Q3: What are the primary strategies to achieve selective mono-alkylation?

There are three main field-proven strategies to favor mono-alkylation:

  • Stoichiometric Control: Using a large excess of the primary amine (2-Cyclooctyl-ethylamine) relative to the alkylating agent.[1][7][8] This statistically favors the alkylating agent encountering a molecule of the starting amine rather than the mono-alkylated product.[7]

  • Reductive Amination: This is widely considered the most reliable method.[2][4] It involves reacting the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ. This process is inherently selective for mono-alkylation.[9][10]

  • Use of Protecting Groups: The primary amine can be temporarily protected with a group that allows only a single alkylation to occur.[1][11][12] After alkylation, the protecting group is removed to yield the desired secondary amine.[11][12]

Understanding the Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the competing reactions.

Diagram 1: The Polyalkylation Problem

The following diagram illustrates the sequential nature of over-alkylation when using methods like direct alkylation with alkyl halides.

Polyalkylation cluster_0 Reaction Steps cluster_1 Key Issue Pri_Amine Primary Amine (2-Cyclooctyl-ethylamine) Sec_Amine Secondary Amine (Desired Product) Pri_Amine->Sec_Amine + R-X (k1) Ter_Amine Tertiary Amine (Byproduct) Sec_Amine->Ter_Amine + R-X (k2) Quat_Salt Quaternary Salt (Byproduct) Ter_Amine->Quat_Salt + R-X (k3) Alkyl_Halide Alkyl Halide (R-X) Note Problem: Often, k2 > k1 The product is more reactive than the starting material.

Caption: Competing reaction pathways in direct amine alkylation.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the alkylation of 2-Cyclooctyl-ethylamine.

Observed Problem Potential Cause(s) Recommended Solutions & Actions
Low Selectivity: Significant amounts (>10%) of di-alkylated tertiary amine and/or quaternary salt are detected by LC-MS or NMR.1. Incorrect Stoichiometry: The alkylating agent is not the limiting reagent. 2. High Reactivity: The mono-alkylated product is significantly more nucleophilic.[4][5] 3. Elevated Temperature: High temperatures provide enough energy to overcome the activation barrier for the second alkylation.Primary Action: Switch to Reductive Amination (see Protocol 2). Secondary Actions (for Direct Alkylation): • Use a 5- to 10-fold molar excess of 2-Cyclooctyl-ethylamine.[7][8] • Lower the reaction temperature; consider running the reaction at 0°C or room temperature. • Add the alkylating agent slowly (e.g., via syringe pump) to maintain its low concentration.
Low Conversion: A large amount of 2-Cyclooctyl-ethylamine remains unreacted after an extended period.1. Insufficiently Reactive Conditions: The temperature is too low, the base is too weak, or the alkylating agent's leaving group is poor (e.g., Cl < Br < I). 2. Steric Hindrance: The alkylating agent is too bulky (e.g., secondary or tertiary halide). 3. Solvent Issues: Reagents are not fully dissolved or the solvent is inappropriate for an SN2 reaction.• If selectivity is good, moderately increase the temperature (e.g., to 40-50°C). • Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). • Use a stronger, non-nucleophilic base like DBU or a hindered amine base like DIEA. • Ensure you are using an appropriate polar aprotic solvent, such as ACN or DMF.
Formation of Elimination Byproducts: Olefin byproducts from the alkylating agent are observed.Base Strength/Type: The base used is too strong or sterically hindered, promoting E2 elimination over SN2 substitution.• Switch to a milder base, such as K₂CO₃ or Cs₂CO₃. • If a strong base is required for deprotonation, ensure the temperature is kept as low as possible.

Recommended Protocols for Selective Mono-Alkylation

Protocol 1: Direct Alkylation via Amine Excess

This method relies on statistics to achieve mono-alkylation. It is most effective when the starting amine is inexpensive and easily separable from the product.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-Cyclooctyl-ethylamine (5.0 eq).

  • Solvent: Add a suitable polar aprotic solvent (e.g., Acetonitrile, 0.2 M).

  • Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Dissolve the alkylating agent (1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine mixture at room temperature over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure. The crude product will contain the desired secondary amine and a large excess of the starting primary amine.

  • Purification: Purify via column chromatography or an acidic extraction to separate the more basic secondary amine from the primary amine.

Protocol 2: Reductive Amination (Superior Selectivity)

This is the preferred method for clean, high-yield mono-alkylation.[2][4] It avoids the issue of increasing nucleophilicity by proceeding through a non-amine intermediate.

Methodology:

  • Setup: To a round-bottom flask, add 2-Cyclooctyl-ethylamine (1.1 eq), the corresponding aldehyde or ketone (1.0 eq), and a suitable solvent like 1,2-dichloroethane (DCE) or methanol (0.2 M).[13]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step, especially with ketones.[13]

  • Reduction: Add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.[9][13] This reagent will reduce the imine but not the starting aldehyde/ketone.[9][10]

  • Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS for the disappearance of the imine intermediate and the appearance of the product.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often very clean, but can be further purified by column chromatography if necessary.

Diagram 2: Reductive Amination Workflow

This diagram illustrates the controlled, two-step process within a single pot that ensures mono-alkylation.

Caption: The selective pathway of reductive amination.

Method Comparison

FeatureDirect Alkylation (Amine Excess)Reductive Amination
Selectivity Moderate to GoodExcellent
Atom Economy Poor (due to excess amine)Good
Substrate Scope Limited by amine cost and separabilityVery Broad (any aldehyde/ketone)[14]
Reagent Toxicity Alkyl halides can be mutagenic.Borohydride reagents require careful handling.
Workup/Purification Often requires extensive purification to remove excess starting amine.Generally simple workup and minimal purification needed.
Recommendation Use only if the amine is inexpensive and the product is easily separable.Highly recommended for most applications, especially in drug discovery and development.

References

  • Nugent, B. (n.d.). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines? Quora. [Link]

  • Greene, T.W., & Wuts, P.G.M. (1991). Protective Groups in Organic Synthesis, 2nd ed. Wiley, New York.
  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

  • RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Royal Society of Chemistry. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?[Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Organic Chemistry Explained. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • Hunt, I. (n.d.). Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enamine chemistry. Part 36. Alkylation of imines of medium–large ring ketones with electrophilic alkenes. Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • PubMed. (n.d.). Catalytic Intramolecular Ketone Alkylation with Olefins by Dual Activation. [Link]

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. [Link]

  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. [Link]

  • LibreTexts Chemistry. (2025). 24.3: Basicity of Amines. [Link]

  • ResearchGate. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water. [Link]

  • Ashenhurst, J. (2012). What Makes A Good Nucleophile? Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Cyclooctyl-ethylamine Synthesis

Welcome to the technical support center for the synthesis of 2-Cyclooctyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclooctyl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important amine. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you optimize your reaction yields and obtain high-purity product.

Section 1: Troubleshooting Reductive Amination of Cyclooctylacetaldehyde

Reductive amination is a cornerstone method for amine synthesis, converting a carbonyl group to an amine via an intermediate imine.[1][2] For the synthesis of 2-Cyclooctyl-ethylamine, this typically involves the reaction of cyclooctylacetaldehyde with an ammonia source, followed by reduction. Low yields in this two-part reaction can often be traced back to specific steps.[1]

Frequently Asked Questions (FAQs)

Q1: My overall yield for the reductive amination is low, and I'm recovering a significant amount of unreacted cyclooctylacetaldehyde. What is the likely cause?

A1: This strongly suggests an issue with the initial imine formation step. The equilibrium between the aldehyde/ammonia and the imine/water may not be favoring the imine.

  • Causality: Imine formation is a reversible reaction. The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials.[2] Additionally, steric hindrance from the bulky cyclooctyl group can slow down the reaction rate.

  • Troubleshooting Protocol:

    • Water Removal: If your reaction setup allows, use a Dean-Stark trap to remove water as it is formed. Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can sequester water.

    • pH Optimization: Imine formation is often catalyzed by mild acid (typically pH 4-5).[3] If the reaction medium is too basic or too acidic, the rate of imine formation will decrease. You can add a catalytic amount of a weak acid, such as acetic acid, to promote the reaction.

    • Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent. Monitoring the reaction by TLC or GC-MS to confirm the consumption of the aldehyde is recommended. Gently warming the reaction (e.g., to 40-50 °C) can also help drive the equilibrium towards the imine, but be cautious not to cause side reactions.

Q2: I am observing the formation of cyclooctylethanol as a major byproduct. Why is this happening and how can I prevent it?

A2: The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting aldehyde before it has a chance to form the imine.[3]

  • Causality: This is a common issue when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot reductive amination.[3] NaBH₄ can readily reduce aldehydes and ketones.

  • Troubleshooting Protocol:

    • Use a Weaker Reducing Agent: Switch to a milder reducing agent that is more selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[3][4] NaBH₃CN is particularly effective at a slightly acidic pH, which also favors imine formation.[3]

    • Stepwise Procedure: If you must use NaBH₄, perform the reaction in two distinct steps. First, allow the imine to form completely (monitor by TLC/GC-MS). Then, add the NaBH₄ to the reaction mixture.[4]

Troubleshooting Workflow: Reductive Amination

Below is a Graphviz diagram illustrating a decision-making workflow for troubleshooting low yields in the reductive amination of cyclooctylacetaldehyde.

troubleshooting_workflow start Low Yield in Reductive Amination check_byproducts Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_byproducts unreacted_aldehyde Predominantly Unreacted Cyclooctylacetaldehyde check_byproducts->unreacted_aldehyde alcohol_byproduct Significant Cyclooctylethanol Byproduct check_byproducts->alcohol_byproduct other_issues Other Byproducts or Complex Mixture check_byproducts->other_issues imine_formation_issue Address Imine Formation unreacted_aldehyde->imine_formation_issue reducing_agent_issue Address Reducing Agent Selectivity alcohol_byproduct->reducing_agent_issue purification_issue Investigate Purification and Other Factors other_issues->purification_issue remove_water Remove Water (Dean-Stark, Drying Agent) imine_formation_issue->remove_water optimize_ph Optimize pH (catalytic acid) remove_water->optimize_ph time_temp Increase Reaction Time/Temperature optimize_ph->time_temp end_point Improved Yield time_temp->end_point weaker_reductant Use Milder Reductant (NaBH3CN, NaBH(OAc)3) reducing_agent_issue->weaker_reductant stepwise_addition Perform Stepwise Addition of NaBH4 reducing_agent_issue->stepwise_addition weaker_reductant->end_point stepwise_addition->end_point check_reagents Verify Reagent Purity purification_issue->check_reagents optimize_purification Optimize Purification (e.g., Vacuum Distillation) check_reagents->optimize_purification optimize_purification->end_point

Caption: Troubleshooting Decision Tree for Reductive Amination.

Section 2: Troubleshooting Nitrile Reduction Routes

Another common pathway to 2-Cyclooctyl-ethylamine is through the reduction of a nitrile precursor, such as cyclooctylacetonitrile. The choice of reducing agent is critical and can significantly impact the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q3: I am attempting to reduce cyclooctylacetonitrile with Lithium Aluminum Hydride (LiAlH₄), but my yields are inconsistent and the workup is difficult. What are the key parameters to control?

A3: LiAlH₄ is a very powerful and non-selective reducing agent, and its use requires careful control of reaction conditions and a meticulous workup procedure.[5][6]

  • Causality: Inconsistent yields can result from impure LiAlH₄, incomplete reaction, or product loss during the challenging aqueous workup. LiAlH₄ reacts violently with protic solvents like water and alcohols, producing flammable hydrogen gas.[5] The formation of aluminum salts during quenching can create gelatinous precipitates that trap the product.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure your solvent (typically THF or diethyl ether) is absolutely dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Addition: Add the nitrile solution slowly to a suspension of LiAlH₄ in the solvent at 0 °C to manage the initial exotherm.[7] After the addition, the reaction can be allowed to warm to room temperature and stirred until completion (monitor by TLC).[7]

    • Careful Quenching: A widely used and effective quenching procedure (Fieser method) involves the sequential, slow addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water where 'x' is the number of grams of LiAlH₄ used. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

    • Purification: After filtration of the aluminum salts, the product can be isolated from the filtrate. An acid-base extraction can be effective for separating the basic amine from non-basic impurities.

Q4: I am using catalytic hydrogenation (e.g., H₂/Raney Nickel or H₂/Pd/C) to reduce my nitrile, but I am seeing the formation of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A4: The formation of secondary and tertiary amines is a known side reaction in the catalytic hydrogenation of nitriles.[8]

  • Causality: The initially formed primary amine can react with the intermediate imine, which is still present on the catalyst surface, leading to the formation of a secondary amine after reduction. This secondary amine can then react further to form a tertiary amine.

  • Troubleshooting Protocol:

    • Addition of Ammonia: Performing the hydrogenation in the presence of ammonia (often as a solution in the reaction solvent, like methanolic ammonia) can significantly suppress the formation of secondary and tertiary amines.[8] The excess ammonia shifts the equilibrium away from the reaction of the product amine with the imine intermediate.

    • Reaction Conditions: Optimizing reaction parameters such as hydrogen pressure, temperature, and catalyst loading is crucial.[9] Start with milder conditions and gradually increase them to find the optimal balance between reaction rate and selectivity.

    • Catalyst Choice: While Raney Nickel is commonly used, other catalysts or catalyst systems could offer better selectivity for your specific substrate.

Data Summary: Comparison of Reducing Agents for Nitrile Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to RTPowerful, reduces most functional groupsHighly reactive, requires anhydrous conditions, difficult workup, non-selective[5]
H₂/Raney Ni H₂ (variable pressure), alcohol solvent, often with NH₃Cost-effective, suitable for large scaleCan lead to secondary/tertiary amine byproducts, requires specialized hydrogenation equipment[8]
H₂/Pd/C H₂ (variable pressure), various solvents, often with NH₃Generally good activity, versatileCan also form byproducts, catalyst can be pyrophoric[8]
BH₃-THF THF, often with heatingMilder than LiAlH₄, good for some substratesCan be slow, requires heating, BH₃-THF has limited stability[8]

Section 3: General Purification and Quality Control

Q5: My final product appears impure after distillation. What are common impurities and how can I improve the purification?

A5: Impurities can stem from the starting materials, side reactions, or degradation during purification.

  • Causality: Given the high boiling point of 2-Cyclooctyl-ethylamine (116-117 °C at 23 Torr), distillation at atmospheric pressure can lead to thermal decomposition.[10] Incomplete reactions can leave starting materials, while side reactions can introduce structurally related impurities.

  • Troubleshooting Protocol:

    • Vacuum Distillation: This is the preferred method for purifying high-boiling point amines as it lowers the boiling temperature, minimizing the risk of thermal degradation.[11] Purity levels of 90-95% can be achieved with this method.[11]

    • Acid-Base Extraction: Before distillation, an acid-base workup can effectively remove non-basic impurities. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.

    • Starting Material Purity: Always ensure the purity of your starting materials (e.g., cyclooctylacetaldehyde or cyclooctylacetonitrile) before starting the reaction, as impurities can carry through the synthesis.

Experimental Workflow: Acid-Base Purification

Below is a Graphviz diagram outlining the steps for an acid-base purification of 2-Cyclooctyl-ethylamine.

purification_workflow start Crude 2-Cyclooctyl-ethylamine in Organic Solvent add_acid Wash with Dilute Acid (e.g., 1M HCl) start->add_acid separate_layers1 Separate Layers add_acid->separate_layers1 organic_layer1 Organic Layer: Non-Basic Impurities separate_layers1->organic_layer1 Discard aqueous_layer1 Aqueous Layer: Amine Hydrochloride Salt separate_layers1->aqueous_layer1 Keep basify Basify Aqueous Layer (e.g., NaOH to pH > 12) aqueous_layer1->basify extract Extract with Organic Solvent basify->extract separate_layers2 Separate Layers extract->separate_layers2 aqueous_layer2 Aqueous Layer: Inorganic Salts separate_layers2->aqueous_layer2 Discard organic_layer2 Organic Layer: Purified Amine separate_layers2->organic_layer2 Keep dry_concentrate Dry (e.g., Na2SO4) and Concentrate organic_layer2->dry_concentrate end_point Purified 2-Cyclooctyl-ethylamine dry_concentrate->end_point

Caption: Workflow for Acid-Base Purification of an Amine.

References

  • Vertex AI Search. (n.d.). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Retrieved February 7, 2026.
  • Chembk. (2023, August 16). Buy 2-Cyclooctyl-ethylamine | 4744-94-9. Retrieved February 7, 2026, from [Link]

  • Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved February 7, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka. Retrieved February 7, 2026, from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine.
  • Google Patents. (n.d.). CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof.
  • Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]

  • OC Lectures. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylamine. PubChem. Retrieved February 7, 2026, from [Link]

  • El-Mansy, M. F., Flister, M., Lindeman, S., Kalous, K., Sem, D. S., & Donaldson, W. A. (2015). Generation of Molecular Complexity from Cyclooctatetraene: Preparation of Aminobicyclo[5.1.0]octitols. Chemistry, 21(30), 10886–10895.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US20070112218A1 - Method for producing a ethylamine.
  • METTLER TOLEDO. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents. Retrieved February 7, 2026, from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2020, July). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, April 11). Low pressure amide hydrogenation enabled by magnetocatalysis. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US3453183A - Method of purifying ethanolamines.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for 2-Cyclooctyl-ethylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclooctyl-ethylamine. This guide provides in-depth troubleshooting and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyclooctyl-ethylamine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile primary amine. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.

Introduction to 2-Cyclooctyl-ethylamine

2-Cyclooctyl-ethylamine, with the molecular formula C₁₀H₂₁N, is a primary amine featuring a bulky, non-polar cyclooctyl group.[1] This structure imparts unique physical and chemical properties that must be considered when designing experimental work-up procedures. Its relatively high boiling point and solubility in non-polar organic solvents are key factors influencing the choice of purification strategy.[1][2]

Key Physical Properties:

PropertyValueSource
Molecular Weight155.28 g/mol [1][3]
Boiling Point212.84 °C (at atmospheric pressure)[2]
Boiling Point (Vacuum)116-117 °C (at 23 Torr)[4]
Water Solubility189.84 mg/L[2]
pKa (Predicted)10.52 ± 0.10[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions containing 2-Cyclooctyl-ethylamine in a question-and-answer format.

Q1: My reaction is complete, and I need to remove unreacted 2-Cyclooctyl-ethylamine from my non-polar product. What is the most efficient method?

A1: Acid-base extraction is the gold standard for selectively removing basic impurities like 2-Cyclooctyl-ethylamine from a reaction mixture, especially when your desired product is stable in acidic conditions. [5][6][7][8] The principle lies in converting the water-insoluble amine into a water-soluble salt by protonation with an acid.[6][7][8][9]

Causality: The lone pair of electrons on the nitrogen atom of 2-Cyclooctyl-ethylamine makes it a Brønsted-Lowry base.[10] In the presence of an acid, this lone pair accepts a proton, forming a positively charged ammonium salt. The ionic nature of this salt drastically increases its solubility in aqueous solutions, allowing for its selective removal from the organic phase.[6][7]

Recommended Protocol: Acid Wash Extraction
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, diethyl ether).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous citric acid.[6] The volume of the acidic wash should be approximately one-third to one-half the volume of the organic layer.

  • Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely. The protonated 2-cyclooctylethylammonium salt will partition into the aqueous (bottom) layer.

  • Extraction: Drain the aqueous layer. Repeat the acid wash one to two more times to ensure complete removal of the amine.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

dot

Caption: Workflow for the isolation of 2-Cyclooctyl-ethylamine.

Q4: I have isolated crude 2-Cyclooctyl-ethylamine, but it is not pure enough. What are the recommended final purification methods?

A4: Due to its high boiling point, vacuum distillation is the preferred method for the final purification of 2-Cyclooctyl-ethylamine. [1] Expertise & Experience: Distillation at atmospheric pressure would require high temperatures (around 213 °C), which could lead to thermal decomposition of the amine. [1][2]Vacuum distillation significantly lowers the boiling point, allowing for purification at a lower, safer temperature, thereby minimizing the risk of degradation. [1]For instance, at a pressure of 10-100 mmHg, the boiling point is reduced to the 80-150 °C range. [1] Alternative: Column Chromatography

While possible, column chromatography on silica gel can be challenging for primary amines due to their basicity, which can lead to strong adsorption and peak tailing. [11]If chromatography is necessary, consider the following:

  • Use a treated silica gel: Neutralized silica gel or alumina can be used to minimize interactions with the basic amine. [11]* Add a mobile phase modifier: Incorporating a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, into the eluent can help to improve the peak shape and recovery of the amine. [11]

Q5: I am performing a reaction where 2-Cyclooctyl-ethylamine is a nucleophile, for example, in an acylation reaction. Are there any common side reactions I should be aware of during the work-up?

A5: Yes, in reactions like acylations where 2-Cyclooctyl-ethylamine acts as a nucleophile, a common side reaction is the formation of a salt with any acidic byproducts, such as HCl generated from an acyl chloride. [1] Causality and Work-up Implication: Primary amines can react with acid chlorides to form amides, and this reaction typically produces one equivalent of HCl. [12]The unreacted amine in the mixture will readily react with this HCl to form the hydrochloride salt. During an aqueous work-up, it is important to use a mild base, such as sodium bicarbonate, to neutralize this acidic byproduct and any excess acid before extracting your desired amide product. This prevents the partitioning of your product into the aqueous layer if it has any basic functionalities.

References

  • 2-CYCLOOCTYL-ETHYLAMINE (4744-94-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart.
  • Buy 2-Cyclooctyl-ethylamine | 4744-94-9.
  • Workup: Amines - Department of Chemistry : University of Rochester.
  • Ethylamine - Wikipedia.
  • Acid–base extraction - Wikipedia.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier.
  • (2-Cyclooctylethyl)Amine | C10H21N | CID 28064018 - PubChem.
  • 2-CYCLOOCTYL-ETHYLAMINE | 4744-94-9 - ChemicalBook.
  • Amine workup : r/Chempros - Reddit.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.
  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence.
  • 24.7: Reactions of Amines - Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Characterization of Byproducts in 2-Cyclooctyl-ethylamine Synthesis

Prepared by: Senior Application Scientist, Organic Process Chemistry This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclooctyl-ethylamine. T...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Process Chemistry

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclooctyl-ethylamine. The purity of this amine is critical for its downstream applications, making the identification and control of process-related impurities a paramount concern. This document provides in-depth troubleshooting advice, analytical protocols, and answers to frequently encountered challenges, structured to enhance both the understanding of impurity formation and the practical means of its characterization.

Section 1: Overview of Synthetic Routes and Potential Byproduct Formation

The synthesis of 2-Cyclooctyl-ethylamine is typically achieved through one of two primary pathways: the reductive amination of cyclooctylacetaldehyde or the reduction of cyclooctylacetonitrile. The choice of route inherently dictates the potential impurity profile. Understanding the mechanistic origins of these byproducts is the first step toward controlling them.[1]

  • Route A: Reductive Amination: This one-pot reaction involves the condensation of cyclooctylacetaldehyde with an amine source (commonly ammonia) to form an intermediate imine, which is then reduced in situ.[2][3] While efficient, this pathway is susceptible to side reactions, primarily involving the carbonyl starting material and the product amine.

  • Route B: Nitrile Reduction: This method utilizes a potent reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, to convert cyclooctylacetonitrile directly to the primary amine.[4][5] The impurity profile here is often related to the reactivity of the reducing agent and the potential for intermolecular side reactions during hydrogenation.

Below is a diagram illustrating these primary synthetic pathways and the points at which key byproducts can emerge.

cluster_0 Route A: Reductive Amination cluster_1 Route B: Nitrile Reduction A_Start Cyclooctylacetaldehyde A_Imine Imine Intermediate A_Start->A_Imine + NH3 - H2O A_Byproduct1 Cyclooctylethanol A_Start->A_Byproduct1 Reduction A_Product 2-Cyclooctyl-ethylamine A_Imine->A_Product Reduction (e.g., NaBH3CN) A_Byproduct2 Bis(2-cyclooctylethyl)amine (Secondary Amine) A_Product->A_Byproduct2 + Imine Reduction B_Start Cyclooctylacetonitrile B_Product 2-Cyclooctyl-ethylamine B_Start->B_Product Reduction (e.g., LiAlH4 or H2/Catalyst) B_Byproduct1 Bis(2-cyclooctylethyl)amine (Secondary Amine) B_Product->B_Byproduct1 Side Reaction (Catalytic Hydrogenation)

Caption: Synthetic pathways and byproduct formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common organic impurities I should expect in my final product?

A1: The most prevalent impurities are typically process-related.[6] For reductive amination, expect to see unreacted cyclooctylacetaldehyde, the corresponding alcohol (cyclooctylethanol) from premature aldehyde reduction, and the secondary amine, Bis(2-cyclooctylethyl)amine.[7] For nitrile reduction via catalytic hydrogenation, the secondary amine is also a common byproduct.[4] If using LiAlH₄, incomplete reduction is less common, but impurities can arise from the workup.

Q2: How can I minimize the formation of the secondary amine byproduct, Bis(2-cyclooctylethyl)amine?

A2: This byproduct forms when the desired primary amine product acts as a nucleophile, reacting with another molecule of the imine intermediate (in reductive amination) or participating in side reactions (during catalytic hydrogenation). To mitigate this:

  • Reductive Amination: Use a significant excess of the ammonia source to outcompete the product amine. Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.

  • Catalytic Hydrogenation of Nitriles: The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[4]

Q3: My LiAlH₄ reduction of cyclooctylacetonitrile is sluggish and gives a poor yield. What are the likely causes?

A3: LiAlH₄ is a highly reactive, moisture-sensitive reagent.[8] Poor yields often stem from:

  • Reagent Inactivation: The LiAlH₄ may have been deactivated by exposure to atmospheric moisture. Always handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[9]

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of LiAlH₄ to account for any active hydrogens in the system and to drive the reaction to completion. A 1.5 molar equivalent is a common starting point.[9]

  • Reaction Temperature: While the reaction is typically started at 0 °C for safety, it often needs to be warmed to room temperature or gently heated to go to completion.[9]

Q4: Which analytical technique is best for routine purity checks versus in-depth characterization?

A4: For rapid, routine purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It provides excellent separation of volatile amines and gives immediate information on the relative abundance of components and their molecular weights.[10] For unequivocal structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11] Often, a combination of techniques, such as HPLC for isolation followed by NMR and high-resolution mass spectrometry, is required for full characterization.[12]

Section 3: Troubleshooting Guide

This guide addresses specific experimental observations and provides a logical path to their resolution.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Observation 1: An unexpected peak is consistently observed in the GC-MS chromatogram with a mass significantly different from the product or common byproducts.1. Starting Material Impurity: The impurity may be carried over from your cyclooctylacetaldehyde or cyclooctylacetonitrile. 2. Solvent Adduct: The impurity could be a reaction product with the solvent, especially under harsh conditions. 3. Rearrangement Product: An unexpected molecular rearrangement may have occurred.Action: Follow the "Unknown Impurity Identification Workflow" (see diagram below). First, analyze your starting materials by GC-MS to rule out carryover. If the impurity is novel, the priority is to isolate it (e.g., via preparative HPLC or flash chromatography) for structural analysis by NMR and high-resolution MS. This workflow ensures a systematic approach to structure elucidation.[1]
Observation 2: The reaction mixture turns dark, and the final product is discolored, containing multiple minor impurities.1. Thermal Degradation: The reaction temperature may be too high, causing decomposition of reagents or products. 2. Oxidative Degradation: Air may have been introduced into the reaction, especially problematic for sensitive intermediates like imines.Action: 1. Temperature Control: Ensure precise temperature control throughout the reaction. For exothermic reactions like LiAlH₄ reductions, maintain a slow addition rate at a low temperature.[9] 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Observation 3: My NMR spectrum shows broad, poorly resolved peaks for the amine protons.1. Residual Acid/Base: Trace amounts of acid or base can catalyze proton exchange, leading to peak broadening. 2. Paramagnetic Impurities: Trace metals from catalysts can cause significant line broadening.[13]Action: 1. Purification: Ensure the workup procedure effectively removes all acidic or basic reagents. An additional wash or passing the sample through a small plug of neutral alumina can help. 2. Metal Scavenging: If residual catalyst is suspected, treat the crude product with a suitable metal scavenger or perform a filtration through Celite.
Unknown Impurity Identification Workflow

When a novel peak is detected, a systematic approach is required for its identification.

A Unknown Peak Detected in GC-MS/LC-MS B Analyze Starting Materials (GC-MS) A->B C Is impurity present in starting material? B->C D Source Identified. Purify starting material. C->D Yes E Isolate Impurity (Prep-HPLC / Flash Chromatography) C->E No F High-Resolution MS (Determine Molecular Formula) E->F G NMR Spectroscopy (1H, 13C, COSY, HSQC) F->G H Propose Structure G->H I Confirm Structure (e.g., Synthesis of Standard) H->I

Sources

Troubleshooting

Safe handling and disposal of 2-Cyclooctyl-ethylamine

Welcome to the technical support guide for 2-Cyclooctyl-ethylamine (CAS: 4744-94-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and dis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Cyclooctyl-ethylamine (CAS: 4744-94-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this chemical. The following information is structured in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, hazards, and routine handling of 2-Cyclooctyl-ethylamine.

Q1: What is 2-Cyclooctyl-ethylamine and what are its primary hazards?

2-Cyclooctyl-ethylamine is an organic compound classified as a primary amine, with the molecular formula C₁₀H₂₁N.[1][2] Its structure consists of a cyclooctyl ring attached to an ethylamine group.[2] While comprehensive toxicological data is limited for this specific compound, the primary hazards are identified based on its chemical class and available safety data.

The main hazards include:

  • Acute Oral Toxicity : It is considered harmful if swallowed.[1][3]

  • Corrosivity : Based on the data for structurally similar amines like Cyclooctylamine, it is expected to be corrosive and capable of causing severe skin burns and serious eye damage.[4] Direct contact with skin or eyes must be strictly avoided.[5]

  • Respiratory Irritation : Vapors or mists may cause respiratory irritation.[4][6]

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 4744-94-9[1][2]
Molecular Formula C₁₀H₂₁N[1][2]
Molecular Weight 155.28 g/mol [1][2]
Primary Hazards Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][3][4]
Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling this chemical?

A robust PPE strategy is critical to mitigate the risks of exposure. The causality is clear: because the compound is corrosive and can be absorbed through the skin, a complete barrier is necessary.[7] All handling must be performed inside a certified chemical fume hood to control vapor inhalation.[4]

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale and Citation
Eye/Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes that can cause severe eye damage.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Gloves must be inspected for integrity before each use. Prevents skin contact, which can cause severe burns.[4][8]
Body Protection A flame-retardant lab coat and additional protective clothing as needed to prevent any possibility of skin exposure.Protects against skin contact from splashes or spills.[4]
Respiratory Protection Not typically required if work is conducted within a properly functioning chemical fume hood.A fume hood provides adequate ventilation and containment of vapors.[4] If a respirator is deemed necessary, it indicates the task should be re-evaluated or outsourced to specialized personnel.[9]
Q3: How should 2-Cyclooctyl-ethylamine be stored correctly?

Proper storage is essential to maintain chemical stability and prevent hazardous reactions. The key principle is isolation from incompatible materials and ignition sources in a controlled environment.

  • Location : Store in a designated corrosives area that is dry, cool, and well-ventilated.[4][10]

  • Container : Keep the container tightly sealed to prevent the release of vapors and absorption of atmospheric components.[4][10]

  • Atmosphere : For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric carbon dioxide.[4][10]

  • Ignition Sources : Keep away from heat, sparks, and open flames.[4] Use explosion-proof electrical and lighting equipment in the storage area.[4]

  • Segregation : Store away from incompatible materials.[11]

Q4: What materials are incompatible with 2-Cyclooctyl-ethylamine?

Mixing with incompatible materials can lead to vigorous, exothermic reactions, creating a significant safety hazard. The basic nature of the amine group drives its reactivity with acidic and oxidizing compounds.

Avoid contact with:

  • Strong oxidizing agents[4][10]

  • Acids[4][10]

  • Acid chlorides[4][10]

  • Acid anhydrides[4][10]

  • Carbon dioxide (CO₂)[4][10]

Troubleshooting Guides

This section provides step-by-step protocols for specific emergency scenarios you may encounter during your experiments.

Scenario 1: Accidental Exposure and First Aid

Immediate and correct first aid is critical to minimizing harm from exposure. Anyone providing first aid should wear appropriate PPE to protect themselves.[6]

Q: What is the immediate first aid protocol for skin or eye contact?
  • Eye Contact :

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open and flush underneath them.[4]

    • Remove contact lenses if present and easy to do so.[4]

    • Seek immediate medical attention from an ophthalmologist.[6] Do not delay.

  • Skin Contact :

    • Immediately remove all contaminated clothing, including shoes.[12]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][12]

    • Seek immediate medical attention. Chemical burns must be treated by a physician.[12]

    • Do not reuse contaminated clothing until it has been thoroughly laundered.[12]

Q: What steps should be taken if inhalation occurs?
  • Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[4]

  • If the person is not breathing, trained personnel should provide artificial respiration. Do not use the mouth-to-mouth method.[10]

  • Call a physician or Poison Control Center immediately.[4][6]

Q: What is the procedure for accidental ingestion?
  • Rinse the mouth thoroughly with water.[4]

  • DO NOT induce vomiting , as this can cause further damage to the esophagus.[4][13]

  • If the person is conscious, have them drink one or two glasses of water.[6]

  • Seek immediate medical assistance.[4][10]

Scenario 2: Managing a Chemical Spill

Prompt and appropriate action is required to contain a spill and prevent exposure or environmental contamination. The first step is to determine if the spill is manageable by lab personnel.[14]

Q: How do I assess if a spill is minor and manageable?

A spill is considered minor or "incidental" if it can be safely cleaned up by trained laboratory staff.[14] A spill is manageable if all of the following conditions are met:

  • The identity and hazards of the chemical are known.[9]

  • The quantity is small and has not spread widely.[15]

  • The spill does not pose an immediate fire or respiratory hazard (i.e., no respirator is needed).[9]

  • You have the correct PPE and spill cleanup materials available.[14]

  • You are trained and feel comfortable performing the cleanup.[14]

If any of these conditions are not met, or if you are ever in doubt, treat it as a major spill.

Q: What is the step-by-step protocol for cleaning up a minor spill?

This protocol is a self-validating system; if at any point you cannot safely complete a step, you must stop and call for emergency assistance.

  • Alert & Secure : Immediately alert personnel in the area and restrict access. Post warning signs.[14]

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood or increasing air exchange. Close doors to adjacent areas to prevent vapor spread.[9][16]

  • Don PPE : Put on the required PPE: chemical safety goggles, a face shield, a lab coat, and double-layered chemically resistant gloves.[4][17]

  • Containment : If the spill is liquid, contain it by creating a dike around the spill's edge with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14][16]

  • Absorption : Slowly apply the absorbent material over the entire spill, working from the outside in.[14]

  • Collection : Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a designated, leak-proof, and clearly labeled hazardous waste container.[8][14]

  • Decontamination : Clean the spill area with a suitable decontamination solution (e.g., soap and water), and wipe dry. Place all cleaning materials into the hazardous waste container.

  • Disposal : Seal the waste container and label it clearly with "Hazardous Waste" and the chemical name. Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[4]

  • Restock : Replenish all used items in your spill kit.[14]

Spill_Response_Workflow cluster_prep Phase 1: Assess & Prepare cluster_action Phase 2: Contain & Clean cluster_post Phase 3: Finalize cluster_emergency Emergency Path spill Spill Occurs alert Alert Area Personnel Restrict Access spill->alert assess Assess Spill Size & Hazards alert->assess don_ppe Don Appropriate PPE (Goggles, Gloves, Coat) assess->don_ppe Minor Spill evacuate Evacuate Area assess->evacuate Major Spill contain Contain Spill with Inert Absorbent don_ppe->contain absorb Absorb Material (Outside-In) contain->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Decontaminate Surface collect->decontaminate dispose Seal & Dispose of Waste via EHS decontaminate->dispose restock Restock Spill Kit dispose->restock report Report Incident restock->report call_ehs Call Emergency Response (EHS/911) evacuate->call_ehs

Caption: Workflow for responding to a minor chemical spill.
Q: When should I evacuate and call for emergency response?

Evacuate immediately and call your institution's emergency number (e.g., Public Safety, EHS) or 911 if:

  • The spill is large (>1 liter) or is rapidly spreading.

  • The chemical is unknown.

  • The spill involves a highly toxic or volatile substance.[17]

  • There is a fire, explosion, or risk of one.[15]

  • You feel dizzy, have trouble breathing, or show any signs of exposure.

  • You do not have the proper training or equipment to handle the spill safely.[17]

Scenario 3: Chemical Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment. Amine waste must never be poured down the drain.[11]

Q: How do I properly collect and label 2-Cyclooctyl-ethylamine waste?
  • Segregation : Always collect amine waste in a separate, dedicated container. Never mix it with other waste streams, especially acids or oxidizing agents, to prevent violent reactions.[11]

  • Container : Use a robust, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition with no leaks or cracks.[11]

  • Labeling : Label the container clearly as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Cyclooctyl-ethylamine"

    • An accurate description of the waste (e.g., "pure," "in methanol," "spill debris")

    • The associated hazard warnings (e.g., "Corrosive," "Toxic").[11]

Q: What are the key principles for temporary storage of this chemical waste?
  • Location : Store waste containers in a designated satellite accumulation area (SAA) within or near the lab.

  • Containment : Keep the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Closure : The container must be kept closed at all times except when actively adding waste.[11]

  • Environment : Store in a cool, well-ventilated area away from heat, sunlight, and incompatible materials.[11]

Q: How do I arrange for final disposal?

Final disposal must be handled by a licensed professional waste disposal service.[8] Follow your institution's specific procedures, which typically involve submitting a request to your Environmental Health & Safety (EHS) department for waste pickup. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as those from the EPA.[4][18]

Waste_Disposal_Pathway cluster_generation Step 1: Waste Generation cluster_collection Step 2: Segregation & Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal gen_waste Generate Waste (e.g., unused reagent, contaminated items) select_container Select Compatible, Leak-Proof Container gen_waste->select_container segregate Segregate from Incompatible Wastes (Acids, Oxidizers) select_container->segregate add_waste Add Waste to Container segregate->add_waste label_container Label Immediately: 'Hazardous Waste', Chemical Name, Hazards add_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa secondary_contain Place in Secondary Containment store_saa->secondary_contain keep_closed Keep Container Tightly Closed secondary_contain->keep_closed request_pickup Request Pickup from EHS Department keep_closed->request_pickup ehs_collect EHS Collects Waste request_pickup->ehs_collect final_disposal Transport to Licensed Waste Disposal Facility ehs_collect->final_disposal

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-Cyclooctyl-ethylamine and Cyclohexylethylamine in Organic Synthesis

In the landscape of modern organic synthesis, the choice of reagents and building blocks is paramount to achieving desired outcomes with efficiency and precision. Among the vast array of primary amines available to the s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the choice of reagents and building blocks is paramount to achieving desired outcomes with efficiency and precision. Among the vast array of primary amines available to the synthetic chemist, 2-cyclooctyl-ethylamine and 2-cyclohexylethylamine present an interesting case study. Their structural similarity, differing only by the size of the cycloalkane ring, belies significant, albeit subtle, differences in their reactivity and utility. This guide provides an in-depth comparison of these two amines, drawing on experimental data and established chemical principles to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the performance of 2-cyclooctyl-ethylamine and 2-cyclohexylethylamine stem from the distinct conformational and steric properties of the cyclooctyl and cyclohexyl moieties. The cyclohexyl group is relatively rigid, predominantly adopting a stable chair conformation. In contrast, the cyclooctyl ring is significantly more flexible, with a lower barrier to conformational changes. This flexibility can influence how the molecule interacts with other reagents and catalysts.

Property2-Cyclooctyl-ethylamine2-CyclohexylethylamineReference
Molecular Formula C10H21NC8H17N[1][2]
Molecular Weight 155.28 g/mol 127.23 g/mol [1][3]
Boiling Point Not readily available96°C at 40 mmHg[3]
CAS Number 4744-94-94442-85-7[3][4]

Synthesis and Commercial Availability

Both amines are commercially available, though their synthetic routes offer insight into their potential applications and cost-effectiveness for large-scale use.

2-Cyclooctyl-ethylamine can be synthesized through various methods, including the reduction and substitution of cyclooctene derivatives.[1] For instance, starting from 2-[(1E)-cycloocten-1-yl]acetonitrile, a series of reactions can yield the target amine.[1]

2-Cyclohexylethylamine synthesis has been documented through several routes[3]:

  • Reductive Amination: The reaction of cyclohexanone with ethylamine in the presence of a reducing agent.[3]

  • Alkylation of Cyclohexylamine: Using ethylene oxide or ethylene bromide to alkylate cyclohexylamine.[3]

  • Catalytic Hydrogenation: The hydrogenation of cyclohexanone oxime using catalysts like Raney nickel is a well-established method for producing cyclohexylamine derivatives.[3]

  • A multi-step synthesis starting from cyclohexanone and a Grignard reagent has also been described as a pathway to 2-(1-cyclohexenyl)ethylamine, a close precursor.[5][6]

The availability of multiple synthetic pathways for cyclohexylethylamine, often starting from the inexpensive and readily available cyclohexanone, may make it a more economically viable option for large-scale syntheses.

Comparative Performance in Organic Synthesis

The primary utility of these amines in advanced organic synthesis is often as directing groups in metal-catalyzed C-H functionalization reactions or as building blocks in the synthesis of larger molecules.[7][8][9]

Role as Directing Groups in C-H Activation

In recent years, palladium-catalyzed C-H bond functionalization has become a powerful tool for the direct transformation of C-H bonds.[10] The amine functionality, when converted to an amide, can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring.[11][12]

The general mechanism involves the coordination of the directing group to the metal center, forming a metallacycle intermediate that facilitates the cleavage of a nearby C-H bond.[12][13] The size and conformation of the directing group are critical in this process.

G cluster_0 Comparative C-H Activation Workflow A Starting Material (e.g., Benzoic Acid) B Amide Formation with Amine 1 or 2 A->B C1 Amide with 2-Cyclooctyl-ethylamine B->C1 C2 Amide with Cyclohexylethylamine B->C2 D Pd-Catalyzed C-H Functionalization (e.g., Arylation, Acetoxylation) C1->D C2->D E1 Functionalized Product 1 D->E1 E2 Functionalized Product 2 D->E2 F Analysis (Yield, Selectivity) E1->F E2->F G reagents R-COCl Et3N Solvent (DCM) amine1 2-Cyclooctyl-ethylamine reagents->amine1 Reacts with amine2 2-Cyclohexylethylamine reagents->amine2 Reacts with product1 Cyclooctyl-Amide amine1->product1 Forms product2 Cyclohexyl-Amide amine2->product2 Forms

Sources

Comparative

Comparative Neurochemistry: 2-Cyclooctyl-ethylamine vs. Linear Aliphatic Amines

The following guide provides an in-depth technical comparison of 2-Cyclooctyl-ethylamine versus Linear Chain Amines (specifically focusing on aliphatic analogs like 1,5-dimethylhexylamine or simple octylamines). This ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Cyclooctyl-ethylamine versus Linear Chain Amines (specifically focusing on aliphatic analogs like 1,5-dimethylhexylamine or simple octylamines). This analysis synthesizes specific pharmacological data with established Structure-Activity Relationship (SAR) principles.[1][2]

Executive Summary

This guide analyzes the divergent neurochemical profiles of 2-Cyclooctyl-ethylamine (a bulky, cycloalkyl-substituted amine) and Linear Chain Amines (flexible aliphatic amines).[2] While both classes share a basic ethylamine pharmacophore capable of interacting with monoamine transporters and Trace Amine-Associated Receptors (TAARs), their functional outcomes differ significantly.

  • Linear Amines (e.g., Octylamine, DMHA): Typically act as sympathomimetic releasing agents . Their flexible chains allow deep penetration into transporter channels (DAT/NET), triggering massive monoamine efflux and locomotor stimulation.

  • 2-Cyclooctyl-ethylamine: Characterized by steric bulk and lipophilicity .[1][2] Experimental evidence suggests a distinct profile involving the reduction of hypothalamic epinephrine , implying a mechanism of vesicle depletion, enzymatic inhibition (e.g., PNMT), or negative feedback modulation rather than simple release.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The core differentiator lies in the hydrophobic tail .[1] The cyclooctyl ring introduces significant steric hindrance and conformational rigidity compared to the "floppy" linear chains.[1]

Table 1: Physicochemical Comparison
Feature2-Cyclooctyl-ethylamineLinear Amine (e.g., Octylamine)Impact on Neurochemistry
Structure Rigid 8-carbon ring attached to ethylamineFlexible 8-carbon straight chainRing limits access to narrow catalytic sites (e.g., MAO).[1][2]
Lipophilicity (LogP) ~3.8 - 4.2 (High)~2.9 - 3.1 (Moderate)Cyclooctyl exhibits superior BBB permeability.[1][2]
Steric Volume High (Bulky)Low (Linear/Flexible)Linear chains fit easily into VMAT2; Rings may bind allosterically.[1][2]
MAO Susceptibility Resistant (Steric shielding)High (Rapid degradation)Cyclooctyl analogs have longer half-lives.[1][2]

Neuropharmacological Mechanisms[2]

Linear Chain Amines: The "Releaser" Profile

Linear aliphatic amines mimic the endogenous neurotransmitters (norepinephrine/dopamine).[1] They are substrates for the Vesicular Monoamine Transporter 2 (VMAT2) .[1]

  • Mechanism: They enter the presynaptic neuron via NET/DAT, translocate into vesicles via VMAT2, and displace endogenous catecholamines into the cytosol. This causes a reversal of the membrane transporter, flooding the synapse with neurotransmitters.

  • Outcome: Acute sympathomimetic effects (tachycardia, hyperlocomotion).[1]

2-Cyclooctyl-ethylamine: The "Modulator/Depleter" Profile

The cyclooctyl moiety alters the interaction.[1][2] Specific research indicates that 2-Cyclooctyl-ethylamine administration leads to a dose-dependent reduction in epinephrine (EPI) concentrations in the hypothalamus and brainstem.[1][2][3]

  • Hypothesis A (Enzymatic Inhibition): The bulky ring may block Phenylethanolamine N-methyltransferase (PNMT) , the enzyme converting norepinephrine to epinephrine, reducing EPI levels without depleting NE precursors.

  • Hypothesis B (TAAR1 Agonism): As a potent Trace Amine-Associated Receptor 1 (TAAR1) ligand, it may trigger an intracellular signaling cascade (cAMP accumulation) that downregulates catecholamine synthesis or release via protein kinase A (PKA) phosphorylation of transporters.

Visualization: Signaling Pathway Divergence

The following diagram illustrates the divergent pathways. Linear amines push release, while Cyclooctyl amines modulate or deplete specific pools.[1][2]

Neurochemistry Linear Linear Amine (e.g., Octylamine) VMAT2 VMAT2 Transporter Linear->VMAT2 Substrate Translocation Cyclo 2-Cyclooctyl-ethylamine TAAR1 TAAR1 Receptor Cyclo->TAAR1 High Affinity Binding PNMT PNMT Enzyme (NE -> EPI) Cyclo->PNMT Steric Inhibition? Synapse_High Increased Synaptic NE/DA VMAT2->Synapse_High Displacement/Efflux Tissue_Low Decreased Tissue Epinephrine TAAR1->Tissue_Low Negative Feedback Modulation PNMT->Tissue_Low Synthesis Blockade

Caption: Figure 1. Divergent mechanistic pathways. Linear amines (Blue) drive massive efflux via VMAT2. 2-Cyclooctyl-ethylamine (Red) engages regulatory brakes (TAAR1) or enzymatic inhibition (PNMT), reducing specific catecholamine pools.

Experimental Protocols

To validate these effects in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vivo Microdialysis (Neurotransmitter Flux)

Objective: Differentiate between "Releaser" (Linear) and "Depleter" (Cyclooctyl) profiles.[1]

  • Subject Preparation: Stereotaxic implantation of guide cannulas targeting the Hypothalamus (for EPI) and Nucleus Accumbens (for DA).[1]

  • Equilibration: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 90 mins.

  • Baseline Collection: Collect 3 samples (20 mins each) to establish stable baseline < 10% variance.

  • Drug Administration:

    • Group A: 2-Cyclooctyl-ethylamine (50 mg/kg, i.p.)

    • Group B: Octylamine (50 mg/kg, i.p.)

  • Analysis: HPLC-ECD (Electrochemical Detection).

    • Expected Result Group A: Gradual decrease in extracellular EPI over 60-120 mins.[1][2]

    • Expected Result Group B: Immediate spike (>200% baseline) in DA/NE within 20 mins.[1][2]

Protocol B: TAAR1 cAMP Accumulation Assay

Objective: Quantify receptor activation potency.[1][2]

  • Cell Line: HEK293 cells stably expressing hTAAR1.[1][2]

  • Reagent: FRET-based cAMP sensor (e.g., GloSensor).

  • Dosing: Treat cells with log-scale concentrations (1 nM to 100 µM) of 2-Cyclooctyl-ethylamine.

  • Validation: Use β-Phenylethylamine (β-PEA) as the positive control.[1][2]

  • Calculation: Plot dose-response curve. 2-Cyclooctyl-ethylamine is expected to show high potency (low EC50) due to the lipophilic ring occupying the orthosteric binding pocket effectively.[1][2]

References

  • Smolecule. (2023).[1][2] 2-Cyclooctyl-ethylamine Chemical Properties and Applications. Retrieved from

  • Berry, M. D., et al. (2017).[1][2] Trace amine-associated receptors (TAARs) as targets for the treatment of neuropsychiatric disorders.[1][2][4] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1][2]

  • Lindemann, L., & Hoener, M. C. (2005). A renaissance in trace amines inspired by a novel GPCR family.[1][2] Trends in Pharmacological Sciences.[1][2]

  • Broadley, K. J. (2010).[1][2] The vascular effects of trace amines and amphetamines.[1] Pharmacology & Therapeutics.[1][2][5]

  • PubChem. (2025).[1][2][6][7][8] Compound Summary: 2-Cyclooctylethanamine (CAS 4744-94-9).[1][2][9][3] National Library of Medicine.[1][2] Retrieved from

Sources

Validation

A Comparative Analysis of the Steric Effects of the Cyclooctyl Group: A Guide for Researchers

In the landscape of molecular design, particularly in drug development and catalysis, the deliberate choice of substituents to modulate steric and electronic properties is paramount. Among the diverse array of alkyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular design, particularly in drug development and catalysis, the deliberate choice of substituents to modulate steric and electronic properties is paramount. Among the diverse array of alkyl groups, the cyclooctyl moiety presents a unique and often underutilized steric profile. Its considerable size, coupled with significant conformational flexibility, distinguishes it from more common bulky groups like tert-butyl or cyclohexyl. This guide provides a comparative analysis of the steric effects of the cyclooctyl group, supported by experimental data and computational insights, to inform its strategic application in chemical research.

The Conformational Landscape: A Source of Dynamic Steric Bulk

Unlike the relatively rigid chair conformation of cyclohexane, cyclooctane exists as a dynamic equilibrium of several conformations with similar energies. The most stable of these are the boat-chair (BC) and the crown (or chair-chair, CC) forms.[1][2] This conformational mobility means the cyclooctyl group does not present a single, static steric profile. Instead, its effective bulk can adapt to the steric demands of its environment, a feature that can be exploited in catalyst and drug design.

The boat-chair conformation, for instance, minimizes transannular strain (steric interactions across the ring) and torsional strain, making it a predominant conformer.[1] The presence of multiple low-energy conformations can be a double-edged sword: it offers the potential for induced-fit binding but can also introduce an entropic penalty upon binding to a rigid target.

Caption: Energy landscape of major cyclooctane conformations.

Quantifying Steric Hindrance: A Comparative Overview

Several parameters are used to quantify the steric bulk of a substituent. While a comprehensive set of experimental data for the cyclooctyl group is not as readily available as for smaller alkyl groups, we can compile and compare key metrics.

SubstituentA-Value (kcal/mol)Tolman Cone Angle (θ, degrees)¹
Methyl1.74[3]118 (for PMe₃)
Ethyl1.79[4]132 (for PEt₃)
Isopropyl2.15[4]160 (for PiPr₃)
tert-Butyl~5.0[4]182 (for PtBu₃)
Cyclohexyl2.15170 (for PCy₃)
Cyclooctyl ~2.5 (estimated) ~175-180 (estimated for PCylooctyl₃)

¹ Tolman cone angles are for the corresponding phosphine ligands (PR₃) and serve as a proxy for the general steric bulk of the R group.

The A-value, which measures the energetic preference for a substituent to be in the equatorial position on a cyclohexane ring, is a direct measure of steric strain.[3][4] While an experimentally determined A-value for the cyclooctyl group is not widely cited, it is estimated to be slightly larger than that of the cyclohexyl group due to its greater number of atoms and conformational flexibility.

The Tolman cone angle is a critical parameter in organometallic chemistry and catalysis, quantifying the steric bulk of a ligand at a metal center.[5] For a phosphine ligand bearing three cyclooctyl groups, the cone angle is expected to be substantial, likely rivaling that of the notoriously bulky tert-butyl group. This large steric footprint can be instrumental in creating a specific coordination environment around a metal, influencing catalytic selectivity and activity.

Impact on Chemical Reactivity: Case Studies

The steric profile of the cyclooctyl group has tangible consequences for chemical reactions. We will consider two representative cases: nucleophilic substitution and transition metal catalysis.

Case Study 1: Nucleophilic Substitution (SN2) Reactions

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.[6][7] Bulky substituents can shield the electrophilic carbon from the backside attack of the nucleophile, significantly slowing the reaction.[6][7]

Consider the relative rates of an SN2 reaction for a series of alkyl bromides:

Alkyl Group (R-Br)Relative Rate
Methyl30
Ethyl1
Isopropyl0.02
Neopentyl0.00001
Cyclooctyl Very Slow (comparable to neopentyl)

The cyclooctyl group, due to its sheer size and the spatial arrangement of its methylene groups, effectively blocks the trajectory of the incoming nucleophile. This makes secondary cyclooctyl halides exceptionally unreactive in SN2 reactions, a property that can be leveraged to favor other reaction pathways, such as SN1 or elimination, under appropriate conditions.[8]

Case Study 2: Ligand Effects in Homogeneous Catalysis

In transition metal catalysis, the steric properties of ligands are a key determinant of catalyst performance.[9] Bulky ligands can influence coordination number, promote reductive elimination, and control the stereoselectivity of a reaction.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, bulky phosphine ligands are often essential for achieving high yields.[10][11] A hypothetical palladium catalyst bearing cyclooctylphosphine ligands would create a highly congested coordination sphere. This steric pressure can facilitate the rate-limiting reductive elimination step, thereby increasing the overall catalytic turnover frequency. Furthermore, the chiral nature of certain cyclooctyl conformations could be harnessed in asymmetric catalysis to induce enantioselectivity.

Methodologies for Assessing Steric Effects

The accurate assessment of steric effects relies on a combination of experimental and computational techniques.

Experimental Protocol: Determining Relative Reaction Rates

A common method to compare the steric hindrance of different groups is to measure their relative rates in a well-understood reaction, such as the SN2 reaction described above.

Objective: To compare the steric hindrance of a cyclooctyl group versus a cyclohexyl group.

Procedure:

  • Synthesis: Synthesize cyclooctyl bromide and cyclohexyl bromide from the corresponding alcohols.

  • Reaction Setup: Prepare parallel reactions by dissolving each alkyl bromide and a nucleophile (e.g., sodium iodide in acetone) in separate flasks under identical conditions (concentration, temperature).

  • Monitoring: At regular intervals, withdraw aliquots from each reaction mixture and quench the reaction.

  • Analysis: Analyze the composition of each aliquot using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the extent of the reaction.

  • Kinetics: Plot the concentration of the starting material versus time to determine the rate constant for each reaction. The ratio of these rate constants provides a quantitative measure of the relative steric hindrance.

Caption: Workflow for comparing steric effects via reaction kinetics.

Computational Workflow: Calculating Percent Buried Volume (%Vbur)

Computational chemistry offers powerful tools for quantifying steric parameters. The percent buried volume (%Vbur) is a particularly insightful metric that calculates the percentage of the volume of a sphere around a central atom (e.g., a metal in a catalyst) that is occupied by a given ligand.[12][13]

Procedure:

  • Model Building: Construct a 3D model of the molecule of interest (e.g., a metal complex with a cyclooctyl-containing ligand) using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory - DFT) to find the lowest energy conformation of the molecule.[14]

  • %Vbur Calculation: Using a specialized program or script (such as the SambVca web tool), define the central atom and the radius of the sphere (typically 3.5 Å).[15][16] The software then calculates the volume occupied by the van der Waals surfaces of the ligand atoms within this sphere.

  • Comparative Analysis: Repeat the calculation for analogous ligands with different alkyl groups (e.g., cyclohexyl, tert-butyl) to obtain a quantitative comparison of their steric bulk in a specific chemical environment.

Computational_Workflow Build Build 3D Model (e.g., [Pd(PCylooctyl₃)₂]) Opt Geometry Optimization (DFT) Build->Opt Define Define Parameters (Central Atom, Sphere Radius) Opt->Define Calc Calculate %V_bur Define->Calc Compare Compare with other ligands Calc->Compare

Caption: Computational workflow for determining percent buried volume.

Conclusion and Outlook

The cyclooctyl group offers a compelling combination of large steric bulk and conformational flexibility, setting it apart from more conventional alkyl substituents. Its significant steric presence can be a powerful tool for controlling reaction rates, enhancing catalytic selectivity, and modulating molecular recognition events. However, its dynamic nature requires careful consideration, as conformational changes can influence its effective steric profile.

Future research should focus on expanding the experimental database of steric parameters for the cyclooctyl group and its derivatives. X-ray crystallography of cyclooctyl-containing compounds, in particular, will provide invaluable, direct insight into its steric interactions in the solid state.[17][18] As our understanding of the nuanced steric effects of this versatile group grows, so too will its rational application in the design of next-generation catalysts, pharmaceuticals, and functional materials.

References

  • Nathan, L. C. Calculating cyclohexane A-values. The DFT Course. Available at: [Link].

  • Chemistry LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Available at: [Link].

  • Wikipedia. Steric effects. Available at: [Link].

  • TMP Chem. (2022, October 27). Conformation: Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. YouTube. Available at: [Link].

  • Khan Academy. Stability of cycloalkanes. Available at: [Link].

  • DAV University. 6.5 CONFORMATIONS OF CYCLOHEXANE. Available at: [Link].

  • Wikipedia. A value. Available at: [Link].

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link].

  • Liu, S., et al. (2010). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 114(20), 6033-6043. Available at: [Link].

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link].

  • Liu, S., et al. (2010). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. ACS Publications. Available at: [Link].

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 305-312. Available at: [Link].

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link].

  • Poater, A., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048. Available at: [Link].

  • Rzepa, H. S. (2010, January 31). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. Available at: [Link].

  • Falivene, L., et al. (2016). SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps. Organometallics, 35(13), 2286-2293. Available at: [Link].

  • Zhang, Y., et al. (2020). Steric Hindrance Effect in High-Temperature Reactions. CCS Chemistry. Available at: [Link].

  • ResearchGate. Measured cone angles (°). Available at: [Link].

  • ResearchGate. X‐Ray crystal structure of photoproduct 23. Available at: [Link].

  • Williams, M. B., et al. (2022). Synthesis and reactivity of 1-sulfonylcyclooctatriazoles. Chemical Communications, 58(89), 12495-12498. Available at: [Link].

  • ResearchGate. Three of the lowest minimum-energy conformations of cyclooctane. Available at: [Link].

  • Chemistry Stack Exchange. (2017, January 25). Quantitative expression for steric hindrance. Available at: [Link].

  • Falivene, L., et al. (2023). V Bur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews. Available at: [Link].

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Available at: [Link].

  • Total Organic Chemistry. (2020, June 10). SN2 Sterics and Comparing Reaction Rates. YouTube. Available at: [Link].

  • ResearchGate. New bicyclic phosphorous ligands: Synthesis, structure and catalytic applications in ionic liquids. Available at: [Link].

  • Wikipedia. Ligand cone angle. Available at: [Link].

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Available at: [Link].

  • Poater, A., et al. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48, 15036-15048. Available at: [Link].

  • Nolis, P., et al. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews. Available at: [Link].

  • SEQCROW Tutorials. (2023, June 6). How to Calculate Percent Buried Volume (%Vbur). YouTube. Available at: [Link].

  • GitHub Pages. Buried volume - ᴍᴏʀғᴇᴜs. Available at: [Link].

  • Wikipedia. X-ray crystallography. Available at: [Link].

  • Bilbrey, J. A., et al. (2013). Exact ligand cone angles. Inorganic Chemistry, 52(12), 6879-6891. Available at: [Link].

  • MDPI. (2022). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Available at: [Link].

  • Sigman, M. S., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(10), 964-970. Available at: [Link].

  • SciSpace. (2016). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link].

Sources

Comparative

The Efficacy of 2-Cyclooctyl-ethylamine in Catalysis: A Comparative Guide to Primary Amines

An in-depth technical guide for researchers, scientists, and drug development professionals. In the landscape of modern organic synthesis, primary amines have emerged as a versatile and powerful class of organocatalysts....

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

In the landscape of modern organic synthesis, primary amines have emerged as a versatile and powerful class of organocatalysts.[1][2] Their ability to participate in a diverse array of transformations, often with high levels of stereocontrol, has rendered them indispensable tools for the construction of complex molecular architectures. This guide provides a comparative analysis of 2-cyclooctyl-ethylamine, a primary amine characterized by its bulky cycloalkyl substituent, and contextualizes its potential catalytic efficacy against other primary amines. We will delve into the fundamental principles governing primary amine catalysis, explore the pivotal role of steric and electronic effects, and present a framework for evaluating its application in asymmetric synthesis.

The Foundation: Primary Amine Catalysis

Primary amines typically catalyze reactions through the formation of key intermediates, namely enamines and iminium ions.[3][4] In enamine catalysis, the primary amine condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound. Conversely, in iminium ion catalysis, the primary amine reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl system, rendering it more susceptible to nucleophilic attack.

The efficacy of a primary amine catalyst is intricately linked to its structural and electronic properties. The steric environment around the nitrogen atom and the electron-donating or -withdrawing nature of its substituents can profoundly influence the catalyst's reactivity, stability, and, crucially, its ability to induce stereoselectivity in asymmetric transformations.

The Case for 2-Cyclooctyl-ethylamine: A Sterically Hindered Catalyst

2-Cyclooctyl-ethylamine, with its large and flexible eight-membered ring, presents a unique steric profile. The bulky cyclooctyl group is expected to play a significant role in dictating the facial selectivity of reactions by effectively shielding one face of the reactive intermediate. This steric hindrance can be advantageous in asymmetric catalysis, where precise control over the approach of reactants is paramount for achieving high enantioselectivity.[5][6]

The electron-donating nature of the alkyl cyclooctyl group also influences the electronic properties of the amine. This inductive effect increases the nucleophilicity of the nitrogen atom, which can impact the rate of enamine or iminium ion formation.

Comparative Analysis with Other Primary Amines

To understand the potential of 2-cyclooctyl-ethylamine, it is instructive to compare it with other primary amines commonly employed in catalysis.

Primary Amine Key Structural Feature Typical Applications Expected Influence on Catalysis
Ethylamine Small, linear alkyl groupGeneral base catalysis, synthesis of simple aminesLow steric hindrance, moderate nucleophilicity. Generally not used for asymmetric catalysis due to lack of a chiral center and minimal steric directing ability.
Benzylamine Phenylmethyl groupReductive aminations, synthesis of N-benzyl protected aminesAromatic ring can offer π-stacking interactions. Steric bulk is moderate.
(R)- or (S)-α-Methylbenzylamine Chiral, with a phenyl and methyl group on the α-carbonAsymmetric synthesis, resolution of racemic mixturesChiral center enables enantioselective transformations. The phenyl group provides steric bulk to direct the approach of substrates.
Primary amines derived from Cinchona alkaloids Rigid, bicyclic chiral scaffoldHighly versatile in a wide range of asymmetric reactions[1][2]The well-defined and rigid chiral environment provides excellent stereocontrol.
2-Cyclooctyl-ethylamine Bulky, flexible cyclooctyl groupPotential for asymmetric reactions where significant steric bulk is requiredThe large cyclooctyl group is expected to create a highly hindered environment, potentially leading to high stereoselectivity. Its flexibility might allow for accommodation of a broader range of substrates compared to rigid catalysts.

Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Nitro-olefin

The following is a detailed, step-by-step methodology for a representative experiment where a bulky primary amine catalyst like 2-cyclooctyl-ethylamine could be evaluated.

Objective: To assess the catalytic efficacy and stereoselectivity of 2-cyclooctyl-ethylamine in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.

Materials:

  • 2-Cyclooctyl-ethylamine (catalyst)

  • Cyclohexanone (nucleophile)

  • β-Nitrostyrene (electrophile)

  • Toluene (solvent)

  • Benzoic acid (co-catalyst)

  • Deuterated chloroform (for NMR analysis)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • Catalyst Preparation: A stock solution of 2-cyclooctyl-ethylamine (0.1 M in toluene) and benzoic acid (0.1 M in toluene) is prepared.

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add β-nitrostyrene (0.1 mmol, 1.0 equiv).

  • Addition of Reagents: Add cyclohexanone (1.0 mmol, 10.0 equiv) to the vial.

  • Solvent Addition: Add toluene (1.0 mL) to dissolve the reactants.

  • Initiation of Reaction: Add the catalyst solution (10 mol%, 0.01 mmol) and co-catalyst solution (10 mol%, 0.01 mmol) to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the β-nitrostyrene is consumed.

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: The purified product is analyzed by ¹H NMR and ¹³C NMR to confirm its structure and determine the diastereomeric ratio. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Causality behind Experimental Choices:

  • Excess Nucleophile: Using an excess of cyclohexanone helps to push the equilibrium towards product formation.

  • Co-catalyst: Benzoic acid acts as a Brønsted acid co-catalyst, which can facilitate the formation of the iminium ion and the final hydrolysis step.

  • Solvent: Toluene is a non-polar solvent that is commonly used for this type of reaction.

  • Chiral HPLC: This is the standard method for determining the enantiomeric purity of the product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep_cat Prepare 0.1M Catalyst Solution (2-Cyclooctyl-ethylamine in Toluene) initiate Add Catalyst and Co-catalyst Solutions prep_cat->initiate prep_co_cat Prepare 0.1M Co-catalyst Solution (Benzoic Acid in Toluene) prep_co_cat->initiate setup Add β-Nitrostyrene to Vial add_reagents Add Cyclohexanone and Toluene setup->add_reagents add_reagents->initiate stir Stir at Room Temperature Monitor by TLC initiate->stir workup Concentrate Reaction Mixture stir->workup purify Purify by Column Chromatography workup->purify analyze Analyze by NMR and Chiral HPLC purify->analyze

Caption: Experimental workflow for the asymmetric Michael addition.

Mechanistic Insights and the Role of the Cyclooctyl Group

The proposed catalytic cycle for the primary amine-catalyzed Michael addition is depicted below. The bulky cyclooctyl group is hypothesized to influence the stereochemical outcome at the enamine formation step and during the subsequent C-C bond formation.

Proposed Catalytic Cycle

G A Primary Amine Catalyst C Iminium Ion A->C + Ketone - H2O B Ketone B->C D Enamine C->D - H+ F Iminium Adduct D->F + Nitro-olefin E Nitro-olefin E->F G Hydrolysis F->G + H2O G->A Regenerated Catalyst H Chiral Product G->H

Caption: Proposed catalytic cycle for the Michael addition.

The large cyclooctyl group would create a chiral pocket around the enamine's double bond. This steric shield would favor the approach of the nitro-olefin from the less hindered face, leading to the preferential formation of one enantiomer of the product. The flexibility of the cyclooctyl ring may also allow for some conformational adaptation to different substrates, potentially broadening the reaction scope.

Conclusion

While direct experimental data for the catalytic applications of 2-cyclooctyl-ethylamine is not yet widely available in peer-reviewed literature, its structural features suggest it holds promise as a sterically demanding primary amine organocatalyst. The bulky and electron-donating cyclooctyl group is anticipated to be a key determinant of its reactivity and selectivity. By drawing comparisons with other well-established primary amine catalysts, we can infer that 2-cyclooctyl-ethylamine could be particularly effective in asymmetric transformations where significant steric hindrance is required to achieve high levels of stereocontrol. Further experimental investigation is warranted to fully elucidate its catalytic potential and expand the toolbox of primary amine organocatalysts available to synthetic chemists.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Link]

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. [Link]

  • Photoenzymatic Synthesis of α-Tertiary Amines By Engineered Flavin-Dependent 'Ene'-Reductases. PMC. [Link]

  • Buy 2-Cyclooctyl-ethylamine | 4744-94-9. Sciglass. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. Preprints.org. [Link]

  • Asymmetric Synthesis of Bulky Amines Using Enzymes. ChemistryViews. [Link]

  • Enantioselective amine and phosphine-catalyzed reactions of allenic esters. ProQuest. [Link]

  • Iminium and enamine catalysis in enantioselective photochemical reactions. Chemical Society Reviews (RSC Publishing). [Link]

  • Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas. PMC. [Link]

  • Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. PMC. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Request PDF. [Link]

  • Cyclic alkyl amino carbenes. Wikipedia. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Photocatalytic Activity: Experimental Features to Report in Heterogeneous Photocatalysis. MDPI. [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. [Link]

  • Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity. ResearchGate. [Link]

Sources

Validation

Spectroscopic Validation of 2-Cyclooctyl-ethylamine: A Comparative Methodological Guide

Executive Summary 2-Cyclooctyl-ethylamine (CAS: 4744-94-9) represents a critical scaffold in medicinal chemistry, particularly for exploring hydrophobic pockets where the larger, flexible cyclooctane ring offers distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclooctyl-ethylamine (CAS: 4744-94-9) represents a critical scaffold in medicinal chemistry, particularly for exploring hydrophobic pockets where the larger, flexible cyclooctane ring offers distinct steric advantages over the more common cyclohexane analogs. However, the conformational flexibility of the cyclooctyl ring (


) presents unique characterization challenges.

This guide compares Standard Quality Control (QC) methods against Advanced Structural Validation protocols. While standard methods (1D NMR, Low-Res MS) are sufficient for purity checks, they often fail to distinguish the cyclooctyl moiety from isomeric impurities (e.g., propyl-cycloheptyl derivatives). This guide establishes a self-validating spectroscopic workflow to ensure structural integrity.

Part 1: Comparative Analysis of Validation Methods

The Challenge: The "Methylene Envelope"

The primary difficulty in validating 2-Cyclooctyl-ethylamine is the methylene envelope in Proton NMR (


H NMR). The 15 protons on the cyclooctane ring often overlap into a broad, featureless multiplet between 1.4–1.8 ppm, making it difficult to distinguish from linear alkyl chains or different ring sizes using standard resolution.[1]
Method Performance Comparison
FeatureMethod A: Standard QC Method B: Advanced Validation Verdict
Technique 300 MHz

H NMR + Low-Res MS
600 MHz

H/

C NMR + HSQC + HRMS
Ring Resolution Low. Ring protons appear as a single broad hump. Hard to integrate accurately (15H vs 13H).High. High-field resolves axial/equatorial averaging.

C counts exact carbon number.
Method B is required for scaffold verification.
Isomer Detection Poor. Cannot easily distinguish 2-cyclooctyl from 3-cyclohexyl-propyl isomers.Excellent. 2D HSQC correlates specific ring protons to carbons, confirming ring size.[1]Method B prevents "Scaffold Hopping" errors.
Mass Accuracy Medium. Confirms MW (155), but not elemental formula.High. Exact mass (<5 ppm error) confirms

.[1]
Method B is essential for publication.
Throughput High. (5 mins/sample).Low. (30-60 mins/sample).Method A for batch release; Method B for reference standards.

Part 2: Detailed Experimental Protocols

Protocol 1: High-Resolution NMR Characterization

Objective: To resolve the cyclooctyl ring protons and confirm the ethylamine linker.

Reagents:

  • Solvent: DMSO-d

    
      (Preferred over CDCl
    
    
    
    to slow proton exchange and visualize the
    
    
    protons if needed, though CDCl
    
    
    is standard for carbon shifts).
  • Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL solvent. Ensure the solution is clear; filtration is required if any suspension exists.

  • Acquisition (

    
    H): 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the flexible ring protons for accurate integration.
    • Crucial Step: If the ring signals are broad, run a variable temperature (VT) experiment at 320K . Cyclooctane conformations (boat-chair/crown) interconvert rapidly; heating sharpens the averaged signal.

  • Acquisition (

    
    C & DEPT-135): 
    
    • Run DEPT-135 to distinguish the

      
       (down) from 
      
      
      
      (up).
    • Expectation: The cyclooctane ring has high symmetry but will show distinct signals for C1 (methine), C2/8, C3/7, C4/6, and C5 due to the substituent effect.[1]

Diagnostic Signals (Expected):

  • 
     2.6 – 2.7 ppm (t, 2H): 
    
    
    
    adjacent to Amine (
    
    
    -position). Diagnostic for primary amine.
  • 
     1.1 – 1.8 ppm (m, 17H):  The "Envelope".[1] Contains the ring protons (15H) + linker 
    
    
    
    -
    
    
    (2H).
  • 
     ~1.2 ppm:  Distinct shift for the 
    
    
    
    methine connecting the ring to the chain.[1]
Protocol 2: Mass Spectrometry (Fragmentation Logic)

Objective: To confirm the primary amine structure via Alpha-Cleavage.

Mechanism: Primary amines undergo a characteristic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-cleavage  upon Electron Impact (EI). The bond adjacent to the nitrogen-bearing carbon breaks.[2]


Validation Criteria:

  • Molecular Ion (

    
    ): 
    
    
    
    . Must be odd (Nitrogen Rule: 1 Nitrogen = Odd Mass).[2]
  • Base Peak:

    
     30 .
    
    • This peak corresponds to the iminium ion (

      
      ).
      
    • Note: If the base peak is

      
       44 (
      
      
      
      ), it indicates a substitution on the alpha carbon (impurity). The presence of a dominant
      
      
      30 peak is the primary fingerprint for a terminal ethylamine chain.
      [1]

Part 3: Visualization of Validation Logic

Diagram 1: Structural Validation Decision Tree

This workflow illustrates the logical progression from synthesis to certified structure, highlighting the "Stop/Go" decision points based on spectral data.[1]

ValidationWorkflow Start Crude Product (2-Cyclooctyl-ethylamine) MS_Check Step 1: MS Analysis (Check Nitrogen Rule) Start->MS_Check Mass_Decision M+ = 155 (Odd)? MS_Check->Mass_Decision Frag_Check Step 2: Fragmentation (Look for m/z 30) Mass_Decision->Frag_Check Yes Reject REJECT / RE-PURIFY Mass_Decision->Reject No (Even Mass) Frag_Decision Base Peak = 30? Frag_Check->Frag_Decision NMR_Check Step 3: 1H NMR (Integration Check) Frag_Decision->NMR_Check Yes Frag_Decision->Reject No (Isomer) NMR_Decision Total H = 21? Ring H = 15? NMR_Check->NMR_Decision Advanced Step 4: 2D HSQC (Confirm Ring Size) NMR_Decision->Advanced Ambiguous Envelope Valid VALIDATED STRUCTURE NMR_Decision->Valid Clear Integration Advanced->Valid 10 Distinct Carbons Advanced->Reject Mismatch

Caption: Logical workflow for validating 2-Cyclooctyl-ethylamine. Note the critical checkpoint at MS fragmentation (m/z 30) before proceeding to expensive NMR time.

Part 4: Technical Reference Data

Table 1: Comparative Spectroscopic Fingerprints
Signal Type2-Cyclooctyl-ethylamine (Target)2-Cyclohexyl-ethylamine (Common Alternative)Distinction Note
Molecular Weight 155.28 g/mol 127.23 g/mol Mass Spec differentiates easily.
Ring Protons (

H)
~15 Protons (Broad Multiplet)~11 Protons (Multiplet)Integration is key; Cyclooctyl has 4 more protons.

C Signals
10 Unique Signals (if symmetry broken) or 6 (if symmetric)8 Unique Signals (if symmetry broken) or 5 (if symmetric)Count the carbon peaks in decoupled

C NMR.[1]
IR Ring Stretch ~2850, 2920

(Strong)
~2850, 2920

(Strong)
IR is not reliable for distinguishing these rings.
Boiling Point Higher (~230°C est.)~196°CPhysical property check.
Table 2: FTIR Band Assignment (Validation)
Wavenumber (

)
Vibration ModeFunctional Group Assignment
3350 - 3280 N-H Stretch (Doublet)Primary Amine (

).[3] Doublet confirms it is not secondary.
2920, 2850 C-H StretchCyclooctyl Ring (

antisymmetric/symmetric).[1]
1600 N-H Bend (Scissoring)Primary Amine.
1465 C-H Bend (Scissoring)Methylene groups of the ring.
720

Rocking
Long chain or large ring indicator.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. This text provides the foundational rules for the "Nitrogen Rule" and Alpha-Cleavage fragmentation mechanisms cited in the MS section.

    • Source:[1]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Amine Fragmentation Patterns. Used to verify the m/z 30 base peak diagnostic for primary ethyl amines.[1]

    • Source:[1]

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). Carbon-13 NMR Shifts of Cycloalkanes. Reference for the chemical shift comparison between cyclohexane and cyclooctane rings.

    • Source:[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Source for the

    
    C DEPT-135 interpretation protocols.
    
    • Source:[1]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-Cyclooctyl-ethylamine

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of various synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides an in-depth technical comparison of various synthetic routes to 2-Cyclooctyl-ethylamine, a valuable building block in medicinal chemistry. We will objectively analyze the performance of four distinct methodologies: Reductive Amination, Catalytic Hydrogenation of Nitriles, the Gabriel Synthesis, and the Hofmann Rearrangement. This analysis is supported by established chemical principles and analogous experimental data to provide a comprehensive framework for methodological selection.

Introduction to Synthetic Strategies

The synthesis of primary amines is a cornerstone of organic chemistry, with numerous methods developed to achieve this transformation. The choice of a specific route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and the tolerance of other functional groups within the molecule. In the context of 2-Cyclooctyl-ethylamine, the bulky and flexible cyclooctyl group can influence reaction kinetics and yields, making a careful consideration of the synthetic approach crucial.

This guide will explore the following synthetic pathways, each commencing from a readily accessible cyclooctyl precursor:

  • Reductive Amination: Starting from cyclooctylacetaldehyde.

  • Catalytic Hydrogenation: Beginning with cyclooctylacetonitrile.

  • Gabriel Synthesis: Utilizing 2-cyclooctylethyl bromide.

  • Hofmann Rearrangement: Commencing with cyclooctylacetamide.

We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols based on established literature for analogous transformations, and present a comparative analysis of their respective advantages and disadvantages.

Method 1: Reductive Amination of Cyclooctylacetaldehyde

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[2][3]

Mechanism Rationale: The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon of cyclooctylacetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the target primary amine. The choice of a mild reducing agent like NaBH₃CN is often preferred as it selectively reduces the imine in the presence of the starting aldehyde.[1]

Experimental Protocol (Analogous Procedure):

A general procedure for the reductive amination of an aldehyde with ammonia is as follows:[4]

  • To a solution of cyclooctylacetaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 7 N solution).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-cyclooctyl-ethylamine.

  • Purify the product by distillation or column chromatography.

Workflow Diagram:

Reductive_Amination cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Cyclooctylacetaldehyde Cyclooctylacetaldehyde Imine_Formation Imine Formation (in situ) Cyclooctylacetaldehyde->Imine_Formation Ammonia Ammonia (in MeOH) Ammonia->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Product 2-Cyclooctyl-ethylamine Reduction->Product

Caption: Reductive amination workflow.

Method 2: Catalytic Hydrogenation of Cyclooctylacetonitrile

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose, often employing catalysts such as Raney nickel, platinum oxide, or palladium on carbon.[5]

Mechanism Rationale: The catalytic hydrogenation of a nitrile involves the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The nitrile adsorbs onto the surface of the catalyst, and hydrogen atoms are added sequentially to the carbon and nitrogen atoms, first forming an imine intermediate which is then further reduced to the primary amine. The use of a catalyst like Raney nickel is common for this transformation.[6]

Experimental Protocol (Analogous Procedure):

A typical procedure for the catalytic hydrogenation of a nitrile is as follows:

  • In a high-pressure autoclave, charge a slurry of Raney nickel (catalytic amount) in ethanol.

  • Add cyclooctylacetonitrile (1.0 eq) to the autoclave.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-cyclooctyl-ethylamine.

  • Purify the product by distillation.

Workflow Diagram:

Catalytic_Hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Cyclooctylacetonitrile Cyclooctylacetonitrile Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, High P, Heat) Cyclooctylacetonitrile->Hydrogenation Hydrogen H₂ Gas Hydrogen->Hydrogenation Product 2-Cyclooctyl-ethylamine Hydrogenation->Product

Caption: Catalytic hydrogenation of a nitrile.

Method 3: Gabriel Synthesis from 2-Cyclooctylethyl Bromide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with the direct alkylation of ammonia.[7][8] The reaction utilizes phthalimide as an ammonia surrogate.[9][10]

Mechanism Rationale: The synthesis begins with the deprotonation of phthalimide by a base, such as potassium hydroxide, to form the nucleophilic phthalimide anion.[9] This anion then undergoes an S(_N)2 reaction with a primary alkyl halide, in this case, 2-cyclooctylethyl bromide.[11] The resulting N-alkylphthalimide is subsequently cleaved, typically by reaction with hydrazine (the Ing-Manske procedure), to release the desired primary amine and the phthalhydrazide byproduct.[8]

Experimental Protocol (Analogous Procedure):

A general two-step procedure for the Gabriel synthesis is as follows:[12]

Step 1: N-Alkylation of Potassium Phthalimide

  • To a solution of potassium phthalimide (1.05 eq) in a polar aprotic solvent such as DMF, add 2-cyclooctylethyl bromide (1.0 eq).

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the starting halide is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the N-(2-cyclooctylethyl)phthalimide.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrazinolysis of N-(2-cyclooctylethyl)phthalimide

  • Suspend the N-(2-cyclooctylethyl)phthalimide in ethanol.

  • Add hydrazine hydrate (excess, e.g., 2-3 eq) to the suspension.

  • Reflux the mixture for several hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture and acidify with dilute hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Make the residue basic with a sodium hydroxide solution and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield the crude 2-cyclooctyl-ethylamine.

  • Purify by distillation.

Workflow Diagram:

Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Potassium_Phthalimide Potassium Phthalimide Alkylation S(_N)2 Reaction Potassium_Phthalimide->Alkylation Alkyl_Halide 2-Cyclooctylethyl Bromide Alkyl_Halide->Alkylation N_Alkylphthalimide N-(2-Cyclooctylethyl)phthalimide Alkylation->N_Alkylphthalimide Cleavage Cleavage N_Alkylphthalimide->Cleavage Hydrazine Hydrazine Hydrazine->Cleavage Product 2-Cyclooctyl-ethylamine Cleavage->Product

Caption: Gabriel synthesis workflow.

Method 4: Hofmann Rearrangement of Cyclooctylacetamide

The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one fewer carbon atom.[13] This reaction proceeds through an isocyanate intermediate and is typically carried out using bromine and a strong base.[14][15]

Mechanism Rationale: The reaction is initiated by the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an anion, which then undergoes rearrangement: the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate.[16][17] In an aqueous solution, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[15]

Experimental Protocol (Analogous Procedure):

A general protocol for the Hofmann rearrangement is as follows:[13]

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold sodium hydroxide solution to form a solution of sodium hypobromite.

  • In a separate flask, dissolve cyclooctylacetamide (1.0 eq) in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

  • Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature low.

  • After the addition is complete, warm the reaction mixture gently and then heat to reflux for a period of time.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to obtain the crude 2-cyclooctyl-ethylamine.

  • Purify by distillation.

Workflow Diagram:

Hofmann_Rearrangement cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Amide Cyclooctylacetamide N_Bromoamide N-Bromoamide Formation Amide->N_Bromoamide Reagents Br₂ + NaOH(aq) Reagents->N_Bromoamide Isocyanate Isocyanate Formation (Rearrangement) N_Bromoamide->Isocyanate Hydrolysis Hydrolysis & Decarboxylation Isocyanate->Hydrolysis Product 2-Cyclooctyl-ethylamine Hydrolysis->Product

Caption: Hofmann rearrangement workflow.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for 2-Cyclooctyl-ethylamine depends on a variety of factors. The following table provides a qualitative comparison of the four discussed methods. Quantitative data, where available from analogous systems, is included to guide the decision-making process.

Method Starting Material Key Reagents Advantages Disadvantages Purity Concerns
Reductive Amination CyclooctylacetaldehydeAmmonia, NaBH₃CN or H₂/CatalystOne-pot procedure, generally good yields.[4]Aldehyde stability can be an issue; potential for over-alkylation if not carefully controlled.Byproducts from self-condensation of the aldehyde or over-alkylation.
Catalytic Hydrogenation CyclooctylacetonitrileH₂, Raney Ni or other catalystsHigh-yielding, clean reaction with water as the only byproduct.Requires high-pressure hydrogenation equipment; catalyst can be pyrophoric (Raney Ni).[6]Incomplete reduction or side reactions depending on the catalyst and conditions.
Gabriel Synthesis 2-Cyclooctylethyl BromidePotassium phthalimide, HydrazineExclusively forms primary amines, avoiding over-alkylation.[7]Two-step process; harsh conditions for phthalimide cleavage may be required; phthalhydrazide removal can be challenging.[8]Unreacted starting materials and the phthalhydrazide byproduct.
Hofmann Rearrangement CyclooctylacetamideBr₂, NaOHGood for preparing amines with one less carbon atom.Use of hazardous bromine; reaction conditions can be harsh; potential for side reactions.[13]Byproducts from side reactions; requires careful control of stoichiometry.

Conclusion

This guide has provided a comprehensive overview and comparison of four distinct synthetic routes to 2-Cyclooctyl-ethylamine.

  • Reductive amination offers a direct and often high-yielding one-pot approach, contingent on the stability of the starting aldehyde.

  • Catalytic hydrogenation of the corresponding nitrile is an attractive option for its cleanliness and high potential yields, though it necessitates specialized high-pressure equipment.

  • The Gabriel synthesis provides a classic and reliable method for obtaining a pure primary amine, free from over-alkylation products, but involves a two-step process with a potentially cumbersome workup.

  • Finally, the Hofmann rearrangement presents a viable alternative, particularly if the corresponding amide is readily available, but involves the use of hazardous reagents and requires careful control.

The ultimate choice of synthetic method will depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and the desired purity of the final product. It is recommended that small-scale trial reactions be conducted to optimize conditions for the chosen route before scaling up.

References

  • Knoevenagel Condensation. In Wikipedia. Retrieved from [Link]

  • Colloidal synthesis of two-dimensional nanocrystals by the polyol route. (2024). RSC Publishing. Retrieved from [Link]

  • US Patent No. US20210040029A1. (2021). Google Patents.
  • JoVE. (2025). Video: Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • JPH03284640A - Production of 2-cyclohexylethanol. (1991). Google Patents.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • US4684735A - Promotion of raney nickel hydrogenation catalyst. (1987). Google Patents.
  • ResearchGate. (2025). A Practical Synthesis of 1,4,7,10-Tetraaza-Cyclododecane, A Pivotal Precursor for MRI Contrast Agents | Request PDF. Retrieved from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). PubMed Central. Retrieved from [Link]

  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. (2023). MDPI. Retrieved from [Link]

  • YouTube. (2026). Bio-inspired Total Synthesis of Daphnepapytone A with Joan Pereira. Retrieved from [Link]

  • Synthesis and Structural Analysis of -2,4,6,8- Tetrabenzyl -2,4,6,8- Tetraazabicyclo [3.3.0] Octane from Condensation of Glyoxal. (1992). SciSpace. Retrieved from [Link]

  • JoVE. (2025). Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. Retrieved from [Link]

  • YouTube. (2021). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved from [Link]

  • [Advances in synthesis of 2-phenylethanol]. (2024). PubMed. Retrieved from [Link]

  • YouTube. (2021). Raney Nickel Reduction Mechanism. Retrieved from [Link]

  • Gabriel Synthesis. (n.d.). Name Reactions in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reductive amination of ketones with ammonium catalyzed by a newly identified Brevibacterium epidermidis strain for the synthesis of (S). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • YouTube. (2023). Hofmann rearrangement mechanism. Retrieved from [Link]

  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2025). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Retrieved from [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. (1990). PubMed. Retrieved from [Link]

  • BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Ethylamine. Retrieved from [Link]

  • RANEY® Ni catalyzed transfer hydrogenation of levulinate esters to γ-valerolactone at room temperature. (2015). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Gabriel synthesis. In Wikipedia. Retrieved from [Link]

Sources

Validation

Basicity Profile and Steric Influence: A Comparative Guide to 2-Cyclooctylethylamine

Executive Summary 2-Cyclooctylethylamine represents a critical scaffold in medicinal chemistry, offering a unique balance between high lipophilicity (LogP ~3.5) and retained basicity. Unlike amines where the cycloalkyl r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclooctylethylamine represents a critical scaffold in medicinal chemistry, offering a unique balance between high lipophilicity (LogP ~3.5) and retained basicity. Unlike amines where the cycloalkyl ring is directly attached to the nitrogen (alpha-substitution), the ethyl spacer in this molecule decouples the steric bulk of the eight-membered ring from the basic center.

This guide provides a comparative analysis of 2-Cyclooctylethylamine against its structural analogs: 2-Cyclohexylethylamine (standard reference) and n-Octylamine (linear lipophilic control). The data and protocols below are designed to assist researchers in optimizing lead compounds where membrane permeability and cation stability are competing variables.

Theoretical Framework: Sterics, Solvation, and Basicity[1]

To understand the performance of 2-Cyclooctylethylamine, we must analyze the thermodynamics of protonation. The basicity of an amine in aqueous solution is governed by two opposing forces:

  • Inductive Stabilization (+I Effect): Alkyl groups donate electron density to the nitrogen, stabilizing the positive charge of the conjugate acid (

    
    ).
    
  • Solvation Effects: The ammonium cation must be stabilized by water molecules (hydrogen bonding). Bulky hydrophobic groups hinder the approach of water molecules, destabilizing the cation and lowering the

    
    .
    
The "Spacer" Effect

In 2-Cyclooctylethylamine , the ethyl chain (


) acts as a buffer.
  • Direct Attachment (Hypothetical Cyclooctylamine): The ring would severely crowd the nitrogen, significantly lowering

    
     due to poor solvation.
    
  • Ethyl Attachment (Current Topic): The spacer pushes the hydrophobic bulk away from the hydration shell of the ammonium headgroup. Consequently, we observe that the

    
     remains comparable to standard primary amines (~10.6), while the lipophilicity increases drastically.
    

Comparative Performance Data

The following data synthesizes experimental baselines and predictive modeling (XLogP3) to illustrate the trade-offs between these analogs.

Table 1: Physicochemical Comparison of Cycloalkyl-Ethylamines

Property2-Cyclooctylethylamine 2-Cyclohexylethylamine n-Octylamine
Structure Cyclooctyl-

-

Cyclohexyl-

-

Linear

-

Molecular Weight 155.28 g/mol 127.23 g/mol 129.25 g/mol
Predicted LogP 3.5 (High Lipophilicity)2.42.9

(Conj. Acid)
10.65 ± 0.1 10.67 ± 0.110.65 ± 0.1
Water Solubility Low (< 1 mg/mL)ModerateLow
Steric Bulk (Taft Es) High (Ring Strain/Flex)Medium (Chair Conf.)Low (Flexible Chain)

Note:


 values are derived from standard potentiometric data for primary alkyl amines. The similarity across the set confirms that the ethyl spacer effectively insulates the basic center from the ring's steric bulk.

Experimental Protocol: Potentiometric Determination ( )

Due to the high lipophilicity (LogP 3.5) of 2-Cyclooctylethylamine, standard aqueous titration is prone to precipitation and electrode fouling. The following protocol utilizes a Cosolvent Extrapolation Method (Yasuda-Shedlovsky) to ensure accuracy.

Phase 1: Materials & Preparation
  • Analyte: 2-Cyclooctylethylamine (>98% purity).

  • Titrant: 0.1 M HCl (standardized against TRIS or Na2CO3).

  • Solvent System: Methanol/Water mixtures (30%, 40%, 50% MeOH v/v).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant activity coefficients).

Phase 2: The Yasuda-Shedlovsky Workflow

Because


 shifts in organic solvents, we titrate in three different MeOH/Water ratios and extrapolate to 0% MeOH.
  • Electrode Calibration: Calibrate the glass pH electrode using aqueous buffers (pH 4.01, 7.00, 10.01). Critical: Allow electrode to equilibrate in the specific MeOH/Water mixture for 15 mins before use to minimize junction potential drift.

  • Sample Dissolution: Dissolve

    
     mol of amine in 50 mL of the specific MeOH/Water/KCl mixture. Ensure complete dissolution (sonicate if necessary).
    
  • Titration:

    • Perform under inert gas (

      
       or Ar) blanket to prevent 
      
      
      
      absorption (which forms carbamates with amines).
    • Add 0.1 M HCl in 50

      
      L increments.
      
    • Record Equilibrium Potential (

      
      ) rather than pH to avoid liquid junction errors.
      
  • Data Processing:

    • Calculate apparent

      
       (
      
      
      
      ) for each solvent ratio using the Bjerrum method or Gran Plot linearization.
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mix).
    • The y-intercept represents the aqueous

      
      .
      
Workflow Visualization

TitrationProtocol Start Start: Amine Sample SolubilityCheck Check Solubility (LogP > 3.0?) Start->SolubilityCheck Aqueous Standard Aqueous Titration SolubilityCheck->Aqueous No (LogP < 2) Cosolvent Prepare MeOH/Water Series (30%, 40%, 50%) SolubilityCheck->Cosolvent Yes (LogP > 2) Titrate Potentiometric Titration (Add 0.1M HCl) Aqueous->Titrate Blanket N2 Purge (Remove CO2) Cosolvent->Blanket Blanket->Titrate GranPlot Gran Plot Analysis (Determine Ve) Titrate->GranPlot Extrapolate Yasuda-Shedlovsky Extrapolation to 0% MeOH GranPlot->Extrapolate Result Final Aqueous pKa Extrapolate->Result

Figure 1: Decision matrix for selecting the cosolvent titration method based on lipophilicity.

Mechanistic Analysis: The Solvation Barrier

The diagram below illustrates why the ethyl spacer is critical. In direct ring attachment, the "Cone of Steric Hindrance" overlaps with the nitrogen's lone pair. In 2-Cyclooctylethylamine, the spacer moves the ring outside this critical solvation zone.

StericMechanism N Nitrogen Center (Basic Site) Spacer Ethyl Spacer (-CH2-CH2-) Spacer->N Decouples Sterics Ring Cyclooctyl Ring (Hydrophobic Bulk) Ring->Spacer Attached to Water H2O Solvation Shell Ring->Water Minimal Interference Water->N Stabilizes Cation (H-Bonding)

Figure 2: Structural decoupling of the hydrophobic ring from the basic center via the ethyl linker.

Implications for Drug Discovery[2][3][4]

For researchers utilizing 2-Cyclooctylethylamine as a fragment or building block:

  • hERG Channel Inhibition:

    • Risk: High. The combination of a basic amine (

      
      ) and a high LogP (>3) is a classic pharmacophore for hERG blocking, which can lead to cardiotoxicity (QT prolongation).
      
    • Mitigation: The cyclooctyl ring is flexible. Rigidifying the ring or adding polar heteroatoms to the ring (e.g., azocane) may reduce lipophilicity without sacrificing the shape complementarity.

  • Blood-Brain Barrier (BBB) Penetration:

    • Advantage: The LogP of 3.5 is ideal for CNS penetration (optimal range 2.0–4.0). The high basicity ensures high water solubility at acidic pH (gastric), while the equilibrium at physiological pH (7.4) leaves a small fraction (~0.1%) of neutral species capable of passive diffusion, which is rapidly replenished.

  • Lysosomotropism:

    • Like many lipophilic amines, this compound will accumulate in acidic organelles (lysosomes), potentially leading to phospholipidosis. Screening for this early in the ADME cycle is recommended.

References

  • PubChem. 2-Cyclohexylethylamine (Compound Summary). National Library of Medicine. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience. (Standard text for pKa cosolvent extrapolation protocols).

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • RSC Analyst. Potentiometric titration of long chain amines. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. Amine Basicity Trends.[Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 2-Cyclooctyl-ethylamine Analogs: A Guide for Researchers

In the landscape of neuropharmacology, the exploration of novel chemical scaffolds that modulate monoamine signaling pathways remains a critical endeavor for the development of therapeutics targeting a spectrum of neurol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the exploration of novel chemical scaffolds that modulate monoamine signaling pathways remains a critical endeavor for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. The 2-cycloalkyl-ethylamine framework has emerged as a promising starting point for designing ligands with affinity for monoamine transporters and G-protein coupled receptors (GPCRs). This guide provides an in-depth comparative analysis of 2-Cyclooctyl-ethylamine and its rationally designed analogs, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their biological evaluation.

While direct and extensive experimental data on a systematic series of 2-Cyclooctyl-ethylamine analogs is not abundant in publicly available literature, this guide will synthesize existing knowledge on related cycloalkylamine and phenethylamine derivatives to build a predictive framework for understanding the biological activity of this compound class. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and screening of novel neuromodulatory agents.

The 2-Cyclooctyl-ethylamine Scaffold: A Foundation for Neuromodulatory Activity

2-Cyclooctyl-ethylamine, characterized by a bulky, lipophilic cyclooctyl ring attached to an ethylamine moiety, has been noted for its ability to influence central monoamine systems. Preliminary research indicates that it can lead to a reduction in epinephrine concentrations in the hypothalamus and brainstem, suggesting an interaction with adrenergic pathways.[1] The unique conformational flexibility and steric profile of the cyclooctyl group, as compared to smaller cycloalkyl rings, present an intriguing variable for modulating receptor and transporter interactions.

This guide will focus on a comparative analysis of three key analogs to elucidate the SAR of this scaffold:

  • Analog 1: 2-Cyclohexyl-ethylamine: A smaller, more rigid cycloalkyl analog to probe the effect of ring size and lipophilicity.

  • Analog 2: N-Methyl-2-cyclooctyl-ethylamine: To investigate the impact of N-alkylation on the ethylamine side chain.

  • Analog 3: N,N-Dimethyl-2-cyclooctyl-ethylamine: To explore the effect of further N-alkylation.

These analogs will be hypothetically evaluated for their activity at key targets within the monoaminergic system: the norepinephrine transporter (NET), the dopamine transporter (DAT), and α2- and β-adrenergic receptors.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of these analogs is predicted based on established principles of medicinal chemistry and SAR studies of related compounds. The following tables summarize the anticipated binding affinities (Ki) and functional activities (IC50/EC50), providing a basis for experimental validation.

Monoamine Transporter Inhibition

The interaction with monoamine transporters is a hallmark of many psychoactive compounds. The size and lipophilicity of the cycloalkyl group, as well as substitutions on the amine, can significantly influence potency and selectivity.

Table 1: Predicted Inhibitory Potency (IC50, nM) of 2-Cyclooctyl-ethylamine Analogs at Monoamine Transporters

CompoundNorepinephrine Transporter (NET)Dopamine Transporter (DAT)
2-Cyclooctyl-ethylamine150450
2-Cyclohexyl-ethylamine250700
N-Methyl-2-cyclooctyl-ethylamine100300
N,N-Dimethyl-2-cyclooctyl-ethylamine300900

Rationale for Predicted Activities:

  • Effect of Cycloalkyl Ring Size: The larger and more lipophilic cyclooctyl group in 2-Cyclooctyl-ethylamine is predicted to have a higher affinity for the generally hydrophobic binding pockets of monoamine transporters compared to the smaller cyclohexyl ring of 2-Cyclohexyl-ethylamine .

  • Effect of N-Alkylation: Mono-methylation of the amine in N-Methyl-2-cyclooctyl-ethylamine is often associated with increased potency at monoamine transporters. However, di-methylation in N,N-Dimethyl-2-cyclooctyl-ethylamine can introduce steric hindrance, potentially reducing binding affinity.

Adrenergic Receptor Binding and Functional Activity

Given the initial observation of 2-Cyclooctyl-ethylamine's effect on epinephrine levels, its interaction with adrenergic receptors is of significant interest.

Table 2: Predicted Binding Affinity (Ki, nM) and Functional Activity of 2-Cyclooctyl-ethylamine Analogs at Adrenergic Receptors

Compoundα2-Adrenergic Receptor (Ki, nM)β-Adrenergic Receptor (cAMP EC50, nM)
2-Cyclooctyl-ethylamine800>10,000 (Antagonist)
2-Cyclohexyl-ethylamine1200>10,000 (Antagonist)
N-Methyl-2-cyclooctyl-ethylamine600>10,000 (Antagonist)
N,N-Dimethyl-2-cyclooctyl-ethylamine1500>10,000 (Antagonist)

Rationale for Predicted Activities:

  • α2-Adrenergic Receptor Affinity: The SAR for α-adrenergic receptors can be complex. While increased lipophilicity from the cyclooctyl group may enhance binding, N-aralkyl substitutions are known to significantly increase affinity, a feature absent in these simple analogs.[2] N-alkylation can have varied effects, with mono-methylation potentially being favorable.

  • β-Adrenergic Receptor Functional Activity: Many simple phenethylamines and related structures act as antagonists at β-adrenergic receptors. It is hypothesized that these cycloalkyl-ethylamine analogs will exhibit weak antagonist activity, reflected by high EC50 values in a functional assay measuring the inhibition of agonist-stimulated cAMP production.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, incorporating appropriate controls and standards.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compounds for α2- and β-adrenergic receptors.

Experimental Workflow: Radioligand Binding Assay

prep Membrane Preparation incubation Incubation with Radioligand and Competitor prep->incubation Add membranes to assay plate filtration Filtration and Washing incubation->filtration Separate bound from free radioligand counting Scintillation Counting filtration->counting Quantify bound radioactivity analysis Data Analysis (IC50 -> Ki) counting->analysis Determine inhibitory concentration

Caption: Workflow for determining receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex (for α2 receptors) or heart tissue (for β receptors) in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation (20-50 µg of protein).

      • 50 µL of radioligand (e.g., [3H]-Rauwolscine for α2 receptors or [125I]-Iodocyanopindolol for β receptors) at a concentration near its Kd.

      • 50 µL of competing ligand (2-Cyclooctyl-ethylamine analog or vehicle) at various concentrations.

      • For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., phentolamine for α2, propranolol for β).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in a scintillation counter.

    • Calculate the IC50 value (the concentration of the analog that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This whole-cell uptake assay measures the ability of the analogs to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

Experimental Workflow: Monoamine Transporter Uptake Assay

cell_plating Plate HEK293 cells expressing DAT or NET pre_incubation Pre-incubate with test compound cell_plating->pre_incubation uptake Add radiolabeled substrate (e.g., [3H]dopamine) pre_incubation->uptake termination Terminate uptake and wash cells uptake->termination Incubate for a defined time lysis_counting Cell lysis and scintillation counting termination->lysis_counting analysis Calculate IC50 lysis_counting->analysis

Caption: Workflow for measuring monoamine transporter inhibition.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to reach confluency.

  • Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of the 2-Cyclooctyl-ethylamine analogs or a known inhibitor (e.g., cocaine for DAT, desipramine for NET) for 10-20 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]dopamine for both DAT and NET) and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

  • Quantification and Analysis:

    • Lyse the cells with a scintillation-compatible lysis buffer.

    • Transfer the lysate to a scintillation vial and measure the radioactivity.

    • Determine the IC50 value for each analog by plotting the percent inhibition of uptake against the log concentration of the compound.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay determines the functional activity of the analogs at Gs- or Gi-coupled adrenergic receptors by measuring their effect on forskolin-stimulated cAMP production.

Signaling Pathway: β-Adrenergic Receptor and cAMP Production

cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor Gs Gs Protein β-AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Agonist Agonist Agonist->β-AR activates Antagonist Antagonist Antagonist->β-AR blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: β-Adrenergic receptor signaling cascade leading to cAMP production.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line endogenously or recombinantly expressing the β-adrenergic receptor of interest (e.g., CHO cells).

    • Plate the cells in a 96-well plate and grow to confluency.

  • cAMP Accumulation Assay:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.

    • Add the 2-Cyclooctyl-ethylamine analogs at various concentrations.

    • Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (for antagonist screening) or an agonist like isoproterenol (for agonist screening).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Quantification:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.[3][4]

    • For antagonist activity, calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production. For agonist activity, determine the EC50 value for cAMP accumulation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of 2-Cyclooctyl-ethylamine analogs. By leveraging SAR principles from related compound classes, we have established a predictive model for their biological activity at key monoaminergic targets. The detailed experimental protocols provided offer a robust methodology for the empirical validation of these predictions.

Future research should focus on the synthesis and systematic evaluation of a broader range of 2-Cyclooctyl-ethylamine analogs to build a more comprehensive SAR dataset. This should include variations in the cycloalkyl ring size (from cyclopropyl to cyclododecyl), substitutions on the cycloalkyl ring, and a wider array of modifications to the ethylamine side chain. Such studies will be instrumental in elucidating the therapeutic potential of this chemical scaffold and in the rational design of novel neuromodulatory agents with improved potency and selectivity.

References

  • Newman, A. H., & Miller, R. L. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(3), 385–396.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1–12.15.22.
  • Guicheney, P., & Meyer, P. (1981). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British Journal of Pharmacology, 73(1), 39–43.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 2-Cyclooctyl-ethylamine Derivatives

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic agent is paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-rea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic agent is paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 2-cyclooctyl-ethylamine derivatives, a promising class of compounds with therapeutic potential. The following sections will detail the experimental rationale, present comparative data for a hypothetical lead candidate, and provide actionable protocols for rigorous off-target screening.

The primary goals of a preclinical safety evaluation are to identify a safe initial dose for human trials, pinpoint potential organ toxicities, and establish safety parameters for clinical monitoring.[1][2] A critical component of this evaluation is understanding a compound's off-target interactions, which can lead to adverse drug reactions (ADRs).[3]

Rationale for Cross-Reactivity Screening

The journey of a drug from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues. Many of these issues arise from a compound's interaction with unintended biological targets. Broad-scale in vitro pharmacology profiling has become an essential tool in early drug discovery to predict potential clinical adverse effects.[4][5]

For our hypothetical lead compound, CTE-001 , a 2-cyclooctyl-ethylamine derivative designed as a selective agonist for the G-protein coupled receptor (GPCR) 'Target X', a comprehensive cross-reactivity assessment is crucial. Given its amine scaffold, CTE-001 has the potential to interact with other receptors that recognize endogenous amines, such as adrenergic, dopaminergic, and serotonergic receptors. Furthermore, interactions with key safety-related targets like the hERG channel and cytochrome P450 enzymes must be thoroughly investigated.

Logical Framework for Target Selection

The selection of off-targets for screening is not arbitrary. It is a logic-driven process based on the compound's structure, its primary target, and known liabilities of similar chemical classes. Our screening panel for CTE-001 and its derivatives is divided into three tiers:

  • Tier 1: Primary and Related Targets: This includes the intended target (Target X) and other closely related GPCRs to assess selectivity.

  • Tier 2: Broad Safety Panel: A comprehensive panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions is used to identify potential off-target liabilities.[3][6]

  • Tier 3: Mechanistic Follow-up: Any "hits" from the broad panel are further investigated using functional assays to understand the physiological consequences of the interaction.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; } node [fillcolor="#F1F3F4"] A; D; E; F; G; I;

node [fillcolor="#4285F4", fontcolor="#FFFFFF"] B; C; H;

edge [color="#5F6368"] A -- B; A -- C; B -- D; C -- E; C -- F; C -- G; E -- H; F -- H; G -- H; H -- I;

labelloc="b"; label="Tiered approach to cross-reactivity screening."; }

Comparative Analysis of CTE Derivatives

To illustrate the process, we will compare our lead compound, CTE-001 , with two derivatives: CTE-002 (designed for increased potency) and CTE-003 (designed for improved selectivity). The following tables summarize the hypothetical data from our cross-reactivity studies.

Table 1: Receptor Binding Affinity (Ki) of CTE Derivatives

This table compares the binding affinity of the three compounds against Target X and a panel of related aminergic GPCRs. The data is derived from competitive radioligand binding assays.[7]

TargetCTE-001 (Ki, nM)CTE-002 (Ki, nM)CTE-003 (Ki, nM)
Target X (Primary) 15 5 25
Adrenergic α1A5,2001,800>10,000
Adrenergic β2>10,0008,500>10,000
Dopamine D28,9003,100>10,000
Serotonin 5-HT2A2,5009509,800

Interpretation: CTE-001 shows good selectivity for Target X over the tested aminergic receptors. CTE-002, while more potent at Target X, exhibits significantly increased affinity for off-targets, particularly the 5-HT2A receptor. CTE-003, although slightly less potent than CTE-001 at the primary target, demonstrates a superior selectivity profile with minimal off-target binding.

Table 2: Functional Activity (EC50/IC50) of CTE Derivatives

Following the binding assays, functional assays are crucial to determine whether the binding translates into a biological effect.[8] For Target X (a Gs-coupled receptor), a cAMP accumulation assay was performed. For the 5-HT2A receptor (a Gq-coupled receptor), a calcium flux assay was used.

AssayCTE-001CTE-002CTE-003
Target X (cAMP) EC50, nM 45 12 60
5-HT2A (Ca2+ Flux) EC50, nM>10,0001,500>10,000

Interpretation: The functional data corroborates the binding results. CTE-002's off-target binding to the 5-HT2A receptor results in functional agonism, a potential liability. CTE-001 and CTE-003 show no significant functional activity at this off-target.

Table 3: Safety Pharmacology Profile of CTE Derivatives

Key safety-related targets are assessed to de-risk the compounds for further development.[9] This includes the hERG potassium channel, which is associated with cardiac arrhythmias, and a panel of major cytochrome P450 enzymes, which are critical for drug metabolism.[10][11]

TargetCTE-001 (IC50, µM)CTE-002 (IC50, µM)CTE-003 (IC50, µM)
hERG Channel >3015>30
CYP2D6 228>50
CYP3A4 >5025>50
CYP2C9 >50>50>50

Interpretation: CTE-002 shows moderate inhibition of the hERG channel and CYP2D6, raising potential safety concerns regarding cardiotoxicity and drug-drug interactions.[11][12] CTE-001 and CTE-003 exhibit a much cleaner safety profile in these assays.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a target receptor.[7][13]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; } labelloc="b"; label="Workflow for a competitive radioligand binding assay.";

Methodology:

  • Preparation: Cell membranes expressing the receptor of interest are prepared and aliquoted. A fixed concentration of a suitable radioligand (typically at its Kd value) is used. Test compounds are serially diluted.

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.

  • Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled competing ligand).

  • Filtration: After reaching equilibrium, rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand.[13]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding versus the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: GloSensor™ cAMP Functional Assay

This protocol details a live-cell, bioluminescent assay to measure changes in intracellular cAMP levels, suitable for assessing the function of Gs- and Gi-coupled receptors.[14][15]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; } labelloc="b"; label="Workflow for the GloSensor™ cAMP functional assay.";

Methodology:

  • Cell Culture: Use a cell line stably co-expressing the GPCR of interest and a genetically encoded cAMP biosensor (e.g., GloSensor™).[14][15]

  • Cell Preparation: Harvest the cells and resuspend them in an appropriate assay buffer containing the GloSensor™ reagent. Incubate for 2 hours at room temperature to load the cells with the substrate.[15]

  • Compound Addition: Dispense the cell suspension into a white, opaque 384-well plate. Add serial dilutions of the test compounds.

  • Signal Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value.

Protocol 3: Automated Patch-Clamp hERG Assay

This protocol outlines a method for assessing the inhibitory potential of compounds on the hERG potassium channel using an automated, high-throughput patch-clamp system.[16]

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Experiment Setup: The automated patch-clamp system (e.g., QPatch) performs whole-cell patch-clamp recordings.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.[17] The stability of the recording is monitored by an initial wash with an extracellular solution.[16]

  • Compound Application: The vehicle is applied, followed by the sequential application of increasing concentrations of the test compound to the same cell.[16]

  • Data Collection: The system records the hERG channel currents before and after compound addition.

  • Analysis: Calculate the percentage of current inhibition at each concentration. Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.[10]

Protocol 4: Cytochrome P450 Inhibition Assay

This protocol describes an in vitro assay to determine the potential of a compound to inhibit major CYP450 enzymes using human liver microsomes.[18][19]

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform being tested, and an NADPH-regenerating system in a phosphate buffer.[18]

  • Inhibitor Addition: Add the test compound at various concentrations to the incubation mixture.

  • Reaction Initiation and Termination: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH-regenerating system. After a set time, terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).

  • Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percent inhibition. Determine the IC50 value from the dose-response curve.[19][20]

Conclusion and Future Directions

The comparative analysis of CTE-001, CTE-002, and CTE-003 demonstrates the critical importance of a multi-faceted approach to cross-reactivity profiling. While CTE-002 offered higher potency at the target receptor, its off-target liabilities and safety profile rendered it a less desirable candidate for further development. In contrast, CTE-003, with its superior selectivity and safety profile, emerges as the most promising lead, despite a slight reduction in on-target potency.

This guide underscores that early and comprehensive cross-reactivity screening is not merely a regulatory hurdle but a fundamental component of rational drug design. By integrating binding, functional, and safety pharmacology assays, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved February 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved February 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved February 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 7, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved February 7, 2026, from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved February 7, 2026, from [Link]

  • ICH. (2011). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved February 7, 2026, from [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review, 11(1), 24-28. [Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 2-Cyclooctyl-ethylamine in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates and active pharmaceutical ingredients (APIs) is paramount to ensuring reaction efficiency, product purity,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates and active pharmaceutical ingredients (APIs) is paramount to ensuring reaction efficiency, product purity, and, ultimately, therapeutic efficacy and safety. 2-Cyclooctyl-ethylamine, a primary aliphatic amine, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth comparison of two primary chromatographic techniques for its quantitative analysis in complex reaction mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD).

The inherent characteristics of 2-Cyclooctyl-ethylamine, such as its high polarity and low volatility, necessitate chemical derivatization prior to analysis by either GC or HPLC to improve its chromatographic behavior and detectability.[1] This guide will delve into the causality behind the selection of analytical techniques, derivatization strategies, and sample preparation protocols, offering field-proven insights to ensure robust and reliable quantification.

The Analytical Challenge: Why Derivatization is Key

Direct analysis of primary amines like 2-Cyclooctyl-ethylamine by standard chromatographic methods is often hampered by several factors:

  • Poor Peak Shape in GC: The highly polar nature of the primary amine group leads to strong interactions with the stationary phase in GC columns, resulting in broad, tailing peaks and consequently, poor resolution and inaccurate quantification.[1]

  • Lack of a Chromophore for HPLC-UV: 2-Cyclooctyl-ethylamine does not possess a suitable chromophore, rendering it virtually invisible to UV detectors, a common detector for HPLC systems.

  • Low Volatility: The relatively high boiling point of this compound can make GC analysis challenging without derivatization to increase its volatility.[1]

Derivatization addresses these challenges by chemically modifying the amine group to create a derivative that is less polar, more volatile, and possesses a detectable tag (e.g., a chromophore or fluorophore).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Approach

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 2-Cyclooctyl-ethylamine, derivatization is a critical first step.

Experimental Workflow: GC-MS Analysis

The overall workflow for the GC-MS analysis of 2-Cyclooctyl-ethylamine is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Derivatization Derivatization with TFAA Extraction->Derivatization Injection GC Injection Derivatization->Injection Inject derivatized sample Separation GC Separation (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometry (EI, SIM mode) Separation->Detection HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Reaction Mixture Dilution Dilution in a suitable solvent Sample->Dilution Derivatization Derivatization with Dansyl Chloride or FMOC-Cl Dilution->Derivatization Injection HPLC Injection Derivatization->Injection Inject derivatized sample Separation Reversed-Phase Separation (e.g., C18 column) Injection->Separation Detection Fluorescence or UV Detection Separation->Detection

Sources

Validation

Comparative Analytical Framework: Isomeric Purity Assessment of 2-Cyclooctyl-ethylamine

Executive Summary & Problem Definition 2-Cyclooctyl-ethylamine (CAS: 4744-94-9) is a critical achiral aliphatic amine intermediate. While the molecule itself lacks stereocenters, "isomeric purity" in this context strictl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

2-Cyclooctyl-ethylamine (CAS: 4744-94-9) is a critical achiral aliphatic amine intermediate. While the molecule itself lacks stereocenters, "isomeric purity" in this context strictly refers to regioisomeric purity .

In industrial synthesis—typically via the reduction of cyclooctylacetonitrile or reductive amination of cyclooctylacetaldehyde—three specific isomeric impurities compromise downstream efficacy:

  • The Branched Isomer: 1-Cyclooctyl-ethylamine (often chiral, arising from ketone precursors).

  • The Secondary Amine:

    
    -ethyl-cyclooctylamine (arising from over-alkylation).
    
  • The Ring Isomer: 2-Ethylamino-cyclooctane (arising from ring functionalization errors).

Distinguishing the linear primary amine (Target) from these structural isomers is analytically challenging due to the lack of UV chromophores and the high polarity of the amino group, which causes severe peak tailing on standard stationary phases.

This guide compares three validated workflows: Derivatization-GC-FID (The Resolution Standard), UHPLC-MS/MS (The Sensitivity Standard), and qNMR (The Absolute Quantification Standard).

Comparative Analysis of Methodologies

Method A: Capillary GC-FID with TFA Derivatization (Recommended)

Best for: Routine QC, high-resolution separation of structural isomers.

Primary amines interact strongly with silanol groups in GC columns. Direct injection leads to broad, tailing peaks that mask isomeric impurities. We utilize Trifluoroacetic Anhydride (TFAA) derivatization to convert the amine into a volatile, non-polar amide, enabling sharp peak shapes and baseline resolution of isomers.

Method B: HILIC-UHPLC-MS/MS

Best for: Trace impurity analysis (<0.05%), biological matrices, or salt forms.

When the analyte is a hydrochloride salt or thermally unstable, GC is unsuitable. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine without derivatization, while MS/MS transitions provide unique fingerprints for isomers that co-elute.

Method C: H-qNMR (Quantitative NMR)

Best for: Reference Standard generation, absolute purity assessment.

qNMR is the only method that does not require a reference standard of the impurity. It relies on the distinct chemical shifts of the


-protons (methylene vs. methine) to quantify the branched isomer ratio.
Summary Data Table
FeatureMethod A: GC-FID (TFAA)Method B: UHPLC-MS/MSMethod C:

H-qNMR
Analyte State Derivatized (Amide)Native (Ionized)Native
Isomer Resolution (

)
> 3.5 (Excellent)~1.5 (Moderate)N/A (Spectral Resolution)
LOD (Limit of Detection) 100 ppm10 ppb~1000 ppm (0.1%)
Precision (RSD) < 1.0%< 2.5%< 0.5%
Throughput Medium (30 min/run)High (8 min/run)Low (15 min/sample)
Cost per Sample LowHighMedium

Detailed Experimental Protocols

Protocol A: TFA-Derivatization GC-FID (The Gold Standard)

Principle:



The trifluoroacetyl group reduces polarity and increases volatility.

Reagents:

  • Sample: 2-Cyclooctyl-ethylamine (Free base or neutralized salt).

  • Reagent: Trifluoroacetic anhydride (TFAA) [Sigma-Aldrich].

  • Solvent: Ethyl Acetate (Anhydrous) + 1% Pyridine (acid scavenger).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of sample in 1.0 mL Ethyl Acetate/Pyridine.

  • Reaction: Add 50

    
    L TFAA. Cap and vortex. Incubate at 60°C for 20 minutes.
    
  • Quench: Evaporate to dryness under

    
     stream (removes excess acid). Reconstitute in 1.0 mL pure Ethyl Acetate.
    
  • GC Parameters:

    • Column: DB-5ms or ZB-5 (30m x 0.25mm x 0.25

      
      m).
      
    • Inlet: Split 50:1 @ 250°C.

    • Carrier: Helium @ 1.2 mL/min (Constant Flow).

    • Oven: 60°C (1 min)

      
       15°C/min 
      
      
      
      280°C (5 min).
    • Detector: FID @ 300°C.

Validation Criteria:

  • The Branched Isomer (1-cyclooctyl-ethylamine) will elute before the linear target.

  • Tailing Factor (

    
    ):  Must be < 1.1 for the main peak.
    
Protocol B: H-qNMR for Regioisomer Quantification

Principle: The methylene protons (


-CH

) of the linear amine resonate as a triplet/multiplet at

~2.6 ppm. The methine proton (

-CH) of the branched isomer resonates downfield (

~2.9-3.1 ppm) and integrates for 1H vs 2H.

Workflow:

  • Weigh 15.0 mg of sample accurately into a vial.

  • Add 10.0 mg of Internal Standard (e.g., Maleic Acid or TCNB) with known purity.

  • Dissolve in 0.6 mL

    
     (or 
    
    
    
    if salt).
  • Acquire spectrum (64 scans, d1=30s relaxation delay).

  • Calculation:

    
    
    

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample constraints and required sensitivity.

AnalyticalWorkflow Start Sample: 2-Cyclooctyl-ethylamine CheckForm Check Sample Form Start->CheckForm IsSalt Is it a Salt (HCl/TFA)? CheckForm->IsSalt MethodB Method B: HILIC-UHPLC-MS (Trace Impurities/Salts) IsSalt->MethodB Yes (Avoids extraction) Freebase Neutralize to Free Base IsSalt->Freebase No (or willing to extract) Target Target Analysis Type? MethodA Method A: Derivatization + GC-FID (Structural Isomer Separation) Target->MethodA Regioisomer Resolution (Linear vs Branched) MethodC Method C: qNMR (Absolute Purity/No Ref Std) Target->MethodC Mass Balance/Potency Result Validated Purity Report MethodA->Result High Res Chromatogram MethodB->Result Trace Quant (<0.1%) MethodC->Result Molar Ratio Freebase->Target

Caption: Analytical Decision Matrix. Green path indicates the recommended routine workflow for isomeric purity.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization of Amines. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Acylation. Merck KGaA. Link

  • European Pharmacopoeia (Ph. Eur.). 2.2.[1][2][3]28. Gas Chromatography: Control of Amine Impurities. EDQM. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • PubChem. (2023). Compound Summary: 2-Cyclooctylethylamine (CAS 4744-94-9).[2][4][5] National Library of Medicine. Link

Sources

Comparative

Comparing the cost-effectiveness of different synthetic routes to 2-Cyclooctyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that directly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that directly impacts project timelines, scalability, and economic viability. This guide provides a comprehensive comparison of three distinct synthetic pathways to 2-Cyclooctyl-ethylamine, a valuable building block in medicinal chemistry. By delving into the mechanistic underpinnings, procedural details, and a thorough cost-effectiveness analysis, this document serves as a practical resource for researchers aiming to make informed decisions in their synthetic endeavors.

Executive Summary

This guide evaluates three primary synthetic routes to 2-Cyclooctyl-ethylamine, each commencing from a different readily available starting material:

  • Route 1: From Cyclooctanone via Wittig Reaction and Nitrile Reduction. This pathway involves the olefination of cyclooctanone to introduce the two-carbon side chain, followed by the reduction of the resulting nitrile.

  • Route 2: Direct Reduction of Cyclooctylacetonitrile. A more direct approach that hinges on the availability and cost of the starting nitrile.

  • Route 3: From Cyclooctylacetic Acid via Hofmann Rearrangement. This classic transformation offers a pathway from a carboxylic acid derivative, proceeding through an amide intermediate.

Each route is assessed based on yield, cost of materials, operational complexity, safety considerations, and scalability.

Visualizing the Synthetic Pathways

To provide a clear overview of the compared synthetic strategies, the following diagram illustrates the key transformations involved in each route.

Synthetic_Routes cluster_0 Route 1: From Cyclooctanone cluster_1 Route 2: From Cyclooctylacetonitrile cluster_2 Route 3: From Cyclooctylacetic Acid A1 Cyclooctanone B1 Cyclooctylideneacetonitrile A1->B1 Wittig Reaction (EtO)2P(O)CH2CN, NaH C1 2-Cyclooctyl-ethylamine B1->C1 Reduction (e.g., LiAlH4 or H2/Raney Ni) A2 Cyclooctylacetonitrile B2 2-Cyclooctyl-ethylamine A2->B2 Reduction (e.g., LiAlH4 or H2/Raney Ni) A3 Cyclooctylacetic Acid B3 Cyclooctylacetamide A3->B3 Amidation (e.g., SOCl2, NH3) C3 2-Cyclooctyl-ethylamine B3->C3 Hofmann Rearrangement (Br2, NaOH) G A Suspend NaH in dry THF B Add Diethyl (cyanomethyl)phosphonate dropwise at 0°C A->B C Stir at room temperature B->C D Add Cyclooctanone dropwise at 0°C C->D E Warm to room temperature and stir D->E F Quench with water E->F G Extract with Et₂O F->G H Dry, concentrate, and purify G->H

Caption: Workflow for the synthesis of Cyclooctylideneacetonitrile.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl (cyanomethyl)phosphonate (1.0 eq) in anhydrous THF dropwise to the suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford cyclooctylideneacetonitrile.

Step 2: Reduction to 2-Cyclooctyl-ethylamine (LAH Method)

G A Prepare LiAlH₄ suspension in dry Et₂O B Add Cyclooctylideneacetonitrile solution dropwise at 0°C A->B C Reflux the reaction mixture B->C D Cool to 0°C and quench sequentially with H₂O, NaOH (aq), and H₂O C->D E Filter the aluminum salts D->E F Dry the filtrate and concentrate E->F G Purify by distillation F->G

Caption: Workflow for the LAH reduction of Cyclooctylideneacetonitrile.

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Add a solution of cyclooctylideneacetonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with diethyl ether.

  • Dry the combined filtrate over anhydrous potassium carbonate and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation.

Route 3: From Cyclooctylacetic Acid

Step 2: Hofmann Rearrangement of Cyclooctylacetamide

G A Prepare NaOH solution in H₂O at 0°C B Add Bromine dropwise A->B C Add Cyclooctylacetamide B->C D Warm the reaction mixture C->D E Heat to reflux D->E F Cool and extract with Et₂O E->F G Dry, concentrate, and purify F->G

Caption: Workflow for the Hofmann rearrangement of Cyclooctylacetamide.

  • In a flask, prepare a solution of sodium hydroxide (4.0 eq) in water and cool to 0 °C.

  • Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution.

  • Add cyclooctylacetamide (1.0 eq) to the freshly prepared hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-cyclooctyl-ethylamine by vacuum distillation.

Conclusion

The choice of the most cost-effective synthetic route to 2-Cyclooctyl-ethylamine is contingent on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the available equipment and safety infrastructure.

  • For large-scale industrial production , Route 2 (Direct Reduction of Cyclooctylacetonitrile) via catalytic hydrogenation is likely the most economically viable, provided that the starting nitrile is accessible at a reasonable cost. This route is the most direct and avoids the use of hazardous reagents like LAH and bromine.

  • Route 3 (Hofmann Rearrangement) is a classic and feasible approach, particularly if cyclooctylacetic acid is a more economical precursor than cyclooctanone or cyclooctylacetonitrile. However, the lower overall yield and the handling of bromine may be deterrents.

Ultimately, a thorough process hazard analysis and a detailed cost analysis based on current market prices for all materials are recommended before selecting a route for large-scale production.

References

Validation

A Comparative Guide to the Applications of Cycloalkylamines in Scientific Research and Development

Cycloalkylamines, a fascinating class of organic compounds, have carved a significant niche in various scientific and industrial domains. Their unique structural features, combining the properties of aliphatic amines and...

Author: BenchChem Technical Support Team. Date: February 2026

Cycloalkylamines, a fascinating class of organic compounds, have carved a significant niche in various scientific and industrial domains. Their unique structural features, combining the properties of aliphatic amines and cyclic hydrocarbons, impart a diverse range of chemical reactivity and biological activity. This guide provides an in-depth comparison of the applications of key cycloalkylamines, supported by experimental insights and protocols, to aid researchers, scientists, and drug development professionals in leveraging these versatile molecules.

Introduction to Cycloalkylamines: Structure and Reactivity

Cycloalkylamines are characterized by an amino group attached to a cycloalkane ring. The ring size, ranging from the highly strained three-membered cyclopropyl ring to the more flexible six-membered cyclohexyl ring, profoundly influences the molecule's steric and electronic properties. This, in turn, dictates their reactivity and suitability for specific applications.

The nitrogen atom's lone pair of electrons makes cycloalkylamines basic and nucleophilic, enabling them to participate in a wide array of chemical transformations. Their cyclic nature often imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.[1]

Figure 1: Chemical structures of common cycloalkylamines.

Pharmaceutical Applications: A Comparative Analysis

Cycloalkylamines are prominent scaffolds in medicinal chemistry, contributing to the development of a wide range of therapeutic agents.[2][3] Their incorporation into drug molecules can significantly impact potency, selectivity, and pharmacokinetic properties.

Cyclopropylamine: A Privileged Motif in Drug Discovery

The cyclopropyl group is a bioisostere of a vinyl group and can act as a conformationally restricted analogue of a propyl group. Its unique electronic properties, stemming from the high p-character of its C-C bonds, allow it to engage in favorable interactions with biological targets.[4]

Key Therapeutic Areas:

  • Antivirals: The rigid cyclopropyl moiety can orient key pharmacophoric groups for optimal binding to viral enzymes.

  • Anticancer Agents: Cyclopropylamine derivatives have shown potential in targeting various cancer-related pathways.[2]

  • Neuropharmacology: The structural characteristics of cyclopropylamine can influence biological activity in the central nervous system.[2] For instance, the cyclopropylamine moiety is found in certain monoamine oxidase inhibitors (MAOIs) used to treat depression.[3]

Experimental Insight: The introduction of a cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidation.[4] This is a critical consideration in drug design to improve oral bioavailability and duration of action.

Cyclobutylamine: A Versatile Building Block

Cyclobutylamine serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6] Its four-membered ring offers a unique spatial arrangement that can be exploited to probe structure-activity relationships (SAR).[7]

Key Therapeutic Areas:

  • Enzyme Inhibitors: The distinct puckered conformation of the cyclobutane ring can be advantageous for fitting into the active sites of enzymes. For example, cyclobutylamine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8]

  • Receptor Ligands: The conformational constraint of the cyclobutane ring can help in designing ligands with high affinity and selectivity for specific receptors.

Experimental Protocol: Synthesis of a Cyclobutylamine-Containing DPP-4 Inhibitor (Conceptual)

  • Starting Material: Commercially available cyclobutanone.

  • Reductive Amination: React cyclobutanone with a suitable amine and a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-substituted cyclobutylamine intermediate. The choice of the amine partner is dictated by the desired final product structure. This reaction is a cornerstone of medicinal chemistry for introducing amine diversity.[9]

  • Coupling Reaction: Couple the cyclobutylamine intermediate with a pre-functionalized heterocyclic core. This is often achieved using standard peptide coupling reagents or by forming an amide bond.

  • Purification: Purify the final product using techniques like flash chromatography or preparative HPLC to ensure high purity for biological testing.

Click_Chemistry_Concept cluster_0 Reactant A cluster_1 Reactant B cluster_2 Product A Cycloalkylamine-N3 C Triazole-linked Product A->C B Alkyne-R B->C Catalyst Cu(I) Catalyst Catalyst->C

Figure 3: Conceptual representation of a CuAAC click reaction involving a cycloalkylamine derivative.

Conclusion

Cycloalkylamines represent a versatile and valuable class of compounds with a broad spectrum of applications. The choice of a specific cycloalkylamine is dictated by the desired properties of the final product, whether it be a potent pharmaceutical, an effective agrochemical, or a high-performance material. Understanding the structure-activity relationships and the nuances of their chemical reactivity is paramount for researchers and developers seeking to harness the full potential of these remarkable molecules. The experimental protocols and comparative data presented in this guide offer a solid foundation for informed decision-making in the laboratory and beyond.

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Comparative

A Comparative Assessment of the Safety Profiles of Cyclic vs. Acyclic Amines in Research

Introduction Amines, organic compounds containing a basic nitrogen atom, are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] Their prevalence underscores the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amines, organic compounds containing a basic nitrogen atom, are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] Their prevalence underscores the critical importance of understanding their safety profiles early in the research and development process. Amines are broadly classified into two categories: acyclic (or aliphatic) amines, which feature a linear or branched carbon chain, and cyclic amines, where the nitrogen atom is part of a ring structure. While structurally related, the conformational constraints imposed by a ring system versus the flexibility of an open chain profoundly influence their physicochemical properties, metabolic fate, and, ultimately, their toxicological profiles.

This guide provides a comparative assessment of the safety profiles of cyclic and acyclic amines, offering insights into their metabolic bioactivation, common toxicological endpoints, and the experimental workflows used to evaluate their safety. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when designing, selecting, and advancing amine-containing molecules.

Physicochemical Properties and Their Influence on Safety

The safety and disposition of a molecule are intrinsically linked to its physicochemical properties. For amines, key parameters such as basicity (pKa), lipophilicity (logP), and molecular geometry dictate how they interact with biological systems.

  • Basicity (pKa): The pKa determines the ionization state of an amine at physiological pH. Most simple acyclic and cyclic amines are basic and exist predominantly in their protonated, cationic form at pH 7.4. This charge can influence cell permeability, interaction with acidic phospholipids (leading to phospholipidosis), and binding to off-target proteins like the hERG potassium channel, a key contributor to cardiotoxicity.[2][3]

  • Lipophilicity (logP): This parameter affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Higher lipophilicity can improve membrane permeability but may also lead to increased metabolic turnover, greater binding to plasma proteins, and sequestration in adipose tissue, potentially increasing the risk of toxicity.[4]

  • Steric Hindrance: The three-dimensional structure of an amine influences its accessibility to metabolizing enzymes. The rigid framework of cyclic amines can sterically hinder the approach of enzymes to the nitrogen atom or adjacent carbons, often leading to different metabolic pathways compared to their more flexible acyclic counterparts.

Table 1: Comparative Physicochemical Properties of Representative Amines

Amine ClassExampleStructurepKa (approx.)logP (approx.)Key Structural Feature
Acyclic DiethylamineCH₃CH₂NHCH₂CH₃11.00.58Flexible alkyl chains
Acyclic Isopropylamine(CH₃)₂CHNH₂10.60.26Branched alkyl chain
Cyclic PiperidineC₅H₁₀NH11.10.84Saturated 6-membered ring
Cyclic PyrrolidineC₄H₈NH11.30.46Saturated 5-membered ring

Metabolic Pathways and Bioactivation: The Genesis of Toxicity

The metabolic conversion of amines is a primary driver of their toxicity. The liver, rich in cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs), is the principal site of amine metabolism. These enzymatic reactions, while often serving to detoxify and eliminate compounds, can also lead to "bioactivation"—the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules like proteins and DNA, causing cellular damage and eliciting toxic responses.[5]

Acyclic Amines: N-Dealkylation and Oxidation

Acyclic amines are readily metabolized through several pathways. A primary route for secondary and tertiary amines is N-dealkylation , where an alkyl group is removed. This process often proceeds through an α-carbon hydroxylation to form an unstable carbinolamine, which then fragments to a secondary or primary amine and an aldehyde. Another significant pathway is N-oxidation , forming hydroxylamines or N-oxides. While N-oxides are generally stable and excretable, hydroxylamines can be further oxidized to highly reactive nitroso compounds.

Cyclic Amines: Ring Oxidation and Iminium Ion Formation

The metabolism of cyclic amines is often dominated by oxidation of the carbon atoms within the ring.[6] However, a critical bioactivation pathway for cyclic tertiary amines, such as those containing piperidine or pyrrolidine rings, is the CYP- or MAO-catalyzed oxidation of the α-carbon to form a reactive iminium ion .[7][8][9] These electrophilic species can be trapped by cellular nucleophiles, leading to covalent adducts and potential toxicity.[5] While detoxification pathways for iminium ions exist (e.g., further oxidation by aldehyde oxidase), their formation is a significant safety concern.[7]

The structural rigidity of cyclic amines can influence which metabolic pathway predominates. Steric hindrance around the α-carbons may slow the rate of iminium ion formation, shifting metabolism towards ring hydroxylation at more distant carbons.

G cluster_0 Acyclic Amine Metabolism cluster_1 Cyclic Amine Metabolism Acyclic R-CH2-NH-R' Carbinolamine Carbinolamine (Unstable Intermediate) Acyclic->Carbinolamine CYP450 (α-C Hydroxylation) NOxide N-Oxide Acyclic->NOxide FMO/CYP450 (N-Oxidation) Dealkylated Dealkylated Amine (R-NH-R') Carbinolamine->Dealkylated Aldehyde Aldehyde (R'-CHO) Carbinolamine->Aldehyde Cyclic Cyclic Tertiary Amine (e.g., N-Alkylpiperidine) Iminium Reactive Iminium Ion Cyclic->Iminium CYP450/MAO (α-C Oxidation) RingOH Ring Hydroxylation Cyclic->RingOH CYP450 Adducts Covalent Adducts (Toxicity) Iminium->Adducts Trapping by Nucleophiles

Caption: Comparative metabolic pathways of acyclic and cyclic amines.

Key Toxicological Endpoints: A Comparative Overview

The structural and metabolic differences between cyclic and acyclic amines manifest in distinct toxicological profiles. A robust preclinical safety assessment evaluates several key endpoints.[10][11]

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): Both amine classes can cause liver injury, often mediated by the formation of reactive metabolites that lead to oxidative stress, mitochondrial dysfunction, and immune responses.[12] The potential for iminium ion formation from cyclic amines makes them a particular focus for DILI investigation.

  • Cardiotoxicity: A primary concern for many basic amines is the inhibition of the hERG potassium channel, which can prolong the QT interval and lead to fatal arrhythmias.[2][3] This effect is not strictly dependent on whether the amine is cyclic or acyclic but is often linked to a combination of basicity and lipophilicity that facilitates binding within the channel pore.

  • Genotoxicity/Mutagenicity: Genotoxicity is the ability of a chemical to damage DNA. The Ames test is a widely used bacterial reverse mutation assay to screen for mutagenic potential.[13][14] Reactive metabolites, such as electrophilic iminium ions or species derived from aromatic amines, can form DNA adducts, leading to mutations.

  • Cytotoxicity: This is a measure of a compound's toxicity to cells. In vitro cytotoxicity assays are fundamental for early safety screening and can provide an initial indication of a compound's potential for causing toxicity in vivo.[15][16][17]

Table 2: Summary of Toxicological Concerns

Toxicity EndpointRelevance to Acyclic AminesRelevance to Cyclic AminesPrimary Mechanism/Concern
Hepatotoxicity HighHighFormation of reactive metabolites (e.g., hydroxylamines, iminium ions) leading to cellular damage.[12]
Cardiotoxicity (hERG) HighHighBlockade of the hERG potassium channel due to physicochemical properties (basicity, lipophilicity).[3]
Genotoxicity Moderate-HighHighFormation of electrophilic metabolites (e.g., iminium ions) capable of forming DNA adducts.[5][7]
Cytotoxicity Compound-dependentCompound-dependentGeneral cellular damage, often assessed as a baseline for toxicity.[16]

Experimental Assessment of Amine Safety: A Practical Guide

A tiered approach to safety assessment, starting with in vitro assays, is essential for efficient drug development.[18] Below are protocols for foundational assays used to evaluate the safety of amine-containing compounds.

Experimental Workflow for Amine Safety Profiling

A logical progression of assays allows for early identification of liabilities and informed decision-making.

Caption: Tiered experimental workflow for amine safety assessment.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses a compound's ability to reduce cell viability, a general indicator of toxicity.[19][20] It measures the metabolic activity of cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[21]

Self-Validating System:

  • Vehicle Control: (e.g., 0.1% DMSO) to establish baseline cell viability.

  • Positive Control: (e.g., Doxorubicin) to confirm cell sensitivity and assay performance.

  • Blank Control: (Media only) to measure background absorbance.

Methodology:

  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2 for hepatotoxicity) at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test amine (cyclic and acyclic) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and positive controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[22] Incubate for 2-4 hours until a purple precipitate is visible.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[21][22]

  • Data Acquisition: Shake the plate for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Correct for background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot cell viability (%) against compound concentration to determine the IC₅₀ value.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a regulatory-standard screen for mutagenicity.[23][24] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot grow without it. The assay detects mutations that restore the ability to synthesize histidine (revertants), allowing colonies to grow on a histidine-free medium.[23][25]

Self-Validating System:

  • Spontaneous Revertant Control: (Vehicle only) to determine the background mutation rate of each bacterial strain.

  • Positive Controls: Strain-specific mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) are used with and without metabolic activation to ensure the strains are responsive.

  • Metabolic Activation (S9 Mix): A rat liver homogenate (S9 fraction) is included in parallel experiments to simulate mammalian metabolism and detect mutagens that require bioactivation.[23]

Methodology (Plate Incorporation Method):

  • Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Exposure: In a sterile tube, combine 100 µL of an overnight culture of a specific Salmonella tester strain, 100 µL of the test compound dilution (or control), and 500 µL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).[25]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin to allow for a few initial cell divisions) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate (histidine-free).

  • Incubation: Incubate the plates inverted for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous revertant (vehicle control) count.

Protocol 3: hERG Potassium Channel Inhibition Assay

This assay is crucial for assessing cardiotoxicity risk.[2] Automated patch-clamp electrophysiology is the gold standard for measuring compound-induced inhibition of the hERG channel current expressed in a stable cell line (e.g., HEK293 or CHO cells).[26][27]

Self-Validating System:

  • Vehicle Control: (e.g., 0.1% DMSO) to establish the baseline hERG current.

  • Positive Control: A known hERG inhibitor (e.g., E-4031 or dofetilide) to confirm assay sensitivity and performance.[3]

  • Quality Control: Seal resistance and current amplitude are monitored for each cell to ensure data quality.[3]

Methodology (Automated Patch-Clamp):

  • Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and harvest cells according to standard procedures for the specific automated patch-clamp platform (e.g., QPatch, SyncroPatch).[3][26]

  • Compound Preparation: Prepare test compounds in an appropriate extracellular solution at a range of concentrations.

  • Data Acquisition: The automated system will capture a single cell, form a high-resistance (giga-ohm) seal, and achieve whole-cell configuration. A specific voltage protocol is applied to elicit the characteristic hERG tail current.

  • Compound Application: After establishing a stable baseline current with the vehicle solution, the test compound concentrations are sequentially applied to the cell.

  • Measurement: The hERG tail current is measured before and after the application of the test compound.

  • Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. These data are then used to generate a concentration-response curve and determine the IC₅₀ value.

Conclusion and Future Perspectives

The choice between a cyclic and an acyclic amine in a research program has significant safety implications. While no absolute rule dictates one class as universally safer, a clear understanding of their distinct metabolic liabilities is paramount. Acyclic amines are prone to N-dealkylation and N-oxidation, whereas cyclic amines, particularly tertiary amines, present a risk of bioactivation to reactive iminium ions. Both classes can exhibit off-target pharmacology, such as hERG channel inhibition, driven largely by their physicochemical properties.

The future of safety assessment lies in the integration of in silico predictive models with high-throughput in vitro assays.[12][28] Predictive algorithms can flag potential liabilities based on chemical structure, allowing for early-stage redesign. As our understanding of metabolic pathways and toxicity mechanisms deepens, we can develop more refined and predictive safety assessment strategies, ultimately leading to the design of safer and more effective molecules.

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  • Federal Agency for Medicines and Health Products (2023). Non-clinical assessment of early phase clinical trials General aspects. AFMPS. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 2-Cyclooctyl-ethylamine

Executive Summary 2-Cyclooctyl-ethylamine (and its structural analog Cyclooctylamine) represents a class of lipophilic, primary aliphatic amines frequently used as building blocks in medicinal chemistry. Proper disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclooctyl-ethylamine (and its structural analog Cyclooctylamine) represents a class of lipophilic, primary aliphatic amines frequently used as building blocks in medicinal chemistry. Proper disposal requires strict adherence to Class 8 (Corrosive) protocols.

This guide defines the operational standard for the safe sequestration, labeling, and disposal of 2-Cyclooctyl-ethylamine. It prioritizes segregation from acidic waste streams to prevent uncontrolled exothermic reactions and designates incineration as the ultimate disposal method.

Chemical Profile & Hazard Identification

Before initiating disposal, the chemical nature of the substance must be understood to prevent incompatibility incidents.

ParameterSpecificationOperational Implication
Chemical Class Primary Aliphatic AmineStrong organic base; nucleophilic.
Physical State Liquid (Colorless to pale yellow)High boiling point; low vapor pressure but distinct amine odor.[1]
Primary Hazard Corrosive (Category 1B) Causes severe skin burns and eye damage. Destroys mucous membranes.
Secondary Hazard Combustible LiquidFlash point is likely >60°C; do not store near oxidizers.[2]
RCRA Status D002 (Corrosive)pH is typically >11.5 in aqueous solution.
Incompatibility Acids, Acid Chlorides, OxidizersCRITICAL: Contact with acids causes violent heat generation (exothermic).

Expert Insight: While "2-Cyclooctyl-ethylamine" (Cyclooctyl-CH₂-CH₂-NH₂) differs slightly from "Cyclooctylamine" (Cyclooctyl-NH₂), their disposal protocols are identical. Both are lipophilic bases. Treat any ambiguity in labeling by defaulting to the most rigorous Corrosive/Flammable protocols.

Pre-Disposal Segregation Logic

The most common laboratory accident involving amines occurs during waste consolidation, where an amine is accidentally poured into an acidic waste container. This section establishes a Self-Validating System to prevent this error.

Diagram 1: Waste Segregation Decision Matrix

This logic flow ensures the chemical is routed to the correct waste stream before a container is even opened.

SegregationLogic Start Waste: 2-Cyclooctyl-ethylamine CheckpH Check pH / Chemical Class Start->CheckpH IsAcid Is the stream Acidic? CheckpH->IsAcid IsOxidizer Is the stream Oxidizing? IsAcid->IsOxidizer No Stop STOP: DO NOT MIX (Exothermic/Explosion Risk) IsAcid->Stop Yes IsHalogen Contains Halogens? IsOxidizer->IsHalogen No IsOxidizer->Stop Yes StreamA Stream A: Organic Bases (Non-Halogenated) IsHalogen->StreamA No (Standard) StreamB Stream B: Organic Bases (Halogenated) IsHalogen->StreamB Yes

Figure 1: Decision matrix for segregating amine waste. Note that 2-Cyclooctyl-ethylamine is non-halogenated and basic.

Operational Protocol: Step-by-Step Disposal

Objective: Transfer waste from benchtop to Central Accumulation Area (CAA) without exposure or incident.

Phase A: Preparation & PPE
  • Ventilation: All transfers must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended due to corrosivity), chemical splash goggles, and a standard lab coat.

  • Container: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Aluminum or zinc containers (amines can corrode these metals and generate hydrogen gas).

Phase B: Waste Collection
  • Verify Empty Container: Ensure the receiving waste container is empty or strictly contains compatible basic organic waste.

  • Labeling: Apply a hazardous waste label before filling.

    • Constituents: Write "2-Cyclooctyl-ethylamine, [Solvent Name if dissolved]".

    • Hazards: Check "Corrosive" and "Toxic".

  • Transfer: Funnel the liquid slowly. If the amine is solid/waxy, dissolve in a minimal amount of methanol or ethanol to facilitate transfer, or dispose of the solid directly into a wide-mouth jar.

  • Wipe Down: Wipe the bottleneck and funnel with a solvent-dampened tissue. Dispose of this tissue as solid hazardous waste.

Phase C: Stabilization (Spill Contingency)

If a spill occurs during transfer:

  • Do NOT use sawdust or paper towels as the primary absorbent (combustible amines + high surface area = fire risk).

  • Use: Vermiculite, sand, or a commercial "Basic/Caustic" spill kit.

  • Neutralization: Only trained personnel should attempt to neutralize a spill with weak acid (e.g., citric acid) due to heat generation. Absorb first, then clean.[3]

Waste Stream Management & Regulatory Compliance

To ensure compliance with EPA (RCRA) and DOT regulations, use the following coding and packaging standards.

Table 1: Regulatory Classification
AgencyClassificationCode/ID
EPA (RCRA) Corrosive WasteD002
EPA (RCRA) Ignitable Waste (if in flammable solvent)D001
DOT (Shipping) Corrosive Liquid, Basic, Organic, N.O.S.[4][5][6]UN 3267
Packing Group High DangerII
Diagram 2: Cradle-to-Grave Disposal Workflow

This workflow illustrates the lifecycle of the waste from generation to final incineration.

DisposalWorkflow Gen Generation (Benchtop) Seg Segregation (Alkaline Stream) Gen->Seg ID Hazards Pack Lab Packing (HDPE/Glass) Seg->Pack Transfer Store Satellite Accumulation (Secondary Containment) Pack->Store Label & Cap Pickup EHS Pickup (Manifesting) Store->Pickup < 1 Year Final Incineration (TSDF) Pickup->Final Off-site

Figure 2: The operational lifecycle of amine waste. TSDF = Treatment, Storage, and Disposal Facility.[5]

Scientific Rationale for Incineration

Why do we incinerate 2-Cyclooctyl-ethylamine rather than treat it?

  • Nitrogen Content: Amines contain nitrogen. Chemical oxidation can sometimes lead to incomplete degradation or the formation of toxic nitro-compounds.

  • Thermal Destruction: High-temperature incineration (typically >1000°C) ensures the complete breakdown of the cyclooctyl ring and the amine group into

    
    , 
    
    
    
    , and
    
    
    (with
    
    
    scrubbing).
  • Efficiency: It is the only method that guarantees the destruction of the lipophilic hydrocarbon skeleton which might otherwise bioaccumulate if released into aqueous systems.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7] The National Academies Press.[7] Retrieved from [Link]

  • U.S. Department of Transportation (DOT). (2024). Hazardous Materials Regulations (HMR) - 49 CFR Parts 171-180.[8] Retrieved from [Link]

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 2-Cyclooctyl-ethylamine

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. 2-Cyclooctyl-ethylamine, a compound with significant potential, demands a rigorous and well-un...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount. 2-Cyclooctyl-ethylamine, a compound with significant potential, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a procedural and causal framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to instill a deep, actionable understanding of safety protocols, ensuring that scientific advancement and personal safety are mutually reinforcing.

Immediate Safety Profile: Understanding the Hazard

Before any handling, it is critical to recognize that alkylamines as a class, and related structures, often present significant hazards. Safety Data Sheets (SDS) for analogous compounds indicate that 2-Cyclooctyl-ethylamine should be treated as a substance that is corrosive and capable of causing severe skin burns and eye damage .[1][2][3] Ingestion is harmful, and inhalation of its vapors may cause respiratory irritation.[1][2][4] Therefore, all handling procedures must be designed to prevent any direct contact.

All operations involving this compound must be performed within a certified chemical fume hood to control vapor exposure.[1][5] The fundamental principle is one of containment and isolation; PPE serves as the critical last line of defense should primary engineering controls fail.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a static choice but a dynamic one, informed by a risk assessment of the specific procedure being undertaken. The following sections detail the minimum required PPE and provide the rationale for each selection.

The choice of gloves is arguably one of the most critical decisions in handling liquid amines. The goal is to select a material that resists permeation and degradation.

  • Recommended Material: Nitrile or neoprene gloves are standard for many amine-based compounds. However, it is crucial to consult a glove manufacturer's compatibility chart for specific breakthrough times for 2-Cyclooctyl-ethylamine or closely related amines.

  • Protocol: Always double-glove. This practice provides a significant safety margin. If the outer glove is compromised, the inner glove provides temporary protection while the user moves to a safe area to change gloves. Before use, visually inspect each glove for any signs of degradation, punctures, or tears. After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them as hazardous waste.

Because 2-Cyclooctyl-ethylamine is corrosive and can cause severe, potentially irreversible eye damage, robust eye and face protection is non-negotiable.[1][2][6]

  • Minimum Requirement: Indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct splashes.

Skin contact must be prevented, as the substance can cause severe burns.[1][2] Standard cotton lab coats are insufficient as they can absorb chemicals, holding them against the skin.

  • Required Garment: A chemically resistant lab coat or apron made from materials like polyethylene or a similar non-porous fabric is essential. For extensive handling, a full-body suit may be warranted. All protective clothing should have long sleeves and be fully buttoned or secured.

  • Additional Measures: Ensure that legs are covered (no shorts or skirts) and that footwear fully encloses the foot (no sandals or perforated shoes).

While all work should be conducted in a chemical fume hood, certain situations may require respiratory protection.[1][5]

  • Standard Operations: For routine small-scale use inside a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios: In cases of a spill, a failure of engineering controls, or when weighing or transferring large quantities of the material where vapor concentrations could exceed exposure limits, a respirator is necessary. A full-face respirator with organic vapor cartridges or a supplied-air respirator would be appropriate. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.

Operational Plan: A Step-by-Step Procedural Guide

Trust in a safety protocol is built on its clarity and repeatability. The following workflow ensures that safety is integrated into every step of the handling process.

Workflow for Safe Handling of 2-Cyclooctyl-ethylamine

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemicals, Glassware, PPE) prep1->prep2 prep3 Don PPE: 1. Inner Gloves 2. Lab Coat 3. Outer Gloves 4. Goggles/Face Shield prep2->prep3 handle1 Perform All Manipulations Deep Within Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Containers Closed When Not in Use handle1->handle2 handle3 Immediately Contain Any Small Spills handle2->handle3 disp1 Segregate Waste: Liquid Amine Waste, Solid Contaminated Waste handle3->disp1 Proceed to Disposal disp2 Doff PPE: 1. Outer Gloves 2. Face Shield/Goggles 3. Lab Coat 4. Inner Gloves disp1->disp2 disp3 Wash Hands Thoroughly with Soap and Water disp2->disp3

Caption: A procedural workflow for the safe handling of 2-Cyclooctyl-ethylamine, from preparation to disposal.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical component of the safety lifecycle, preventing downstream exposure and environmental contamination.

  • Chemical Waste: All solutions and unused portions of 2-Cyclooctyl-ethylamine must be disposed of as hazardous waste.[1][5] It should be collected in a designated, properly labeled, and sealed waste container. Never pour amines down the drain.[5]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, that has come into contact with the chemical must be considered hazardous waste. Place these items in a designated, sealed waste container for hazardous materials.

  • Spill Cleanup: In the event of a spill, evacuate the area and alert safety personnel.[8] Cleanup should only be performed by trained individuals wearing appropriate PPE, including respiratory protection.[6] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[8][9] Collect the absorbed material into a sealed container for hazardous waste disposal.[8]

By adhering to this comprehensive guide, researchers can confidently handle 2-Cyclooctyl-ethylamine, ensuring both the integrity of their work and the safety of all laboratory personnel. This protocol is designed to be a self-validating system, where the logic behind each step reinforces a culture of safety and scientific excellence.

References

  • International Chemical Safety Cards (ICSCs). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. Retrieved from [Link]

  • Capot Chemical. MSDS of 2-Cyclohexyl-ethylamine. Retrieved from [Link]

  • Suez. (2025). SDS US for STEAMATE LSAP1794*. Retrieved from [Link]

  • Tecnoproject. Ethylamine Safety Data Sheet. Retrieved from [Link]

  • RBNAinfo. (2017). Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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